molecular formula C13H18Cl2N2 B1345525 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine CAS No. 39577-43-0

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

カタログ番号: B1345525
CAS番号: 39577-43-0
分子量: 273.2 g/mol
InChIキー: NDQKGEFMUGSRNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is a useful research compound. Its molecular formula is C13H18Cl2N2 and its molecular weight is 273.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520934. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13/h1,3-4,11H,2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQKGEFMUGSRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192694
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39577-43-0
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39577-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039577430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39577-43-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520934
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G58122O5VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Introduction

This compound is a disubstituted piperazine derivative of significant interest within the pharmaceutical and medicinal chemistry sectors. Primarily encountered in its free base form as an oily residue or more commonly as a stable, crystalline hydrochloride salt, this compound serves as a critical intermediate in the synthesis of several key active pharmaceutical ingredients (APIs).[1][2] Its molecular architecture, featuring a reactive chloropropyl chain and a chlorophenyl-substituted piperazine core, makes it a versatile building block for creating more complex molecules with specific pharmacological activities.[3][4]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Identity

The compound is most frequently utilized and studied as its monohydrochloride salt, which offers enhanced stability and ease of handling compared to the free base.[1][3]

PropertyThis compound (Free Base)This compound Hydrochloride
Appearance Oily residue[1]White to off-white crystalline powder[2][5][6]
IUPAC Name This compound[7]This compound;hydrochloride[8]
Synonyms CCP HCl[3]1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride[8]
CAS Number 39577-43-0[7]52605-52-4[5][6][9]
Molecular Formula C₁₃H₁₈Cl₂N₂[7]C₁₃H₁₈Cl₂N₂·HCl[6] or C₁₃H₁₉Cl₃N₂[8][9][10]
Molecular Weight 273.20 g/mol [7]309.66 g/mol [5][8][9]
Melting Point Not applicable196.5-203 °C[1][5][10]
Solubility Soluble in ether[1]Soluble in warm DMSO, warm Methanol, water, and ethanol[2][5][6]
Stability Less stableStable under ordinary conditions of use and storage[2][5]

Synthesis and Characterization

The synthesis of this compound hydrochloride is a well-established process, typically involving the N-alkylation of 1-(3-chlorophenyl)piperazine.[11] The causality behind this choice of reaction is the nucleophilic nature of the secondary amine on the piperazine ring, which readily attacks the electrophilic carbon of an alkyl halide.

Synthetic Pathway Overview

The most common laboratory and industrial synthesis involves the reaction of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane.[1][11] The use of a mixed solvent system (e.g., acetone and water) and a base is crucial for facilitating the reaction and neutralizing the hydrohalic acid byproduct.[1][11]

synthesis_workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions reactant1 1-(3-chlorophenyl)piperazine (or its HCl salt) reaction N-Alkylation Reaction reactant1->reaction reactant2 1-Bromo-3-chloropropane reactant2->reaction base Base (e.g., NaOH, K2CO3) base->reaction solvent Solvent (e.g., Acetone/Water) solvent->reaction temp Temperature (0-10°C initially) temp->reaction workup Workup & Phase Separation reaction->workup freebase Isolation of Free Base (Oily Residue) workup->freebase hcl_salt Conversion to HCl Salt (Addition of HCl) freebase->hcl_salt product This compound HCl (Crystalline Solid) hcl_salt->product

Caption: General synthesis workflow for this compound HCl.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established methods.[1][11] This self-validating system includes steps for reaction, isolation, and purification to ensure a high-purity final product.

  • Reaction Setup : In a suitable reaction vessel, dissolve 1-(3-chlorophenyl)piperazine hydrochloride (1.0 eq) and 1-bromo-3-chloropropane (1.0 eq) in a mixture of water and acetone.[1][11]

  • Base Addition : Cool the stirred solution to between 0°C and 10°C. Add a 50% aqueous solution of sodium hydroxide (approx. 2.5 eq) dropwise, ensuring the temperature is maintained.[1] The base is essential to deprotonate the piperazine hydrochloride salt to its more reactive free base form in situ.

  • Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 16-18 hours.[1][11] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[4][9]

  • Isolation of Free Base : Upon completion, stop stirring and allow the layers to separate. The upper organic phase, containing the product, is separated and concentrated under reduced pressure to yield the free base as an oily residue.[1]

  • Formation of Hydrochloride Salt : Dissolve the residual oil in a suitable solvent like acetone.[1] Add a solution of hydrochloric acid (e.g., concentrated HCl in water or 2M HCl in dioxane) until the solution is acidic.[1][9]

  • Crystallization and Purification : The oil that initially separates will solidify upon standing.[1] Collect the solid product by filtration, rinse with cold water, and air dry. For higher purity, the crude product can be recrystallized from water, often with the use of activated charcoal to remove colored impurities.[1] The final product is this compound hydrochloride, a white to off-white solid.[1][5]

Analytical Characterization

Purity and identity are typically confirmed using techniques such as:

  • High-Performance Liquid Chromatography (HPLC) : To determine purity, often greater than 97-99%.[6][12]

  • Melting Point Analysis : A sharp melting point range (e.g., 198-203 °C) is indicative of high purity.

  • Spectroscopy (NMR, IR, MS) : To confirm the molecular structure.

Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of this compound is dominated by the terminal chlorine on the propyl chain. This primary alkyl chloride is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This is precisely the property exploited in its role as a pharmaceutical intermediate, where it reacts with various nucleophiles to form the final API.[4]

Stability and Storage

The hydrochloride salt is stable under normal storage conditions.[5] To ensure its integrity over its recommended 2-year shelf life, the following storage conditions are imperative:[2]

  • Storage : Store in a cool, dry, and well-ventilated area.[2][5][6]

  • Container : Keep in a tightly sealed container to protect from moisture, as the compound can be hygroscopic.[2][5]

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[5] Contact with strong bases will convert the salt back to its less stable free base form. Avoid contamination with oxidizing agents as this may result in ignition.[13]

  • Decomposition : When heated to decomposition, it may produce toxic fumes, including oxides of nitrogen, carbon oxides, and hydrogen chloride gas.[5]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate care.[8][13][14]

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8][12][14] It may also be toxic if ingested or inhaled.[2]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a dust mask (e.g., N95) when handling the powder.[5][12][14]

  • First Aid :

    • Skin Contact : Wash off with soap and plenty of water.[14] If irritation occurs, seek medical advice.[5]

    • Eye Contact : Rinse cautiously with water for several minutes.[14] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[14]

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of antidepressant drugs.[2][10] Its structure provides a pre-formed arylpiperazine moiety, a common pharmacophore in neuroactive agents.

applications_diagram cluster_products Final Active Pharmaceutical Ingredients (APIs) intermediate 1-(3-Chlorophenyl)-4- (3-chloropropyl)piperazine trazodone Trazodone intermediate->trazodone Reaction with Nucleophile 1 nefazodone Nefazodone intermediate->nefazodone Reaction with Nucleophile 2 nucleophile1 s-Triazolo[4,3-a]pyridin-3-one (Nucleophile) nucleophile1->trazodone nucleophile2 3'-Ethyl-5-phenoxy-4H-1,2,4-triazole (Nucleophile) nucleophile2->nefazodone

Caption: Role as a key intermediate in the synthesis of Trazodone and Nefazodone.

  • Trazodone : This compound is a crucial precursor for Trazodone, an antidepressant used to treat major depressive disorder.[10] The synthesis involves the nucleophilic substitution of the terminal chlorine by the anion of 2,3-dihydro-3-oxo-1,2,4-triazolo[4,3-a]pyridine.

  • Nefazodone : It is also an impurity and an intermediate in the synthesis of Nefazodone, another antidepressant that acts as a serotonin antagonist and reuptake inhibitor.[12][15] The synthesis pathway is analogous, involving reaction with a different triazolone derivative.

Conclusion

This compound, particularly its hydrochloride salt, is a compound of high utility in synthetic pharmaceutical chemistry. Its well-defined physicochemical properties, established synthetic routes, and specific chemical reactivity make it an indispensable building block for the manufacture of important central nervous system drugs like Trazodone. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective use in research and development and commercial manufacturing environments.

References

  • PrepChem.com. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101444, 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. PubChem. Retrieved from [Link]

  • Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Nigam Pharmachem Industries. (n.d.). 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13035120, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. PubChem. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Material Safety Data Sheet - 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine monohydrochloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. Retrieved from [Link]

  • Scribd. (n.d.). MSDS 1 - (3-Chlorophenyl) - 4 - (3-Chloropropyl) Piperazine Monohydrochloride. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound Hydrochloride. Retrieved from [Link]

Sources

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Application of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Abstract

This technical guide provides a comprehensive analysis of this compound (CPCPP), a critical intermediate in the synthesis of several key pharmaceutical compounds. The document delineates its chemical identity, physicochemical properties, and detailed molecular structure. A robust, field-proven synthesis protocol is presented, followed by an in-depth examination of the analytical techniques required for its structural confirmation and purity assessment, including NMR, Mass Spectrometry, and IR Spectroscopy. Furthermore, this guide explores the compound's chemical reactivity and its pivotal role in drug development, particularly in the synthesis of the atypical antipsychotic, Aripiprazole. This document is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

This compound is an arylpiperazine derivative. Its identity is established by a combination of nomenclature, unique identifiers, and characteristic physical and chemical properties.

Nomenclature and Identifiers:

  • IUPAC Name: this compound[1]

  • Common Synonyms: mCPCPP, Trazodone Impurity F[1][2]

  • CAS Number: 39577-43-0 (for free base)[1][3], 52605-52-4 (for hydrochloride salt)[4][5][6]

  • Molecular Formula: C₁₃H₁₈Cl₂N₂ (Free Base)[1], C₁₃H₁₉Cl₃N₂ (HCl Salt)[4][5]

  • PubChem CID: 101444 (Free Base)[1], 13035120 (HCl Salt)[5]

The compound is most frequently handled and utilized in its hydrochloride salt form, which exhibits greater stability and ease of handling as a crystalline solid.[7]

Physicochemical Data Summary:

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Molecular Weight 273.20 g/mol 309.66 g/mol [1][4]
Appearance Oily residueWhite to off-white crystalline powder[7][8]
Melting Point Not applicable196.5 - 215 °C[6][7][8]
Solubility ---Freely soluble in water and methanol[7]
LogP 3.43---[3]
pKa (Predicted) 7.8 (most basic)---

Molecular Structure and Conformation

The molecular architecture of CPCPP consists of three key components: a 3-chlorophenyl ring, a central piperazine ring, and a 3-chloropropyl chain.

  • 3-Chlorophenyl Group: This aromatic moiety is attached to one of the piperazine nitrogen atoms. The chlorine substituent at the meta position influences the electron density of the ring and the basicity of the attached nitrogen.

  • Piperazine Ring: This six-membered heterocyclic ring is the core of the molecule. In its ground state, the piperazine ring typically adopts a stable chair conformation to minimize steric strain. The two nitrogen atoms are in a 1,4-relationship.

  • 3-Chloropropyl Chain: This flexible alkyl chain is attached to the second piperazine nitrogen. The terminal chlorine atom is a reactive site, serving as a leaving group in nucleophilic substitution reactions, which is fundamental to its utility as a synthetic intermediate.

The overall molecule is achiral. The flexibility of the propyl chain and the potential for piperazine ring-flipping mean the molecule exists as a dynamic ensemble of conformers in solution.

Synthesis and Purification

The most common and industrially relevant synthesis of this compound involves the N-alkylation of 1-(3-chlorophenyl)piperazine. The hydrochloride salt of the starting material is often used for its stability.

Causality Behind Experimental Choices:
  • Reactants: 1-(3-chlorophenyl)piperazine hydrochloride is the nucleophile. 1-Bromo-3-chloropropane is the electrophilic alkylating agent. The bromo- group is a better leaving group than the chloro- group, ensuring that the reaction occurs selectively at the bromo-substituted carbon.

  • Base: A strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is required to deprotonate the piperazine hydrochloride salt, liberating the free nitrogen to act as an effective nucleophile.[4][8]

  • Solvent System: A two-phase system of water and an organic solvent like acetone or a polar aprotic solvent like acetonitrile is often employed.[8][9] This allows for the dissolution of both the inorganic base and the organic reactants. A phase-transfer catalyst (e.g., TBAB) can be used to facilitate the reaction between reactants in different phases.[4]

  • Temperature: The reaction is typically initiated at a low temperature (0-10 °C) during the addition of the base to control the exothermic deprotonation step and then allowed to proceed at room temperature.[8][9]

Detailed Step-by-Step Synthesis Protocol (Lab Scale):
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3-chlorophenyl)piperazine hydrochloride (1.0 eq) and 1-bromo-3-chloropropane (1.0 eq) in a mixture of water and acetone.[8][9]

  • Base Addition: Cool the stirred solution to 0-10 °C in an ice bath.

  • Slowly add a 50% aqueous solution of sodium hydroxide (2.5 eq) dropwise, ensuring the temperature remains below 10 °C.[8]

  • Reaction: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 16-18 hours.[8][9]

  • Work-up: Stop stirring and allow the layers to separate. Isolate the upper organic phase.

  • Concentration: Concentrate the organic phase under reduced pressure to remove the acetone, yielding a residual oil.[8]

  • Extraction: Dissolve the oil in a suitable organic solvent like diethyl ether or ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the this compound free base as an oil.[8]

  • Formation of Hydrochloride Salt: For purification and stable storage, dissolve the oily free base in acetone. Add a solution of 2M HCl in dioxane or bubble HCl gas through the solution until acidic.[4]

  • Crystallization & Purification: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold acetone, and dry. Recrystallization from water or ethanol can be performed for higher purity.[8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product R1 1-(3-Chlorophenyl)piperazine HCl P1 Mix in Acetone/Water Cool to 0-10°C R1->P1 R2 1-Bromo-3-chloropropane R2->P1 R3 Sodium Hydroxide R3->P1 Slow Addition P2 Stir at Room Temp (16-18h) P1->P2 P3 Phase Separation P2->P3 P4 Concentrate Organic Layer P3->P4 P5 Form HCl Salt in Acetone P4->P5 P6 Filter & Recrystallize P5->P6 FP This compound HCl (Crystalline Solid) P6->FP

Caption: Workflow for the synthesis of CPCPP Hydrochloride.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are achieved through a combination of spectroscopic and chromatographic methods. The data presented below are typical for the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides a definitive fingerprint of the molecule. The signals are typically broad due to the piperazine ring dynamics and the presence of the hydrochloride salt.

    • δ ~11.5-10.5 (br s, 1H): This very broad singlet corresponds to the protonated nitrogen of the piperazine hydrochloride (N-H⁺).

    • δ ~7.30 (t, J=8.1 Hz, 1H): Aromatic proton on the chlorophenyl ring.

    • δ ~7.05-6.90 (m, 3H): Remaining three aromatic protons on the chlorophenyl ring.

    • δ ~3.80-3.00 (m, 12H): This complex, broad multiplet region contains all the aliphatic protons: the eight protons of the piperazine ring (-CH₂-N-CH₂-) and the four protons of the propyl chain adjacent to the nitrogen and chlorine (-N-CH₂- and -CH₂-Cl).

    • δ ~2.20 (m, 2H): The central methylene group of the propyl chain (-CH₂-CH₂-CH₂-).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~151.0: Aromatic C-N.

    • δ ~133.5: Aromatic C-Cl.

    • δ ~130.8, 122.5, 118.5, 117.4: Remaining aromatic carbons.

    • δ ~54.2: Propyl -CH₂-N.

    • δ ~50.5: Piperazine carbons adjacent to the aromatic ring.

    • δ ~46.0: Piperazine carbons adjacent to the propyl chain.

    • δ ~41.0: Propyl -CH₂-Cl.

    • δ ~25.0: Central propyl -CH₂-.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study fragmentation patterns, which further corroborates the structure.

  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Molecular Ion (M⁺): For the free base (C₁₃H₁₈Cl₂N₂), the molecular ion peak will appear at m/z 272. The isotopic pattern will be characteristic for a molecule containing two chlorine atoms, with significant peaks at M+2 (m/z 274) and M+4 (m/z 276).[10]

  • Key Fragments: A prominent fragment is often observed at m/z 209, corresponding to the loss of the chloropropyl side chain via cleavage of the C-N bond, leaving the [M-C₃H₆Cl]⁺ fragment.[10] Another significant fragment appears at m/z 70.

Infrared (IR) Spectroscopy
  • Technique: ATR-IR.

  • Key Absorptions (cm⁻¹):

    • ~3000-2800: C-H stretching vibrations from the aromatic and aliphatic groups.

    • ~2700-2400: Broad absorption characteristic of the N-H⁺ stretch in the amine hydrochloride salt.

    • ~1600, ~1480: C=C stretching from the aromatic ring.

    • ~1230: C-N stretching.

    • ~780, ~680: C-Cl stretching.

Chromatographic Analysis
  • Method: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity of CPCPP.[3]

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, often with an additive like formic acid or phosphoric acid to improve peak shape.[3]

  • Detection: UV detection at a wavelength where the chlorophenyl ring absorbs (e.g., 254 nm).

Analytical Data Summary
¹H NMR (DMSO-d₆) Aromatic: δ 7.3-6.9 ppm; Aliphatic: δ 3.8-2.2 ppm; N-H⁺: δ ~11 ppm
Mass Spec (EI) M⁺ at m/z 272 (free base) with characteristic Cl₂ isotope pattern
Key MS Fragment m/z 209 ([M-C₃H₆Cl]⁺)
IR (ATR, cm⁻¹) ~2700-2400 (N-H⁺ stretch), ~780 (C-Cl stretch)
Purity Analysis RP-HPLC with UV detection

Chemical Reactivity and Applications

The primary utility of this compound stems from the reactivity of the terminal chlorine on the propyl chain. This site is electrophilic and susceptible to nucleophilic substitution.

Reactivity Pathway Diagram

Reactivity CPCPP 1-(3-Chlorophenyl)-4- (3-chloropropyl)piperazine Product Substituted Product CPCPP->Product Nucleophile Nucleophile (e.g., R-OH, R-NH₂, Ar-O⁻) Nucleophile->Product SN2 Attack Base Base (e.g., K₂CO₃, NaH) Base->Nucleophile Deprotonates (if needed)

Caption: General Sₙ2 reactivity of CPCPP with nucleophiles.

Application in Aripiprazole Synthesis

CPCPP is not a final drug product but is a crucial advanced intermediate. Its most notable application is in the synthesis of Aripiprazole, an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[11][12][13]

In the synthesis of Aripiprazole, the nucleophile is the deprotonated hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2-one. This phenoxide attacks the terminal carbon of the chloropropyl chain of a related intermediate, displacing the chloride and forming the ether linkage that completes the Aripiprazole molecule. While the direct precursor to Aripiprazole is often the bromo-analogue for higher reactivity, the synthesis pathway highlights the vital role of this type of haloalkyl-piperazine intermediate.[11][14]

The synthesis of Aripiprazole involves coupling a piperazine derivative with a quinolinone moiety. For instance, 1-(2,3-dichlorophenyl)piperazine is reacted with 7-(4-bromobutoxy)-3,4-dihydroquinolinone.[11][14] The fundamental reaction is the same N-alkylation principle demonstrated by the reactivity of CPCPP.

Aripiprazole Synthesis Logic Diagram

Aripiprazole_Synthesis cluster_intermediates Key Intermediates cluster_synthesis Coupling Reaction cluster_final Final API I1 7-Hydroxy-3,4-dihydro- quinolin-2-one S1 Alkylation with Dihalobutane I1->S1 I2 1,4-Dihalobutane I2->S1 I3 1-(Aryl)piperazine (e.g., 1-(2,3-Dichlorophenyl)piperazine) S2 N-Alkylation (SN2 Reaction) I3->S2 S1->S2 7-(4-Halobutoxy)-3,4- dihydroquinolin-2-one API Aripiprazole S2->API

Caption: Logical flow for Aripiprazole synthesis, highlighting the key coupling step.

Safety and Handling

As a chemical intermediate, this compound requires careful handling.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][6]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P317 (IF SWALLOWED: Get medical help), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][6]

  • Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a well-characterized molecule of significant industrial importance. Its structure, defined by the chlorophenyl, piperazine, and chloropropyl moieties, provides a specific reactivity profile that is expertly exploited in multi-step pharmaceutical syntheses. A thorough understanding of its synthesis, purification, and analytical characterization is essential for ensuring the quality and efficiency of processes that lead to vital medicines like Aripiprazole. The protocols and data within this guide serve as a foundational resource for scientists and researchers working with this versatile chemical intermediate.

References

  • PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from PrepChem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101444, 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved from PubChem. [Link]

  • Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13035120, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. Retrieved from PubChem. [Link]

  • Nigam Pharmachem Industries. (n.d.). 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. Retrieved from nigampharmachem.com. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from globalresearchonline.net. [Link]

  • Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • SpectraBase. (n.d.). This compound monohydrochloride. Retrieved from spectrabase.com. [Link]

  • SIELC Technologies. (2018). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved from sielc.com. [Link]

  • Pharmaffiliates. (2025). Aripiprazole Synthesis Process: A Detailed Guide. Retrieved from pharmaffiliates.com. [Link]

  • Google Patents. (2011). US7872132B2 - Intermediates useful for the preparation of aripiprazole and methods for the....
  • Acta Poloniae Pharmaceutica. (2008). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Retrieved from ptfarm.pl. [Link]

  • ACS Chemical Neuroscience. (2017). Classics in Chemical Neuroscience: Aripiprazole. Retrieved from PubMed Central. [Link]

Sources

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (Trazodone Impurity F)

Introduction

This compound hydrochloride is a key chemical intermediate primarily utilized in the synthesis of various pharmaceutical agents, most notably the antidepressant drug Trazodone.[1][2][3] Its chemical structure, featuring a piperazine core with both a chlorophenyl and a chloropropyl substituent, makes it a versatile building block in medicinal chemistry. Beyond its role as a precursor, it is also recognized as a critical process-related impurity in the manufacturing of Trazodone, where its levels must be meticulously controlled.[3][4][5]

This technical guide serves as a comprehensive resource for researchers, analytical scientists, and drug development professionals. It provides a detailed examination of the physical and chemical properties of this compound hydrochloride, established analytical methodologies for its characterization and quantification, and essential safety information. The insights and protocols contained herein are designed to support robust drug development programs and ensure the quality and safety of resulting active pharmaceutical ingredients (APIs).

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent scientific investigation. The following table summarizes the key identifiers for this compound hydrochloride.

IdentifierValue
Chemical Name This compound hydrochloride[1]
Synonyms Trazodone Impurity F; Trazodone Related Compound F HCl; CCP HCl[4][5][6][7]
CAS Number 52605-52-4[1][3][6][8][9][10][11]
Molecular Formula C₁₃H₁₈Cl₂N₂ · HCl or C₁₃H₁₉Cl₃N₂[6][8][11][12][13]
Molecular Weight 309.66 g/mol [3][6][7][10][11][12][13]
InChI Key JVLRNANYLVRULL-UHFFFAOYSA-N[7][11][13]
Canonical SMILES C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl.Cl[6][13]

Molecular Structure:

Chemical structure of this compound hydrochloride

The molecule's structure is defined by a central piperazine ring, a heterocyclic amine that imparts basicity and serves as a linker. One nitrogen atom of the piperazine ring is substituted with a 3-chlorophenyl group, an aromatic moiety that influences the molecule's receptor binding properties in its derivatives. The second nitrogen is alkylated with a 3-chloropropyl chain. This reactive alkyl chloride is the key functional group that allows for subsequent coupling reactions in pharmaceutical synthesis, such as the reaction to form Trazodone. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

Physicochemical Properties

The physical characteristics of a substance are critical for its handling, formulation, and analysis.

PropertyDescription
Appearance White to off-white crystalline powder.[1][8][9][14][15][16]
Melting Point 198-203 °C; ranges reported from 196.5 °C to 215 °C depending on purity.[1][11][14][17]
Solubility Freely soluble in water and methanol; soluble in ethanol and other polar solvents. Also soluble in warm DMSO.[8][9][14][15]
Odor Odorless or a faint, characteristic odor.[8]
pH Neutral in an aqueous solution.[8]
Stability Stable under recommended storage conditions.[14]

Storage and Handling: To maintain its integrity, the compound should be stored in a cool, dry, and well-ventilated area, protected from light.[8][9][15] Containers should be kept tightly sealed.[9] The material is incompatible with strong oxidizing agents and strong bases, which can cause decomposition.[14] Upon thermal decomposition, it may release toxic fumes, including hydrogen chloride gas and nitrogen oxides.[14]

Synthesis Context and Role as an Impurity

This compound is most commonly synthesized via the N-alkylation of 1-(3-chlorophenyl)piperazine with a three-carbon alkylating agent containing a terminal chlorine, such as 1-bromo-3-chloropropane.[2][17][18][19] The reaction is typically carried out in a suitable solvent system in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-(3-chlorophenyl)piperazine (or its HCl salt) C Base (e.g., NaOH, K₂CO₃) Solvent (e.g., Acetone/Water) A->C Reacts with B 1-bromo-3-chloropropane B->C D 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride C->D To Yield

Caption: General synthesis pathway for the target compound.

During the synthesis of Trazodone, this compound is a direct precursor. If the subsequent reaction to form the final API is incomplete, or if there are side reactions, this compound hydrochloride can remain as a process-related impurity. Due to the presence of alkyl-halide functional groups, it is considered a potential genotoxic impurity (GTI), making its detection and quantification at trace levels a critical aspect of quality control for Trazodone.[4][5]

Analytical Characterization

A multi-faceted analytical approach is required for the complete characterization of this compound, combining chromatography for separation and purity assessment with spectroscopy for structural elucidation.

Chromatographic Analysis: LC-MS/MS for Trace Quantification

For the quantification of this compound as a potential genotoxic impurity in Trazodone, a highly sensitive and selective method is required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique for this purpose.[4][5]

Expertise & Causality: The choice of LC-MS/MS is driven by the need to detect and quantify the analyte at parts-per-million (ppm) levels in the presence of a large excess of the API. The chromatographic separation (LC) isolates the impurity from the main compound and other matrix components, while the mass spectrometer (MS/MS) provides unambiguous identification and quantification with exceptional sensitivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM). Positive electrospray ionization (ESI+) is employed because the basic nitrogen atoms in the piperazine ring are readily protonated, leading to efficient ion generation. A C18 reversed-phase column is effective for retaining this moderately polar compound and separating it from the more polar and less polar species in the sample matrix.

Experimental Protocol: LC-MS/MS Method for Impurity Quantification

  • Objective: To quantify this compound HCl (CCP HCl) impurity in a Trazodone API sample.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.

    • Triple Quadrupole Tandem Mass Spectrometer with an ESI source.[4][5]

  • Chromatographic Conditions:

    • Column: C18 symmetry (100 mm x 4.6 mm, 3.5 µm).[4][5]

    • Mobile Phase: 5.0 mM ammonium acetate in acetonitrile/water (70:30, v/v).[4][5]

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: Ambient (e.g., 28 °C).

    • Injection Volume: 10 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4][5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 272 (corresponding to the free base [M+H]⁺).[20]

    • Product Ion (Q3): m/z 209 or other suitable fragment.[20]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standard in a suitable diluent (e.g., mobile phase).

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from the Limit of Quantification (LOQ) to ~1.5 ppm.[5]

    • Prepare the Trazodone API sample by dissolving it in the diluent to a high concentration (e.g., 5.0 mg/mL) to achieve the necessary sensitivity for trace impurity detection.[4][5]

  • Validation Parameters:

    • Limit of Detection (LOD): ~0.01 ppm.[4][5]

    • Limit of Quantification (LOQ): ~0.03 ppm.[4][5]

    • Linearity: Demonstrate linearity across the calibration range (e.g., 0.03-1.5 ppm) with a correlation coefficient (r²) > 0.999.[4][5]

Analytical_Workflow A Sample/Standard Preparation B HPLC Injection & Separation (C18 Column) A->B C ESI+ Ionization B->C D Mass Analysis (Q1) Select Precursor Ion (m/z 272) C->D E Collision Cell (Q2) Fragmentation D->E F Mass Analysis (Q3) Select Product Ion (m/z 209) E->F G Detection & Data Acquisition (MRM) F->G H Quantification vs. Calibration Curve G->H

Caption: Workflow for LC-MS/MS quantification of the impurity.

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

TechniqueKey Observations and Data
¹H NMR Spectral data is available, showing characteristic signals for the aromatic protons of the chlorophenyl ring, the two sets of non-equivalent protons on the piperazine ring, and the three methylene groups of the chloropropyl chain.[6][13]
Mass Spectrometry The mass spectrum (MS) of the free base shows a molecular ion [M]⁺ cluster corresponding to the presence of two chlorine atoms. The most abundant fragment ion is often observed at m/z 209, resulting from the loss of the chloropropyl group.[20]
Infrared (IR) Spectroscopy ATR-IR spectra are available and would show characteristic absorption bands for aromatic C-H stretching, aliphatic C-H stretching, C-N stretching of the amine, aromatic C=C bending, and C-Cl stretching.[6][21]

Safety and Hazard Information

As a laboratory chemical, this compound hydrochloride must be handled with appropriate care.

  • GHS Hazard Statements: Aggregated data indicates that the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] It may also be toxic if inhaled.[9]

  • Precautions for Safe Handling:

    • Avoid contact with skin and eyes.[22]

    • Use in a well-ventilated area or under a laboratory fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[22]

    • Avoid the formation of dust and aerosols.[22]

Conclusion

This compound hydrochloride is a compound of significant interest in the pharmaceutical sciences. Its well-defined physical properties, including its crystalline nature and solubility in polar solvents, facilitate its use in synthesis. However, its crucial role as both a key intermediate and a potential genotoxic impurity in the production of Trazodone necessitates a deep understanding of its analytical chemistry. The robust LC-MS/MS methodologies developed for its trace-level quantification are a testament to the stringent quality control standards required in modern drug manufacturing. This guide provides the foundational knowledge and practical protocols essential for scientists and researchers working with this important molecule.

References

  • Nigam Pharmachem Industries. 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. [Link]

  • Muby Chemicals. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier. [Link]

  • Shenyang Chengtai Fine Chemicals Factory. This compound hydrochloride. [Link]

  • Industrial Chemicals. 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. [Link]

  • JIGS Chemical Limited. This compound HCL - Pharmaceutical Intermediate at Best Price. [Link]

  • Chemsrc. This compound hydrochloride. [Link]

  • IndiaMART. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. [Link]

  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. [Link]

  • precisionFDA. 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • Google Patents.
  • SpectraBase. This compound monohydrochloride - Optional[ATR-IR] - Spectrum. [Link]

  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. [Link]

  • ResearchGate. Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. [Link]

  • ScienceDirect. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. [Link]

  • SynZeal. Trazodone EP Impurity C (HCl). [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS TRAZODONE EP IMPURITY C (HCL). [Link]

  • Veeprho. Trazodone BP Impurity C (HCl salt). [Link]

  • Sai Traders. Trazodone Impurity C. [Link]

  • SIELC Technologies. This compound hydrochloride. [Link]

Sources

An In-depth Technical Guide to Key Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide addresses the physicochemical properties associated with CAS number 52605-52-4. Initial analysis reveals this CAS number corresponds to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride . However, given the request for an in-depth guide suitable for researchers, and the potential for ambiguity in chemical identifiers, we have also included a comprehensive profile of 3-(4-Methoxyphenyl)propanoic acid (primarily associated with CAS number 1929-29-9), a compound of significant interest in pharmaceutical and chemical research.

Part 1: Physicochemical Data for CAS 52605-52-4

This compound hydrochloride is an arylpiperazine compound primarily used as an intermediate in the synthesis of various pharmaceuticals, such as the antidepressant Trazodone.[1] It is also known to be an impurity in nefazodone hydrochloride formulations.[1]

Physicochemical Properties of this compound hydrochloride
PropertyValueSource(s)
CAS Number 52605-52-4[2][3][4][5][6]
Molecular Formula C13H18Cl2N2·HCl (or C13H19Cl3N2)[2][3][4]
Molecular Weight 309.66 g/mol (hydrochloride salt)[2]
Appearance White to off-white crystalline powder[3][7][8]
Melting Point 198-203 °C[1][7][9]
Solubility Soluble in warm DMSO and warm Methanol.[7] Freely soluble in water and methanol.[3][3][7]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 4[2]
Topological Polar Surface Area 6.5 Ų[2]
Heavy Atom Count 18[2]

Part 2: In-depth Technical Guide for 3-(4-Methoxyphenyl)propanoic acid

3-(4-Methoxyphenyl)propanoic acid , also known as 4-methoxyhydrocinnamic acid, is a compound with applications in pharmaceutical and chemical synthesis.[10] It serves as an intermediate in the creation of more complex molecules and has been investigated for its potential anti-inflammatory and analgesic properties.[10]

Physicochemical Properties of 3-(4-Methoxyphenyl)propanoic acid
PropertyValueSource(s)
Primary CAS Number 1929-29-9[10][11][12][13][14]
Other CAS Numbers 25173-37-9[12][15][16]
Molecular Formula C10H12O3[10][11][12][13][14]
Molecular Weight 180.20 g/mol [12]
Appearance White to light beige crystalline powder[10][11]
Melting Point 98-100 °C[11]
Boiling Point 194 °C
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol and acetone.[10][10]
pKa No experimental value found in the provided search results.
LogP (calculated) 1.9[12]
Spectral Data

¹H NMR Spectroscopy: A proton NMR spectrum of 3-(4-Methoxyphenyl)propanoic acid in CDCl3 shows characteristic peaks. The chemical shifts are assigned as follows: a singlet around 11 ppm (carboxylic acid proton), aromatic protons at approximately 7.120 ppm and 6.833 ppm, a singlet for the methoxy group protons at about 3.777 ppm, and two triplets for the methylene protons of the propanoic acid chain at roughly 2.892 ppm and 2.64 ppm.[17]

Mass Spectrometry: The NIST WebBook provides mass spectrometry data for 3-(4-Methoxyphenyl)propionic acid, which can be used for its identification and structural elucidation.[14]

Infrared Spectroscopy: The NIST WebBook also contains the gas-phase infrared spectrum for this compound, which is useful for identifying its functional groups.[18]

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound. A standard and widely accepted method for its determination is the shake-flask method.

Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. The system is allowed to reach equilibrium, and the concentration of the compound in each phase is then measured. The LogP is the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.

Step-by-Step Methodology:

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation of the two phases.

    • Allow the phases to separate completely. The upper layer is octanol saturated with water, and the lower layer is water saturated with octanol. These will be used for the experiment.

  • Sample Preparation:

    • Accurately weigh a small amount of 3-(4-Methoxyphenyl)propanoic acid.

    • Dissolve the compound in the pre-saturated n-octanol to create a stock solution of known concentration.

  • Partitioning:

    • In a glass vial, add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated water.

    • Seal the vial and shake it gently for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the octanol and water layers.

  • Quantification:

    • Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases.

    • Determine the concentration of 3-(4-Methoxyphenyl)propanoic acid in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared for accurate quantification.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as: P = [Concentration in octanol] / [Concentration in water]

    • The LogP is then calculated as: LogP = log10(P)

Diagram of the Shake-Flask Method for LogP Determination:

LogP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents 1. Prepare Pre-saturated n-Octanol and Water prep_sample 2. Prepare Stock Solution in n-Octanol prep_solvents->prep_sample partition 3. Mix and Shake (Partitioning) prep_sample->partition separate 4. Centrifuge (Phase Separation) partition->separate quantify 5. Quantify Concentration in Each Phase (HPLC) separate->quantify calculate 6. Calculate LogP quantify->calculate result result calculate->result Final LogP Value

Caption: Workflow for LogP determination using the shake-flask method.

References

  • Muby Chemicals. (n.d.). 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. Retrieved from [Link]

  • Pharmacompass. (n.d.). CAS 52605-52-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Nigam Pharmachem Industries. (n.d.). 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. Retrieved from [Link]

  • MP Biomedicals. (n.d.). MATERIAL SAFETY DATA SHEET SECTION 1. Retrieved from [Link]

  • GlobalCHEM. (n.d.). 3-(4-methoxybenzoyl)propionic acid 3153-44-4. Retrieved from [Link]

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. Retrieved from [Link]

  • NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid Mass Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid IR Spectrum. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (HMDB0039427). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) ACD/Log P method description. Retrieved from [Link]

  • iChemistry.cn. (n.d.). 3-(4-methoxyphenyl)propanoic acid - CAS号查询. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Synthesis, Analysis, and Application in Trazodone Production

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, a critical intermediate in the synthesis of the antidepressant Trazodone. Targeted at researchers, chemists, and professionals in drug development and manufacturing, this guide elucidates the compound's synthesis, purification, analytical characterization, and its pivotal role as a potential genotoxic impurity (GTI) that necessitates stringent control.

Introduction and Physicochemical Profile

This compound, often abbreviated as CCPP, is an arylpiperazine derivative.[1] Its primary significance in the pharmaceutical industry lies in its function as the penultimate precursor in the synthesis of Trazodone, a serotonin antagonist and reuptake inhibitor (SARI).[2][3] Understanding the properties and synthesis of CCPP is fundamental to controlling the quality and purity of the final Trazodone active pharmaceutical ingredient (API). The compound is typically handled as its hydrochloride salt to improve stability and solubility.[4]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource(s)
CAS Number 52605-52-4[5][6]
Molecular Formula C₁₃H₁₈Cl₂N₂·HCl[7]
Molecular Weight 309.66 g/mol (Hydrochloride Salt)[5][8]
Appearance White to off-white crystalline powder[6][7]
Melting Point 196.5-203 °C (varies with purity)[1][9]
Solubility Soluble in water, ethanol, and other polar solvents[6]
Purity Typically ≥98% for pharmaceutical use[6]

Synthesis of the Core Intermediate

The most prevalent and industrially scalable method for synthesizing CCPP is through the N-alkylation of 1-(3-chlorophenyl)piperazine with a suitable three-carbon electrophile, typically 1-bromo-3-chloropropane.[10][11] This reaction is a classic nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the propyl chain.

Causality in Experimental Design

The choice of reagents and conditions is critical for maximizing yield and minimizing impurity formation.

  • Starting Material: The synthesis typically begins with 1-(3-chlorophenyl)piperazine as its hydrochloride salt, which is a stable and commercially available solid.[9][10]

  • Base: A base, such as sodium hydroxide or potassium carbonate, is essential.[5][9] Its primary role is to neutralize the hydrochloride salt and deprotonate the piperazine nitrogen, converting it into a more potent nucleophile (the free base) to initiate the alkylation.

  • Solvent System: A biphasic solvent system, commonly a mixture of water and an organic solvent like acetone or cyclohexane, is employed.[9][12][13] This ensures that the inorganic base (soluble in water) and the organic reactants can interact effectively at the phase interface.

  • Temperature Control: The initial addition of the base is often performed at a reduced temperature (e.g., 0-10°C).[10][14] This is a crucial control point to manage the exothermic nature of the acid-base neutralization and to prevent potential side reactions, such as the elimination of the alkylating agent or double alkylation.

Visualizing the Synthesis Pathway

The following diagram illustrates the primary synthetic route to this compound hydrochloride.

G cluster_reactants Reactants cluster_reagents Reagents cluster_reaction Alkylation Reaction cluster_intermediate Intermediate (Free Base) cluster_product Final Product A 1-(3-chlorophenyl)piperazine HCl E Nucleophilic Substitution (0-10°C, then Room Temp) A->E B 1-bromo-3-chloropropane B->E C NaOH / H₂O C->E Base D Acetone (Solvent) D->E Solvent F This compound (Oily Residue) E->F Organic Phase Separation & Concentration H Aqueous HCl (Acidification & Crystallization) F->H G This compound HCl (Crystalline Solid) H->G Purification G A 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine HCl (CCPP) F Condensation Reaction (Reflux, ~80-85°C) A->F B s-Triazolo-[4,3-a]-pyridin-3-one B->F C Base (e.g., Na₂CO₃) C->F D Catalyst (e.g., TBAB) D->F E Solvent (e.g., Isopropyl Alcohol) E->F G Trazodone (Free Base) F->G G Start Synthesized CCPP Sample Purity Purity & Assay (HPLC-UV) Start->Purity Identity Structural Confirmation (¹H NMR, ¹³C NMR, MS) Purity->Identity Decision Purity & Identity Meet Specification? Identity->Decision TraceAnalysis Genotoxic Impurity Analysis in Trazodone API (LC-MS/MS) Release Release for Trazodone Synthesis or Final API Release TraceAnalysis->Release Decision->TraceAnalysis Yes Rework Repurify / Reject Batch Decision->Rework No

Sources

The Lynchpin in Neuropharmacology: A Technical Guide to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine in CNS Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, a pivotal arylpiperazine compound in central nervous system (CNS) research. While primarily recognized as a crucial intermediate in the synthesis of the atypical antidepressant Trazodone, its utility extends into neuropharmacological studies as a reference compound and a tool for investigating serotonergic and adrenergic pathways. This document delves into its synthesis, physicochemical properties, and its intricate relationship with Trazodone and its active metabolite, m-chlorophenylpiperazine (mCPP). We will explore its implicit role in modulating key CNS targets, supported by detailed experimental protocols for its synthesis and for evaluating the pharmacological effects of its derivatives in both in vitro and in vivo models. This guide aims to equip researchers with the foundational knowledge and practical methodologies necessary to effectively utilize this compound in the pursuit of novel CNS therapies.

Introduction: Beyond a Synthetic Intermediate

This compound, often supplied as a hydrochloride salt, is a cornerstone molecule in the landscape of CNS drug discovery.[1][2] Its significance is intrinsically linked to the development of Trazodone, a widely prescribed antidepressant with a unique pharmacological profile.[3] However, to view this compound merely as a stepping stone in a synthetic pathway would be to overlook its broader utility in neuropharmacological research. The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, known for its interaction with a range of biogenic amine receptors.[4] Understanding the properties and handling of this key intermediate is therefore essential for researchers working on Trazodone derivatives and other novel arylpiperazine-based CNS agents.[5][6]

The primary rationale for the extensive use of this compound lies in its efficient and reliable role in the synthesis of Trazodone.[7] Its bifunctional nature, possessing a reactive chloropropyl chain and a substituted arylpiperazine core, allows for straightforward condensation with the triazolopyridinone moiety to yield the final drug product. This strategic design minimizes the formation of unwanted byproducts and ensures high-purity yields, a critical factor in pharmaceutical manufacturing.[7]

While direct pharmacological data for this compound is not extensively reported in the literature, its structural similarity to known psychoactive compounds suggests a potential, albeit likely weak, interaction with CNS receptors. However, its principal role in research remains as a precursor, and its biological effects are most relevantly considered in the context of its conversion to Trazodone and the subsequent metabolic formation of m-chlorophenylpiperazine (mCPP).[8][9]

Physicochemical Properties and Synthesis

Physicochemical Characteristics
PropertyValueSource
Molecular Formula C13H18Cl2N2[10]
Molecular Weight 273.20 g/mol [10]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water and polar organic solventsN/A
Melting Point 198-203 °C (hydrochloride salt)[1]
Synthetic Pathway

The synthesis of this compound hydrochloride is a well-established multi-step process. The causality behind this specific synthetic route is driven by the commercial availability of starting materials and the efficiency of the reactions.

Diagram: Synthetic Workflow for this compound HCl

G cluster_0 Step 1: Formation of Bis(2-chloroethyl)amine cluster_1 Step 2: Synthesis of 1-(3-Chlorophenyl)piperazine cluster_2 Step 3: Alkylation to Final Product Diethanolamine Diethanolamine ThionylChloride Thionyl Chloride (SOCl2) in Xylene Diethanolamine->ThionylChloride Chlorination BisChloroethylamine Bis(2-chloroethyl)amine Hydrochloride ThionylChloride->BisChloroethylamine BisChloroethylamine2 Bis(2-chloroethyl)amine Hydrochloride mChloroaniline 3-Chloroaniline mChloroaniline->BisChloroethylamine2 Condensation mCPP_intermediate 1-(3-Chlorophenyl)piperazine Hydrochloride BisChloroethylamine2->mCPP_intermediate mCPP_intermediate2 1-(3-Chlorophenyl)piperazine Hydrochloride BromoChloroPropane 1-Bromo-3-chloropropane in aq. Acetone/NaOH mCPP_intermediate2->BromoChloroPropane Alkylation FinalProduct This compound Hydrochloride BromoChloroPropane->FinalProduct G cluster_0 Synthesis & Metabolism cluster_1 Primary CNS Targets & Actions Intermediate 1-(3-Chlorophenyl)-4- (3-chloropropyl)piperazine Trazodone Trazodone Intermediate->Trazodone Synthetic Step mCPP m-Chlorophenylpiperazine (mCPP) (Active Metabolite) Trazodone->mCPP Metabolism (CYP3A4) Trazodone_actions Trazodone Actions: - 5-HT2A/2C Antagonist - α1-Adrenergic Antagonist - Weak SERT Inhibitor Trazodone->Trazodone_actions mCPP_actions mCPP Actions: - 5-HT Receptor Agonist (5-HT1A, 5-HT1B, 5-HT2C, etc.) - α2-Adrenergic Affinity mCPP->mCPP_actions

Caption: From intermediate to active metabolite and their respective CNS actions.

Comparative Receptor Binding Profiles

The following table summarizes the receptor binding affinities (Ki or IC50 values) of Trazodone and its active metabolite, mCPP, at key CNS receptors. Data for this compound is not available, underscoring its primary role as a synthetic precursor.

ReceptorTrazodone (Ki/IC50, nM)m-Chlorophenylpiperazine (mCPP) (Ki/IC50, nM)Primary Action of Ligand
Serotonin Receptors
5-HT1A23.618.9Trazodone: Partial Agonist; mCPP: Agonist/Antagonist [9]
5-HT2A~25~100Trazodone: Antagonist; mCPP: Agonist [3][11]
5-HT2C~50~10Trazodone: Antagonist; mCPP: Agonist [3][11]
Adrenergic Receptors
α1~40>1000Trazodone: Antagonist [3]
α24,500600Trazodone: Weak Antagonist; mCPP: Higher Affinity [12]
Transporters
SERT~200WeakTrazodone: Weak Inhibitor [3]

Key Signaling Pathways in CNS Research

The pharmacological effects of Trazodone and mCPP are mediated through the modulation of complex intracellular signaling cascades downstream of their target receptors.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Antagonism of this receptor by Trazodone is a key component of its therapeutic action.

Diagram: 5-HT2A Receptor Signaling Cascade

G Trazodone Trazodone Receptor 5-HT2A Receptor Trazodone->Receptor Antagonizes G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified 5-HT2A receptor signaling pathway antagonized by Trazodone.

α1-Adrenergic Receptor Signaling

Trazodone's antagonism of α1-adrenergic receptors, which are also Gq-coupled, contributes to its sedative and hypotensive effects.

Diagram: α1-Adrenergic Receptor Signaling Cascade

G Trazodone Trazodone Receptor α1-Adrenergic Receptor Trazodone->Receptor Antagonizes G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates Smooth_Muscle Smooth Muscle Contraction Ca_release->Smooth_Muscle

Caption: Simplified α1-adrenergic receptor signaling pathway antagonized by Trazodone.

Experimental Protocols for CNS Research

The following protocols provide detailed methodologies for key experiments relevant to the study of arylpiperazine compounds in CNS research.

In Vitro Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor using the radioligand [3H]-8-OH-DPAT.

Materials:

  • HEK293 cells stably expressing human 5-HT1A receptors

  • [3H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol)

  • Test compound (e.g., a novel arylpiperazine derivative)

  • Serotonin (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-h5-HT1A cells.

    • Homogenize cells in ice-cold assay buffer.

    • Centrifuge at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer + 50 µL of [3H]-8-OH-DPAT (final concentration ~1 nM) + 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of Serotonin (final concentration 10 µM) + 50 µL of [3H]-8-OH-DPAT + 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of test compound (at various concentrations) + 50 µL of [3H]-8-OH-DPAT + 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Protocol: Forced Swim Test (FST) in Rats

The FST is a widely used behavioral assay to screen for antidepressant-like activity. [13][14][15] Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Test compound (e.g., Trazodone or a novel derivative)

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Cylindrical swim tank (45 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm

  • Video recording system

Procedure:

  • Habituation (Day 1):

    • Gently place each rat into the swim tank for a 15-minute pre-swim session.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Drug Administration and Testing (Day 2):

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneally) at a specific time before the test (e.g., 30-60 minutes).

    • Place the rat back into the swim tank for a 5-minute test session.

    • Record the entire 5-minute session for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, scores the video recordings.

    • Score the duration of the following behaviors:

      • Immobility: The rat makes only the minimal movements necessary to keep its head above water.

      • Swimming: The rat is making active swimming motions, moving around the tank.

      • Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the walls of the tank.

  • Data Analysis:

    • Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

In Vivo Protocol: Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. [16][17] Materials:

  • Male Wistar rats (270-320 g)

  • Microdialysis probes (e.g., 4 mm membrane length)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Artificial cerebrospinal fluid (aCSF)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex).

    • Secure the cannula with dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of 1-2 hours.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

  • Drug Administration:

    • After collecting baseline samples, administer the test compound.

    • Continue collecting dialysate samples to monitor changes in neurotransmitter levels over time.

  • Sample Analysis:

    • Analyze the dialysate samples for neurotransmitter content (e.g., serotonin, dopamine, and their metabolites) using HPLC-ECD.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the changes in neurotransmitter levels between treatment groups.

Conclusion and Future Directions

This compound stands as a testament to the importance of key chemical intermediates in the advancement of CNS research. While its direct pharmacological activity may be limited, its role as the immediate precursor to Trazodone makes it an indispensable tool for medicinal chemists and pharmacologists. The study of this compound and its derivatives continues to provide valuable insights into the complex interplay of the serotonergic and adrenergic systems in the pathophysiology and treatment of mood and anxiety disorders.

Future research efforts should aim to fully characterize the pharmacological profile of this compound to definitively ascertain its direct biological activities, if any. Furthermore, the development of novel synthetic methodologies that are more environmentally friendly and cost-effective will be crucial for the continued production of Trazodone and related compounds. The versatile arylpiperazine scaffold, exemplified by this key intermediate, will undoubtedly continue to be a fertile ground for the discovery of the next generation of CNS therapeutics.

References

  • BenchChem. (2025). Application Note: In Vivo Microdialysis for Monitoring Neurotransmitter Levels in Response to Antidepressant Agent 5.
  • de la Torre, R., & T.M., R. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC.
  • Asarch, K. B., Messing, R., & Backstrom, J. R. (1982). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Journal of Neurochemistry, 38(6), 1779–1782.
  • Wieronska, J. M., Stachowicz, K., Sniecikowska, J., Gluch-Lutwin, M., Siwek, A., Wolak, M., … & Starowicz, G. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(15), 4437.
  • Singh, S., & Kumar, S. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(22), 3847–3873.
  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine.
  • CheHas, H. F., & Perrotta, K. (n.d.).
  • Characterization of trazodone metabolic pathways and species-specific profiles. (2024). Frontiers in Pharmacology, 15.
  • Katarzynska, A. M., Herold, F. A., Szewczyk, M., Lulek, M., Latacz, G., Lubelska, A., … & Partyka, A. (2016). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 21(9), 1234.
  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. (n.d.). ACS Chemical Neuroscience, 4(5), 794–801.
  • IACUC. (n.d.). Forced Swim Test v.3.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2010). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. Current Protocols in Pharmacology, 49(1), 5.8.1–5.8.14.
  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587.
  • Perrotta, K. (n.d.).
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • CymitQuimica. (n.d.). CAS 52605-52-4: this compound hydrochloride (1:1).
  • The Forced Swim Test as a Model of Depressive-like Behavior. (2015). Journal of Visualized Experiments, (97).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Characterization of trazodone metabolic pathways and species-specific profiles. (2024). Frontiers in Pharmacology, 15.
  • Wikipedia. (n.d.). Trazodone.
  • Iacobazzi, A., Paolacci, K., Purgatorio, R., Betti, C., Mazzoccoli, C., & Leonetti, F. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(18), 6695.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT | Ligand Activity Charts.
  • Characterization of trazodone metabolic pathways and species-specific profiles. (2024). Frontiers in Pharmacology, 15.
  • BenchChem. (2025). Application Notes and Protocols for 5-HT3 Receptor Radioligand Binding Assay.
  • PharmGKB. (n.d.). trazodone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101444, 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine.
  • Yocca, F. D., Hyslop, D. K., Taylor, D. P., & Maayani, S. (1992). Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity. Psychopharmacology, 108(1-2), 25–28.
  • Cheetham, S. C., Viggers, J. A., Butler, A., & Heal, D. J. (1998). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British Journal of Pharmacology, 124(6), 1141–1148.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13035120, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride.
  • precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE.
  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (n.d.). IU Indianapolis ScholarWorks.
  • Cioli, V., Corradino, C., Piccinelli, D., Rocchi, M. G., & Valeri, P. (1984). A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine.
  • Connor, H. E., & Feniuk, W. (1992). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. European Journal of Pharmacology, 215(1), 125–129.

Sources

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Introduction

This compound, identified by CAS Number 52605-52-4 for its hydrochloride salt, is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antidepressant Trazodone.[1][2] The efficiency of synthesis, purification, and formulation of the final drug product is intrinsically linked to the physicochemical properties of its intermediates. Among these properties, solubility in organic solvents is a paramount parameter. It dictates the choice of reaction media, influences crystallization and purification strategies, and ultimately impacts process yield and purity.

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles, reported solubility data, and a detailed, field-proven experimental protocol for generating reliable and reproducible solubility measurements.

Physicochemical Characterization

A foundational understanding of the molecule's physical and chemical properties is essential before delving into its solubility behavior. The hydrochloride salt is the most common form of this intermediate.

PropertyValueSource(s)
Chemical Name This compound Hydrochloride[3]
Molecular Formula C₁₃H₁₈Cl₂N₂·HCl[3][4]
Molecular Weight 313.66 g/mol (as HCl salt)[4]
Appearance White to off-white crystalline powder[4][5][6]
Melting Point 170-203 °C (Range varies by source)[4][7]
CAS Number 52605-52-4 (for HCl salt)[3]

Principles of Solubility: A Mechanistic Viewpoint

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic, grounded in the principles of polarity and hydrogen bonding.

  • Molecular Structure and Polarity: this compound is a moderately polar molecule. The piperazine ring with its two nitrogen atoms can act as a hydrogen bond acceptor, while the two chlorophenyl and chloropropyl groups introduce lipophilic characteristics. The presence of the hydrochloride salt significantly increases its polarity and potential for ionic interactions, favoring solubility in polar solvents.

  • Solvent Properties: Organic solvents are broadly classified based on their polarity (dipole moment) and their ability to act as hydrogen bond donors or acceptors.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom attached to an electronegative atom (like oxygen) and can form strong hydrogen bonds. They are generally effective at solvating polar molecules and salts.

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are good at solvating polar molecules through dipole-dipole interactions.

    • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are generally poor solvents for polar salts.

The interplay between the structural features of the piperazine derivative and the properties of the solvent dictates the extent of dissolution.

Reported Solubility Profile

Publicly available data on the quantitative solubility of this compound hydrochloride is limited and often qualitative. The following table summarizes the reported observations from various chemical suppliers and databases.

SolventReported SolubilitySource(s)
Water Soluble / Freely Soluble[3][4][5][8]
Methanol Soluble (especially when warm) / Freely Soluble[3][6][7][9]
Ethanol Soluble[4]
Dimethyl Sulfoxide (DMSO) Soluble (especially when warm)[6][7]
Other Polar Solvents Generally reported as soluble[4]

These qualitative descriptors, while helpful, lack the precision required for robust process development. A standardized experimental approach is necessary to generate quantitative data.

Experimental Protocol for Quantitative Solubility Determination

To address the need for precise data, this section provides a detailed protocol based on the universally recognized "Shake-Flask" method, which is considered the gold standard for determining equilibrium solubility.[10][11]

Objective

To determine the equilibrium solubility of this compound hydrochloride in a range of organic solvents at a controlled temperature (e.g., 25 °C).

Causality of Method Choice

The Shake-Flask method is selected because it allows the system to reach thermodynamic equilibrium between the undissolved solid and the saturated solution.[12][13] This ensures the resulting measurement is a true representation of the compound's maximum solubility under the specified conditions, which is critical for designing scalable and reproducible chemical processes. High-Performance Liquid Chromatography (HPLC) is chosen for quantification due to its ability to separate the analyte from potential impurities, providing superior accuracy over methods like UV spectrophotometry.[10]

Materials and Equipment
  • Solute: this compound HCl (>98% purity)

  • Solvents: HPLC-grade Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO)

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Glass vials with PTFE-lined screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • Validated HPLC system with a UV detector

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solute to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[10] As a starting point, add approximately 50-100 mg of the compound to each vial.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each corresponding vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant, ensuring equilibrium has been reached.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit sedimentation of the excess solid. Carefully withdraw a sample from the supernatant. The sample should then be clarified by either:

    • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filtration: Filter the sample through a 0.22 µm syringe filter compatible with the solvent. Causality Note: This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility. Potential sorption of the solute onto the filter should be evaluated, especially for poorly soluble compounds.[10]

  • Sample Dilution: Immediately after clarification, accurately dilute the saturated solution with the mobile phase used for HPLC analysis to bring the concentration within the calibrated range of the instrument.

  • Quantification: Analyze the diluted samples using a pre-validated, stability-indicating HPLC method. Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

  • Data Reporting: Express the final solubility in mass/volume units (e.g., mg/mL) or molarity (mol/L). The experiment should be performed in triplicate for statistical validity.

Visualizing the Workflow and Concepts

Diagrams provide a clear and concise representation of complex workflows and theoretical relationships.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Equilibrate on Shaker (Constant Temp, 24-72h) B->C D Sedimentation & Phase Separation (Centrifuge/Filter) C->D E Dilute Supernatant D->E F Quantify via HPLC E->F G Calculate Solubility (mg/mL) F->G

Caption: Experimental workflow for the Shake-Flask solubility determination method.

G cluster_solvents Organic Solvent Spectrum Solute 1-(3-Chlorophenyl)-4- (3-chloropropyl)piperazine HCl (Polar Salt) NonPolar Non-Polar (e.g., Toluene, Hexane) Solute->NonPolar Low Solubility (Weak Interactions) Aprotic Polar Aprotic (e.g., DMSO, Acetone) Solute->Aprotic Good Solubility (Dipole-Dipole) Protic Polar Protic (e.g., Methanol, Ethanol) Solute->Protic High Solubility (H-Bonding, Ion-Dipole)

Caption: Conceptual relationship between solvent polarity and expected solubility.

Conclusion

While this compound hydrochloride is generally reported as soluble in polar organic solvents like methanol and DMSO, precise quantitative data is essential for optimizing pharmaceutical manufacturing processes. The lack of comprehensive public data necessitates a rigorous, in-house determination. The Shake-Flask method detailed in this guide provides a robust and reliable framework for generating such critical data. By understanding the underlying chemical principles and adhering to a validated experimental protocol, researchers and scientists can effectively characterize the solubility of this key intermediate, facilitating more efficient, scalable, and reproducible synthetic and purification processes in drug development.

References

  • JIGS Chemical Limited. This compound HCL. [Link][5]

  • ChemBK. 1-(3-Chlorophenyl)piperazine - Physico-chemical Properties. [Link][14]

  • TradeIndia. 1-(3-Chlorophenyl) Piperazine Hydrochloride Manufacturer. [Link][8]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link][15]

  • Tsinman, K., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link][10]

  • TradeIndia. 1-(3-Chlorophenyl) Piperazine at Best Price. [Link][9]

  • TradeIndia. 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. [Link][4]

  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. [Link][16]

  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. [Link][17]

  • Nigam Pharmachem Industries. 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. [Link][3]

  • Bergström, C. A. S. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link][11]

  • Patil, S. K. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link][12]

  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link][13]

  • PubChem. Trazodone. [Link][2]

Sources

A-Z Guide to Spectroscopic Analysis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, a key intermediate in the synthesis of various pharmaceuticals.[1][2] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a predictive and interpretive framework for understanding the compound's spectral features across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By detailing field-proven protocols and the rationale behind data interpretation, this guide serves as a practical resource for structural elucidation, purity assessment, and quality control.

Introduction: The Significance of a Versatile Intermediate

This compound is a substituted arylpiperazine that serves as a crucial building block in medicinal chemistry. Its structural motif is found in several active pharmaceutical ingredients (APIs), making a thorough understanding of its spectroscopic properties essential for process development, impurity profiling, and regulatory submissions. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common scaffold in drugs targeting the central nervous system.[3][4] The specific substitution pattern of this compound—a 3-chlorophenyl group on one nitrogen and a 3-chloropropyl group on the other—gives rise to a unique spectroscopic fingerprint that will be explored in detail.

This guide will systematically detail the principles, standardized acquisition protocols, and expected spectral data for this molecule, providing a foundational basis for its analysis in a research and development setting.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecular structure is paramount for predicting and interpreting spectroscopic data.

Chemical Structure:

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₁₃H₁₈Cl₂N₂[6]

  • Molecular Weight: 273.20 g/mol (for the free base)[5]

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

The structure consists of four key regions, each contributing distinct signals to the various spectra:

  • 3-Chlorophenyl Ring: An aromatic system with four protons and six carbons.

  • Piperazine Ring: A saturated heterocyclic ring with eight protons on four methylene carbons.

  • 3-Chloropropyl Chain: An aliphatic chain with six protons on three methylene carbons.

  • Key Heteroatoms: Two nitrogen atoms and two chlorine atoms, which significantly influence the electronic environment and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Aromatic-H 6.8 - 7.3Multiplet (m)4HProtons on the chlorophenyl ring, deshielded by the aromatic system.
Piperazine-H (Ar-N-CH₂) 3.1 - 3.3Triplet (t)4HMethylene groups adjacent to the nitrogen attached to the aromatic ring.
Piperazine-H (Alkyl-N-CH₂) 2.5 - 2.7Triplet (t)4HMethylene groups adjacent to the nitrogen attached to the propyl chain.
Propyl-H (-N-CH₂-) 2.4 - 2.6Triplet (t)2HMethylene group on the propyl chain adjacent to the piperazine nitrogen.
Propyl-H (-CH₂-Cl) 3.6 - 3.8Triplet (t)2HMethylene group adjacent to the electron-withdrawing chlorine atom, causing a downfield shift.
Propyl-H (-CH₂-CH₂-CH₂-) 1.9 - 2.1Quintet (quint)2HCentral methylene group of the propyl chain, split by adjacent CH₂ groups.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, accounting for the molecule's symmetry.

Carbon Assignment Predicted δ (ppm) Rationale
Aromatic C-Cl 134 - 136Quaternary carbon directly attached to chlorine.
Aromatic C-N 150 - 152Quaternary carbon directly attached to the piperazine nitrogen.
Aromatic C-H 115 - 130Aromatic carbons with attached protons.
Piperazine C (Ar-N-CH₂) 48 - 50Piperazine carbons adjacent to the aromatic-substituted nitrogen.
Piperazine C (Alkyl-N-CH₂) 52 - 54Piperazine carbons adjacent to the alkyl-substituted nitrogen.
Propyl C (-N-CH₂-) 56 - 58Propyl carbon adjacent to the piperazine nitrogen.
Propyl C (-CH₂-CH₂-CH₂-) 26 - 28Central carbon of the propyl chain.
Propyl C (-CH₂-Cl) 41 - 43Propyl carbon adjacent to the chlorine atom.
Standard Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.[3]

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (δ = 0.00 ppm).[3]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire 1024 or more scans, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.[3]

NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Dissolve Dissolve 5-10 mg in CDCl₃/DMSO-d₆ Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire_H1 Acquire ¹H Spectrum (16-32 scans) Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (1024+ scans) Tune->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase & Baseline Correction FT->Phase Analysis Integration & Peak Picking Phase->Analysis MS_Fragmentation M [C₁₃H₁₈Cl₂N₂]⁺ m/z = 272/274/276 F209 [C₁₁H₁₅ClN₂]⁺ m/z = 209/211 M->F209 - C₂H₃Cl F195 [C₁₀H₁₂ClN₂]⁺ m/z = 195/197 M->F195 - C₃H₆Cl F70 [C₄H₈N]⁺ m/z = 70 F209->F70 - C₇H₅ClN F138 [C₈H₉N₂]⁺ m/z = 138 F195->F138 - C₃H₅N

Caption: Predicted EI-MS Fragmentation Pathway.

Standard Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing this volatile compound. [3]

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.

    • Column: Use a standard non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Detection:

    • Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to 230°C.

    • Analyzer: Scan a mass range from m/z 40 to 400.

    • Interface Temperature: Set to 280°C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion cluster and key fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted IR Absorption Bands

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands. [7][8][9]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
Aromatic C-H Stretch 3000 - 3100 Medium-Weak Chlorophenyl Ring
Aliphatic C-H Stretch 2800 - 3000 Strong Piperazine & Propyl CH₂
Aromatic C=C Stretch 1450 - 1600 Medium Chlorophenyl Ring
Aliphatic C-N Stretch 1250 - 1335 Medium-Strong Aryl & Aliphatic Amine [10]
C-Cl Stretch 600 - 800 Strong Chlorophenyl & Chloropropyl

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong | Indicates substitution pattern |

Standard Protocol for ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Label the significant peaks in the spectrum and assign them to the corresponding molecular vibrations based on correlation tables.

IR Analysis Workflow

IR_Workflow cluster_prep Instrument Setup cluster_acq Sample Measurement cluster_proc Data Interpretation Clean Clean ATR Crystal Background Acquire Background Scan Clean->Background Apply_Sample Place Sample on Crystal Background->Apply_Sample Apply_Pressure Apply Pressure Clamp Apply_Sample->Apply_Pressure Scan Scan Sample (4000-400 cm⁻¹) Apply_Pressure->Scan Process Baseline & ATR Correction Scan->Process Assign Assign Peaks to Functional Groups Process->Assign

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is recognized primarily as a crucial intermediate in the synthesis of several atypical antidepressants, most notably Trazodone and Nefazodone.[1][2][3] While not therapeutically employed itself, its structural contribution to these established drugs provides a strong foundation for predicting its own pharmacological profile and potential therapeutic targets. This guide synthesizes the known pharmacology of its key derivatives to logically infer and delineate the probable molecular targets of this compound. We will explore its potential interactions with serotonergic, adrenergic, and histaminergic systems and propose a comprehensive, step-by-step framework for the experimental validation of these targets. This document is intended to serve as a roadmap for researchers seeking to investigate the therapeutic potential of this and structurally related compounds.

Introduction: From Synthetic Intermediate to a Molecule of Interest

This compound is a member of the arylpiperazine class of compounds.[4] Its significance in medicinal chemistry has been largely confined to its role as a precursor in the synthesis of drugs like Trazodone and Nefazodone.[5][6] However, the principle of "structural inheritance" in pharmacology suggests that a significant portion of the pharmacodynamic properties of the final drug molecule is often contributed by its core chemical scaffolds. Therefore, an in-depth analysis of the established mechanisms of its derivatives can illuminate the latent therapeutic potential of this compound itself.

The clinical profiles of Trazodone, Nefazodone, and the related compound Etoperidone, are all characterized by a complex interplay of effects on various neurotransmitter systems.[7][8][9] They are broadly classified as Serotonin Antagonist and Reuptake Inhibitors (SARIs), a class distinguished from more common antidepressants like SSRIs by their dual action on serotonin receptors and the serotonin transporter.[10][11] This multi-target engagement is central to their therapeutic efficacy and side-effect profiles. By dissecting these interactions, we can construct a high-probability target profile for the parent compound.

Predicted Pharmacological Profile and Key Therapeutic Targets

Based on the well-documented pharmacology of its derivatives, the following molecular targets are proposed for this compound.

The Serotonergic System: A Dual-Action Hypothesis

The most prominent interactions of Trazodone, Nefazodone, and Etoperidone are within the serotonergic system.[12][13][14] This suggests that the serotonergic system is the primary target landscape for this compound.

  • 5-HT2A Receptor Antagonism: Potent blockade of the 5-HT2A receptor is a hallmark of this class of drugs.[7][8] This action is thought to contribute significantly to their anxiolytic and antidepressant effects, and is also linked to the mitigation of certain side effects associated with pure serotonin reuptake inhibition, such as sexual dysfunction and insomnia.[15] In the case of Trazodone, 5-HT2A antagonism is a key component of its hypnotic effects at lower doses.[7]

  • Serotonin Transporter (SERT) Inhibition: These compounds also inhibit the reuptake of serotonin, thereby increasing its synaptic availability.[15][16] While this action is shared with SSRIs, the potency of SERT inhibition in SARIs is often moderate and balanced by their receptor antagonism.[12]

  • 5-HT2C Receptor Modulation: The active metabolite of Trazodone, Nefazodone, and Etoperidone, meta-chlorophenylpiperazine (mCPP), is known to be an agonist at 5-HT2C receptors.[10][14][17] This interaction may contribute to some of the anxiogenic effects observed with these drugs. It is plausible that this compound could also be metabolized to mCPP, or exhibit its own direct effects at this receptor.

The Adrenergic System: Implications for Side Effects and Potential Synergy
  • α1-Adrenergic Receptor Antagonism: Blockade of α1-adrenergic receptors is a known action of Trazodone and Etoperidone, contributing to side effects such as orthostatic hypotension and sedation.[9][15] This suggests that this compound may also possess affinity for this receptor, a factor that would need to be carefully evaluated in any drug development program.

The Histaminergic System: A Contributor to Sedative Properties
  • Histamine H1 Receptor Antagonism: The sedative properties of Trazodone are also mediated by its potent antagonism of the H1 histamine receptor.[15] This is a common feature of many older antidepressants and is a key consideration for the potential clinical application of any new compound.

The following diagram illustrates the likely signaling pathways affected by this compound, based on the actions of its derivatives.

Signaling_Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SERT SERT 5HT_release 5HT 5-HT 5HT_release->5HT 5HT2A 5-HT2A Gq_PLC Gq/PLC Activation 5HT2A->Gq_PLC Alpha1 α1 Alpha1->Gq_PLC Side_Effects Sedation/ Hypotension Alpha1->Side_Effects H1 H1 H1->Side_Effects Therapeutic_Effects Antidepressant/ Anxiolytic/ Hypnotic Effects Gq_PLC->Therapeutic_Effects Compound 1-(3-Chlorophenyl)-4- (3-chloropropyl)piperazine Compound->SERT Inhibition Compound->5HT2A Antagonism Compound->Alpha1 Antagonism Compound->H1 Antagonism 5HT->SERT 5HT->5HT2A

Caption: Predicted signaling pathways for this compound.

A Framework for Experimental Target Validation

To empirically determine the therapeutic targets of this compound, a systematic, multi-tiered approach is required. The following protocols outline the key experiments for this validation process.

Tier 1: In Vitro Receptor and Transporter Binding Assays

The initial step is to quantify the affinity of the compound for its predicted targets. Radioligand binding assays are the gold standard for this purpose.

Objective: To determine the binding affinities (Ki) of this compound for a panel of human recombinant receptors and transporters.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Cell membranes expressing the human recombinant target of interest (e.g., 5-HT2A, SERT, α1-adrenergic, H1) are prepared from stably transfected cell lines (e.g., HEK293, CHO).

  • Assay Buffer Preparation: A specific binding buffer is prepared for each target, optimized for pH, ionic strength, and co-factors.

  • Competition Binding:

    • A constant concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-Citalopram for SERT) is incubated with the cell membranes.

    • Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Quantification: The filters are washed with ice-cold buffer, and the amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition curve. The IC50 (the concentration of the compound that inhibits 50% of specific binding) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Predicted Target Panel and Example Radioligands

TargetExample RadioligandPredicted Activity
5-HT2A Receptor[³H]-KetanserinAntagonist
Serotonin Transporter (SERT)[³H]-CitalopramInhibitor
α1-Adrenergic Receptor[³H]-PrazosinAntagonist
Histamine H1 Receptor[³H]-PyrilamineAntagonist
5-HT1A Receptor[³H]-8-OH-DPATTo be determined
5-HT2C Receptor[³H]-MesulergineTo be determined
Dopamine Transporter (DAT)[³H]-WIN 35,428To be determined
Norepinephrine Transporter (NET)[³H]-NisoxetineTo be determined
Tier 2: In Vitro Functional Assays

Once binding affinity is established, it is crucial to determine the functional consequence of this binding (i.e., is the compound an agonist, antagonist, or inverse agonist?).

Objective: To characterize the functional activity of this compound at its primary targets.

Experimental Protocol: Calcium Flux Assay for Gq-coupled Receptors (e.g., 5-HT2A, α1)

  • Cell Culture: Cells stably expressing the target Gq-coupled receptor are cultured to confluence in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • To assess antagonist activity, cells are pre-incubated with varying concentrations of this compound.

    • A known agonist for the receptor is then added at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.

Experimental Protocol: Neurotransmitter Uptake Assay for Transporters (e.g., SERT)

  • Cell Culture: Cells stably expressing the target transporter (e.g., SERT) are cultured in multi-well plates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Substrate Addition: A radiolabeled substrate (e.g., [³H]-Serotonin) is added to the cells.

  • Uptake Reaction: The cells are incubated for a short period to allow for transporter-mediated uptake of the radiolabeled substrate.

  • Termination and Lysis: The uptake is terminated by washing with ice-cold buffer. The cells are then lysed.

  • Quantification: The amount of radioactivity taken up by the cells is measured by liquid scintillation counting.

  • Data Analysis: The ability of the test compound to inhibit the uptake of the radiolabeled substrate is quantified, and an IC50 value is determined.

The following diagram outlines the general workflow for target validation.

Target_Validation_Workflow Start Hypothesis Generation: Structural Analogs BindingAssays Tier 1: In Vitro Binding Assays (Radioligand Competition) Start->BindingAssays Determine Affinity (Ki) FunctionalAssays Tier 2: In Vitro Functional Assays (Calcium Flux, Uptake) BindingAssays->FunctionalAssays Determine Potency (IC50) & Modality Selectivity Tier 3: Selectivity Profiling (Broad Panel Screening) FunctionalAssays->Selectivity Assess Off-Target Effects InVivo Tier 4: In Vivo Models (Behavioral, PK/PD) Selectivity->InVivo Evaluate Efficacy & Safety Decision Lead Candidate? InVivo->Decision

Caption: A generalized workflow for target validation of a novel compound.

Conclusion and Future Directions

The structural relationship between this compound and established SARI antidepressants provides a robust, evidence-based rationale for investigating its potential therapeutic targets. The predicted multi-target profile, encompassing 5-HT2A antagonism and serotonin reuptake inhibition, suggests that this compound could serve as a valuable lead for the development of novel therapeutics for mood and anxiety disorders. The experimental framework outlined in this guide offers a clear and systematic path to validating these predictions and characterizing the full pharmacological profile of this intriguing molecule. Further investigation into its metabolism, particularly the potential formation of mCPP, will also be critical in understanding its complete in vivo effects. This comprehensive approach will be essential in determining whether this compound can transition from a synthetic intermediate to a viable therapeutic candidate.

References

  • Stahl, S. M. (2014). Mechanism of Action of Trazodone: a Multifunctional Drug. CNS Spectrums, 20(1), 1-4. [Link]

  • GlobalRx. (n.d.). Clinical Profile of Nefazodone Hydrochloride 150mg Tablet. [Link]

  • Davis, R., & Whittington, R. (1995). Nefazodone. A review of its pharmacology and clinical efficacy in the management of major depression. Drugs, 50(3), 531-554. [Link]

  • Shin, J. J., & Saadabadi, A. (2023). Trazodone. In StatPearls. StatPearls Publishing. [Link]

  • PharmaCompass. (n.d.). Etoperidone. [Link]

  • PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. [Link]

  • Oracle, D. (2025). What is the mechanism of action of Trazodone (antidepressant medication)? [Link]

  • Robinson, D. S. (2000). The Antidepressant Nefazodone: A Review of its Pharmacology, Clinical Efficacy, Adverse Effects, Dosage, and Administration. Journal of Clinical Psychiatry, 19(2), 33-43. [Link]

  • MedicineNet. (n.d.). Nefazodone (Serzone): Depression Drug Side Effects & Dosage. [Link]

  • RxList. (2024). Nefazodone (Serzone): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • PubChem. (n.d.). Etoperidone. In PubChem Compound Database. National Center for Biotechnology Information. [Link]

  • MedlinePlus. (2025). Trazodone. [Link]

  • Google Patents. (n.d.).
  • Patsnap Synapse. (2024). What is the mechanism of Trazodone Hydrochloride? [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and pharmacology of novel antidepressant agents with dopamine autoreceptor agonist properties. [Link]

  • Wikipedia. (n.d.). Etoperidone. [Link]

  • Google Patents. (n.d.).
  • Maj, J., Palider, W., & Rawłów, A. (1978). The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system. Polish Journal of Pharmacology and Pharmacy, 30(1), 77-86. [Link]

  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. In PubChem Compound Database. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (n.d.). This compound Hydrochloride. [Link]

  • Industrial Chemicals. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. [Link]

Sources

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Synthesis, Application, and Pharmacological Context

Introduction

This compound is a key organic compound belonging to the arylpiperazine class. While not typically an active pharmaceutical ingredient (API) itself, it serves as a critical intermediate in the synthesis of several important drugs. Its structure, featuring a piperazine ring substituted with a 3-chlorophenyl group and a reactive 3-chloropropyl chain, makes it a versatile building block in medicinal chemistry. The primary significance of this compound lies in its role as a direct precursor to Trazodone, a well-known antidepressant of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class[1][2][3]. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, applications in drug development, and the broader pharmacological context of its structural class.

Physicochemical and Structural Properties

This compound is most commonly handled in its hydrochloride salt form, which enhances its stability and solubility in polar solvents[4]. The free base is typically an oily residue[5].

Chemical Structure

Caption: Chemical structure of this compound.

Core Properties Summary
PropertyValue (Free Base)Value (Hydrochloride Salt)Reference(s)
CAS Number 39577-43-052605-52-4[6][7][8]
Molecular Formula C₁₃H₁₈Cl₂N₂C₁₃H₁₈Cl₂N₂·HCl (or C₁₃H₁₉Cl₃N₂)[6][7]
Molecular Weight 273.20 g/mol 309.66 g/mol [6][7]
Appearance Oily residueWhite to off-white crystalline powder[5][9]
Melting Point Not applicable196.5–203 °C[5][9]
Solubility Soluble in etherSoluble in warm DMSO and methanol; water soluble[5][9][10]

Synthesis and Manufacturing Protocols

The synthesis of this compound is a well-documented N-alkylation reaction. The most common and industrially relevant method involves the reaction of 1-(3-chlorophenyl)piperazine with a 3-carbon bifunctional alkylating agent, such as 1-bromo-3-chloropropane.

General Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Purification A 1-(3-Chlorophenyl)piperazine (or its HCl salt) F N-Alkylation Reaction A->F B 1-Bromo-3-chloropropane B->F C Base (e.g., NaOH, K₂CO₃) C->F D Solvent System (e.g., Water/Acetone, Acetonitrile) D->F E Optional: Phase Transfer Catalyst (e.g., TBAB) E->F G Crude Product (Free Base) F->G H Purification/ Crystallization with HCl G->H I Final Product: This compound HCl H->I

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Conventional Synthesis

This protocol is adapted from established laboratory procedures for the synthesis of this compound hydrochloride[5][11]. The causality behind these steps is to deprotonate the secondary amine of the piperazine ring, making it a nucleophile that can attack the electrophilic carbon of 1-bromo-3-chloropropane.

Materials:

  • 1-(3-chlorophenyl)piperazine hydrochloride (1.0 mole)

  • 1-bromo-3-chloropropane (1.0 mole)

  • 50% Sodium hydroxide (NaOH) solution

  • Acetone

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Activated charcoal

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane in a mixture of water and acetone[5].

  • Basification and Alkylation: Cool the stirred solution to 0-10°C. Add a 50% aqueous solution of sodium hydroxide dropwise, ensuring the temperature is maintained within the specified range. The NaOH converts the piperazine hydrochloride to its free base, which then acts as the nucleophile[5][11].

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for approximately 16-18 hours to ensure the reaction goes to completion[5][11].

  • Work-up and Extraction: Upon completion, two phases will be present. Separate the upper organic phase (containing the product) and concentrate it under reduced pressure to remove the acetone. This will yield a residual oil, which is the crude free base of the product[5].

  • Salt Formation and Purification: Dissolve the oily residue in boiling dilute hydrochloric acid. The oil that initially separates upon cooling will solidify. Collect this solid material by filtration[5].

  • Crystallization: For further purification, recrystallize the solid from water, using activated charcoal to remove colored impurities. This yields the final product, this compound hydrochloride, as a crystalline solid[5]. A typical yield for this process is around 66%[5].

Alternative Synthesis Method: Microwave-Assisted Synthesis

To reduce reaction times and potentially improve yields, microwave-assisted synthesis has been explored. This method often employs a different base and a phase transfer catalyst[7][12].

Key Reagents:

  • 1-(3-chlorophenyl)piperazine hydrochloride

  • 1-bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃) as the base

  • Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as the solvent[7]

In this approach, the reactants are mixed and subjected to microwave radiation, which significantly accelerates the N-alkylation reaction, often reducing the synthesis time to minutes instead of hours[12][13].

Application in Pharmaceutical Synthesis

The primary and most critical application of this compound is as a pivotal intermediate in the manufacturing of Trazodone[3][14].

Synthesis of Trazodone

Trazodone is synthesized by the condensation of this compound with[5][12][15]triazolo[4,3-a]pyridin-3(2H)-one[1][12][16]. The chloropropyl group provides a reactive electrophilic site for the nucleophilic nitrogen of the triazolone ring to attack, forming the final Trazodone molecule.

TrazodoneSynthesis reactant1 1-(3-Chlorophenyl)-4- (3-chloropropyl)piperazine Key Intermediate conditions Base (e.g., K₂CO₃, Na₂CO₃) Solvent (e.g., Isopropyl Alcohol, Acetonitrile) Heat or Microwave reactant1->conditions reactant2 [1,2,4]triazolo[4,3-a] pyridin-3(2H)-one Coupling Partner reactant2->conditions product Trazodone Final API conditions->product Condensation Reaction

Caption: Synthetic pathway from the intermediate to Trazodone.

This reaction is typically carried out in a suitable solvent such as isopropyl alcohol or acetonitrile, in the presence of a base like sodium carbonate or potassium carbonate, and often with heating[1][16]. The use of a phase transfer catalyst can also facilitate this coupling[1]. Due to its role as a direct precursor, this compound is often monitored as a potential impurity in the final Trazodone API[17]. It is also identified as an impurity in the synthesis of Nefazodone, another antidepressant with a similar structural backbone[3][18].

Pharmacological Context and Biological Significance

While this compound is primarily a synthetic intermediate, its core arylpiperazine structure is a well-known pharmacophore, a molecular framework responsible for a drug's pharmacological activity. Many compounds containing the 1-(3-chlorophenyl)piperazine moiety interact with neurotransmitter systems in the central nervous system (CNS)[4].

  • Parent Compound (mCPP): The parent compound, 1-(3-chlorophenyl)piperazine (mCPP), is itself a psychoactive substance and a major metabolite of Trazodone[19][20][21]. mCPP acts as a non-selective serotonin receptor agonist and has been studied for its effects on anxiety and mood[19][20]. Its presence as a metabolite contributes to the overall pharmacological profile of Trazodone.

  • Structural Analogues: The pharmacological potential of this chemical class is further highlighted by structural analogues. For instance, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), which differs by the side chain attached to the piperazine nitrogen, is an extremely potent and selective dopamine transporter (DAT) ligand, thousands of times more potent than cocaine in vitro[15]. This demonstrates that modifications to the side chain of the 1-(3-chlorophenyl)piperazine scaffold can drastically alter the biological target and activity.

Therefore, the biological significance of this compound is primarily indirect, serving as the foundation for APIs that are pharmacologically active. Its own biological activity is not well-characterized, as it is intended for chemical conversion rather than direct biological application[10].

Safety and Handling

As a chemical intermediate, this compound and its hydrochloride salt must be handled with appropriate laboratory precautions.

  • Hazard Identification: According to aggregated GHS information, the compound is considered harmful if swallowed[6][8]. It can cause skin and serious eye irritation and may also cause respiratory irritation[8][9].

  • Recommended Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • Store in a cool, dry place in a tightly sealed container[10].

Conclusion

This compound is a compound of significant industrial and scientific importance, not for its direct therapeutic effects, but as an indispensable molecular building block. Its well-defined synthesis and reactive nature make it the cornerstone for the production of Trazodone, a widely prescribed medication for depression. The study of this intermediate provides valuable insights into the practical aspects of pharmaceutical manufacturing and the broader chemical space of arylpiperazine-based CNS agents. Its careful synthesis and control as an impurity are critical for ensuring the quality and safety of the final pharmaceutical products.

References

  • PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Available from: [Link]

  • Jak-ubowska, J., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1596. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101444, 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Available from: [Link]

  • Wikipedia. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Available from: [Link]

  • Muby Chemicals. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier. Available from: [Link]

  • Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Technical Disclosure Commons. (2023). A process for the preparation of Trazodone and its hydrochloride. Available from: [Link]

  • Poczta, E., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7306. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13035120, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. Available from: [Link]

  • Quick Company. "Process For Preparation Of Trazodone And Novel Intermediates". Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine. Available from: [Link]

  • Technical Disclosure Commons. (2024). A process for the preparation of Trazodone and its hydrochloride. Available from: [Link]

  • Industrial Chemicals. 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. Available from: [Link]

  • Staack, R. F., et al. (2004). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine Including Analytical Differentiation from its Precursor Drugs Trazodone and Nefazodone. Journal of Analytical Toxicology, 28(2), 81-89. Available from: [Link]

  • Jak-ubowska, J., et al. (2020). New Pharmaceutical Salts of Trazodone. Molecules, 25(18), 4247. Available from: [Link]

  • Google Patents. WO2019154770A1 - Continuous process for the preparation of trazodone.
  • WIPO Patentscope. WO/2015/110883 AN IMPROVED PROCESS FOR THE PREPARATION OF TRAZODONE AND HYDROCHLORIDE SALT THEREOF. Available from: [Link]

  • MySkinRecipes. This compound Hydrochloride. Available from: [Link]

Sources

The Chlorophenylpiperazines: A Technical Guide to Their Discovery, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of chlorophenylpiperazine (CPP) compounds, a class of molecules that has traversed the journey from early pharmaceutical research to indispensable tools in neuropharmacology and, transiently, into the realm of designer drugs. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the discovery, synthesis, and complex pharmacology of the ortho-, meta-, and para-chlorophenylpiperazine isomers.

Genesis: The Emergence of a Versatile Pharmacophore

The story of chlorophenylpiperazines begins not with a targeted quest for psychoactive compounds, but within the broader mid-20th-century exploration of piperazine derivatives for various therapeutic applications. The first documented synthesis of meta-chlorophenylpiperazine (m-CPP) dates back to 1951, emerging from the doctoral work of Thomas H. Wicker Jr. at the University of Florida, which focused on novel antihistamines.[1] This early research laid the groundwork for what would become a family of compounds with profound effects on the central nervous system.

The journey of CPPs took an unforeseen turn in the mid-2000s with the emergence of m-CPP as a "designer drug," often sold as a substitute for MDMA ("ecstasy"). This was largely due to its serotonergic activity, although its reported subjective effects in recreational users are often unpleasant, characterized by anxiety and dysphoria rather than euphoria.[1]

Synthesis and Isomeric Landscape

The chlorophenylpiperazines are N-arylpiperazines, with the core structure consisting of a piperazine ring attached to a chlorophenyl ring. The position of the chlorine atom on the phenyl ring—ortho (2-chloro), meta (3-chloro), or para (4-chloro)—gives rise to the three primary isomers, each with a distinct pharmacological profile.

General Synthetic Pathways

The synthesis of 1-(chlorophenyl)piperazines can be achieved through several established routes. A common and classical approach involves the reaction of a substituted aniline with a bis(2-haloethyl)amine. For instance, the synthesis of 1-(3-chlorophenyl)piperazine hydrochloride can be accomplished by reacting 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride.[7][8]

A generalized synthetic scheme is as follows:

Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diethanolamine Diethanolamine BisChloroethylamine Bis(2-chloroethyl)amine Hydrochloride Diethanolamine->BisChloroethylamine Chlorination ThionylChloride Thionyl Chloride (SOCl₂) Chloroaniline o/m/p-Chloroaniline CPP 1-(o/m/p-Chlorophenyl)piperazine Chloroaniline->CPP N-Arylation BisChloroethylamine->CPP

Caption: Generalized synthetic route to chlorophenylpiperazines.

Experimental Protocol: Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride

This protocol is a representative example of the synthesis of a CPP isomer.

Step 1: Preparation of Bis(2-chloroethyl)amine Hydrochloride

  • To a solution of diethanolamine in a suitable solvent such as chloroform or xylene, slowly add thionyl chloride.[7][9]

  • Maintain the reaction temperature and stir for a specified duration.

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent like acetone to yield bis(2-chloroethyl)amine hydrochloride.[7]

Step 2: Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride

  • Dissolve 3-chloroaniline and bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like xylene.[10]

  • Reflux the mixture for an extended period (e.g., 24 hours).[10]

  • After cooling, extract the product into an organic solvent such as dichloromethane.[7]

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain a crude product.[7]

  • The crude product can be purified by distillation under reduced pressure. The resulting oil can be converted to its hydrochloride salt by treatment with a small amount of concentrated hydrochloric acid and recrystallized from a solvent like ethanol.[10]

Comparative Pharmacology of Chlorophenylpiperazine Isomers

The position of the chlorine atom on the phenyl ring significantly influences the pharmacological activity of the CPP isomers. While all three isomers interact with serotonergic systems, their receptor affinity, selectivity, and functional activity vary considerably.

Receptor Binding Profiles

The following table summarizes the receptor binding affinities (Ki, nM) of the chlorophenylpiperazine isomers for various neurotransmitter receptors.

Receptoro-CPP (Ki, nM)m-CPP (Ki, nM)p-CPP (Ki, nM)
Serotonin Receptors
5-HT₁A-~400-
5-HT₁B-~200-
5-HT₁D-~300-
5-HT₂A-32.1-
5-HT₂B-28.8-
5-HT₂CPotent Antagonist3.4-
5-HT₃-~1300-
5-HT₇AntagonistAntagonist-
Adrenergic Receptors
α₁-~2500-
α₂-570-
Dopamine Receptors
D₂->10,000-
Transporters
SERT-230-

Note: Data for o-CPP and p-CPP are less extensively reported in the literature compared to m-CPP. A '-' indicates that reliable data was not found in the searched sources.

Isomer-Specific Pharmacological Characteristics
  • ortho-Chlorophenylpiperazine (o-CPP): The pharmacology of o-CPP is the least characterized of the three isomers. However, it is known to be a potent 5-HT₂C receptor antagonist. This is in stark contrast to m-CPP, which is a 5-HT₂C agonist. This difference highlights the critical role of the chlorine atom's position in determining the functional activity at this receptor.

  • meta-Chlorophenylpiperazine (m-CPP): As the most extensively studied isomer, m-CPP is a non-selective serotonin receptor agonist with a particular affinity for the 5-HT₂C receptor. It also demonstrates significant affinity for 5-HT₁B, 5-HT₁D, and 5-HT₁A receptors.[11] It acts as a partial agonist at 5-HT₂A and 5-HT₂C receptors and an antagonist at 5-HT₂B receptors. In humans, m-CPP administration leads to dose-dependent increases in prolactin, cortisol, and adrenocorticotropic hormone (ACTH) levels, as well as an increase in body temperature.[12] These neuroendocrine responses have made it a widely used pharmacological tool to probe the sensitivity of the central serotonergic system in psychiatric research.[5][12]

  • para-Chlorophenylpiperazine (p-CPP): Information on p-CPP is also limited, but it is known to be a psychoactive compound with serotonergic effects.[13] It is believed to act as a non-selective serotonin receptor agonist and/or a serotonin releasing agent.[13] It has been used as a chemical intermediate in the synthesis of other compounds, such as the D₄ receptor antagonist L-745,870.[13]

Structure-Activity Relationships (SAR)
  • Chlorine Position and 5-HT₂C Activity: The shift of the chlorine atom from the meta to the ortho position dramatically switches the functional activity at the 5-HT₂C receptor from agonism (m-CPP) to antagonism (o-CPP). This suggests that the steric and electronic properties of the ortho-substituted phenyl ring are not conducive to the conformational changes in the receptor required for activation.

  • Meta-Position and Broad Serotonergic Activity: The meta-position of the chlorine appears to confer a broad-spectrum agonistic activity at multiple serotonin receptor subtypes, making m-CPP a useful, albeit non-selective, research tool.

Chlorophenylpiperazines in Modern Research and Drug Development

The unique pharmacological profiles of the CPP isomers have cemented their role as valuable tools in neuroscience research.

Probing the Serotonergic System

m-CPP, in particular, has been extensively used as a pharmacological challenge agent to investigate the function of the serotonergic system in both healthy individuals and those with psychiatric disorders.[2][12] By measuring the neuroendocrine and behavioral responses to m-CPP administration, researchers can infer the sensitivity and responsiveness of central serotonin receptors.

A Window into Antidepressant Action

The fact that m-CPP is an active metabolite of several antidepressants has provided a unique opportunity to study the potential contribution of this metabolite to the overall therapeutic effect of the parent drugs.[4] While the primary mechanism of action of drugs like trazodone is complex, the serotonergic activity of m-CPP is undoubtedly a factor in their pharmacological profile.

TrazodoneMetabolism Trazodone Trazodone mCPP m-Chlorophenylpiperazine (m-CPP) Trazodone->mCPP Metabolism (CYP3A4) SerotoninReceptors Serotonin Receptors (5-HT₂C, 5-HT₁B/₁D, etc.) mCPP->SerotoninReceptors Agonism PharmacologicalEffects Pharmacological Effects (Therapeutic & Side Effects) SerotoninReceptors->PharmacologicalEffects

Caption: Metabolic conversion of trazodone to its active metabolite, m-CPP.

Advanced Methodologies for the Study of Chlorophenylpiperazines

Experimental Protocol: Radioligand Binding Assay for Serotonin Receptors

This protocol provides a general framework for assessing the binding affinity of CPP compounds to serotonin receptors.

  • Membrane Preparation: Prepare crude membrane fractions from brain tissue (e.g., rat frontal cortex) or cultured cells expressing the serotonin receptor subtype of interest.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand for the receptor of interest (e.g., [³H]ketanserin for 5-HT₂A receptors), and varying concentrations of the unlabeled CPP compound.

  • Non-specific Binding: In a parallel set of wells, include a high concentration of a known non-radioactive ligand to determine non-specific binding.

  • Equilibration: Incubate the plates at a specific temperature for a time sufficient to reach binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ value of the CPP compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Functional Assay (Calcium Mobilization)

This protocol is suitable for assessing the functional activity of CPPs at Gq-coupled serotonin receptors like the 5-HT₂A and 5-HT₂C receptors.

  • Cell Culture: Culture a cell line stably expressing the serotonin receptor of interest (e.g., HEK293 cells).

  • Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Add varying concentrations of the CPP compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Data Analysis: Plot the change in fluorescence as a function of the CPP concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Conclusion and Future Directions

The chlorophenylpiperazines represent a fascinating class of compounds whose scientific journey has been marked by serendipity and evolving applications. From their origins in antihistamine research to their pivotal role in understanding antidepressant pharmacology and their transient appearance as designer drugs, CPPs have proven to be a versatile and informative chemical scaffold. The distinct pharmacological profiles of the ortho-, meta-, and para-isomers underscore the subtle yet profound impact of molecular structure on biological activity.

Future research in this area will likely focus on several key aspects:

  • Full Pharmacological Characterization of o- and p-CPP: A comprehensive understanding of the receptor binding and functional activity profiles of these isomers is still needed.

  • Development of More Selective Ligands: The CPP scaffold could serve as a starting point for the design of more selective agonists or antagonists for specific serotonin receptor subtypes.

  • Elucidation of Downstream Signaling Pathways: Further investigation into the specific intracellular signaling cascades activated by each isomer at different receptors will provide a more nuanced understanding of their effects.

The continued study of chlorophenylpiperazines promises to yield further insights into the complexities of serotonergic neurotransmission and to inform the development of novel therapeutics for a range of neuropsychiatric disorders.

References

  • Acute chlorophenylpiperazine overdose: a case report and review of the literature. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • meta-Chlorophenylpiperazine. (n.d.). Grokipedia.
  • 1-(3-Chlorophenyl)piperazine | C10H13ClN2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Trazodone. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Nefazodone. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • mCPP. (2023, October 10). PsychonautWiki. Retrieved January 12, 2026, from [Link]

  • (--)-m-Chlorophenyl-piperazine, a Central 5-hydroxytryptamine Agonist, Is a Metabolite of Trazodone. (1981, July). PubMed. Retrieved January 12, 2026, from [Link]

  • para-Chlorophenylpiperazine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Synthetic method of piperazidines drug intermediate. (n.d.). Google Patents.
  • Method for synthesizing piperazine pharmaceutical intermediate. (n.d.). Google Patents.
  • Synthesis of 1-(o-chlorophenyl)piperazine. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • m-Chlorophenylpiperazine as a probe of serotonin function. (1991, December 1). PubMed. Retrieved January 12, 2026, from [Link]

  • Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. (1981). PubMed. Retrieved January 12, 2026, from [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (2003). PubMed. Retrieved January 12, 2026, from [Link]

  • Antagonist activity of meta-chlorophenylpiperazine and partial agonist activity of 8-OH-DPAT at the 5-HT(7) receptor. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 12, 2026, from [Link]

  • 1-(3-Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. (n.d.). IndiaMART. Retrieved January 12, 2026, from [Link]

  • 1-(3-Chlorophenyl) Piperazine at Best Price. (n.d.). IndiaMART. Retrieved January 12, 2026, from [Link]

  • META-CHLOROPHENYLPIPERAZINE:. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). NCBI. Retrieved January 12, 2026, from [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Method for synthesizing piperazine pharmaceutical intermediate. (n.d.). Google Patents.
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]

  • 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot. Retrieved January 12, 2026, from [Link]

  • Signaling pathways of the serotonin receptor (5-HTR) subtypes.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Serotonin main signaling pathways. 5-HT or agonists/antagonists for each receptor (•). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Novel and atypical pathways for serotonin signaling. (2021, June 1). PMC. Retrieved January 12, 2026, from [Link]

  • Serotonergic Synapse Pathway. (n.d.). Creative Diagnostics. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 12, 2026, from [Link]

  • 1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole. (1982, October). PubMed. Retrieved January 12, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: A Comparative Analysis of the Free Base and Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, a key intermediate in the synthesis of the antidepressant drug Trazodone.[1][2] We will explore the critical physicochemical and handling differences between its free base and hydrochloride (HCl) salt forms. Understanding these differences is paramount for researchers in process chemistry, formulation development, and analytical sciences, as the choice of form can significantly impact a compound's utility, stability, and integration into synthetic and pharmaceutical workflows.

The conversion of a free base to a salt form is a fundamental strategy in drug development, often employed to enhance properties such as solubility, stability, and bioavailability.[3] For weakly basic compounds like the piperazine derivative , the hydrochloride salt is a common choice, aiming to improve its aqueous solubility and handling characteristics.[4]

Physicochemical Properties: A Head-to-Head Comparison

The decision to use a free base or a salt form is rooted in their distinct physicochemical properties. The addition of hydrochloric acid to the basic nitrogen on the piperazine ring leads to significant changes in the molecule's physical behavior.

Below is a comparative summary of the key properties. Note: While data for the hydrochloride salt is available from various suppliers, specific experimental data for the free base is less common in public literature. Properties for the free base are therefore based on established chemical principles and data from structurally related compounds.

PropertyThis compound Free BaseThis compound HCl SaltRationale for Difference
Molecular Weight 273.20 g/mol [5]309.66 g/mol [6][7]Addition of one molecule of hydrogen chloride (HCl, 36.46 g/mol ).
Appearance Oily liquid or low-melting solid (predicted)White to off-white crystalline powder[8][9][10]Salt formation introduces ionic character, leading to crystallization and a solid state at room temperature.
Melting Point Not widely reported; expected to be significantly lower than the salt.198-203 °C[1][2][6][11][12], with some sources citing up to 210-215 °C.[10]The strong ionic interactions in the salt's crystal lattice require more energy to overcome compared to the intermolecular forces of the free base.
pKa 8.85 (Predicted for the core 1-(3-chlorophenyl)piperazine structure)[13][14]Not applicable (fully protonated)The pKa indicates the pH at which the free base is 50% ionized.[14] This value is crucial for predicting its behavior in different pH environments.
Aqueous Solubility Low (predicted)Soluble in water[9][15][16]The ionic nature of the hydrochloride salt allows it to readily dissociate and interact with polar water molecules, significantly enhancing solubility.[17]
Organic Solubility Generally high in non-polar organic solvents.Soluble in polar organic solvents like methanol and heated DMSO.[6][8]The free base is more lipophilic. The salt form's polarity makes it more soluble in polar organic solvents.
Hygroscopicity Low (predicted)Slightly hygroscopic[9][18]Hydrochloride salts, in general, have a tendency to absorb moisture from the atmosphere.[4]
Chemical Stability Stable under standard conditions.Stable under ordinary conditions of use and storage.[8] May decompose at high temperatures, potentially releasing HCl gas.[8]The salt form can offer protection against certain degradation pathways, though it can introduce new ones (e.g., loss of HCl at high temperatures).

The Causality Behind Form Selection: From Synthesis to Application

The choice between the free base and the hydrochloride salt is not arbitrary; it is a strategic decision driven by the intended application.

Implications for Chemical Synthesis

The synthesis of this compound often involves the reaction of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane. This reaction is typically carried out under basic conditions to ensure the piperazine nitrogen is deprotonated and nucleophilic. The immediate product of this synthesis is the free base .

The subsequent conversion to the hydrochloride salt is a deliberate purification and handling step. The free base is often isolated as an oil, which can be difficult to purify and handle on a large scale. Precipitating it as a crystalline hydrochloride salt allows for effective purification through recrystallization and results in a stable, free-flowing powder that is easier to weigh and dispense accurately.

Diagram: Synthesis and Salt Formation Workflow

G cluster_synthesis Step 1: Synthesis of the Free Base cluster_conversion Step 2: Conversion to Hydrochloride Salt A 1-(3-chlorophenyl)piperazine C Reaction (Basic Conditions) A->C B 1-bromo-3-chloropropane B->C D This compound (Free Base - Oily Product) C->D E Dissolution in Organic Solvent D->E Work-up & Isolation F Addition of HCl (e.g., HCl in Dioxane) E->F G Precipitation & Crystallization F->G H This compound HCl (Crystalline Solid) G->H

Caption: Workflow from synthesis of the oily free base to the crystalline hydrochloride salt.

Implications for Drug Formulation and Development

As an intermediate for Trazodone, this compound is not directly formulated into a final drug product. However, the principles guiding the selection of its form are the same as those for an Active Pharmaceutical Ingredient (API). If this compound were being developed as a drug, the hydrochloride salt would almost certainly be preferred for the following reasons:

  • Enhanced Aqueous Solubility: Improved solubility is a primary driver for selecting a salt form, as it often correlates with better dissolution and potentially higher bioavailability for oral dosage forms.[3]

  • Improved Stability and Shelf-Life: Crystalline solids are generally more chemically and physically stable than their amorphous or oily counterparts.[17] This leads to a longer shelf-life and less stringent storage requirements.[9]

  • Ease of Handling: The free-flowing, crystalline nature of the HCl salt simplifies manufacturing processes such as weighing, blending, and formulation into tablets or capsules.

Experimental Protocols for Characterization

To ensure the quality and consistency of either form, a series of standardized analytical tests must be performed. The following protocols outline the methodologies for key characterization experiments.

Protocol: Determination of pKa by Potentiometric Titration

This protocol is designed to determine the acid dissociation constant (pKa) of the free base, which is essential for predicting its ionization state at various pH levels.

Objective: To measure the pKa of this compound.

Methodology:

  • Preparation:

    • Accurately weigh and dissolve a sample of the free base to create a solution of known concentration (e.g., 1 mM) in a co-solvent system if necessary (e.g., water/methanol) to ensure solubility.[2]

    • Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[2]

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Titration:

    • Place a known volume of the sample solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Slowly add aliquots of the standardized 0.1 M HCl titrant, recording the pH after each addition until the pH is stable (e.g., pH ~2).

    • Titrate the acidified solution back with the standardized 0.1 M NaOH titrant, recording the pH after each addition, continuing until the pH is stable (e.g., pH ~12).

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve, which corresponds to the inflection point where 50% of the base has been neutralized.[14]

Diagram: pKa Determination Workflow

G A Prepare Sample Solution C Titrate with Standard Acid/Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Identify Half- Equivalence Point E->F G Determine pKa (pH at half-equivalence) F->G

Caption: Step-by-step workflow for determining pKa via potentiometric titration.

Protocol: Comparative Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of both the free base and the HCl salt in aqueous media, providing critical data for formulation development.

Objective: To compare the aqueous solubility of the free base and HCl salt at a physiologically relevant pH.

Methodology:

  • Preparation:

    • Prepare a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

  • Execution:

    • Add an excess amount of the test compound (either free base or HCl salt) to separate flasks containing a fixed volume of the buffer. This ensures that a saturated solution is formed with excess solid remaining.

    • Seal the flasks and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Analysis:

    • After agitation, allow the flasks to stand to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • Comparison:

    • Compare the determined concentrations (e.g., in mg/mL) for the free base and the HCl salt to quantify the solubility enhancement provided by salt formation.

Protocol: Forced Degradation Study for Stability Assessment

Forced degradation studies are designed to identify potential degradation products and pathways by subjecting the compound to harsh conditions.[9] This is crucial for developing stability-indicating analytical methods.

Objective: To assess and compare the chemical stability of the free base and HCl salt under various stress conditions.

Methodology:

  • Stress Conditions: Prepare solutions of both the free base and the HCl salt (e.g., at 1 mg/mL) and expose them to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store the solid samples at 105°C for 48 hours.

    • Photostability: Expose the solutions and solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.

  • Evaluation:

    • Calculate the percentage of degradation for each condition. A target degradation of 5-20% is typically desired to ensure that degradation products are formed at detectable levels without completely destroying the sample.[9]

    • Compare the degradation profiles of the free base and the HCl salt to determine if one form offers superior stability under specific stress conditions.

Conclusion and Recommendations

For the intermediate this compound, the hydrochloride salt is the demonstrably superior form for the majority of applications in a research and development setting. Its identity as a stable, crystalline, and more water-soluble solid provides significant advantages in handling, purification, storage, and analytical characterization over the likely oily or amorphous free base.

  • For Process Chemists: The conversion to the hydrochloride salt should be integrated as a standard final step for purification and isolation to ensure batch-to-batch consistency and ease of handling.

  • For Formulation Scientists: While this specific molecule is an intermediate, the principles underscore the importance of salt screening. The significant enhancement in aqueous solubility for the HCl salt is a clear indicator of how salt formation can be leveraged to improve the properties of a final API.

  • For Analytical Scientists: When developing methods for purity and stability testing, it is crucial to use a well-characterized reference standard. The crystalline hydrochloride salt is the more appropriate choice for a reference standard due to its stability and non-hygroscopic nature relative to the free base.

Ultimately, a thorough understanding of the interplay between the free base and salt forms allows scientists to make informed decisions, mitigating risks and accelerating the development timeline from laboratory synthesis to final application.

References

  • LookChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved January 12, 2026, from [Link]

  • Industrial Chemicals. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. Retrieved January 12, 2026, from [Link]

  • Nigam Pharmachem Industries. (n.d.). 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101444, 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved January 12, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13035120, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. Retrieved January 12, 2026, from [Link].

  • Chemsrc. (2025, August 29). This compound hydrochloride. Retrieved January 12, 2026, from [Link]

  • Shenyang Chengtai Fine Chemicals Factory. (n.d.). This compound hydrochloride. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved January 12, 2026, from [Link]

  • JIGS Chemical Limited. (n.d.). This compound HCL - Pharmaceutical Intermediate at Best Price. Retrieved January 12, 2026, from [Link]

  • ExportersIndia. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. Retrieved January 12, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. Retrieved January 12, 2026, from [Link].

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound hydrochloride. Retrieved January 12, 2026, from [Link]

  • Pharmaguideline Forum. (2022, February 1). Free Base vs Salt Form Reference Standards. Retrieved January 12, 2026, from [Link]

  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved January 12, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the

Abstract

This comprehensive application note provides a detailed and robust protocol for the synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (CAS No: 52605-52-4). This compound is a critical intermediate in the synthesis of several pharmaceuticals, most notably the antidepressant drug Trazodone.[1][2] The procedure outlined herein is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety. We delve into the underlying chemical principles, provide a step-by-step experimental guide, and include essential data for successful synthesis and characterization.

Introduction and Scientific Background

Piperazine derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of drugs across various therapeutic areas.[3] this compound hydrochloride is a key precursor, primarily synthesized through the N-alkylation of 1-(3-chlorophenyl)piperazine with a suitable three-carbon electrophile.[4]

The core of this synthesis is a nucleophilic substitution reaction. The secondary amine of the 1-(3-chlorophenyl)piperazine acts as the nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane. The choice of 1-bromo-3-chloropropane is strategic; the carbon-bromine bond is weaker and bromide is a better leaving group than chloride, ensuring selective alkylation at the bromine-substituted carbon.

Since the starting piperazine is often supplied as a stable hydrochloride salt, a base is required to neutralize the salt and deprotonate the piperazine nitrogen, thereby activating it as a potent nucleophile for the alkylation reaction.[4][5] The resulting free base, this compound, is typically an oil.[4][5] For ease of handling, purification, and storage, it is converted back to its stable, crystalline hydrochloride salt by treatment with hydrochloric acid.[5][6]

Synthetic Pathway and Mechanism

The synthesis proceeds in two primary stages: N-alkylation followed by hydrochloride salt formation.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Steps cluster_products Products R1 1-(3-Chlorophenyl)piperazine (Hydrochloride Salt) S1 Deprotonation (Free Base Generation) R1->S1 Base (e.g., NaOH) R2 1-Bromo-3-chloropropane S2 Nucleophilic Attack (N-Alkylation) R2->S2 S1->S2 Nucleophile P1 This compound (Free Base - Oily) S2->P1 Forms Free Base S3 Salt Formation P2 This compound Hydrochloride (Final Product) S3->P2 P1->S3 HCl

Figure 1: General overview of the synthetic pathway.

Materials and Methods

Reagents and Materials
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
1-(3-Chlorophenyl)piperazine hydrochloride13078-15-4C₁₀H₁₃ClN₂·HCl233.14Toxic if swallowed.[7][8]
1-Bromo-3-chloropropane109-70-6C₃H₆BrCl157.44Alkylating agent, handle with care.
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Corrosive.
Acetone67-64-1C₃H₆O58.08Flammable solvent.
Hydrochloric Acid (HCl), concentrated (37%)7647-01-0HCl36.46Corrosive.
Deionized Water7732-18-5H₂O18.02---
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9MgSO₄120.37Drying agent.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer and reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH indicator strips or pH meter

  • Analytical balance

Detailed Experimental Protocol

This protocol is adapted from established procedures to ensure a high yield and purity.[4][5][9]

Workflow start Start step1 1. Reaction Setup Charge flask with 1-(3-chlorophenyl)piperazine HCl, 1-bromo-3-chloropropane, acetone, and water. start->step1 step2 2. Basification Cool to 0-10°C. Add 50% NaOH solution dropwise, maintaining temperature. step1->step2 step3 3. Reaction Stir at room temperature for 16-18 hours. Monitor progress via TLC. step2->step3 step4 4. Workup & Isolation Separate the upper organic layer. Concentrate under reduced pressure to obtain crude oil. step3->step4 step5 5. Salt Formation Dissolve oil in acetone. Add concentrated HCl to precipitate the product. step4->step5 step6 6. Purification Cool the solution to complete precipitation. Optionally, recrystallize from water. step5->step6 step7 7. Final Product Filter the solid using a Büchner funnel. Wash with cold water and air dry. step6->step7 end End White to off-white crystalline powder. step7->end

Sources

Application Note & Experimental Protocol: A Validated Synthetic Route for Trazodone Hydrochloride from Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step experimental guide for the synthesis of Trazodone Hydrochloride, an antidepressant of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class.[1] The protocol is designed for researchers, chemists, and drug development professionals, offering a detailed narrative grounded in established chemical principles. The synthesis proceeds via two key intermediates: [2][3][4]triazolo[4,3-a]pyridin-3(2H)-one and 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride . Each step is elucidated with causal explanations for procedural choices, ensuring both reproducibility and a deeper understanding of the reaction mechanics. The protocol culminates in the formation of the final active pharmaceutical ingredient (API), Trazodone Hydrochloride, with a focus on purification strategies to minimize process-related impurities.[5]

Synthetic Strategy Overview

The synthesis of Trazodone Hydrochloride is a multi-step process that converges on the N-alkylation of a triazolopyridine core with a phenylpiperazine side-chain. The overall strategy involves three primary stages:

  • Synthesis of Intermediate A: Formation of the bicyclic heterocycle,[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one, from 2-chloropyridine.

  • Synthesis of Intermediate B: Attachment of the propyl linker to 1-(3-chlorophenyl)piperazine to yield this compound.

  • Final Condensation and Salt Formation: Coupling of Intermediate A and Intermediate B, followed by purification and conversion to the stable and pharmaceutically preferred hydrochloride salt.[6]

This convergent approach allows for the independent preparation and purification of key fragments before the final coupling, which is an efficient strategy in complex organic synthesis.

G cluster_0 Part 1: Intermediate A Synthesis cluster_1 Part 2: Intermediate B Synthesis cluster_2 Part 3 & 4: Final Assembly 2-Chloropyridine 2-Chloropyridine Intermediate_A [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 2-Chloropyridine->Intermediate_A + Semicarbazide HCl Trazodone_Base Trazodone (Free Base) Intermediate_A->Trazodone_Base 1-(3-chlorophenyl)piperazine 1-(3-chlorophenyl)piperazine Intermediate_B This compound HCl 1-(3-chlorophenyl)piperazine->Intermediate_B + 1-Bromo-3-chloropropane Intermediate_B->Trazodone_Base Condensation (Base, Solvent) Trazodone_HCl Trazodone Hydrochloride (API) Trazodone_Base->Trazodone_HCl Purification & + HCl

Figure 1: Overall synthetic workflow for Trazodone Hydrochloride.

Part 1: Synthesis of Intermediate A:[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one

Introduction: This initial step involves the reaction of 2-chloropyridine with semicarbazide hydrochloride. The reaction proceeds via a nucleophilic aromatic substitution, where the hydrazine moiety of semicarbazide displaces the chlorine atom on the pyridine ring, followed by an intramolecular cyclization to form the desired triazolone ring system. Water is an effective and environmentally benign solvent for this transformation.[1][7]

Experimental Protocol
  • Reaction Setup: To a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2-chloropyridine (100 g), semicarbazide hydrochloride (196 g), and water (300 ml).[7]

  • Heating: Stir the mixture at ambient temperature (25-35°C) and then heat to 95 ± 3°C. Maintain this temperature while stirring.[7]

  • Reflux: Increase the temperature to 105 ± 5°C and continue stirring at reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After reaction completion, cool the mixture to 25-35°C. The product will precipitate as a solid. Filter the solid using a Büchner funnel and wash the filter cake with water.[7]

  • Recrystallization/Purification: Transfer the crude solid to a clean flask, add fresh water, and heat the slurry to 60-70°C with stirring to wash away impurities. Cool the mixture back to 25-35°C.[7]

  • Isolation: Filter the purified solid, wash with water, and dry under vacuum to yield the title compound.

Materials & Expected Outcome
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloropyridine113.55100 g0.88
Semicarbazide HCl111.53196 g1.76
Water18.02~500 mL-
Expected Product [2][3][4]triazolo[4,3-a]pyridin-3(2H)-one ~75 g ~75% Yield

Part 2: Synthesis of Intermediate B: this compound Hydrochloride

Introduction: This procedure details the alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane. The reaction is a standard nucleophilic substitution where the secondary amine of the piperazine ring attacks the primary carbon of the bromochloropropane. The use of a biphasic system (water/acetone) and a strong base (NaOH) is critical. The base deprotonates the piperazine hydrochloride salt to its free base form, which is the active nucleophile.[2][8] The reaction is performed at a low temperature initially to control the exothermicity.

Experimental Protocol
  • Reaction Setup: In a flask equipped for cooling and stirring, dissolve 1-(3-chlorophenyl)piperazine hydrochloride (502.0 g, 2.153 mol) and 1-bromo-3-chloropropane (339.0 g, 2.153 mol) in a mixture of water (435 ml) and acetone (535 ml).[2]

  • Base Addition: Cool the stirred solution to 0-10°C using an ice bath. Slowly add a 50% aqueous solution of sodium hydroxide (430.6 g, 5.333 mol) dropwise, ensuring the temperature remains within the 0-10°C range.[2][8]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 16-18 hours.[2][8]

  • Phase Separation: Stop stirring and allow the layers to separate. Collect the upper organic phase (acetone layer).

  • Concentration: Concentrate the organic phase under reduced pressure to remove the acetone, yielding a residual oil (this is the free base).[2]

  • Salt Formation: Dissolve the oily residue in boiling dilute hydrochloric acid (prepared from 1.67 L water and 280 ml concentrated HCl). An oil may initially separate.[2]

  • Crystallization and Isolation: Cool the acidic solution. The oil will solidify upon standing. Collect the solid product by filtration, rinse with cold water, and air dry. Further purification can be achieved by recrystallization from water with activated charcoal to afford the final hydrochloride salt.[2]

Materials & Expected Outcome
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-(3-chlorophenyl)piperazine HCl233.14502.0 g2.153
1-Bromo-3-chloropropane157.44339.0 g2.153
Sodium Hydroxide (50% aq.)40.00430.6 g5.333
Acetone / Water-As per protocol-
Expected Product This compound HCl ~438 g ~66% Yield

Part 3 & 4: Final Assembly: Synthesis and Purification of Trazodone Hydrochloride

Introduction: This final stage is the core condensation reaction to form Trazodone, followed by its purification and conversion to the hydrochloride salt. Intermediate B (as the hydrochloride salt) is reacted with Intermediate A in the presence of a base, such as sodium carbonate or sodium methoxide, in an alcohol solvent like isopropyl alcohol.[1] A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), can be employed to enhance the reaction rate between the reactants.[1] The base deprotonates the triazolone (Intermediate A), which then acts as a nucleophile to displace the terminal chlorine on the propyl chain of Intermediate B.

A critical aspect of modern Trazodone synthesis is the control of potentially genotoxic alkylating impurities, such as unreacted Intermediate B.[5] Patented purification methods involve washing the Trazodone free base with a basic aqueous solution at an elevated temperature, which effectively hydrolyzes and removes these residual alkylating agents.[5][6][9] Finally, the purified free base is treated with hydrochloric acid to precipitate the stable, crystalline Trazodone Hydrochloride.[10]

G Setup 1. Combine Intermediates A & B, Base, Catalyst in Solvent Heat 2. Heat to Reflux (e.g., 80-85°C) Setup->Heat Workup 3. Isolate Crude Trazodone Base (Filtration/Extraction) Heat->Workup Purify 4. Purify Base (Aqueous Base Wash at >40°C) Workup->Purify Salt 5. Dissolve in Solvent (e.g., Acetone) & Add HCl Purify->Salt Isolate 6. Cool, Crystallize, Filter & Dry Final API Salt->Isolate

Figure 2: Workflow for the final condensation and purification steps.

Experimental Protocol
  • Reaction Setup: Charge a reactor with isopropyl alcohol (180 ml),[2][3][4]triazolo[4,3-a] pyridin-3(2H)-one (Intermediate A, 14.4 g), and sodium carbonate (30.81 g). Stir at 25-30°C.[1]

  • Addition of Reactants: Add this compound hydrochloride (Intermediate B, 30 g) and Tetrabutylammonium Bromide (1.5 g) to the mixture.[1]

  • Heating: Heat the reaction mixture to 80-85°C and stir at this temperature. Monitor the reaction by TLC or HPLC.[1]

  • Isolation of Crude Base: Upon completion, cool the mixture to 60-70°C. Filter the mixture to remove inorganic salts and wash the filter cake with hot isopropyl alcohol. The filtrate contains the crude Trazodone base.[1]

  • Purification of Trazodone Base:

    • Concentrate the filtrate to obtain the crude Trazodone base.

    • Place the crude base in a flask with a suitable organic solvent (e.g., isobutyl alcohol, 140 ml).[9]

    • Add an aqueous solution of a base (e.g., 100 ml of water containing 5.3 g of Na₂CO₃).[9]

    • Heat the biphasic mixture to approximately 80°C and stir vigorously for at least 4 hours.[9] This step is crucial for removing alkylating impurities.[5]

    • Separate the organic phase, wash with water, and cool to precipitate the purified Trazodone base. Filter to collect the solid.

  • Formation of Hydrochloride Salt:

    • Dissolve the purified, wet Trazodone base (approx. 40 g) in acetone (approx. 270 ml) by heating until a clear solution is obtained.[6][10]

    • Slowly add a 12N aqueous HCl solution until the pH of the mixture is between 3 and 4.[6][10]

    • Cool the solution to 0-5°C to induce crystallization of Trazodone Hydrochloride.[10]

  • Final Isolation: Filter the crystalline product, wash the cake with cold acetone, and dry under reduced pressure to obtain the final API.[10]

Characterization Data
AnalysisSpecification
Appearance White to off-white crystalline solid
Melting Point 223-226 °C[11]
Purity (HPLC) > 99.9%[3]
Solubility Soluble in methanol, DMSO, 0.1M HCl. Insoluble in water.[11]
Identification Conforms to reference standards by FTIR, ¹H NMR, and Mass Spectrometry.[12][13]

Safety and Handling

  • Hazardous Chemicals: This synthesis involves hazardous materials including 2-chloropyridine, 1-bromo-3-chloropropane (alkylating agent), concentrated HCl, and strong bases (NaOH). All manipulations must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate chemical-resistant gloves are mandatory at all times.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

References

  • PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from PrepChem.com. [Link]

  • Quick Company. (n.d.). Process For Preparation Of Trazodone And Novel Intermediates. Retrieved from quickcompany.in. [Link]

  • Technical Disclosure Commons. (2023, June 5). A process for the preparation of Trazodone and its hydrochloride. Retrieved from tdcommons.org. [Link]

  • Jaśkowska, J., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1563. [Link]

  • Google Patents. (n.d.). CN105777745A - Preparation method of trazodone hydrochloride.
  • Technical Disclosure Commons. (2024, May 29). A process for the preparation of Trazodone and its hydrochloride. Retrieved from tdcommons.org. [Link]

  • Google Patents. (n.d.). WO2017166050A1 - Method for preparing trazodone hydrochloride.
  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Google Patents. (n.d.). WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof.
  • Google Patents. (n.d.). EP2178850B1 - Trazodone and trazodone hydrochloride in purified form.
  • ResearchGate. (n.d.). Table 2 Synthesis of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}.... Retrieved from researchgate.net. [Link]

  • International Journal of Pharmaceutical Research & Publication. (n.d.). Review on Trazodone Hydrochloride. Retrieved from ijrpr.com. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from globalresearchonline.net. [Link]

  • proLékaře.cz. (n.d.). What Did the Patent for the Synthesis of Highly Purified Trazodone Bring?. Retrieved from prolekare.cz. [Link]

  • ResearchGate. (n.d.). Methods for obtaining trazodone. Retrieved from researchgate.net. [Link]

  • Google Patents. (n.d.). WO2019154770A1 - Continuous process for the preparation of trazodone.
  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Royal Society of Chemistry. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. Retrieved from pubs.rsc.org. [Link]

  • Google Patents. (n.d.). WO2009019133A1 - Trazodone and trazodone hydrochloride in purified form.
  • European Patent Office. (n.d.). EP2178850B1 - TRAZODONE AND TRAZODONE HYDROCHLORIDE IN PURIFIED FORM. Retrieved from data.epo.org. [Link]

  • MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from mdpi.com. [Link]

  • Google Patents. (n.d.). CN111886235A - Continuous process for the preparation of trazodone.
  • PubChem. (n.d.). 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-[2][3][4]triazolo[4,3-a]pyridin-1-ium-3-one. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Scholars Research Library. (n.d.). Development and validation of liquid chromatographic method for trazodone hydrochloride. Retrieved from scholarsresearchlibrary.com. [Link]

  • Google Patents. (n.d.). EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
  • ChemBK. (n.d.). 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[2][3][4]triazolo[4,3-a]pyridin-3-one hydrochloride. Retrieved from chembk.com. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Retrieved from jocpr.com. [Link]

  • ResearchGate. (n.d.). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Retrieved from researchgate.net. [Link]

  • PubMed. (2008). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]561/)

Sources

LC-MS/MS method for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Quantification of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP) by LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of this compound (CPCPP). CPCPP is a critical process-related impurity and potential genotoxic impurity (GTI) in the synthesis of the antidepressant drug Trazodone.[1][2] The accurate measurement of such impurities at trace levels is paramount for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). This document provides a step-by-step protocol, from sample preparation to data analysis, grounded in established scientific principles and supported by authoritative references. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical solution for CPCPP quantification.

Introduction and Scientific Rationale

This compound, also known as CCP HCl in its hydrochloride salt form, is a key intermediate in the synthesis of Trazodone.[1] Its structural alerts for genotoxicity necessitate strict control and monitoring to levels that represent an insignificant risk to patients.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its unparalleled sensitivity and selectivity. The method leverages the chromatographic separation of the analyte from the matrix, followed by its specific detection using Multiple Reaction Monitoring (MRM), which significantly reduces chemical noise and allows for quantification at parts-per-million (ppm) or even lower levels.[1]

This application note explains the causality behind each methodological choice, from the selection of the mobile phase to the optimization of mass spectrometric parameters, to provide a self-validating and scientifically sound protocol.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Name This compound[2]
Molecular Formula C₁₃H₁₈Cl₂N₂[2]
Molecular Weight 273.20 g/mol (Free Base)[2]
Molecular Weight (HCl Salt) 313.66 g/mol [3]
Appearance White to off-white crystalline powder[3][4]
Melting Point 198-203 °C (HCl Salt)[4][5]
Solubility Soluble in water, ethanol, warm DMSO, and warm methanol[3][4]

These properties, particularly the solubility in methanol and water, inform the choice of solvents for stock solution preparation and the composition of the mobile phase for reversed-phase chromatography. The presence of two basic nitrogen atoms makes the molecule readily protonated, favoring positive mode electrospray ionization (ESI+).

Principle of the LC-MS/MS Method

The quantification of CPCPP is achieved through a multi-step workflow designed for maximum accuracy and sensitivity.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample API or Biological Matrix Dissolution Dissolution in Methanol or Protein Precipitation Sample->Dissolution Filtration Syringe Filtration (0.22 µm) Dissolution->Filtration LC Reversed-Phase LC Separation (C18 Column) Filtration->LC MS ESI+ Ionization LC->MS MSMS Tandem MS Detection (MRM Mode) MS->MSMS Quant Quantification via Calibration Curve MSMS->Quant Report Final Report Quant->Report

Caption: Overall experimental workflow for CPCPP quantification.

The core of the method's selectivity lies in the use of Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second quadrupole, and a specific, characteristic product ion is selected in the third quadrupole for detection. This double mass filtering drastically reduces background interference.

Principle of MRM for CPCPP M CPCPP [M+H]⁺ m/z 273.2 Q1 Q1 Precursor Selection M->Q1 Q2 Q2 Fragmentation (CID) Q1->Q2 m/z 273.2 Q3 Q3 Product Selection Q2->Q3 All Fragments Fragment Product Ion m/z 120.1 Detector Detector Q3->Detector m/z 120.1 Interference Interference Interference->Q1

Caption: Specific detection of CPCPP using MRM mode.

Detailed Protocols and Methodologies

Materials and Reagents
  • CPCPP Reference Standard: Purity >98%.

  • Trazodone HCl: For specificity testing.

  • Methanol: LC-MS grade.

  • Acetonitrile: LC-MS grade.

  • Ammonium Acetate: LC-MS grade or equivalent.

  • Formic Acid: LC-MS grade.

  • Ultrapure Water: 18.2 MΩ·cm.

  • Human Plasma (optional): For biological sample analysis, sourced from a certified vendor.

Instrumentation
  • LC System: UHPLC or HPLC system capable of delivering accurate gradients and stable flow rates (e.g., Waters Acquity, Agilent 1290, Shimadzu Nexera).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API series, Waters Xevo TQ, Agilent 6400 series) equipped with an ESI source.

  • Analytical Column: A reversed-phase C18 column is recommended. A Symmetry C18 (100 mm × 4.6 mm, 3.5 μm) has been shown to be effective.[1]

Preparation of Standard and Stock Solutions

Rationale: Accurate preparation of standards is critical for quantification. Using LC-MS grade methanol ensures high purity and compatibility with the mobile phase.

  • CPCPP Stock Solution (100 µg/mL): Accurately weigh 10 mg of CPCPP reference standard into a 100 mL volumetric flask. Dissolve and bring to volume with methanol.[1]

  • CPCPP Intermediate Solution (1.0 µg/mL): Dilute 1.0 mL of the 100 µg/mL stock solution to 100 mL with methanol.[1]

  • Calibration Standards (0.03 - 1.5 ppm): Prepare a series of calibration standards by further diluting the intermediate solution with the appropriate sample diluent (e.g., methanol for API analysis). For a 5.0 mg/mL API sample concentration, this range corresponds to 0.15 to 7.5 ng/mL.[1][6]

Sample Preparation Protocol

For API Samples (e.g., Trazodone): Rationale: This simple "dilute-and-shoot" method is effective for soluble APIs where the primary goal is to quantify a process impurity. The concentration is chosen to achieve the required sensitivity for the impurity.[1]

  • Accurately weigh 50 mg of the Trazodone API into a 10 mL volumetric flask.

  • Dissolve and bring to volume with methanol to achieve a concentration of 5.0 mg/mL.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an autosampler vial.

For Biological Samples (e.g., Human Plasma): Rationale: Protein precipitation with acetonitrile is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the analysis and foul the LC-MS system.[7][8]

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Transfer to an autosampler vial for injection.

LC-MS/MS Method Parameters

Rationale: The selected parameters are based on a validated method and are designed to provide good chromatographic peak shape, retention, and optimal ionization and fragmentation for CPCPP.[1] The isocratic mobile phase simplifies the method, making it highly robust and reproducible.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column Symmetry C18 (100 mm × 4.6 mm, 3.5 µm)
Mobile Phase 5.0 mM Ammonium Acetate : Acetonitrile (30:70, v/v)
Flow Rate 0.8 mL/min (with a 4:1 post-column split to deliver 0.2 mL/min to the MS source)
Mode Isocratic
Injection Volume 10 µL
Column Oven Temp. 40 °C

| Autosampler Temp. | 10 °C |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 273.2
Product Ion (Q3) m/z 120.1
Ion Spray Voltage 5500 V
Declustering Potential (DP) 50 V
Entrance Potential (EP) 10 V
Collision Energy (CE) Compound-dependent; requires optimization (typically 20-40 eV)
Curtain Gas (CUR) 25 psi
Ion Source Gas 1 (GS1) 28 psi

| Ion Source Gas 2 (GS2) | 30 psi |

Method Performance and Validation Characteristics

A trustworthy protocol must be validated to demonstrate its fitness for purpose. The following parameters should be assessed according to relevant guidelines (e.g., ICH Q2(R1)).

Table 3: Typical Method Validation Performance

Parameter Typical Result Rationale & Justification
Linearity (r²) > 0.999 Demonstrates a direct proportional relationship between concentration and instrument response over the defined range.[1]
Range 0.03 - 1.5 ppm Covers the expected concentration of the impurity, from the limit of quantification to a higher level.[1]
LOD 0.01 ppm The lowest concentration at which the analyte can be reliably detected.[1]
LOQ 0.03 ppm The lowest concentration that can be quantified with acceptable precision and accuracy.[1]
Accuracy (% Recovery) 85 - 115% Measures the closeness of the measured value to the true value.
Precision (%RSD) < 15% Measures the repeatability of the method. An RSD of < 2% has been achieved for injection precision.[1]

| Specificity | No interference at the retention time of CPCPP from Trazodone or matrix components. | Ensures the signal is solely from the analyte of interest. |

Conclusion

This application note provides a detailed, scientifically-grounded LC-MS/MS method for the quantification of this compound. The protocol emphasizes sensitivity, specificity, and robustness, making it highly suitable for quality control in pharmaceutical manufacturing and for research purposes. By explaining the rationale behind key experimental choices, this guide empowers scientists to implement and adapt this method with confidence, ensuring the generation of high-quality, reliable data.

References

  • Reddy, G. S., et al. (2012). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical Analysis, 2(5), 374-378. Available at: [Link]

  • Industrial Chemicals. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. Available at: [Link]

  • Gouvin, C., et al. (2011). Quantification of 4 antidepressants and a metabolite by LC-MS for therapeutic drug monitoring. Journal of Chromatography B, 879(15-16), 1294-1300. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. PubChem Compound Database. Available at: [Link]

  • Li, W., et al. (2024). LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. Bioanalysis. Available at: [Link]

  • Li, W., et al. (2024). LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. PubMed. Available at: [Link]

  • Kale, P., et al. (2015). Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition. Frontiers in Pharmacology, 6, 23. Available at: [Link]

  • Reddy, B., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. Journal of Pharmacy Research, 6(2), 248-253. Available at: [Link]

  • Reddy, G. S., et al. (2012). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. ResearchGate. Available at: [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) across a spectrum of therapeutic areas, including antipsychotics, antihistamines, and anthelmintics.[1] Its prevalence demands robust and reliable analytical methods to ensure identity, purity, potency, and safety from drug discovery through quality control. This document provides a comprehensive guide to the primary analytical techniques for piperazine derivative analysis. It moves beyond mere procedural lists to explain the underlying scientific principles and rationale for methodological choices. Detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented, alongside a foundational overview of analytical method validation according to ICH guidelines.

Introduction: The Analytical Significance of the Piperazine Moiety

Piperazine is a six-membered heterocyclic compound with two opposing nitrogen atoms.[2] This structure imparts specific physicochemical properties that present unique analytical challenges. The secondary amine functional groups make the molecule basic and highly polar, but the core structure lacks a native chromophore, rendering it invisible to standard UV detection in HPLC.[1][3] Furthermore, its potential to be a starting material or metabolite for various drugs, including controlled substances, necessitates sensitive methods for its detection in diverse matrices, from pharmaceutical formulations to biological samples.[4][5]

The analytical strategy for a piperazine derivative is therefore dictated by its specific structure, the matrix in which it is being analyzed, and the objective of the analysis—be it quantification of an API, identification of a designer drug, trace-level analysis of a genotoxic impurity, or full structural elucidation.

Strategic Selection of Analytical Techniques

Choosing the appropriate analytical technique is the first critical decision point. The volatility, thermal stability, polarity, and concentration of the analyte guide this choice. A logical approach to technique selection is outlined below.

TechniqueSelection start Define Analytical Goal (Quantification, Identification, Impurity Profiling) is_trace Trace Level Analysis Required? (<0.1%) start->is_trace is_volatile Is the analyte volatile & thermally stable? need_structure Full Structural Elucidation Needed? is_volatile->need_structure No gcms Gas Chromatography-Mass Spectrometry (GC-MS) is_volatile->gcms Yes is_trace->is_volatile No lcms Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is_trace->lcms Yes is_uv_active Does analyte have a strong UV chromophore? hplc_uv HPLC with UV/PDA Detector is_uv_active->hplc_uv Yes derivatize Derivatization required? is_uv_active->derivatize No need_structure->is_uv_active No nmr Nuclear Magnetic Resonance (NMR) need_structure->nmr Yes hplc_other HPLC with CAD/ELSD/MS Detector derivatize->hplc_uv Yes (Create Chromophore) derivatize->hplc_other No (Use Universal Detector)

Caption: Decision tree for selecting an appropriate analytical technique.

Chromatographic Techniques: The Workhorses of Separation

Chromatographic methods are indispensable for separating piperazine derivatives from APIs, excipients, impurities, or metabolites.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most versatile and widely used technique for non-volatile or thermally labile piperazine compounds.[1]

Expertise & Experience: The Challenge of Detection The simple piperazine ring does not absorb UV light at wavelengths typically used for pharmaceutical analysis (>210 nm).[3] This presents a significant challenge. The analyst has two primary paths forward:

  • Introduce a Chromophore via Derivatization: This involves a chemical reaction to attach a UV-active molecule to the piperazine nitrogen. A highly effective and common agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with secondary amines to form a stable product that can be sensitively detected.[1][3][6] This approach is powerful for trace analysis but adds a sample preparation step that must be carefully controlled and validated.

  • Use a Universal Detector: If derivatization is undesirable, detectors that do not rely on UV absorbance, such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or a Mass Spectrometer (MS), can be employed.[7] These detectors respond to the mass of the analyte rather than its optical properties, making them suitable for non-chromophoric compounds.

Causality in Method Development: Mobile Phase pH The basic nature of the piperazine nitrogens (pKa values around 5.3 and 9.7) means that mobile phase pH is a critical parameter in reversed-phase HPLC.[2] At neutral or high pH, the piperazine may be in its free base form, leading to poor peak shape (tailing) due to strong interactions with residual silanols on the silica-based column packing. By acidifying the mobile phase (e.g., pH 3), the piperazine nitrogens become fully protonated. This single, stable cationic species interacts less with silanols and exhibits excellent peak shape and retention on C18 columns.

APPLICATION PROTOCOL 1: HPLC-UV Analysis of Piperazine as a Process Impurity via NBD-Cl Derivatization

Objective: To quantify trace levels of piperazine in an Active Pharmaceutical Ingredient (API).

1. Materials & Reagents:

  • Piperazine Reference Standard (Sigma-Aldrich)

  • 4-chloro-7-nitrobenzofuran (NBD-Cl) (Sigma-Aldrich)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Diethylamine (DEA)

  • Sodium Borate Buffer (0.1 M, pH 9.0)

  • Water (18.2 MΩ·cm)

2. Instrumentation & Columns:

  • HPLC system with a Photodiode Array (PDA) or UV Detector (e.g., Waters Alliance e2695 with 2998 PDA Detector).[3]

  • Analytical Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column.[3]

3. Standard & Sample Preparation:

  • Piperazine Stock (1000 ppm): Accurately weigh 100 mg of piperazine into a 100 mL volumetric flask. Dissolve and dilute to volume with water.

  • NBD-Cl Solution (1 mg/mL): Dissolve 25 mg of NBD-Cl in 25 mL of acetonitrile.

  • Derivatization Procedure:

    • To 1.0 mL of the sample solution (or standard dilution) in a vial, add 1.0 mL of 0.1 M Sodium Borate Buffer (pH 9.0).

    • Add 1.0 mL of the NBD-Cl solution.

    • Cap the vial and heat in a water bath or heating block at 60°C for 30 minutes.[1]

    • Cool to room temperature. The solution is now ready for injection.

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:DEA (90:10:0.1, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Injection Volume: 10 µL.[3]

  • Detection Wavelength: 340 nm.[3]

  • Run Time: 20 minutes.

5. Data Analysis & Validation:

  • Identify the piperazine-NBD derivative peak by comparing its retention time to that of a derivatized standard.

  • Quantify using a calibration curve constructed from a series of derivatized standards (e.g., 0.5 to 10 ppm).

  • The method must be validated according to ICH Q2(R1) guidelines.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable piperazine derivatives, and it is the gold standard in forensic analysis for identifying designer drugs like BZP and mCPP.[4][5][10]

Expertise & Experience: The Need for Derivatization in GC While some substituted piperazines are amenable to direct GC analysis, the parent compound and other polar derivatives often exhibit poor peak shape and column adsorption. Derivatization, typically through acetylation or silylation, masks the polar N-H groups, increasing volatility and improving chromatographic performance. Microwave-assisted acetylation is one effective technique used in toxicological screening.[4]

APPLICATION PROTOCOL 2: GC-MS Screening for Illicit Piperazine Derivatives in Seized Materials

Objective: To identify 1-benzylpiperazine (BZP), 1-(3-chlorophenyl)piperazine (mCPP), and related compounds in a powder sample.

1. Materials & Reagents:

  • Reference Standards (BZP, mCPP, TFMPP, etc.)

  • Methanol (GC Grade)

  • Acetic Anhydride

  • Pyridine

2. Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (e.g., Agilent 6890 GC with 5973 MSD).[11]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

3. Standard & Sample Preparation:

  • Sample Solution: Dissolve ~1 mg of the seized powder in 1 mL of methanol. Vortex and centrifuge if necessary.

  • Derivatization (Optional but Recommended):

    • Evaporate 100 µL of the sample solution to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of acetic anhydride.

    • Cap and heat at 70°C for 20 minutes.

    • Cool and inject directly.

4. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source Temp: 230°C

  • Scan Mode: Full Scan (m/z 40-550)

5. Data Analysis:

  • Identify peaks by comparing their retention times and mass spectra to those of certified reference standards.

  • Confirm identity by matching the acquired mass spectrum against a validated spectral library (e.g., NIST, SWGDRUG).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Seized Material dissolve Dissolve in Methanol sample->dissolve derivatize Derivatize (e.g., Acetylation) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectral Detection separate->detect compare Compare Retention Time & Mass Spectrum to Standards detect->compare confirm Library Search Confirmation compare->confirm report Report Findings confirm->report

Caption: General workflow for GC-MS analysis of piperazine derivatives.

Advanced Hyphenated & Spectroscopic Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and selectivity, particularly for trace-level quantification in complex matrices like plasma or for detecting genotoxic impurities (GTIs) in APIs, LC-MS/MS is the method of choice.[12][13][14]

Trustworthiness: Why LC-MS/MS for Genotoxic Impurities? Regulatory agencies require strict control of GTIs due to their potential to cause DNA damage and cancer. The limits are often in the parts-per-million (ppm) range relative to the API.[13] LC-MS/MS provides unparalleled specificity through Multiple Reaction Monitoring (MRM), where a specific parent ion is selected and fragmented, and a specific daughter ion is monitored. This two-stage filtering process effectively eliminates matrix interference, allowing for confident quantification at extremely low levels (LODs of 0.01 ppm have been reported).[13]

APPLICATION PROTOCOL 3: LC-MS/MS for a Piperazine-based Genotoxic Impurity

Objective: To quantify the genotoxic impurity 1-amino-4-methylpiperazine in a drug substance.[12]

1. Materials & Reagents:

  • Reference Standard of GTI

  • API Drug Substance

  • Ammonium Acetate

  • Formic Acid

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

2. Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S).

  • Column: C18 Symmetry (100 x 4.6 mm, 3.5 µm) or equivalent.[13]

3. Standard & Sample Preparation:

  • Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Solution: Accurately weigh 50 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. (This results in a 5.0 mg/mL solution).[13]

  • Standard Curve: Prepare calibration standards in the sample diluent over the desired range (e.g., 0.03 - 1.5 ppm with respect to the API concentration).[13]

4. LC-MS/MS Conditions:

  • LC Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions: Determined by infusing a standard solution of the GTI. For each compound, the transition from the protonated molecular ion [M+H]+ to a stable, high-intensity product ion is monitored.

5. Data Analysis:

  • Quantify the GTI in the sample by comparing its peak area to the calibration curve.

  • Ensure the ion ratio between two monitored MRM transitions (if applicable) matches that of the standard for confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for the absolute structural elucidation of novel piperazine derivatives.[15] It provides detailed information about the chemical environment of every hydrogen (¹H) and carbon (¹³C) atom in the molecule.

Expertise & Experience: Conformational Dynamics The piperazine ring typically exists in a chair conformation. In N,N'-disubstituted piperazines, this can lead to the existence of different conformers (e.g., syn/cis and anti/trans isomers) due to restricted rotation around the amide bonds if acyl groups are present.[16][17] These dynamic processes can be studied using temperature-dependent NMR, providing deep structural insights not available from other techniques.[16]

APPLICATION PROTOCOL 4: ¹H and ¹³C NMR for Structural Confirmation

Objective: To confirm the chemical structure of a synthesized N-benzoylpiperazine derivative.

1. Materials & Reagents:

  • Synthesized Piperazine Derivative (5-10 mg)

  • Deuterated Solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as internal standard (often included in solvent).

2. Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • 5 mm NMR tubes.

3. Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent in an NMR tube.[15] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine relative proton counts.

    • Analyze chemical shifts, coupling constants (J-values), and multiplicities to assign the structure. Compare with expected values.

Data Presentation: Typical NMR Data

Compound Solvent ¹H Chemical Shift (δ) ppm ¹³C Chemical Shift (δ) ppm
Piperazine D₂O 2.68 (s, 8H, CH₂) 47.9 (CH₂)[15]

| N-Benzoylpiperazine | CDCl₃ | ~2.8-4.0 (multiple signals, 8H, piperazine CH₂), ~7.4 (m, 5H, Ar-H) | ~43-49 (piperazine carbons), ~126-135 (aromatic carbons), ~170 (C=O)[15] |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Method Validation: Ensuring Trustworthy Data

No analytical method is suitable for its intended purpose until it has been properly validated. Validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of a specific analyte in a specific matrix. The core parameters for validation are defined by the International Council for Harmonisation (ICH) in guideline Q2(R1).[8][9][18]

Authoritative Grounding: Key Validation Parameters A brief summary of key validation characteristics for an impurity quantification method is provided below.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from matrix, impurities, or degradants.Peak purity analysis (PDA), analysis of spiked placebo, comparison to reference standard.
Linearity To show that the method's response is directly proportional to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of test results to the true value. Assessed by analyzing samples with known concentrations (spiked matrix).Recovery of 80-120% of the true value for impurities.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Includes Repeatability (same lab, same day) and Intermediate Precision (different day, analyst, or instrument).Relative Standard Deviation (RSD) ≤ 15% for trace impurities.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be determined with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.[3]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

References

  • Journal of Chemical and Pharmaceutical Research, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration, Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SIELC Technologies, HPLC Analysis of Piperazine on Primesep 100. [Link]

  • Journal of Analytical Toxicology, Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine.... [Link]

  • MDPI, Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • U.S. Food and Drug Administration, Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation, Quality Guidelines. [Link]

  • Journal of Analytical Toxicology, Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. [Link]

  • Starodub, Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ACS Omega, Electrochemical HPLC Determination of Piperazine Antihistamine Drugs.... [Link]

  • Scholars.Direct, Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs.... [Link]

  • Office of Justice Programs, Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

  • ResearchGate, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • HELIX Chromatography, HPLC Methods for analysis of Piperazine. [Link]

  • United Nations Office on Drugs and Crime, Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • NTU Journal of Pure Sciences, A Review on Analytical Methods for Piperazine Determination. [Link]

  • ResearchGate, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • RSC Publishing, NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • PubMed, Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine. [Link]

  • ResearchGate, Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. [Link]

  • ChemRxiv, Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • Alternative Therapies In Health And Medicine, A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • PubMed, A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • R Discovery, Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine. [Link]

  • MDPI, Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

Application Notes and Protocols for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Phenylpiperazine Scaffold

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CCP-piperazine) is an arylpiperazine compound recognized primarily as a key intermediate in the synthesis of several clinically significant neuropharmacological agents, including the antidepressants Trazodone and Nefazodone.[1][2] Its core structure, featuring a phenylpiperazine moiety, is a privileged scaffold in CNS drug discovery, known to interact with a range of biogenic amine receptors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging CCP-piperazine as a tool compound in neuropharmacology studies.

While direct pharmacological data on CCP-piperazine is sparse, its structural relationship to potent serotonergic and dopaminergic modulators provides a strong rationale for its investigation. It is hypothesized that CCP-piperazine itself may exhibit affinity for serotonin and dopamine receptors, making it a valuable starting point for medicinal chemistry campaigns or a useful tool for probing receptor structure-activity relationships. This guide will detail the foundational protocols necessary to characterize the neuropharmacological profile of CCP-piperazine and similar compounds, from initial in vitro receptor binding and functional assays to in vivo behavioral models predictive of antidepressant and antipsychotic activity.

Physicochemical Properties and Handling:

Before initiating any experimental work, it is crucial to understand the basic properties of CCP-piperazine hydrochloride (CAS: 52605-52-4).

PropertyValueSource(s)
Appearance White to off-white crystalline powder[3][4][5][6]
Molecular Formula C₁₃H₁₈Cl₂N₂·HCl[6]
Molecular Weight 323.24 g/mol [6]
Melting Point 198-203 °C[7]
Solubility Soluble in water, methanol, and warm DMSO.[3][4][5][6]
Purity Typically ≥98%[3][5]
Storage Store in a cool, dry, well-ventilated area away from light at 2-8°C.[6][7]
Shelf Life 2 years under proper storage conditions.[3][5]

Section 1: Hypothesis-Driven Target Identification

The neuropharmacological profile of CCP-piperazine can be logically inferred from the well-characterized activities of its derivatives, Trazodone and Nefazodone, and the structurally related atypical antipsychotic, Aripiprazole.[8][9][10][11][12] These compounds exhibit complex pharmacology centered on serotonin (5-HT) and dopamine (D) receptors.

G cluster_precursor Precursor Compound cluster_derivatives Clinically Used Derivatives cluster_targets Predicted Primary Targets CCP 1-(3-Chlorophenyl)-4- (3-chloropropyl)piperazine Trazodone Trazodone CCP->Trazodone Synthetic precursor Nefazodone Nefazodone CCP->Nefazodone Synthetic precursor Aripiprazole Aripiprazole (Structural Analogue) CCP->Aripiprazole Structural relationship SHT2A 5-HT2A Receptor Trazodone->SHT2A Antagonist SHT1A 5-HT1A Receptor Trazodone->SHT1A Weak Agonist SERT Serotonin Transporter (SERT) Trazodone->SERT Inhibitor Nefazodone->SHT2A Potent Antagonist Nefazodone->SERT Weak Inhibitor Aripiprazole->SHT2A Antagonist Aripiprazole->SHT1A Partial Agonist D2R Dopamine D2 Receptor Aripiprazole->D2R Partial Agonist SHT2A->CCP Hypothesized Interaction SHT1A->CCP Hypothesized Interaction SERT->CCP Hypothesized Interaction D2R->CCP Hypothesized Interaction

Comparative Receptor Binding Affinities (Ki, nM):

The table below summarizes the binding affinities of related compounds, providing a rationale for prioritizing specific targets for CCP-piperazine screening. Lower Ki values indicate higher affinity.

TargetTrazodoneNefazodoneAripiprazolePredicted CCP-piperazine Activity
5-HT₂ₐ Potent Antagonist26 (Potent Antagonist)3.4 - 13 (Antagonist)High Priority Target
5-HT₁ₐ Weak AgonistHigh Affinity4.2 - 4.4 (Partial Agonist)High Priority Target
SERT InhibitorWeak Inhibitor98 (Weak Inhibitor)Medium Priority Target
D₂ Receptor >1000910High Affinity (Partial Agonist)Medium Priority Target
α₁-Adrenergic High Affinity5.5 - 4825.7Medium Priority Target
H₁ Receptor High Affinity≥37025.1Lower Priority Target

Data compiled from sources:[8][9][10][11][12][13][14].

Based on this comparative analysis, the primary targets for initial characterization of CCP-piperazine should be the 5-HT₂ₐ, 5-HT₁ₐ, and Dopamine D₂ receptors , as well as the serotonin transporter (SERT) .

Section 2: In Vitro Characterization Protocols

This section provides detailed, step-by-step protocols for determining the binding affinity and functional activity of CCP-piperazine at its hypothesized primary targets.

G

Protocol 2.1: Radioligand Binding Assay for Dopamine D₂ Receptor Affinity

Rationale: This assay determines the affinity (Ki) of CCP-piperazine for the D₂ receptor by measuring its ability to compete with a radiolabeled antagonist, such as [³H]spiperone.[15][16] This is a foundational step to assess potential antipsychotic-like activity.

Materials:

  • HEK293 cells stably expressing human D₂ receptors (HEK-hD2).

  • Cell membrane preparation from HEK-hD2 cells.

  • [³H]spiperone (specific activity ~60-90 Ci/mmol).

  • Unlabeled haloperidol (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK-hD2 cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the pellet in assay buffer. Determine protein concentration via a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [³H]spiperone (final concentration ~0.2-0.5 nM), 50 µL of assay buffer, and 100 µL of membrane preparation (~10-20 µg protein).

    • Non-Specific Binding (NSB): 50 µL of [³H]spiperone, 50 µL of unlabeled haloperidol (final concentration ~10 µM), and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of [³H]spiperone, 50 µL of CCP-piperazine (at 8-10 serial dilutions, e.g., 0.1 nM to 10 µM), and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of CCP-piperazine.

    • Use non-linear regression (one-site fit) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]spiperone and Kd is its dissociation constant for the D₂ receptor.

Protocol 2.2: Functional Assay for 5-HT₁ₐ Receptor Activity (cAMP)

Rationale: 5-HT₁ₐ receptors are Gi/o-coupled; their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures the ability of CCP-piperazine to act as an agonist or antagonist at the 5-HT₁ₐ receptor.[17][18]

Materials:

  • CHO-K1 cells stably expressing human 5-HT₁ₐ receptors (CHO-h5-HT1A).

  • Forskolin (adenylyl cyclase activator).

  • 8-OH-DPAT (a full 5-HT₁ₐ agonist).

  • WAY-100635 (a 5-HT₁ₐ antagonist).

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., LANCE Ultra cAMP, HTRF, or AlphaScreen).[18][19]

Procedure (Agonist Mode):

  • Cell Plating: Seed CHO-h5-HT1A cells in a 384-well plate and incubate overnight.

  • Compound Addition: Add CCP-piperazine at various concentrations. Include 8-OH-DPAT as a positive control.

  • Stimulation: Add forskolin to all wells (final concentration ~1-10 µM) to stimulate cAMP production.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (e.g., TR-FRET ratio). A decrease in signal indicates a reduction in cAMP and thus agonist activity. Plot the response against the log concentration of CCP-piperazine to determine the EC₅₀ and Emax (relative to 8-OH-DPAT).

Procedure (Antagonist Mode):

  • Pre-incubation: Pre-incubate the cells with various concentrations of CCP-piperazine for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of 8-OH-DPAT (at its EC₈₀) along with forskolin.

  • Incubation and Detection: Proceed as in the agonist mode.

  • Data Analysis: An increase in signal (reversal of agonist-induced inhibition) indicates antagonist activity. Plot the response to determine the IC₅₀.

Protocol 2.3: Functional Assay for 5-HT₂ₐ Receptor Activity (Calcium Flux)

Rationale: 5-HT₂ₐ receptors are Gq/11-coupled, and their activation leads to an increase in intracellular calcium ([Ca²⁺]i).[20][21] This assay measures changes in [Ca²⁺]i to determine if CCP-piperazine acts as an agonist or antagonist.

Materials:

  • U2OS or HEK293 cells expressing human 5-HT₂ₐ receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Serotonin (5-HT) as a reference agonist.

  • Ketanserin as a reference antagonist.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence microplate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading: Incubate cells with the calcium-sensitive dye for 45-60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Baseline Reading: Measure baseline fluorescence for a few seconds.

  • Compound Addition (Agonist Mode): Inject various concentrations of CCP-piperazine into the wells and immediately begin kinetic fluorescence reading for 1-2 minutes. Include 5-HT as a positive control.

  • Compound Addition (Antagonist Mode): Pre-incubate cells with CCP-piperazine for 10-20 minutes before injecting a fixed concentration of 5-HT (at its EC₈₀).

  • Data Analysis: The response is calculated as the maximum fluorescence peak minus the baseline. For agonist mode, determine EC₅₀ and Emax. For antagonist mode, determine IC₅₀.

Protocol 2.4: Serotonin Transporter (SERT) Uptake Assay

Rationale: This assay measures the ability of CCP-piperazine to inhibit the reuptake of serotonin into cells, a key mechanism of many antidepressants.[22][23][24]

Materials:

  • HEK293 cells stably expressing human SERT (HEK-hSERT).

  • [³H]Serotonin (specific activity ~20-30 Ci/mmol).

  • Fluoxetine (a selective serotonin reuptake inhibitor, SSRI).

  • Assay Buffer (e.g., modified Tris-HEPES buffer, pH 7.1).

Procedure:

  • Cell Plating: Plate HEK-hSERT cells in a 96-well plate.

  • Pre-incubation: Pre-incubate cells with various concentrations of CCP-piperazine or vehicle for 20 minutes at 25°C. Include fluoxetine as a positive control.

  • Uptake Initiation: Add [³H]Serotonin (final concentration ~50-70 nM) to initiate uptake.

  • Incubation: Incubate for an additional 15 minutes at 25°C.

  • Termination and Harvesting: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and transfer the lysate to scintillation vials or use a filter-based harvesting method.

  • Counting & Analysis: Measure radioactivity via liquid scintillation counting. Determine the IC₅₀ of CCP-piperazine for SERT inhibition.

Section 3: In Vivo Behavioral Pharmacology Protocols

Following in vitro characterization, promising compounds should be evaluated in animal models to assess their potential therapeutic effects. The protocols below are standard models for screening antidepressant and antipsychotic potential. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 3.1: Forced Swim Test (FST) for Antidepressant-Like Activity

Rationale: The FST is a widely used rodent behavioral test to screen for antidepressant efficacy.[25][26][27] Antidepressant compounds reduce the duration of immobility, which is interpreted as a decrease in behavioral despair.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • CCP-piperazine, vehicle control (e.g., saline with 5% Tween 80), and positive control (e.g., Imipramine 20 mg/kg).

  • Glass or clear plastic cylinder (25 cm high, 10 cm diameter).

  • Water bath to maintain water temperature at 24-25°C.

  • Video recording and analysis software.

Procedure:

  • Dosing: Administer CCP-piperazine (e.g., 1, 5, 10 mg/kg, intraperitoneally - i.p.) or controls 30-60 minutes before the test.

  • Test Session:

    • Fill the cylinder with water to a depth of 15 cm.

    • Gently place a mouse into the cylinder.

    • Record the session for 6 minutes.

  • Behavioral Scoring:

    • The first 2 minutes are for habituation and are not scored.

    • During the final 4 minutes, a trained observer, blind to the treatment groups, scores the duration of immobility. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time across treatment groups using a one-way ANOVA followed by post-hoc tests. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Protocol 3.2: Prepulse Inhibition (PPI) of Acoustic Startle for Antipsychotic-Like Activity

Rationale: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in disorders like schizophrenia and are reversed by antipsychotic drugs.[1][2][28] This test assesses sensorimotor gating.

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • CCP-piperazine, vehicle, and positive control (e.g., Haloperidol 0.5 mg/kg).

  • Acoustic startle response system (e.g., SR-LAB).

Procedure:

  • Dosing: Administer CCP-piperazine (e.g., 0.5, 1, 2 mg/kg, i.p.) or controls 30 minutes before the test.

  • Acclimation: Place the rat in the startle chamber and allow it to acclimate for 5 minutes with background white noise (e.g., 65-70 dB).

  • Test Session: The session consists of several trial types presented in a pseudorandom order:

    • Pulse-alone trials: A 120 dB pulse of white noise (40 ms duration).

    • Prepulse-plus-pulse trials: A prepulse (e.g., 74, 78, or 82 dB; 20 ms duration) presented 100 ms before the 120 dB pulse.

    • No-stimulus trials: Background noise only.

  • Data Measurement: The system records the startle amplitude (Vmax) for each trial.

  • Data Analysis:

    • Calculate the percent PPI for each prepulse intensity: %PPI = 100 - [ (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial) x 100 ] .

    • Analyze the data using a two-way ANOVA (Treatment x Prepulse Intensity). A significant increase in %PPI in a disease model (e.g., after administration of a psychostimulant like amphetamine) suggests antipsychotic-like activity.

Conclusion

This compound represents a valuable chemical tool for neuropharmacological research. By leveraging its structural similarity to established CNS drugs, researchers can systematically investigate its interaction with key neurotransmitter systems. The protocols outlined in this guide provide a robust framework for a comprehensive initial characterization, from molecular target engagement to in vivo behavioral outcomes. This foundational data will be critical for determining the compound's potential as a lead structure for novel therapeutics or as a probe for exploring the complex signaling pathways underlying neuropsychiatric disorders.

References

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. Journal of Visualized Experiments, (27), 1087. [Link]

  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de thérapie, 229(2), 327–336.
  • Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]

  • Wikipedia. (n.d.). Nefazodone. [Link]

  • Drugs.com. (2023). Nefazodone: Package Insert / Prescribing Information. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009–1014. [Link]

  • Industrial Chemicals. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. [Link]

  • University of Wisconsin-Madison. (n.d.). Forced Swim Test v.3. [Link]

  • Muby Chemicals. (n.d.). 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier. [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • JIGS Chemical Limited. (n.d.). This compound HCL. [Link]

  • Augusta University. (n.d.). Pre-pulse Inhibition. [Link]

  • Fukuda, T. (n.d.). Prepulse inhibition (PPI) of the Acoustic Startle Response. Japan Consortium for Glycobiology and Glycotechnology DataBase. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Nigam Pharmachem Industries. (n.d.). 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. [Link]

  • Jordan, S., et al. (2002). Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT2A receptors: Functional receptor-binding and in vivo electrophysiological studies. European Journal of Pharmacology, 441(3), 137-140.
  • Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411.
  • Guo, L., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 401(1), 132-139.
  • Taconic Biosciences. (n.d.). Neurological Disorders: Prepulse Inhibition. [Link]

  • Leysen, D. (2014). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
  • Van Goethem, C., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11189–11197.
  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 72-80.
  • Guo, L., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 401(1), 132–139.
  • ResearchGate. (n.d.). Affinities (K i , nM) of trazodone at various binding sites. [Link]

  • Weber, M., et al. (2018). Binding kinetics of cariprazine and aripiprazole at the dopamine D3 receptor. Scientific Reports, 8(1), 12485.
  • Eison, A. S., et al. (1990). Nefazodone: preclinical pharmacology of a new antidepressant. Psychopharmacology bulletin, 26(3), 311–315.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

  • Goyen, U., & Casadesus, G. (2018). Assessing Prepulse Inhibition of Startle in Mice. Bio-protocol, 8(7), e2793.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. [Link]

  • Urban, J. D., et al. (2007). Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways. Neuropsychopharmacology, 32(1), 67-77.
  • Med Associates Inc. (n.d.). Pre-Pulse Inhibition Startle Protocol. [Link]

  • Calì, F., et al. (2022). Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations.
  • Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). trazodone [Ligand Id: 213] activity data from GtoPdb and ChEMBL. [Link]

  • Urban, J. D., et al. (2007). Aripiprazole has Functionally Selective Actions at Dopamine D2 Receptor-Mediated Signaling Pathways. Neuropsychopharmacology, 32(1), 67-77.
  • Calì, F., et al. (2022). Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations.
  • Wikipedia. (n.d.). 5-HT2A receptor. [Link]

  • ResearchGate. (n.d.). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... [Link]

  • King's College London Research Portal. (n.d.). Evaluating the dose-dependent mechanism of action of trazodone by estimation of occupancies for different brain neurotransmitter targets. [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. [Link]

Sources

Application Notes & Protocols: The Role of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CCP) in the Synthesis of Pharmacologically Active Agents for Behavioral Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the primary application of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine and its hydrochloride salt (CCP HCl). While not a direct agent for behavioral studies, CCP is a critical chemical intermediate in the synthesis of potent psychoactive compounds, most notably the antidepressant Trazodone. These application notes will elucidate the physicochemical properties of CCP, provide a detailed protocol for its use in the synthesis of Trazodone, and describe standard preclinical behavioral assays used to characterize the resulting pharmacologically active compounds.

Introduction to this compound (CCP)

This compound is an arylpiperazine derivative.[1][2] It is most commonly supplied and used as a monohydrochloride salt (CCP HCl), which appears as a stable, white to off-white crystalline powder.[3][4] Its primary significance in the field of neuropharmacology is not as a standalone therapeutic or research agent, but as a pivotal precursor in the multi-step synthesis of various pharmaceuticals.[1][4] The molecular structure features a piperazine ring substituted with a 3-chlorophenyl group and a 3-chloropropyl group, making it a versatile building block for creating more complex molecules with affinity for central nervous system targets.[4]

To date, there is a notable absence of published literature describing the direct administration of CCP in behavioral research paradigms. Its toxicological profile suggests it may be harmful if ingested or inhaled and should be handled with appropriate care in a research setting.[3] Therefore, its application is firmly established in the domain of medicinal chemistry and drug development as a key starting material.

Physicochemical Properties of CCP Hydrochloride
PropertyValueSource(s)
CAS Number 52605-52-4[1][5]
Molecular Formula C₁₃H₁₈Cl₂N₂·HCl[5]
Molecular Weight 323.66 g/mol (as HCl salt)[3]
Appearance White to off-white crystalline powder[3][5]
Melting Point 198-215 °C (range varies by source)[2][5]
Solubility Soluble in water and other polar solvents[3][4]
Purity Typically ≥98%[3]
Storage Store in a cool, dry, well-ventilated area away from light[3][5]

Core Application: Synthesis of Trazodone from CCP HCl

The most prominent application of CCP HCl is in the synthesis of Trazodone, a serotonin antagonist and reuptake inhibitor (SARI) class antidepressant.[6] The following protocol details a standard laboratory procedure for the condensation reaction between CCP HCl and[1][3][7]triazolo[4,3-a]pyridin-3(2H)-one to yield Trazodone.

Principle of the Reaction

This synthesis is a nucleophilic substitution reaction. The nitrogen on the[1][3][7]triazolo[4,3-a]pyridin-3(2H)-one ring acts as a nucleophile, attacking the terminal carbon of the chloropropyl side chain of CCP. This displaces the chlorine atom and forms a new carbon-nitrogen bond, linking the two parent molecules to form Trazodone. The reaction is typically carried out in the presence of a base to neutralize the HCl salt of CCP and to scavenge the HCl generated during the reaction. A phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) can be used to enhance the reaction rate.[8]

Diagram of Trazodone Synthesis Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions CCP 1-(3-Chlorophenyl)-4- (3-chloropropyl)piperazine HCl (CCP HCl) Trazodone Trazodone CCP->Trazodone Condensation Reaction Triazolone [1,2,4]triazolo[4,3-a] pyridin-3(2H)-one Triazolone->Trazodone Conditions Base (e.g., Na₂CO₃) Solvent (e.g., Isopropyl Alcohol) Heat (e.g., 80-85°C) Optional: Catalyst (TBAB) Conditions->Trazodone

Caption: Synthetic pathway from CCP HCl to Trazodone.

Protocol: Synthesis of Trazodone

Materials:

  • This compound hydrochloride (CCP HCl)

  • [1][3][7]triazolo[4,3-a]pyridin-3(2H)-one

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Tetrabutylammonium Bromide (TBAB) (Optional, as catalyst)

  • Isopropyl alcohol (Solvent)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add[1][3][7]triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq), sodium carbonate (approx. 2.0-2.5 eq), and isopropyl alcohol.[8]

  • Addition of Reactants: While stirring at room temperature (25-30°C), add this compound hydrochloride (1.0 eq) and Tetrabutylammonium Bromide (catalytic amount, e.g., 0.05 eq) to the mixture.[8]

  • Heating and Reflux: Attach the reflux condenser and heat the reaction mixture to 80-85°C using a heating mantle. Maintain stirring at this temperature.[8]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials.[9] This can take several hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture. The product, Trazodone, can be isolated through filtration and washing with the solvent.[8] Further purification may be necessary, for example, by recrystallization, to achieve the desired purity for biological assays.

  • Conversion to Hydrochloride Salt (Optional): The resulting Trazodone base can be dissolved in a suitable solvent (e.g., isopropyl alcohol) and treated with a source of hydrochloric acid to precipitate Trazodone hydrochloride, which is often the preferred salt form for pharmacological studies.[10]

Mechanism of Action of CCP-Derived Compounds: The Example of Trazodone

Understanding the mechanism of action of compounds synthesized from CCP is paramount for designing and interpreting behavioral studies. Trazodone exhibits a complex and multifunctional pharmacology that distinguishes it from many other antidepressants.[6][11]

  • Serotonin 5-HT2A Receptor Antagonism: This is the most potent action of Trazodone.[12] Blockade of 5-HT2A receptors is linked to its anti-anxiety, antipsychotic, and antidepressant effects. It also mitigates side effects commonly associated with SSRIs, such as insomnia and sexual dysfunction.[6][12]

  • Serotonin Reuptake Inhibition (SERT): Trazodone also inhibits the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft. This action is weaker than its 5-HT2A antagonism and becomes more significant at higher clinical doses.[3][11]

  • Antagonism at Other Receptors: Trazodone also blocks α1-adrenergic and histamine H1 receptors.[6] This activity is largely responsible for its prominent sedative and hypnotic effects, making it useful for treating depression-related insomnia.[6][12]

  • Weak Effects on Norepinephrine and Dopamine: Compared to other classes of antidepressants, Trazodone has relatively weak effects on norepinephrine and dopamine reuptake.[3]

Diagram of Trazodone's Receptor Binding Profile

G Trazodone Trazodone Receptors 5-HT2A Receptor α1-Adrenergic Receptor H1 Receptor SERT 5-HT2C Receptor Dopamine D2 Receptor Trazodone->Receptors:f0 Potent Antagonist Trazodone->Receptors:f1 Antagonist Trazodone->Receptors:f2 Antagonist Trazodone->Receptors:f3 Inhibitor Trazodone->Receptors:f4 Antagonist Trazodone->Receptors:f5 Weak Antagonist Effects Antidepressant, Anxiolytic Effects Sedation, Hypotension Sedation Increased Synaptic Serotonin Anxiolytic Effects Low affinity Receptors:f0->Effects:f0 Receptors:f1->Effects:f1 Receptors:f2->Effects:f2 Receptors:f3->Effects:f3 Receptors:f4->Effects:f4 Receptors:f5->Effects:f5

Caption: Trazodone's multifaceted receptor interaction profile.

Protocols for Behavioral Screening of CCP-Derived Compounds

Once a novel compound is synthesized from CCP, its behavioral effects must be characterized. The following are standard, validated protocols for assessing antidepressant-like and anxiolytic-like activity in rodents.

Protocol 1: The Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used model to screen for antidepressant efficacy.[1][13] The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair." Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.[14]

Apparatus:

  • A transparent cylinder (e.g., 25 cm height x 15 cm diameter) filled with water to a depth where the mouse cannot touch the bottom or escape.

  • Water maintained at 24-25°C.[1]

  • Video recording system for later scoring.

Procedure (for mice):

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the test.[1][15]

  • Drug Administration: Administer the synthesized compound, a vehicle control, or a positive control (e.g., a known antidepressant) at a predetermined time before the test (e.g., 30-60 minutes intraperitoneally).

  • Test Session: Gently place each mouse into the water-filled cylinder.[1] The test session typically lasts for 6 minutes.[14][15]

  • Observation: Record the entire session. The animal is closely observed and should be removed immediately if there is any danger of drowning.[1]

  • Post-Test Care: After 6 minutes, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage, possibly with heat support, until it is fully dry and has resumed normal activity.[1]

  • Data Analysis: Score the video recording, typically for the last 4 minutes of the 6-minute test.[15] The primary variable measured is the duration of immobility (floating with only minor movements necessary to keep the head above water). A significant decrease in immobility time compared to the vehicle control group suggests an antidepressant-like effect.[16]

Protocol 2: The Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a standard assay for assessing anxiety-like behavior in rodents.[2][4] The test relies on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open, more aversive arms of the maze.[7]

Apparatus:

  • A plus-shaped maze, elevated from the floor, with two opposing "open" arms and two opposing "closed" arms (with high walls).

  • An overhead camera connected to a video-tracking system (e.g., ANY-maze).[17]

Procedure (for mice or rats):

  • Acclimation: Habituate the animals to the testing room for at least 45-60 minutes before the test begins.[2][4]

  • Drug Administration: Administer the test compound, vehicle, or positive control (e.g., diazepam) prior to testing.

  • Test Session: Place the animal in the center of the maze, facing one of the closed arms.[4] Allow it to explore the maze undisturbed for a single 5-10 minute session.[2][4]

  • Data Acquisition: Use the video-tracking software to automatically record movement, entries, and duration in each arm of the maze.[2]

  • Cleaning: Thoroughly clean the maze between each animal to remove olfactory cues.[2]

  • Data Analysis: The key variables are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total. An increase in these parameters indicates an anxiolytic-like effect.[7] Total distance traveled is also analyzed to rule out confounding effects of general locomotor activity.

Diagram of Behavioral Screening Workflow

G cluster_synthesis Compound Preparation cluster_animal_prep Pre-Test Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis & Interpretation Synthesis Synthesize Novel Compound (from CCP) Purification Purify & Characterize (e.g., HPLC, NMR) Synthesis->Purification Dosing Animal Dosing (Vehicle, Positive Control, Test Compound) Purification->Dosing Acclimation Acclimation to Testing Room Dosing->Acclimation FST Forced Swim Test (FST) (Antidepressant-like effect) Acclimation->FST EPM Elevated Plus Maze (EPM) (Anxiolytic-like effect) Acclimation->EPM Data Score Key Variables (Immobility, Open Arm Time) FST->Data EPM->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats Conclusion Draw Conclusion on Compound's Behavioral Profile Stats->Conclusion

Caption: Experimental workflow for preclinical behavioral screening.

Conclusion

This compound (CCP) is a well-established and indispensable intermediate in pharmaceutical synthesis. While it is not intended for direct use in behavioral research, its application in the creation of centrally active compounds like Trazodone is of high importance to neuropharmacologists and medicinal chemists. The protocols provided herein offer a robust framework for utilizing CCP in the synthesis of novel drug candidates and subsequently evaluating their potential antidepressant and anxiolytic properties through validated preclinical behavioral models. This strategic approach—from chemical synthesis to behavioral characterization—forms a cornerstone of modern psychopharmacological drug discovery.

References

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. (n.d.). Industrial Chemicals. Retrieved from [Link]

  • Elevated plus maze protocol. (2023, January 12). protocols.io. Retrieved from [Link]

  • Shin, J. J., & Saadabadi, A. (2023). Trazodone. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Stahl, S. M. (2009). Mechanism of action of trazodone: a multifunctional drug. CNS spectrums, 14(10), 536-546. Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638. Retrieved from [Link]

  • 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. (n.d.). Nigam Pharmachem Industries. Retrieved from [Link]

  • Elevated plus maze protocol v1. (2023, September 16). ResearchGate. Retrieved from [Link]

  • Behavioural despair test. (n.d.). Wikipedia. Retrieved from [Link]

  • Factsheet on the forced swim test. (2020, October 15). Understanding Animal Research. Retrieved from [Link]

  • Video: The Mouse Forced Swim Test. (2011, June 17). JoVE. Retrieved from [Link]

  • A process for the preparation of Trazodone and its hydrochloride. (2023, June 5). Technical Disclosure Commons. Retrieved from [Link]

  • What is the mechanism of action for Trazodone (triazolopyridine antidepressant)? (2025, May 8). Guideline Central. Retrieved from [Link]

  • Mechanism of Action of Trazodone: a Multifunctional Drug. (2014, November 7). CNS Spectrums, Cambridge Core. Retrieved from [Link]

  • What is the mechanism of Trazodone Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • A process for the preparation of Trazodone and its hydrochloride. (2024, May 29). Technical Disclosure Commons. Retrieved from [Link]

  • Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. Retrieved from [Link]

Sources

Application Note & Protocol: Establishing 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine as a Reference Standard for High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the use of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine as a reference standard in HPLC applications. Primarily recognized as a critical intermediate in the synthesis of trazodone and nefazodone, and designated as Trazodone Related Compound F, its accurate quantification is essential for impurity profiling and quality control in drug manufacturing.[1][2][3] This document outlines the physicochemical properties of the compound, a robust HPLC-UV protocol for its analysis, and the principles of method validation in accordance with international regulatory guidelines. The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Role of a Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in qualitative and quantitative analyses.[4][5] Its purpose is to ensure the accuracy, precision, and reproducibility of analytical results, making it a cornerstone of quality control in the pharmaceutical industry.[4][6] this compound serves as a crucial reference material for several reasons:

  • Impurity Quantification: It is a known process-related impurity in the synthesis of active pharmaceutical ingredients (APIs) like Trazodone and Nefazodone.[2][7][8] Regulatory bodies require strict control over such impurities.

  • Method Validation: It is used to validate analytical methods, ensuring they are suitable for their intended purpose, covering parameters like specificity, linearity, and accuracy.[9][10][11]

  • System Suitability: It is used to verify the performance of the chromatographic system before and during sample analysis.

The hydrochloride salt form is often used due to its improved stability and solubility in polar solvents.[12][13]

Physicochemical Properties

A thorough understanding of the reference standard's properties is fundamental to its correct handling and use.

PropertyValueSource(s)
Chemical Name This compound Hydrochloride[1][8][12]
Synonyms Trazodone Impurity F, Nefazodone Related Compound A, CCP HCl[1][2][7]
CAS Number 52605-52-4 (for HCl salt); 39577-43-0 (for free base)[14][15][16]
Molecular Formula C₁₃H₁₈Cl₂N₂ · HCl[12][15]
Molecular Weight 309.66 g/mol [12][14][15]
Appearance White to off-white or light yellow crystalline powder[8][12][13]
Melting Point 198-203 °C[1][12][15]
Solubility Soluble in warm DMSO and warm Methanol; slightly soluble in water.[1][12][13]

Workflow for Reference Standard Qualification & Use

The reliable use of a reference standard involves a systematic workflow from initial reception and characterization to its daily application in routine analysis. This process ensures traceability and validates the integrity of every measurement performed.

Reference_Standard_Workflow cluster_0 Part 1: Qualification & Preparation cluster_1 Part 2: Analytical Application Reception Receive Standard & Certificate of Analysis (CoA) Characterization Verify Identity & Purity (e.g., MS, NMR, Purity by HPLC) Reception->Characterization Initial Verification StockPrep Prepare Stock Solution (Gravimetric Preparation) Characterization->StockPrep If Suitable Stability Conduct Solution Stability Studies StockPrep->Stability Assess Viability WorkingPrep Prepare Working Standards & Calibration Curve Solutions StockPrep->WorkingPrep Dilution SST System Suitability Test (SST) WorkingPrep->SST Calibration Analysis Sample Analysis (Quantification of Impurity) SST->Analysis System OK DataReview Data Review & Reporting Analysis->DataReview Generate Results

Caption: Workflow for qualifying and using a reference standard.

HPLC Method Protocol for Quantification

This section details a robust isocratic reversed-phase HPLC method suitable for the quantification of this compound. The selection of a C18 column is based on its wide applicability for separating moderately polar compounds, while the mobile phase composition is optimized for good peak shape and resolution.

Equipment and Reagents
  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (5 decimal places).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • This compound Hydrochloride Reference Standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters may be adjusted as per specific instrument and column characteristics to meet system suitability requirements.

ParameterRecommended ConditionRationale
Analytical Column C18, 4.6 x 250 mm, 5 µmStandard stationary phase for good retention and separation of piperazine derivatives.[17]
Mobile Phase Acetonitrile : Water : TFA (50:50:0.1, v/v/v)A common mobile phase providing good peak shape and resolution. TFA acts as an ion-pairing agent to reduce peak tailing.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[18]
Injection Volume 10 µLA small injection volume minimizes band broadening.
UV Detection 240 nmThe chlorophenyl group provides UV absorbance suitable for detection. Wavelength should be optimized by scanning the UV spectrum of the standard.
Run Time 10 minutesSufficient for elution of the main peak and any potential impurities.
Preparation of Solutions

Causality: Accurate gravimetric preparation of the stock solution is the most critical step for ensuring quantitative accuracy. The use of methanol as a solvent is based on its documented solubility for the compound.[12]

3.3.1. Reference Stock Solution (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound HCl reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 5-10 minutes to dissolve the solid completely.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly.

  • This stock solution should be stored under refrigerated conditions (2-8°C) and protected from light. Stability should be verified over time.

3.3.2. Calibration and Working Standard Solutions

Prepare a series of calibration standards by diluting the stock solution with the mobile phase. A typical concentration range for impurity analysis might be from the Limit of Quantification (LOQ) up to 1.5 µg/mL.

  • Example for a 1.0 µg/mL standard: Pipette 1.0 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Method Validation Principles (ICH Q2(R1))

To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to established guidelines, such as ICH Q2(R1).[9][10][11][19] The use of a well-characterized reference standard is central to this process.

Validation_Parameters Method Analytical Method Validation Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Sources

Application Notes & Protocols: Rodent Models for Evaluating the Neuropharmacological Effects of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction and Scientific Rationale

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is an arylpiperazine compound primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant Trazodone.[1][2] While direct pharmacological studies on this specific precursor are scarce, its structural relationship to Trazodone and its likely primary metabolite, 1-(3-chlorophenyl)piperazine (mCPP), provides a strong basis for predicting its neuropharmacological profile.[3]

mCPP is an active metabolite of both Trazodone and Nefazodone and is known to exert significant effects on the central nervous system.[3] Its primary mechanism of action involves functioning as a non-selective serotonin receptor agonist, with notable activity at 5-HT2C and 5-HT2B receptors, and lesser activity at 5-HT1A and 5-HT2A receptors. Furthermore, mCPP has been shown to influence dopamine levels and can induce behavioral changes in both animals and humans, including anxiety and, in some contexts, an increase in psychotic symptoms in schizophrenic patients.[4][5]

Therefore, the in vivo evaluation of this compound necessitates animal models sensitive to alterations in serotonergic, dopaminergic, and related behavioral domains. This guide provides a framework for selecting and implementing appropriate rodent models to characterize its potential antidepressant, anxiolytic/anxiogenic, and antipsychotic-like properties, as well as its potential to induce adverse serotonergic effects.

The following diagram illustrates the metabolic relationship between the parent compound and its key active metabolite, which forms the basis for our experimental strategy.

G parent 1-(3-Chlorophenyl)-4- (3-chloropropyl)piperazine trazodone Trazodone / Nefazodone (Antidepressants) parent->trazodone Synthetic Precursor mcpp mCPP (1-(3-chlorophenyl)piperazine) Active Metabolite parent->mcpp Presumed Metabolism (In Vivo Conversion) trazodone->mcpp Metabolism effects Serotonergic Agonism Dopamine Modulation mcpp->effects Pharmacological Effects G cluster_workflow General Experimental Workflow acclimate Animal Acclimatization (7 days) admin Compound/Vehicle Administration acclimate->admin behavior Behavioral Testing (e.g., EPM, FST, PPI) admin->behavior tissue Tissue Collection (Brain, Blood) behavior->tissue analysis Data Analysis (Statistical Comparison) tissue->analysis

Caption: A typical workflow for in vivo neuropharmacological studies.

V. Model for Serotonin Syndrome

Given that mCPP is a serotonin agonist, high doses of the parent compound could potentially induce serotonin syndrome, a life-threatening condition caused by excessive serotonergic activity. [6][7]Monitoring for signs of this syndrome is a critical safety assessment.

A. Observational Assessment

This model relies on the systematic observation of behavioral and autonomic signs that are characteristic of serotonin syndrome in rodents. [6] Protocol (Rat):

  • Acclimatization: House animals individually for clear observation.

  • Administration: Administer a range of doses of the test compound, including high doses, and observe the animals continuously for the first hour and then periodically for up to 4 hours.

  • Observational Scoring: Score the presence and severity of the following core signs:

    • Forepaw Treading: Repetitive treading movements of the forepaws.

    • Head Weaving: Side-to-side movements of the head.

    • Hindlimb Abduction: Splaying of the hindlimbs.

    • Flat Body Posture: Lowering of the body against the cage floor.

    • Reciprocal Forepaw Treading: Rhythmic, alternating treading of forepaws.

    • Autonomic signs: Piloerection, salivation.

  • Data Analysis: A composite score can be generated based on the number and severity of signs observed. The dose at which these signs appear should be noted as a toxicological endpoint. Genetic models, such as serotonin transporter (SERT) knockout mice, can show exaggerated responses and may be used for mechanistic studies. [8]

VI. Summary of Expected Outcomes

The following table summarizes the potential outcomes based on the known pharmacology of mCPP. These are hypotheses to be tested experimentally.

Animal ModelKey ParameterExpected Outcome with this compoundImplication
Forced Swim Test Immobility TimeDecreaseAntidepressant-like effect
Elevated Plus Maze % Time in Open ArmsDecrease (likely)Anxiogenic effect
Prepulse Inhibition Reversal of DeficitPotential ReversalAntipsychotic-like effect
Serotonin Syndrome Behavioral ScoreIncrease at high dosesPotential for serotonergic toxicity

VII. References

  • Bortolato, M., et al. (2007). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Current Pharmaceutical Design, 13(33), 3485-3496.

  • Haberzettl, R., et al. (2013). Animal models of the serotonin syndrome: a systematic review. Behavioural Brain Research, 256, 328-345.

  • Isbister, G. K., & Buckley, N. A. (2005). A validated animal model for the serotonin syndrome. Journal of Toxicology: Clinical Toxicology, 43(3), 209-210.

  • Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.

  • Gobira, P. H., et al. (2015). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 37(3), 245-253.

  • Borsini, F., & Meli, A. (1988). Animal models for the study of antidepressant activity. Pharmacological Research Communications, 20(Suppl 2), 111-120.

  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]

  • O'Leary, O. F., & Cryan, J. F. (2014). Rodent models of treatment-resistant depression. Psychopharmacology, 231(17), 3371-3387.

  • Wikipedia. (2023). Animal models of depression. [Link]

  • Kumar, V., et al. (2018). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Basic and Clinical Pharmacy, 9(3), 69-74. [Link]

  • de Oliveira, L., et al. (2011). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Journal of Pharmacological and Toxicological Methods, 63(1), 1-10. [Link]

  • Kalueff, A. V., et al. (2008). Perspectives on genetic animal models of serotonin toxicity. Neurochemistry International, 52(4-5), 649-658. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Preclinical models of antipsychotic drug action. Molecular Psychiatry, 14(7), 665-675. [Link]

  • Krishnan, V., & Nestler, E. J. (2011). Animal Models of Depression: Molecular Perspectives. Current Topics in Behavioral Neurosciences, 7, 121-147. [Link]

  • Jones, C. A., & Watson, D. J. G. (2020). The role of rodent behavioral models of schizophrenia in the ongoing search for novel antipsychotics. Expert Opinion on Drug Discovery, 15(1), 89-100. [Link]

  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]

  • Lezak, K. R., et al. (2017). Behavioral methods to study anxiety in rodents. Dialogues in Clinical Neuroscience, 19(2), 181-191. [Link]

  • Lezak, K. R., et al. (2017). Behavioral methods to study anxiety in rodents. Dialogues in Clinical Neuroscience, 19(2), 181-191. [Link]

  • Murphy, D. L. (2009). Genetic Animal Models for the Study of Serotonin Function and Behavior. Grantome. [Link]

  • Tucker, L. B., & McCabe, J. T. (2017). Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury. Frontiers in Neurology, 8, 247. [Link]

  • Murphy, D. L. (2012). Genetic Animal Models for the Study of Serotonin Function and Behavior. Grantome. [Link]

  • University of Wisconsin-Madison. (2024). Routes and Volumes of Administration in Mice. IACUC Guideline. [Link]

  • University of Tennessee Health Science Center. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration. [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [Link]

  • Pharmaffiliates. (n.d.). This compound Hydrochloride. [Link]

  • Patel, S., et al. (2012). Synthesis and pharmacology of novel antidepressant agents with dopamine autoreceptor agonist properties. International Journal of Pharmaceutical Sciences Review and Research, 17(2), 124-131. [Link]

  • Gobbi, G., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235. [Link]

  • MySkinRecipes. (n.d.). This compound Hydrochloride. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. PubChem Compound Summary. [Link]

  • precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. PubChem Compound Summary. [Link]

  • Iqbal, N., & Asnis, G. M. (1994). m-Chlorophenylpiperazine effects in neuroleptic-free schizophrenic patients. Evidence implicating serotonergic systems in the positive symptoms of schizophrenia. Archives of General Psychiatry, 51(5), 319-329. [Link]

  • PharmaCompass. (n.d.). m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride). [Link]

  • Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. [Link]

  • ResearchGate. (n.d.). Scheme 1. a) Synthesis of CPP-Phen and CPP-PP, and the solid-state... [Link]

  • Biosave. (n.d.). This compound Hydrochloride. [Link]

Sources

High-Purity Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine for API Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Introduction: The Critical Role of a Key Intermediate

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, commonly handled as its hydrochloride salt, is a pivotal intermediate in the synthesis of several Active Pharmaceutical Ingredients (APIs), most notably the antidepressant drug Trazodone.[1][2] The purity of this intermediate is of paramount importance as it directly impacts the quality and safety of the final drug product. Impurities, particularly unreacted starting materials or by-products, can carry through the synthetic sequence and may be challenging to remove at later stages. Furthermore, the starting material, 1-bromo-3-chloropropane, is an alkylating agent and is considered a potential genotoxic impurity (GTI), making its removal and the purity of the subsequent intermediate critical.[3][4][5]

This application note provides a comprehensive guide to the high-purity synthesis of this compound, intended for researchers, scientists, and drug development professionals. It delves into the prevalent synthetic strategies, offers detailed, field-proven protocols, and discusses the analytical considerations for ensuring the production of a high-quality intermediate suitable for API manufacturing.

Synthetic Strategies: A Comparative Analysis

The most common and industrially viable route to this compound is the N-alkylation of 1-(3-chlorophenyl)piperazine with a suitable 3-carbon electrophile, typically 1-bromo-3-chloropropane.[6][7] This reaction, while straightforward in principle, requires careful optimization of reaction conditions to maximize yield and purity while minimizing the formation of impurities.

Key Reaction Parameters and Their Rationale
  • Choice of Base: The reaction necessitates a base to neutralize the hydrohalic acid formed during the alkylation and to deprotonate the piperazine nitrogen, rendering it nucleophilic. Common choices include:

    • Sodium Hydroxide (NaOH): A strong, inexpensive base often used in a biphasic system (e.g., water-acetone or water-cyclohexane).[6][8][9][10] This allows for easy separation of the organic product from the aqueous inorganic salts.

    • Potassium Carbonate (K₂CO₃): A milder inorganic base, typically used in polar aprotic solvents like acetonitrile (ACN).[1][11] It is easily filtered off after the reaction.

  • Solvent System: The solvent must be chosen to ensure adequate solubility of the reactants and facilitate the reaction.

    • Biphasic Systems (e.g., Acetone/Water, Cyclohexane/Water): These are cost-effective and allow for straightforward workup. The reaction occurs at the interface or in the organic phase, with the base residing in the aqueous phase.[8][9][10][12]

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents can accelerate the reaction rate by solvating the cation of the base, leaving the anion more reactive.[1][11]

  • Phase Transfer Catalyst (PTC): In biphasic systems, a PTC such as Tetrabutylammonium Bromide (TBAB) can be employed to shuttle the hydroxide or carbonate ions from the aqueous phase to the organic phase, thereby accelerating the reaction.[1][9][10][11]

  • Temperature Control: The reaction is typically initiated at a low temperature (0-10 °C) during the addition of the base to control the initial exotherm, and then allowed to proceed at room temperature or with gentle heating to drive the reaction to completion.[7][8][12]

  • Microwave-Assisted Synthesis: For laboratory-scale synthesis and rapid process development, microwave irradiation has been shown to significantly reduce reaction times while maintaining high yields.[1][11]

Visualizing the Synthetic Pathway

The synthesis of this compound hydrochloride is a multi-step process that can be visualized as follows:

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Core Alkylation Reaction cluster_2 Purification and Salt Formation Diethanolamine Diethanolamine BisChloroethylamine bis-(2-Chloroethyl)amine Hydrochloride Diethanolamine->BisChloroethylamine + Thionyl Chloride ThionylChloride Thionyl Chloride Chloroaniline 3-Chloroaniline Chlorophenylpiperazine 1-(3-Chlorophenyl)piperazine Hydrochloride Chloroaniline->Chlorophenylpiperazine + bis-(2-Chloroethyl)amine Hydrochloride Chlorophenylpiperazine_start 1-(3-Chlorophenyl)piperazine Hydrochloride Reaction Alkylation Reaction Chlorophenylpiperazine_start->Reaction BromoChloropropane 1-Bromo-3-chloropropane BromoChloropropane->Reaction Base Base (e.g., NaOH, K₂CO₃) Base->Reaction Solvent Solvent System Solvent->Reaction PTC Phase Transfer Catalyst (optional) PTC->Reaction Product_base This compound (Free Base) Reaction->Product_base Product_base_purify Crude Free Base Extraction Extraction & Concentration Product_base_purify->Extraction Crystallization Crystallization Extraction->Crystallization + HCl HCl Hydrochloric Acid FinalProduct High-Purity this compound Hydrochloride Crystallization->FinalProduct

Caption: Workflow for the synthesis of the target intermediate.

Detailed Experimental Protocols

The following protocols are synthesized from established methods and represent robust procedures for obtaining high-purity this compound and its hydrochloride salt.

Protocol 1: Aqueous Sodium Hydroxide Method

This method is a classic, scalable procedure that utilizes a biphasic system.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 1-(3-chlorophenyl)piperazine hydrochloride (1.0 eq), 1-bromo-3-chloropropane (1.0-1.2 eq), water, and acetone.[8][12]

  • Cooling: Cool the stirred mixture to 0-10 °C using an ice bath.

  • Base Addition: Slowly add a 50% aqueous solution of sodium hydroxide (2.0-2.5 eq) dropwise, ensuring the internal temperature is maintained below 10 °C.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and continue stirring at room temperature for 16-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8][12]

  • Work-up (Free Base): Once the reaction is complete, stop stirring and allow the layers to separate. Separate the upper organic phase and concentrate it under reduced pressure to obtain the crude this compound as an oily residue.[8]

  • Salt Formation and Purification:

    • Dissolve the oily residue in a suitable solvent like acetone and filter to remove any inorganic insolubles.[8]

    • Concentrate the filtrate to an oil and dissolve it in boiling dilute hydrochloric acid.[8]

    • Allow the solution to cool. The oil that initially separates will solidify upon standing.[8]

    • Collect the solid by filtration, rinse with cold water, and air dry.[8]

    • For higher purity, recrystallize the material from water, optionally using activated charcoal to remove colored impurities.[8]

Protocol 2: Microwave-Assisted Synthesis with Potassium Carbonate

This protocol is ideal for rapid synthesis on a laboratory scale.

Step-by-Step Methodology:

  • Reaction Mixture: In a microwave-safe vessel, combine 1-(3-chlorophenyl)piperazine hydrochloride (1.0 eq), 1-bromo-3-chloropropane (2.6 eq), potassium carbonate (3.0 eq), and a catalytic amount of TBAB (0.1 eq) in acetonitrile or a mixture of acetonitrile/DMF.[1][11]

  • Microwave Irradiation: Subject the mixture to microwave radiation (e.g., 100 W) for a short duration (e.g., 4-10 minutes). Monitor the reaction by TLC.[1][13]

  • Work-up (Free Base): After completion, add water to the reaction mixture and filter the resulting product.[11]

  • Salt Formation: Dry the crude product, dissolve it in acetone, and add a solution of 2M HCl in dioxane until the solution is acidic. The hydrochloride salt will precipitate.[11]

  • Isolation: Collect the precipitated hydrochloride salt by filtration.[11]

Data Presentation: Yields and Purity

ParameterAqueous NaOH MethodMicrowave/K₂CO₃ MethodReference
Starting Material 1-(3-chlorophenyl)piperazine HCl1-(3-chlorophenyl)piperazine HCl[8][11]
Alkylating Agent 1-bromo-3-chloropropane1-bromo-3-chloropropane[8][11]
Base Sodium HydroxidePotassium Carbonate[8][11]
Solvent Acetone/WaterAcetonitrile/DMF[8][11]
Reaction Time 16-18 hours4-10 minutes[1][8][11]
Typical Yield ~66% (hydrochloride salt)Up to 92% (as part of Trazodone synthesis)[1][8]
Melting Point (°C) 196.5-198.5 (hydrochloride salt)198-203 (hydrochloride salt)[8]

Analytical Methods for Quality Control

Ensuring the high purity of this compound is crucial. A combination of chromatographic and spectroscopic techniques should be employed.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the presence of impurities. A common eluent system is chloroform-methanol (9:1).[11]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity analysis. Reverse-phase HPLC methods using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) are suitable.[1][14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for detecting and quantifying trace-level impurities, particularly potential genotoxic impurities like the starting alkylating agent.[4][5] This is essential for API intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the main compound.

  • Melting Point: A simple and effective indicator of purity. A sharp melting point range close to the literature value suggests high purity.

Workflow for Quality Control

QC_Workflow Crude_Product Crude Product (Post-Reaction) TLC_Check TLC Analysis Crude_Product->TLC_Check In-process check Purified_Product Purified Product (Post-Crystallization) TLC_Check->Purified_Product Proceed if complete HPLC_Purity HPLC Purity Assay Purified_Product->HPLC_Purity LCMS_GTI LC-MS/MS for GTI Purified_Product->LCMS_GTI NMR_Identity NMR for Structural ID Purified_Product->NMR_Identity Final_Release Final Product Release (>99% Purity) HPLC_Purity->Final_Release LCMS_GTI->Final_Release NMR_Identity->Final_Release

Caption: Quality control workflow for the synthesized intermediate.

Conclusion

The synthesis of high-purity this compound is a well-established process that is critical for the manufacturing of important APIs like Trazodone. The selection of an appropriate synthetic method, whether a traditional biphasic approach or a modern microwave-assisted protocol, depends on the scale and specific requirements of the manufacturing environment. Meticulous control over reaction parameters, coupled with a robust analytical quality control strategy, is essential to ensure the final intermediate meets the stringent purity requirements for pharmaceutical use. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers and drug development professionals can confidently produce this key intermediate with high yield and purity.

References

  • Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. (2019). PubMed Central. [Link]

  • Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. PrepChem.com. [Link]

  • A process for the preparation of Trazodone and its hydrochloride. (2023). Technical Disclosure Commons. [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A process for the preparation of Trazodone and its hydrochloride. (2024). Technical Disclosure Commons. [Link]

  • Process For Preparation Of Trazodone And Novel Intermediates. Quick Company. [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). MDPI. [Link]

  • US20210032243A1 - Continuous process for the preparation of trazodone.
  • Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. SpringerLink. [Link]

  • Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • This compound hydrochloride. Chongqing Chemdad Co., Ltd. [Link]

  • (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. ResearchGate. [Link]

Sources

Application Notes and Protocols: Characterizing 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine at Key CNS Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Identity of a Phenylpiperazine Derivative

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is a synthetic compound belonging to the phenylpiperazine class, a chemical scaffold renowned for its diverse interactions with central nervous system (CNS) targets.[1] This compound is structurally related to 1-(3-chlorophenyl)piperazine (mCPP), a well-characterized metabolite of several antidepressant drugs, including trazodone and nefazodone, which exhibits significant affinity for serotonin receptors.[2][3] Furthermore, the phenylpiperazine moiety is a core component of numerous atypical antipsychotics, such as aripiprazole, that display complex binding profiles across dopamine and serotonin receptor families.[4][5]

Given its structural heritage, this compound (CAS 52605-52-4) is hypothesized to interact with key neurotransmitter receptors, particularly dopamine and serotonin subtypes.[1][6] Characterizing its binding affinity is a critical first step in elucidating its potential pharmacological mechanism, guiding further research, and identifying its potential as a CNS-active agent or a significant impurity in pharmaceutical preparations.[7]

These application notes provide detailed, field-proven protocols for conducting competitive radioligand binding assays to determine the affinity of this compound for two high-priority targets: the human dopamine D2 receptor and the human serotonin 5-HT1A receptor.

The Scientific Rationale: Principles of Competitive Radioligand Binding

The cornerstone of these protocols is the competitive radioligand binding assay. This technique quantifies the affinity of an unlabeled test compound (the "competitor," in this case, this compound) for a specific receptor by measuring its ability to displace a high-affinity labeled compound (the "radioligand") from that receptor.

The experiment is conducted by incubating a constant concentration of receptor source (e.g., cell membranes) and radioligand with varying concentrations of the test compound. As the concentration of the test compound increases, it competes for and occupies more receptor sites, thereby displacing the radioligand and reducing the measured radioactivity bound to the membranes.

The data are plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal dose-response curve. From this curve, the IC50 (half-maximal inhibitory concentration) is determined. The IC50 represents the concentration of the test compound required to displace 50% of the specifically bound radioligand.

While the IC50 is experimentally derived, it is dependent on assay conditions (specifically, the concentration of the radioligand). To determine a true equilibrium dissociation constant for the test compound, the Inhibition Constant (Ki) , the Cheng-Prusoff equation is applied:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Ki is an intrinsic measure of a compound's binding affinity, independent of assay parameters, making it the gold standard for comparing the potency of different compounds. A lower Ki value signifies a higher binding affinity.

Experimental Workflow Overview

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare Receptor Source (e.g., Cell Membranes) A1 Combine Receptor, Radioligand, and Test Compound/Vehicle P1->A1 P2 Prepare Assay Buffers and Reagents P2->A1 P3 Serially Dilute Test Compound P3->A1 A2 Incubate to Reach Equilibrium A1->A2 S1 Rapid Filtration over Glass Fiber Filters A2->S1 S2 Wash Filters to Remove Unbound Radioligand S1->S2 S3 Place Filters in Scintillation Vials with Cocktail S2->S3 S4 Quantify Radioactivity via Liquid Scintillation Counting S3->S4 D1 Calculate % Inhibition S4->D1 D2 Non-linear Regression to Determine IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1: Dopamine D2 Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound at the human dopamine D2 receptor. The dopamine D2 receptor is a primary target for antipsychotic drugs and is coupled to Gi/o G-proteins, which inhibit adenylyl cyclase upon activation.[8]

Signaling Pathway Context

D2_Pathway Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: Simplified Dopamine D2 receptor signaling cascade.

Materials and Reagents
  • Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor (e.g., PerkinElmer ES-222-M).

  • Radioligand: [³H]Spiperone (~70-90 Ci/mmol).[9]

  • Test Compound: this compound hydrochloride dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Non-Specific Binding (NSB) Determinate: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, multichannel pipettes, cell harvester with GF/B or GF/C glass fiber filters, liquid scintillation counter, scintillation vials, and liquid scintillation cocktail.

Step-by-Step Methodology
  • Receptor Preparation: Thaw the cell membranes on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration of 5-10 µg protein per well. The optimal concentration should be determined empirically to ensure that total radioligand binding does not exceed 10% of the total radioligand added (this is critical for the validity of the Cheng-Prusoff equation).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 pM). The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Setup: In a 96-well plate, add the following in a total volume of 200 µL:

    • Total Binding (TB) wells: 50 µL Assay Buffer + 50 µL [³H]Spiperone + 100 µL receptor preparation.

    • Non-Specific Binding (NSB) wells: 50 µL Haloperidol (to a final concentration of 10 µM) + 50 µL [³H]Spiperone + 100 µL receptor preparation.

    • Test Compound wells: 50 µL of each dilution of the test compound + 50 µL [³H]Spiperone + 100 µL receptor preparation.

    • Expert Tip: The final concentration of [³H]Spiperone should be approximately equal to its Kd for the D2 receptor (~0.1-0.3 nM) to achieve a good signal-to-noise ratio.[9]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (or 30°C) with gentle agitation.[9] This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in 0.5% polyethyleneimine to reduce non-specific filter binding) using a cell harvester.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours in the dark. Quantify the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Protocol 2: Serotonin 5-HT1A Receptor Binding Assay

This protocol determines the binding affinity of the test compound at the human serotonin 5-HT1A receptor. This receptor is a key target for anxiolytics and antidepressants and is also a Gi/o-coupled GPCR.[10]

Materials and Reagents
  • Receptor Source: Membranes from CHO-K1 or HEK293 cells expressing the human 5-HT1A receptor (e.g., Eurofins DiscoverX 93-0137-M) or rat hippocampal membranes.[11][12]

  • Radioligand: [³H]8-OH-DPAT (~120-180 Ci/mmol).[13][14]

  • Non-Specific Binding (NSB) Determinate: Serotonin (5-HT) (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) Ascorbic Acid, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: Same as for the D2 receptor assay.

Step-by-Step Methodology
  • Receptor and Compound Preparation: Follow the same principles as described in Protocol 1, using the 5-HT1A-specific materials and Assay Buffer. Dilute membranes to a final concentration of 10-15 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following in a total volume of 250 µL:

    • Total Binding (TB) wells: 50 µL Assay Buffer + 50 µL [³H]8-OH-DPAT + 150 µL receptor preparation.

    • Non-Specific Binding (NSB) wells: 50 µL Serotonin (to a final concentration of 10 µM) + 50 µL [³H]8-OH-DPAT + 150 µL receptor preparation.

    • Test Compound wells: 50 µL of each dilution of the test compound + 50 µL [³H]8-OH-DPAT + 150 µL receptor preparation.

    • Expert Tip: The final concentration of [³H]8-OH-DPAT should be near its Kd value (~0.5-1.0 nM) for optimal results.[14]

  • Incubation: Incubate the plate for 60 minutes at room temperature.[14]

  • Harvesting, Washing, and Counting: Proceed as described in steps 5-7 of Protocol 1.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percentage of specific binding that has been inhibited: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)])

  • Generate Dose-Response Curve:

    • Plot % Inhibition versus the log concentration of this compound.

  • Determine IC50:

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope) to the data and determine the Log(IC50), from which the IC50 value is calculated.

  • Calculate Ki:

    • Apply the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) . Use the known Kd of the radioligand for the specific receptor preparation being used.

Summarizing Quantitative Data

The results of these binding assays should be compiled into a clear, concise table for comparative analysis.

ParameterDopamine D2 ReceptorSerotonin 5-HT1A Receptor
Radioligand Used [³H]Spiperone[³H]8-OH-DPAT
Radioligand Kd (nM) e.g., 0.2e.g., 0.8
Test Compound IC50 (nM) Experimental ValueExperimental Value
Test Compound Ki (nM) Calculated Value Calculated Value
Hill Slope (nH) Experimental ValueExperimental Value
Control Compound HaloperidolSerotonin (5-HT)
Control Ki (nM) e.g., ~1-2 nMe.g., ~1-5 nM

Note: Italicized values are examples or placeholders for experimentally determined data. Control Ki values are approximate literature values for reference.

Trustworthiness and Assay Validation

To ensure the integrity and reliability of the generated data, the following points must be addressed:

  • Receptor and Ligand Concentrations: As a critical self-validating check, ensure the receptor concentration is low enough that less than 10% of the radioligand is bound. This minimizes ligand depletion and upholds the assumptions of the Cheng-Prusoff equation.

  • Equilibrium Conditions: The incubation time must be sufficient to allow the binding reaction to reach a steady state. This can be confirmed by running a time-course experiment.

  • Reproducibility: All experiments should be performed in triplicate, and key findings should be replicated in at least two independent experiments to ensure the results are robust.

  • Data Quality: A good assay window is essential. The specific binding should be at least 80-90% of the total binding (i.e., NSB should be low, <20% of TB). The Hill slope of the competition curve should be close to 1.0, suggesting competition for a single binding site.

By following these detailed protocols and validation principles, researchers can accurately determine the binding affinity of this compound at D2 and 5-HT1A receptors, providing crucial insights into its pharmacological profile.

References

  • Dr.Oracle. (2025). What biological receptors does Aripiprazole (Abilify) target?
  • Psych Scene Hub. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application.
  • BenchChem. (2025). Aripiprazole's Mechanism of Action: A Comprehensive Analysis Beyond Dopamine D2 Partial Agonism.
  • De Deurwaerdère, P., et al. (2017). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PMC.
  • Fagiolini, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PMC.
  • BenchChem. (2025). Application Notes: Dopamine D2 Receptor Binding Assay Using Acetophenazine.
  • Glennon, R. A. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. PubMed.
  • Revvity. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points.
  • Sigma-Aldrich. 1-(3-Chlorophenyl)piperazine 99 65369-76-8.
  • Zhen, J., et al. (2006). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH.
  • BindingDB. BDBM50001915 1-(3-chlorophenyl)piperazine::CHEMBL478::m-Chlorophenylpiperazine::mCPP.
  • Ziebart, N., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Investigating Drug-Drug Interactions with 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Context and Rationale for Study

In the landscape of pharmaceutical development and regulatory science, understanding the potential for drug-drug interactions (DDIs) is not merely a procedural step but a cornerstone of patient safety. This guide focuses on 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine , a compound of significant interest due to its dual identity. On one hand, it is a pivotal chemical intermediate in the synthesis of widely prescribed antidepressant medications such as Trazodone and Nefazodone.[1][2] On the other, it can persist as a process-related, potentially genotoxic impurity in the final active pharmaceutical ingredient (API).[3][4]

The structural architecture of this compound (referred to herein as CPCPP) places it within the arylpiperazine class, a group of compounds known for their diverse pharmacological activities and interactions with biological systems.[5] Notably, CPCPP is structurally related to meta-chlorophenylpiperazine (mCPP), a primary and pharmacologically active metabolite of Trazodone.[6][7] It is well-established that mCPP is a substrate for, and can interact with, key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms like CYP3A4 and CYP2D6.[8][9][10]

This shared structural heritage provides a strong scientific rationale for investigating CPCPP's own potential to modulate metabolic enzyme activity. The presence of CPCPP, even at impurity levels, could theoretically alter the metabolism of the parent drug or other co-administered medications, leading to unforeseen safety and efficacy issues. Therefore, characterizing the DDI profile of CPCPP is a critical exercise in due diligence, aligning with the risk-based assessment principles outlined in regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA).[11][12]

This document provides a comprehensive framework and detailed protocols for conducting in vitro DDI studies focused on CPCPP, with an emphasis on its potential to inhibit major CYP450 enzymes.

Fig 1. Relationship of CPCPP to Trazodone Metabolism cluster_0 Pharmacokinetic Pathway Trazodone Trazodone (API) mCPP m-chlorophenylpiperazine (mCPP) (Active Metabolite) Trazodone->mCPP Metabolism via CYP3A4 CYP3A4 Enzyme CPCPP CPCPP (Intermediate / Impurity) CPCPP->Trazodone Synthesis Metabolism Clinical Effect / Further Metabolism mCPP->Metabolism CYP3A4->mCPP

Caption: Fig 1. Relationship of CPCPP to Trazodone Metabolism

PART 1: Foundational Principles of In Vitro DDI Screening

The primary goal of in vitro DDI screening is to identify and characterize the potential of a test compound to act as an inhibitor or inducer of drug-metabolizing enzymes. Inhibition is a particularly critical endpoint because it can lead to reduced clearance and consequently higher systemic exposure of a co-administered drug, potentially increasing the risk of adverse events.[13]

Causality Behind the Experimental Choice: Why Human Liver Microsomes?

The protocols described herein utilize human liver microsomes (HLMs) as the enzymatic test system. This choice is deliberate and grounded in established scientific principles:

  • Physiological Relevance: The liver is the primary site of drug metabolism in the body. Microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I metabolic enzymes, most notably the CYP superfamily.[14] Using pooled HLMs from multiple donors helps to average out inter-individual genetic variability, providing a more representative model of the general population's metabolic capacity.

  • Regulatory Acceptance: The use of HLMs for CYP inhibition studies is a well-established, industry-standard approach recommended by regulatory agencies worldwide, including the FDA and EMA.[14][15][16] Data generated from these assays are considered a reliable basis for initial risk assessment.

  • Mechanism-Specific Insights: HLMs, when used with specific probe substrates, allow for the investigation of individual CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, etc.). This specificity is crucial for predicting which specific drug combinations might be problematic.[13]

The core experiment is the determination of the half-maximal inhibitory concentration (IC₅₀) . This value represents the concentration of the inhibitor (CPCPP) that causes a 50% reduction in the metabolic activity of a specific CYP isoform.[17] A lower IC₅₀ value signifies a more potent inhibitor.

PART 2: Detailed Protocol for CYP450 Inhibition (IC₅₀) Assay

This protocol provides a robust, self-validating methodology for determining the IC₅₀ of CPCPP against the seven major drug-metabolizing CYP isoforms recommended for testing by the FDA.[13]

Objective

To quantify the inhibitory potency (IC₅₀) of CPCPP against CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 using pooled human liver microsomes.

Materials & Reagents
ReagentSupplier ExamplePurpose
CPCPP Hydrochloride (CAS 52605-52-4)Sigma-Aldrich, J&K SciTest Inhibitor
Pooled Human Liver Microsomes (≥20 donors)Corning, Sekisui XenoTechSource of CYP enzymes
NADPH Regenerating System (e.g., NADPH-A/B)Corning, PromegaCofactor essential for CYP enzyme activity
Potassium Phosphate Buffer (100 mM, pH 7.4)MilliporeSigmaAssay buffer to maintain physiological pH
CYP Isoform-Specific Probe Substrates & MetabolitesSee Table 2 belowTools to measure the activity of each specific enzyme
Known Positive Control InhibitorsSee Table 2 belowTo validate assay performance and confirm enzyme activity
Acetonitrile (ACN) with 0.1% Formic AcidThermo Fisher ScientificReaction termination and protein precipitation
Dimethyl Sulfoxide (DMSO), HPLC GradeThermo Fisher ScientificSolvent for test compound stock solution
96-well Polypropylene PlatesGreiner Bio-OneReaction vessel
Recommended Probe Substrates and Control Inhibitors

The selection of appropriate probe substrates is critical for assay validity. The substrate should be predominantly and selectively metabolized by the CYP isoform of interest.

CYP IsoformProbe SubstrateMetabolite to MonitorPositive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenFurafylline
CYP2B6 BupropionHydroxybupropionTiclopidine
CYP2C8 AmodiaquineN-desethylamodiaquineMontelukast
CYP2C9 Diclofenac4'-hydroxydiclofenacSulfaphenazole
CYP2C19 S-Mephenytoin4'-hydroxy-mephenytoinTiclopidine
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-hydroxymidazolamKetoconazole
(This table is a representative list; other validated substrates may be used)
Experimental Workflow

Fig 2. In Vitro CYP Inhibition Assay Workflow prep 1. Reagent Prep (Buffers, Stocks) plate 2. Plating (HLM, Buffer, CPCPP) prep->plate preinc 3. Pre-incubation (37°C) plate->preinc init 4. Initiate Reaction (Add Substrate/NADPH) preinc->init inc 5. Incubate (37°C, specific time) init->inc stop 6. Terminate (Add cold ACN) inc->stop process 7. Process (Centrifuge, Supernatant) stop->process analyze 8. LC-MS/MS Analysis (Quantify Metabolite) process->analyze

Caption: Fig 2. In Vitro CYP Inhibition Assay Workflow

Step-by-Step Methodology
  • Prepare CPCPP Stock Solutions:

    • Prepare a 10 mM stock solution of CPCPP in DMSO.

    • Perform serial dilutions in DMSO to create working stocks. When added to the final incubation, the highest concentration of DMSO should not exceed 0.5% to avoid solvent-induced enzyme inhibition. A typical 7-point concentration range for CPCPP could be 0.1, 0.3, 1, 3, 10, 30, and 100 µM.

  • Prepare Incubation Mixtures (in a 96-well plate on ice):

    • Control Wells (100% Activity): Add buffer, HLM solution, and vehicle (DMSO) instead of CPCPP.

    • Test Wells: Add buffer, HLM solution, and the appropriate CPCPP working stock dilution.

    • Positive Control Wells: Add buffer, HLM solution, and a known concentration of the positive control inhibitor (e.g., Ketoconazole for CYP3A4) that yields >80% inhibition.

    • The final microsomal protein concentration should be kept low (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding and inhibitor depletion.[18]

  • Pre-incubation:

    • Add the probe substrate for the specific CYP isoform being tested to all wells. The concentration should be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation and Incubation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

    • Incubate at 37°C in a shaking water bath for a pre-determined time (e.g., 10 minutes for Midazolam/CYP3A4). The incubation time must be within the linear range of metabolite formation, which should be determined in preliminary experiments.

  • Reaction Termination:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The internal standard (a stable, isotopically labeled version of the metabolite or another structurally similar compound) is crucial for accurate quantification via LC-MS/MS.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

Analytical Quantification
  • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3][4]

  • Develop a method capable of separating the metabolite of interest from the substrate, CPCPP, and other matrix components.

  • Use Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for the metabolite and the internal standard.

Data Analysis and IC₅₀ Determination
  • Calculate the peak area ratio of the metabolite to the internal standard for each well.

  • Determine the percent of remaining enzyme activity at each CPCPP concentration relative to the vehicle control (100% activity).

    • % Activity = (Test Well Ratio / Vehicle Control Ratio) * 100

  • Calculate the percent inhibition:

    • % Inhibition = 100 - % Activity

  • Plot the % Inhibition versus the logarithm of the CPCPP concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

PART 3: Data Interpretation and Decision Making

The output of the protocol is a set of IC₅₀ values for CPCPP against each tested CYP isoform.

Sample Data Presentation
CYP IsoformCPCPP IC₅₀ (µM)Positive Control IC₅₀ (µM)Literature Control IC₅₀ (µM)
CYP1A2>100Value within specReference Value
CYP2B6>100Value within specReference Value
CYP2C885.2Value within specReference Value
CYP2C945.7Value within specReference Value
CYP2C1922.1Value within specReference Value
CYP2D615.8Value within specReference Value
CYP3A4 2.5 Value within specReference Value
(Note: Data are hypothetical for illustrative purposes. The positive control columns validate the assay's performance on the day of the experiment.)
Interpreting the Results

Based on the hypothetical data above, CPCPP demonstrates weak to moderate inhibition against most CYPs but shows potent inhibition of CYP3A4 (IC₅₀ = 2.5 µM). This is a significant finding because CYP3A4 is responsible for the metabolism of over 50% of clinically used drugs.[6]

The Logic of Next Steps: A Risk-Based Approach

An in vitro finding of potent inhibition is not an endpoint but a critical decision point. Regulatory guidance provides mathematical frameworks to predict the likelihood of a clinical DDI based on in vitro data and expected clinical exposures.[19]

Fig 3. Decision Tree for DDI Risk Assessment start In Vitro IC50 Data for CPCPP decision Is there potent inhibition? (e.g., IC50 < 10 µM) start->decision no_risk Low Risk of Clinical DDI. No further action needed. decision->no_risk No calc_risk Calculate R value or use PBPK modeling to predict clinical DDI magnitude decision->calc_risk Yes decision2 Is a clinically significant DDI predicted? calc_risk->decision2 low_risk2 Low Risk. Consider labeling, but no dedicated study needed. decision2->low_risk2 No high_risk High Risk. Proceed to a dedicated clinical DDI study. decision2->high_risk Yes

Caption: Fig 3. Decision Tree for DDI Risk Assessment

If a potent interaction is identified, as with CYP3A4 in our example, the next step is to assess the clinical relevance. This often involves calculating a basic risk ratio (e.g., R value) or using more sophisticated physiologically based pharmacokinetic (PBPK) modeling.[19] Should these predictions indicate a high probability of a clinically meaningful interaction, a dedicated in vivo DDI study in human volunteers would be warranted before the drug could be approved.

Conclusion

This compound is more than a simple synthetic intermediate; its potential presence as an impurity in final drug products necessitates a thorough evaluation of its pharmacological activity, including its capacity to cause drug-drug interactions. The protocols and interpretive framework provided in this guide offer a scientifically rigorous and regulatory-compliant path for researchers to characterize the CYP450 inhibition profile of CPCPP. By systematically applying these in vitro tools, drug developers can proactively identify and mitigate potential DDI risks, ultimately contributing to the development of safer and more effective medicines.

References

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Retrieved from [Link]

  • RAPS. (2020). FDA guides drug-drug interaction studies for therapeutic proteins. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2012). Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. Retrieved from [Link]

  • Regulations.gov. (2012). Draft Guidance for Industry; Drug Interaction Studies--Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]

  • Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

  • Analytical Methods. (2011). Simultaneous detection of piperazines and their congeners in street samples of amphetamine type stimulants. Retrieved from [Link]

  • Reddy, G. V., Reddy, A. M., Sreeramulu, J., & Mukkanti, K. (2015). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of the Brazilian Chemical Society, 26(1), 169-175. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2015). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Retrieved from [Link]

  • Paine, M. F., Hart, H. L., Ss, Z. Z., & Rettie, A. E. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 46(7), 995-1003. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Fong, M. H., Garattini, S., & Caccia, S. (1982). 1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole. Journal of Pharmacy and Pharmacology, 34(10), 674-675. Retrieved from [Link]

  • Semantic Scholar. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. PubChem Compound Summary for CID 101444. Retrieved from [Link]

  • Maurer, H. H., Kraemer, T., & Springer, D. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. Retrieved from [Link]

  • Antia, U., Tingle, M., & Russell, B. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(5), 623-629. Retrieved from [Link]

  • precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound Hydrochloride. Retrieved from [Link]

  • Journal of Molecular Structure. (2018). Theoretical and experimental investigations into structural, electronic, molecular and biological properties of 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride. Retrieved from [Link]

  • Staack, R. F., Paul, L. D., Schmid, D., Roider, G., & Rolf, B. (2007). Proof of a 1-(3-chlorophenyl)piperazine (mCPP) intake: use as adulterant of cocaine resulting in drug-drug interactions? Journal of Chromatography B, 855(2), 127-133. Retrieved from [Link]

  • Nigam Pharmachem Industries. (n.d.). 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. Retrieved from [Link]

  • Gijsman, H. J., van Gerven, J. M., Tieleman, M. C., Schoemaker, R. C., Pieters, M. S., & van der Post, J. P. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-295. Retrieved from [Link]

  • MDPI. (2023). Drug-Drug Interaction Extraction from Biomedical Text Using Relation BioBERT with BLSTM. Retrieved from [Link]

Sources

Application Notes and Protocols for Pharmaceutical Formulation Development with Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are a cornerstone in modern medicinal chemistry, serving as crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1][2] Their versatile six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts unique physicochemical properties that are highly desirable in drug design.[3][4] This structural motif is found in numerous FDA-approved drugs, including antihistamines, antipsychotics, anthelmintics, and cardiovascular agents.[5][6] The piperazine ring can enhance a drug's solubility, receptor binding affinity, and metabolic stability, making it a "privileged scaffold" in medicinal chemistry.[3][6][7]

This guide provides an in-depth exploration of the formulation development of pharmaceuticals containing piperazine intermediates. It offers a technical overview of the essential physicochemical properties of piperazine, detailed pre-formulation and formulation strategies, and robust analytical protocols to ensure the development of stable, safe, and efficacious drug products.

Physicochemical Characterization of Piperazine and its Salts

A thorough understanding of the physicochemical properties of piperazine and its derivatives is the foundation for successful formulation development.

Core Physicochemical Properties

Piperazine is a weak diprotic base, meaning it can accept two protons.[8] This characteristic is fundamental to its ability to form various salts, which can significantly alter properties like solubility, stability, and hygroscopicity.[8]

Table 1: Key Physicochemical Properties of Piperazine and Common Salts

CompoundMelting Point (°C)pKa1pKa2Water Solubility
Piperazine (anhydrous)106 - 1085.359.73Freely soluble[8][9]
Piperazine Hexahydrate44--Freely soluble[10]
Piperazine Dihydrochloride318 - 320---
Piperazine Citrate----

Data compiled from multiple sources.[8][10]

Solubility and pKa

The two pKa values of piperazine are critical for predicting its ionization state at different physiological pH values.[8] This, in turn, influences its absorption and bioavailability. The aqueous solubility of piperazine itself is high, but for many active pharmaceutical ingredients (APIs) derived from it, solubility can be a challenge.[8][9]

Hygroscopicity

Piperazine and some of its salts are known to be hygroscopic, meaning they tend to absorb moisture from the air.[8] This can lead to physical caking and chemical degradation.[8] The choice of salt form is crucial; for instance, tartrate salts of piperazine are reported to be non-hygroscopic.[8]

Pre-formulation Studies: The Scientific Groundwork

Pre-formulation studies are essential to identify potential challenges and guide the formulation strategy.

Drug-Excipient Compatibility

Identifying potential interactions between the piperazine-containing API and various excipients is a critical early step.[11] Incompatibilities can lead to the formation of impurities in the final dosage form.[11][12]

Protocol 1: Drug-Excipient Compatibility Screening

Objective: To assess the physical and chemical compatibility of the API with common pharmaceutical excipients.

Methodology:

  • Prepare binary mixtures of the API with individual excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 or 1:5 ratio.

  • To accelerate potential reactions, a small amount of water may be added.[11]

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2-4 weeks).

  • Analyze the samples at initial and subsequent time points for physical changes (color, appearance) and chemical degradation using a stability-indicating analytical method like HPLC.[13]

Forced Degradation Studies

Forced degradation studies help to identify potential degradation pathways and products, which is crucial for developing stability-indicating analytical methods.[13]

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation of the piperazine-containing API under various stress conditions.[13]

Methodology:

  • Expose the API to a range of stress conditions, including:

    • Acidic hydrolysis: 0.1 N HCl at elevated temperature.

    • Basic hydrolysis: 0.1 N NaOH at elevated temperature.

    • Oxidative degradation: 3% H₂O₂ at room temperature.

    • Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

    • Thermal degradation: Dry heat at an elevated temperature.

  • Analyze the stressed samples using a suitable chromatographic method (e.g., HPLC-UV, LC-MS) to separate and identify degradation products.[13][14]

Forced_Degradation_Workflow API Piperazine API Stress Stress Conditions (Acid, Base, Oxidative, Light, Heat) API->Stress Analysis HPLC / LC-MS Analysis Stress->Analysis Degradants Identify Degradation Products & Pathways Analysis->Degradants Method Develop Stability-Indicating Method Degradants->Method

Caption: Workflow for Forced Degradation Studies.

Formulation Development Strategies

The choice of formulation strategy will depend on the physicochemical properties of the API, the desired dosage form, and the intended route of administration.

Solubility Enhancement

For poorly soluble piperazine derivatives (BCS Class II and IV), several techniques can be employed to improve solubility and dissolution rate.[15]

  • Salt Formation: This is a primary strategy for ionizable compounds like piperazine derivatives.[15][16] Forming salts with pharmaceutically acceptable counter-ions can dramatically increase aqueous solubility.[17] Studies have shown that forming salts of non-steroidal anti-inflammatory drugs (NSAIDs) with piperazine can increase their solubility by more than 10-fold.[17][18]

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the API, leading to a faster dissolution rate.[15][16]

  • Amorphous Solid Dispersions: Creating an amorphous form of the API, often dispersed in a polymer matrix, can significantly enhance solubility as the energy required to overcome the crystal lattice is eliminated.[15] This can be achieved through methods like spray drying or hot-melt extrusion.[19]

  • Complexation: The use of complexing agents like cyclodextrins can encapsulate the poorly soluble API, forming an inclusion complex with improved aqueous solubility.[16][18]

Addressing Stability Challenges

Piperazine-containing drugs can be susceptible to degradation, particularly in aqueous formulations.[13]

  • pH Optimization: Conducting a pH-stability profile is crucial to identify the pH at which the drug is most stable.[13] Buffering the formulation to this optimal pH is a key strategy.[13]

  • Use of Antioxidants: To prevent oxidative degradation, antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can be incorporated into the formulation.[13]

  • Protection from Light: For photosensitive compounds, storage in light-resistant containers is essential.[13]

  • Moisture Protection: Due to the hygroscopic nature of some piperazine salts, appropriate packaging and storage conditions are necessary to prevent moisture uptake.[8]

Controlled Release Formulations

For certain therapeutic applications, a controlled or extended-release formulation may be desirable to maintain therapeutic drug levels over a prolonged period.[20] This can be achieved through various technologies, such as matrix tablets or coated multiparticulates.

Analytical Methodologies

Robust analytical methods are required for the quality control of piperazine-containing drug products.

Quantification of Piperazine

Since piperazine itself lacks a strong UV chromophore, its direct analysis by HPLC-UV can be challenging at low concentrations.[21][22] Several approaches can be used:

  • Derivatization: Reacting piperazine with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), forms a stable, UV-active derivative that can be readily quantified by HPLC-UV.[21]

  • Hydrophilic Interaction Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD): This technique is suitable for polar compounds like piperazine and does not require a chromophore.[22][23]

  • Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods offer high sensitivity and selectivity for piperazine determination.[9][14]

Protocol 3: HPLC-UV Analysis of Piperazine via Derivatization

Objective: To quantify trace amounts of piperazine in an API sample using HPLC-UV after derivatization with NBD-Cl.[21]

Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the piperazine standard and the API sample in a suitable diluent.

    • Spike the API sample with a known concentration of piperazine for accuracy determination.

  • Derivatization Reaction:

    • Mix the sample/standard solution with the NBD-Cl reagent.

    • Allow the reaction to proceed under controlled temperature and time to form the stable derivative.

  • Chromatographic Conditions (Example):

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.[21]

    • Column Temperature: 35°C.[21]

    • Detection Wavelength: 340 nm.[21]

    • Injection Volume: 10 µL.[21]

  • Validation:

    • Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[21]

HPLC_Method_Development cluster_0 Pre-Analysis cluster_1 HPLC Analysis cluster_2 Data Processing & Validation Sample Sample Preparation (API, Standards) Derivatization Derivatization with NBD-Cl Sample->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Chromatographic Separation (C18 Column, Mobile Phase) Injection->Separation Detection UV Detection (340 nm) Separation->Detection Quantification Quantification (Peak Area) Detection->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: HPLC Method Development for Piperazine Analysis.

Conclusion

The successful formulation of pharmaceuticals containing piperazine intermediates hinges on a comprehensive understanding of their physicochemical properties and a systematic approach to pre-formulation and formulation development. By addressing challenges related to solubility and stability through rational strategies and employing robust analytical methods for quality control, researchers can effectively develop safe, stable, and efficacious drug products. The versatility of the piperazine scaffold ensures its continued importance in drug discovery and development, making the principles outlined in this guide essential for professionals in the field.[3][7][24]

References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • The Significance of Piperazine Derivatives in Modern Drug Discovery.
  • Piperazine as a Pharmaceutical Intermediate: Sourcing and Applications.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2022). National Institutes of Health (NIH).
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. (2026). 24ChemicalResearch.
  • piperazine-citrate.pdf.
  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo.
  • What is Piperazine - Properties & Specifications.
  • Piperazine. Wikipedia.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). National Institutes of Health (NIH).
  • Piperazine | C4H10N2. PubChem.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). National Institutes of Health (NIH).
  • Piperazine & Derivatives. Adani Pharmachem Private Limited.
  • Buy Piperazine citrate (EVT-291565) | 41372-10-5. EvitaChem.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). National Institutes of Health (NIH).
  • Improving API Solubility. Sigma-Aldrich.
  • Piperazine and morpholine: Synthetic. (2015). Journal of Chemical and Pharmaceutical Research.
  • Improving solubility – a close look at available approaches. Merck Millipore.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • FABRICATION AND RELEASE KINETICS OF PIPERAZINE CITRATE TABLETS USING NATURAL GUM. ResearchGate.
  • Method for the preparation of piperazine and its derivatives. Google Patents.
  • Preformulation Studies on Piperlongumine. (2016). National Institutes of Health (NIH).
  • Piperazine Citrate | C24H46N6O14. PubChem.
  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. ResearchGate.
  • FABRICATION AND RELEASE KINETICS OF PIPERAZINE CITRATE TABLETS USING NATURAL GUM. Semantic Scholar.
  • Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. (2024).
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline.
  • Piperazine Citrate Hydrate 98.0+%, TCI America™. Fisher Scientific.
  • Controlled Release Products. Pharma Excipients.
  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling and analyzing the stability of this important pharmaceutical intermediate.

Introduction to CPCPP Stability

This compound (CPCPP), primarily available as its hydrochloride salt, is a key intermediate in the synthesis of various pharmaceuticals, including Trazodone.[1][2] Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). While generally stable under standard storage conditions, CPCPP possesses functional groups susceptible to degradation under stress.[3] This guide provides a framework for identifying potential stability issues and characterizing degradation products through forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for CPCPP?

A1: CPCPP should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[4] It is crucial to protect it from sunlight, moisture, heat, and flames.[3] The recommended shelf life under these conditions is typically around two years.[4]

Q2: What are the known incompatibilities of CPCPP?

A2: CPCPP is incompatible with strong oxidizing agents and strong bases.[3][5] Contact with these substances should be avoided to prevent rapid degradation.

Q3: What are the expected thermal decomposition products?

A3: When heated to decomposition, CPCPP may produce toxic fumes, including oxides of nitrogen, carbon oxides, and hydrogen chloride gas.[3]

Q4: My CPCPP sample shows discoloration (e.g., yellowing). What could be the cause?

A4: Discoloration of the white to off-white powder[3][4][5] often indicates degradation. This could be due to exposure to light (photolytic degradation), heat (thermal degradation), or reaction with oxidative species. It is recommended to re-analyze the purity of the material and review the storage conditions.

Q5: I am observing unexpected peaks in my HPLC analysis of a CPCPP sample. How do I determine if these are degradation products?

A5: The appearance of new peaks, especially with a corresponding decrease in the main CPCPP peak area, suggests degradation. To confirm, you should perform a forced degradation study, which involves intentionally exposing CPCPP to various stress conditions (hydrolysis, oxidation, photolysis, and heat) to generate and identify potential degradation products.[6][7] Comparing the retention times of the peaks from the stressed samples with those in your original sample can help identify the unknown peaks.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of CPCPP and for developing stability-indicating analytical methods.[6][8]

Common Issues in Forced Degradation of CPCPP
Issue Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. Insufficiently harsh stress conditions.Increase the duration of exposure, temperature, or concentration of the stressor (e.g., acid, base, oxidizing agent).
High intrinsic stability of the molecule.While CPCPP is generally stable, significant degradation (5-20%) should be achievable under forced conditions. If not, re-evaluate the stress conditions.
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the exposure time, temperature, or concentration of the stressor to achieve partial degradation. This is crucial for observing primary degradation products.
Poor mass balance in HPLC analysis. Degradation products are not UV-active.Use a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD) to detect non-chromophoric degradants.
Degradation products are volatile.Use gas chromatography-mass spectrometry (GC-MS) to analyze for volatile degradants.
Degradation products are precipitating out of solution.Check for insolubility of degradants in the chosen solvent system and adjust the mobile phase or diluent accordingly.

Experimental Protocols for Forced Degradation Studies

The following are starting-point protocols for the forced degradation of CPCPP. The conditions may need to be optimized to achieve the target degradation of 5-20%.

Hydrolytic Degradation
  • Acidic Hydrolysis: Dissolve CPCPP in 0.1 M HCl and heat at 60-80°C for a specified period.

  • Basic Hydrolysis: Dissolve CPCPP in 0.1 M NaOH and heat at 60-80°C for a specified period.

  • Neutral Hydrolysis: Dissolve CPCPP in water and heat at 60-80°C for a specified period.

Oxidative Degradation
  • Dissolve CPCPP in a suitable solvent and add 3-30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) and monitor the degradation over time.

Photolytic Degradation
  • Expose a solid sample and a solution of CPCPP to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.

Thermal Degradation
  • Expose a solid sample of CPCPP to dry heat (e.g., 80-105°C) in a calibrated oven.

Potential Degradation Pathways

While specific degradation products for CPCPP are not extensively documented in the public literature, we can predict likely degradation pathways based on the molecule's structure and the known reactivity of piperazine derivatives.[9][10][11][12][13]

Hydrolytic Degradation:

Under acidic or basic conditions, the primary site of hydrolysis is not immediately obvious due to the relative stability of the ether and alkyl halide bonds. However, extreme pH and heat could potentially lead to reactions.

Oxidative Degradation:

The piperazine ring is susceptible to oxidation.[14] Potential oxidative degradation products could include N-oxides and products of ring opening.

Photolytic Degradation:

The chlorophenyl group may be susceptible to photolytic cleavage of the carbon-chlorine bond.

The following diagram illustrates a general workflow for conducting and analyzing forced degradation studies for CPCPP.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome CPCPP CPCPP Sample Acid Acidic Hydrolysis CPCPP->Acid Base Basic Hydrolysis CPCPP->Base Oxidation Oxidative Stress CPCPP->Oxidation Heat Thermal Stress CPCPP->Heat Light Photolytic Stress CPCPP->Light HPLC HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS LC-MS HPLC->LCMS If unknown peaks Structure Structure Elucidation (NMR, HRMS) LCMS->Structure Pathway Degradation Pathway Structure->Pathway Method Stability-Indicating Method Validation Pathway->Method

Caption: Workflow for forced degradation studies of CPCPP.

Predicted Degradation Products of CPCPP

Based on the chemistry of the piperazine ring and related structures, the following are plausible degradation products that should be monitored during stability studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_cyclization Intramolecular Cyclization CPCPP This compound Hydroxylated_Product 1-(3-Chlorophenyl)-4-(3-hydroxypropyl)piperazine CPCPP->Hydroxylated_Product H₂O N_Oxide CPCPP N-Oxide CPCPP->N_Oxide [O] Cyclized_Product Quaternary Piperazinium Salt CPCPP->Cyclized_Product Base/Heat Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further [O]

Caption: Potential degradation pathways of CPCPP.

One of the most probable degradation pathways for CPCPP, especially under basic or thermal stress, is intramolecular cyclization. The tertiary amine of the piperazine ring can act as a nucleophile, displacing the chloride on the propyl chain to form a bicyclic quaternary ammonium salt.

Summary of Stability and Degradation

Stress Condition Potential Degradation Pathway Key Analytical Technique
Acidic/Basic Hydrolysis Potential hydrolysis of the chloropropyl group to a hydroxypropyl group.Reversed-Phase HPLC with UV and Mass Detection (LC-MS)
Oxidation Formation of N-oxides on the piperazine nitrogen atoms; potential ring opening.Reversed-Phase HPLC with Mass Detection (LC-MS)
Photolysis Potential cleavage of the C-Cl bond on the phenyl ring.Reversed-Phase HPLC with UV and Mass Detection (LC-MS)
Thermal Intramolecular cyclization to form a quaternary piperazinium salt; general decomposition at high temperatures.Reversed-Phase HPLC with UV and Mass Detection (LC-MS), GC-MS for volatile products.

This technical support guide provides a foundational understanding of the stability of this compound and a systematic approach to investigating its degradation products. For further assistance, please consult the references below or contact our technical support team.

References

  • Industrial Chemicals. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. Retrieved from [Link]

  • Najibi, A., & Maleki, A. (2013). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Industrial and Engineering Chemistry, 19(5), 1437-1447.
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Larew, L. A., & Rieger, D. L. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(10), 86-92.
  • precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 996-1002.
  • Feng, W., Liu, H., Chen, G., Malchow, R., Bennett, F., Lin, E., ... & Chan, T. M. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of pharmaceutical and biomedical analysis, 25(3-4), 545-557.
  • S.K. Singh, et al. (2012). Forced Degradation Studies for Biopharmaceuticals.
  • Reddy, B. K., & Reddy, Y. R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38484-38488.
  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. PubChem. Retrieved from [Link]

  • Shenyang Chengtai Fine Chemicals Factory. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Andersen, H., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(51), 10756-10771.
  • Freeman, S. A., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 50(15), 9013-9021.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Einbu, A., et al. (2015). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 54(22), 5984-5993.
  • Enaasen, M. K., et al. (2017). Degradation of aqueous piperazine in carbon dioxide capture. Energy Procedia, 114, 1369-1378.
  • Piecha, M., et al. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(29), 22765-22792.
  • Einbu, A., et al. (2015). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
  • Biošić, M., et al. (2023). Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation.

Sources

Purification of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Welcome to the technical support guide for the purification of this compound (CPP-Cl). This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions. The guidance herein is designed to address common challenges encountered during the purification of this arylpiperazine intermediate, ensuring high purity and yield.

Understanding the Purification Challenge

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients, including antidepressants like Trazodone.[1][2] The crude product from its synthesis—typically an N-alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane—often exists as a pale yellow oil and contains several process-related impurities.[3]

Common Impurities:

  • Starting Materials: Unreacted 1-(3-chlorophenyl)piperazine and residual 1-bromo-3-chloropropane.

  • Over-alkylation Products: Bis-alkylation of the piperazine ring.

  • Solvent and Reagent Residues: Residual base (e.g., NaOH, K₂CO₃) and organic solvents (e.g., acetone, acetonitrile).[3][4][5][6]

The primary challenge in purification stems from the basic and polar nature of the piperazine moiety, which can lead to difficulties in crystallization and cause issues like peak tailing during normal-phase column chromatography.[7]

Primary Purification Strategy: Salt Crystallization

The most robust and scalable method for purifying CPP-Cl is through the formation and recrystallization of its hydrochloride (HCl) salt.[4][5][8] The free base is often an oil, but the HCl salt is a crystalline solid with a defined melting point (approx. 198-203 °C), making it amenable to purification by recrystallization.[1][2]

Workflow for Purification via HCl Salt Formation

Caption: General workflow for the purification of CPP-Cl via its hydrochloride salt.

Step-by-Step Protocol: HCl Salt Recrystallization
  • Dissolution & Acidification:

    • After the reaction, separate the organic layer containing the crude product and concentrate it under reduced pressure to obtain a residual oil.[3][4][5]

    • Dissolve this oil in a suitable solvent like acetone or isopropanol.[5]

    • While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl diluted in water, or HCl in isopropanol/dioxane) until the solution is acidic.[4][6][8]

  • Crystallization & Isolation:

    • The hydrochloride salt may precipitate immediately. To maximize yield, cool the mixture in an ice bath (0-5 °C) and stir for several hours or store at low temperature for 18 hours.[4]

    • Collect the resulting white to off-white precipitate by vacuum filtration.[4]

  • Washing & Drying:

    • Wash the filter cake with a small amount of cold solvent (the same one used for crystallization, e.g., cold water or acetone) to remove residual mother liquor and impurities.[5]

    • Dry the solid under vacuum to obtain the crude CPP-Cl HCl salt.

  • Recrystallization for High Purity:

    • Dissolve the crude salt in a minimal amount of boiling solvent. Water or ethanol are commonly used.[4][8] The use of activated charcoal at this stage can help remove colored impurities.[5]

    • Filter the hot solution to remove any insoluble material.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a minimal amount of cold recrystallization solvent, and dry under vacuum.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Troubleshooting Decision Tree

Troubleshooting start Problem Encountered q1 Product remains an oil, no salt precipitates? start->q1 q2 Low yield of precipitated salt? start->q2 q3 Purified salt has poor color or low melting point? start->q3 q4 Tailing during column chromatography of free base? start->q4 a1 A1: Insufficient acid, wrong solvent, or too dilute. Check pH, add more acid, reduce solvent volume, or try a less polar solvent for precipitation. q1->a1 a2 A2: Incomplete precipitation or product soluble in mother liquor. Cool longer, reduce solvent volume, or add an anti-solvent. q2->a2 a3 A3: Trapped impurities. Perform a second recrystallization, possibly with activated charcoal to remove color. q3->a3 a4 A4: Strong interaction with silica. Add a basic modifier (0.1-1% triethylamine) to the mobile phase to improve peak shape. q4->a4

Caption: A decision tree for troubleshooting common purification issues.

Q1: My product remains an oil and the HCl salt will not precipitate after adding acid. What's wrong?

A1: This is a common issue that can be attributed to several factors:

  • Insufficient Acid: The solution may not be sufficiently acidic to fully protonate the piperazine nitrogens. Use pH paper or a meter to ensure the pH is strongly acidic (pH < 2). If not, add more HCl solution.

  • Solvent Choice: The CPP-Cl HCl salt may be too soluble in the chosen solvent system. If the solution is too dilute, try concentrating it under reduced pressure. Alternatively, after acidification, you can add an "anti-solvent" (a solvent in which the salt is insoluble, like diethyl ether or hexane) to induce precipitation.

  • Presence of Water: If using a non-aqueous system (e.g., HCl in dioxane), the presence of excess water from the reaction workup can increase the salt's solubility. Ensure the crude oil is reasonably dry before dissolution.

Q2: I performed a flash column chromatography on the free base, but the peaks are tailing badly. How can I fix this?

A2: Tailing is a classic problem when purifying basic compounds like piperazines on standard silica gel.[7] The basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape.

  • Solution: Modify your mobile phase. Add a small amount of a basic modifier to your eluent. The most common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[7] The TEA will compete with your product for the acidic sites on the silica, leading to sharper, more symmetrical peaks. An alternative for very basic compounds is to use a mobile phase containing ammonia in methanol.[7]

Q3: The yield of my recrystallized salt is very low. How can I improve it?

A3: Low yield typically means a significant amount of your product is remaining in the mother liquor.

  • Maximize Precipitation: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature (e.g., 0-5 °C or even lower if your solvent system allows).

  • Concentrate the Mother Liquor: Take the filtrate (mother liquor) from your first filtration and concentrate it by 50-75%. Cool this concentrated solution again to recover a second crop of crystals.[4] Be aware that this second crop may be less pure than the first.

  • Check Solvent Choice: Your product might be too soluble in the recrystallization solvent. You may need to screen for a solvent system where the product is soluble when hot but significantly less soluble when cold.

Frequently Asked Questions (FAQs)

Q: Is column chromatography a viable primary purification method for the oily free base? A: Yes, but it comes with challenges. While flash chromatography can be used, the HCl salt crystallization method is often preferred for its scalability and efficiency.[7] If you must use chromatography, be prepared to address the peak tailing issue as described in the troubleshooting section. A typical solvent system would be a gradient of ethyl acetate in hexane or methanol in dichloromethane, with 0.1-1% triethylamine added to the mobile phase.[7][9]

Q: How do I convert the purified HCl salt back to the oily free base? A: To liberate the free base, dissolve the HCl salt in water and add a base (e.g., 10% aqueous sodium hydroxide or saturated sodium bicarbonate) until the solution is basic (pH > 10).[5][7] The oily free base will separate. Extract the aqueous solution several times with an organic solvent like diethyl ether, dichloromethane, or ethyl acetate.[5][10] Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified oil.[5]

Q: What analytical techniques should I use to assess the purity of my final product? A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for monitoring reaction progress or column chromatography fractions.

  • Melting Point: The purified HCl salt should have a sharp melting point (approx. 198-203 °C).[2] A broad or depressed melting range indicates impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): Used for high-resolution separation and accurate purity assessment.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q: What are the typical storage conditions for the product? A: The hydrochloride salt is a stable solid and can be stored at room temperature in a well-sealed container, protected from moisture. The free base is an oil and should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature (2-8°C) to prevent degradation over time.[1][2]

Data Summary

ParameterValue / ConditionSource
Compound Form Free Base: Oil; HCl Salt: Crystalline Solid[5][7]
HCl Salt Melting Point 198-203 °C[1][2]
Recrystallization Solvents Water, Ethanol[4][8]
Chromatography Modifier 0.1-1% Triethylamine (TEA) in mobile phase[7]
Storage Temperature 2-8 °C (for both forms recommended)[1][2]

References

  • Technical Support Center: Purification of Oily Piperazine Derivatives. (n.d.). Benchchem. Retrieved January 12, 2026.
  • Synthesis of PROCEDURE 2. This compound. (n.d.). PrepChem.com. Retrieved January 12, 2026.
  • CN104402842A - Synthetic method of piperazidines drug intermediate. (2015).
  • Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. (n.d.). PrepChem.com. Retrieved January 12, 2026.
  • This compound hydrochloride | 52605-52-4. (n.d.). ChemicalBook. Retrieved January 12, 2026.
  • How to extract/isolate piperazine from water without distillation?. (2013).
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010). International Journal of Pharmaceutical Sciences Review and Research.
  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026.
  • This compound hydrochloride. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 12, 2026.
  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. (2016).
  • US2919275A - Purification of piperazine. (1959).
  • This compound hydrochloride synthesis. (n.d.). ChemicalBook. Retrieved January 12, 2026.
  • Successful flash chromatography. (n.d.). Biotage. Retrieved January 12, 2026.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem. Retrieved January 12, 2026.
  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2017). PubMed Central.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 12, 2026.

Sources

Troubleshooting 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical N-alkylation reaction. By understanding the underlying mechanisms, you can optimize your synthesis for higher yield and purity.

The synthesis of this compound, a key intermediate for pharmaceuticals like Trazodone, typically involves the reaction of 1-(3-chlorophenyl)piperazine with an alkylating agent such as 1-bromo-3-chloropropane.[1][2][3] While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce overall yield. This guide provides a question-and-answer format to directly address these potential issues.

Core Reaction Pathway

The primary reaction involves the nucleophilic attack of the secondary amine of 1-(3-chlorophenyl)piperazine on the electrophilic carbon of 1-bromo-3-chloropropane. A base is typically used to neutralize the hydrobromic acid formed during the reaction.

ReactionPathway cluster_products Products R1 1-(3-Chlorophenyl)piperazine P1 This compound R1->P1 N-Alkylation R2 1-Bromo-3-chloropropane R2->P1 HX HBr Base Base (e.g., NaOH, K₂CO₃)

Caption: Desired N-alkylation reaction pathway.

Frequently Asked Questions & Troubleshooting

Issue 1: Low Yield and Presence of a Water-Soluble Impurity

Question: My reaction yield is significantly lower than expected, and I'm observing a highly water-soluble byproduct that is difficult to remove. What is the likely cause and how can I prevent it?

Answer: This is a classic symptom of quaternary ammonium salt formation . The desired product, being a tertiary amine, can undergo a second alkylation by 1-bromo-3-chloropropane to form a quaternary ammonium salt.[4][5] This salt is highly polar and thus very soluble in aqueous media, leading to its loss during work-up and complicating extraction.

Causality: The nucleophilicity of the newly formed tertiary amine product is often comparable to or even greater than the starting secondary amine, especially at elevated temperatures. This makes it a competitive nucleophile for the alkylating agent.

Troubleshooting & Mitigation Strategies:

  • Control Stoichiometry: While some procedures use a 1:1 molar ratio of reactants,[1][2] using a slight excess of the 1-(3-chlorophenyl)piperazine can statistically favor the mono-alkylation reaction.[6]

  • Slow Addition of Alkylating Agent: Adding the 1-bromo-3-chloropropane dropwise over an extended period at a low temperature (e.g., 0-10°C) helps to maintain a low concentration of the alkylating agent in the reaction mixture.[2][6][7] This minimizes the chance of the product reacting a second time.

  • Temperature Control: Maintain a low reaction temperature (0-10°C) during the initial addition and allow the reaction to proceed at room temperature.[2][7] Higher temperatures can accelerate the rate of the second alkylation.[6]

  • Choice of Base: Using a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) instead of strong bases like sodium hydroxide can sometimes reduce the rate of side reactions.[8][9]

Analytical Diagnosis: The formation of quaternary salts can be confirmed by LC-MS analysis, where you will observe a new peak with a molecular weight corresponding to the product plus the alkylating agent minus HBr. Due to their ionic nature, these salts often exhibit poor peak shape in reverse-phase HPLC unless an ion-pairing agent is used.

Issue 2: Formation of a High Molecular Weight Impurity

Question: I've identified an impurity with a mass that appears to be a dimer of my starting piperazine with a propyl linker. How is this formed and what can I do?

Answer: You are likely observing the formation of a bis-alkylation product , specifically 1,3-bis(4-(3-chlorophenyl)piperazin-1-yl)propane. This occurs when one molecule of 1-bromo-3-chloropropane reacts with two molecules of 1-(3-chlorophenyl)piperazine.

Causality: This side reaction is favored when there is a localized excess of the piperazine reactant relative to the alkylating agent, or if the reaction is driven to completion for an extended period, allowing the initially formed product to act as an alkylating agent itself (though less likely in this specific case). More commonly, it arises from the bifunctional nature of the alkylating agent.

SideReactions cluster_reactants Reactants cluster_products Side Products CPP 1-(3-Chlorophenyl)piperazine (CPP) Bis Bis-Alkylation Product (2 CPP + BCP) CPP->Bis + Product Product Desired Product CPP->Product BCP 1-Bromo-3-chloropropane (BCP) Allyl Allyl Impurity BCP->Allyl Dehydro- halogenation BCP->Product Quat Quaternary Ammonium Salt (CPP + BCP) Product->Quat + BCP

Caption: Competing side reaction pathways.

Troubleshooting & Mitigation Strategies:

  • Reverse Addition: Instead of adding the alkylating agent to the piperazine, consider adding the piperazine solution slowly to the alkylating agent. This ensures that the alkylating agent is always in slight excess, minimizing the chance for a single molecule to react with two piperazine molecules.

  • Solvent Choice: The choice of solvent can influence reaction rates. A two-phase system (e.g., water/acetone or water/toluene) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can sometimes improve selectivity by controlling the concentration of reactants in the organic phase.[8][10]

  • Monitoring Reaction Progress: Closely monitor the reaction using TLC or LC-MS.[6][8] Stop the reaction as soon as the starting material is consumed to prevent the accumulation of byproducts.

Issue 3: Presence of an Impurity with a Double Bond

Question: My NMR and MS data suggest the presence of an N-allyl impurity. What is the source of this?

Answer: This impurity arises from the dehydrohalogenation of either the 1-bromo-3-chloropropane reactant or the N-(3-chloropropyl) product.[10] Strong bases, particularly at elevated temperatures, can promote an elimination reaction (E2) to form allyl bromide, allyl chloride, or the N-allyl piperazine derivative.

Causality: The protons on the carbon adjacent to the halogen are acidic and can be abstracted by a strong base. This is particularly a problem when using concentrated sodium hydroxide.[10]

Troubleshooting & Mitigation Strategies:

  • Base Selection: Use a weaker base such as potassium carbonate or sodium bicarbonate. If a strong base is required, use a more dilute solution (e.g., 25% NaOH instead of 50%) and maintain strict temperature control.[7]

  • Temperature Control: As with other side reactions, keeping the temperature low minimizes the rate of this elimination reaction.

  • Phase-Transfer Catalysis (PTC): In a PTC system, the concentration of hydroxide in the organic phase is kept low, which can suppress the rate of dehydrohalogenation compared to the desired N-alkylation.[10]

Summary of Recommended Reaction Conditions

The following table summarizes key parameters and their recommended settings to optimize the synthesis and minimize side reactions.

ParameterStandard ConditionOptimized RecommendationRationale
Stoichiometry 1:1 Reactant RatioSlight excess of piperazine (1.1 eq)Statistically favors mono-alkylation.[6]
Temperature Room Temperature0-10°C for addition, then RTMinimizes quaternization and elimination.[2][7]
Addition Method Batch AdditionSlow, dropwise addition of alkylating agentMaintains low [Alkylating Agent].[6]
Base 50% NaOHK₂CO₃ or dilute (e.g., 25%) NaOHReduces risk of dehydrohalogenation.[7][10]
Solvent System Acetone/WaterAcetone/Water or Toluene/Water with PTCCan improve selectivity and control.[8][10]

Experimental Protocol: Optimized Synthesis

This protocol incorporates the troubleshooting strategies discussed above for a more robust synthesis.

Materials:

  • 1-(3-chlorophenyl)piperazine hydrochloride (1.0 eq)

  • 1-bromo-3-chloropropane (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq) or 25% Sodium Hydroxide solution

  • Acetonitrile or Acetone/Water solvent mixture

  • Tetrabutylammonium bromide (TBAB) (optional, ~1 mol%)

Procedure:

  • To a stirred solution of 1-(3-chlorophenyl)piperazine hydrochloride in the chosen solvent system, add the base (e.g., K₂CO₃). If using NaOH, the starting material is dissolved in water/acetone.[1][2]

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add the 1-bromo-3-chloropropane dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC (e.g., chloroform-methanol 9:1) or LC-MS.[8]

  • Upon completion, if a two-phase system is used, separate the organic layer. If an organic solvent like acetonitrile was used, add water and extract the product with a suitable solvent like ethyl acetate or ether.[1]

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product as an oil.[1]

  • The product can be purified by crystallization of its hydrochloride salt. Dissolve the crude oil in a suitable solvent (e.g., acetone) and add a solution of HCl until acidic to precipitate the salt, which can be collected by filtration.[8]

References

  • Gan, L. H., Deen, G. R., Gan, Y. Y., & Chew, C. H. (1996). Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts. Journal of Colloid and Interface Science, 183(2), 329-338. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. PrepChem.com. [Link]

  • Suzhou Jonathan New Materials Technology Co Ltd. (2015). Synthetic method of piperazidines drug intermediate.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • Malamas, M. S., & Jerussi, R. A. (1988). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • Nigam Pharmachem Industries. (n.d.). 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. [Link]

  • Suzhou Jonathan New Materials Technology Co Ltd. (2016). Method for synthesizing piperazine pharmaceutical intermediate.
  • Halpern, M. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. PTC Organics, Inc.[Link]

Sources

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this crucial N-alkylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to improve reaction yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Reagents and Initial Setup

Question 1: My yield is consistently low, even at the start. What are the most critical factors regarding my starting materials and reaction setup?

Answer: Low yields often originate from issues with reagent quality, stoichiometry, or the reaction environment. Let's break down the key checkpoints before you even begin heating the reaction.

  • Purity of 1-(3-chlorophenyl)piperazine: The primary nucleophile, 1-(3-chlorophenyl)piperazine, is often used as a hydrochloride salt. It is crucial to either use the free base directly or ensure its complete in-situ neutralization. Residual acid will quench your base and prevent the piperazine nitrogen from becoming nucleophilic, directly impacting your yield.

  • Quality of 1-bromo-3-chloropropane: This alkylating agent is susceptible to degradation. Over time, it can dehydrohalogenate to form allyl halides[1]. The presence of these impurities can lead to unwanted side products. It is recommended to use freshly distilled or high-purity 1-bromo-3-chloropropane for best results.

  • Strict Anhydrous Conditions: While some protocols use aqueous environments, N-alkylation reactions are generally sensitive to water. Water can hydrolyze the alkylating agent and interfere with the function of certain bases. Unless you are intentionally using a biphasic system (e.g., with a phase-transfer catalyst), ensure your solvent and glassware are thoroughly dried.

  • Inert Atmosphere: Although not always strictly necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, especially if your reaction requires prolonged heating.

Question 2: How do I choose the right solvent and base for this reaction? I've seen protocols using different systems.

Answer: The choice of solvent and base is a classic optimization problem, balancing reactivity, solubility, and side-reaction mitigation. There is no single "best" combination; the optimal choice depends on your specific laboratory conditions and scale.

The reaction is a standard SN2 alkylation. A polar aprotic solvent is generally preferred as it solvates the cation of the base, leaving the anion more "naked" and reactive, without solvating the nucleophile (the piperazine) excessively.

Table 1: Comparison of Common Solvents

SolventTypeBoiling Point (°C)Key Considerations
Acetonitrile (ACN) Polar Aprotic82Excellent choice for SN2 reactions. Good solubility for many organic salts. Relatively easy to remove.
Dimethylformamide (DMF) Polar Aprotic153Higher boiling point allows for higher reaction temperatures if needed. Excellent solvating power. More difficult to remove.
Acetone Polar Aprotic56Often used in protocols with aqueous bases, creating a two-phase system[2][3][4]. Its low boiling point limits the reaction temperature.
Toluene Nonpolar111Primarily used in phase-transfer catalysis (PTC) systems where it acts as the organic phase.

The base's role is to deprotonate the secondary amine of the piperazine (or the hydrochloride salt), generating the active nucleophile. The base should be strong enough to effect deprotonation but not so strong that it promotes elimination side reactions of the alkylating agent[1].

Table 2: Comparison of Common Bases

BaseTypeStrength (pKa of conj. acid)Key Considerations
Potassium Carbonate (K₂CO₃) Inorganic~10.3A very common, cost-effective, and moderately strong base. Its limited solubility in organic solvents often necessitates vigorous stirring or the use of a phase-transfer catalyst[5].
Sodium Hydroxide (NaOH) Inorganic~15.7A strong and inexpensive base. Often used in aqueous solutions in a biphasic system[2][3]. Can promote elimination of 1-bromo-3-chloropropane if conditions are too harsh (high temp/concentration)[1].
Triethylamine (Et₃N) Organic~10.7A soluble organic base. Can be difficult to remove due to its boiling point (89 °C). Its bulkiness can sometimes slow down the desired reaction.

Workflow: Selecting Solvent and Base

Caption: Decision workflow for solvent and base selection.

Section 2: Reaction Execution and Monitoring

Question 3: My reaction is slow and often incomplete. How can I speed it up without generating more impurities?

Answer: This is a common challenge. Increasing temperature is the most obvious way to increase the reaction rate, but it can also accelerate side reactions. A more elegant solution is often the use of a catalyst.

  • Phase-Transfer Catalysis (PTC): This is a highly effective technique for this synthesis, especially when using an inorganic base like K₂CO₃ or NaOH with a water-immiscible solvent like toluene or even in a biphasic acetone/water system. A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), facilitates the transport of the base's anion (carbonate or hydroxide) into the organic phase where the reaction occurs[5][6]. This dramatically increases the reaction rate at milder temperatures, suppressing temperature-dependent side reactions[7].

  • Iodide Catalysis: The reaction involves the displacement of a bromide, which is a good leaving group. However, iodide is an even better leaving group. Adding a catalytic amount of a soluble iodide salt (e.g., NaI or KI) can accelerate the reaction via an in-situ Finkelstein reaction, where the alkyl bromide is transiently converted to the more reactive alkyl iodide.

Question 4: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I avoid them?

Answer: The formation of multiple products points to side reactions, which directly reduce the yield of your desired product.

  • Primary Side Reaction - Dimerization: The most common impurity is the product of double alkylation. The desired product, this compound, still has a nucleophilic piperazine nitrogen. This can react with another molecule of the starting material, 1-(3-chlorophenyl)piperazine, that has been alkylated, leading to a dimer. To minimize this, a slight excess (1.1 to 1.2 equivalents) of the alkylating agent, 1-bromo-3-chloropropane, is often used.

  • Elimination: As mentioned, 1-bromo-3-chloropropane can undergo base-catalyzed elimination to form allyl bromide or allyl chloride[1]. This is more prevalent with strong bases (like concentrated NaOH) and higher temperatures. Using a milder base (K₂CO₃) and moderate temperatures can mitigate this.

  • Intramolecular Cyclization: While less common under these conditions, the product itself could potentially cyclize, though this is generally not a major pathway.

Diagram: Main Reaction vs. Side Reactions

G cluster_main Desired Reaction (SN2) cluster_side Side Reactions A 1-(3-chlorophenyl)piperazine C Product A->C + Base B 1-bromo-3-chloropropane B->C E Allyl Halide (Elimination) B->E + Strong Base / Heat D Dimerization Product C->D + Starting Piperazine

Caption: Competing reaction pathways in the synthesis.

Section 3: Work-up and Purification

Question 5: The work-up procedure seems to result in significant product loss. How can I optimize the extraction and isolation?

Answer: A robust work-up and purification strategy is essential for maximizing the isolated yield. The product is a basic amine, which allows for strategic pH adjustments during extraction.

Recommended Work-up Protocol:

  • Quench and Dilute: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. If you used a solid base, filter it off. Dilute the reaction mixture with an appropriate organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and water.

  • Aqueous Wash: Wash the organic layer with water to remove the inorganic base and salts.

  • Acidic Extraction (Optional but recommended): To separate the basic product from non-basic impurities, extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will become protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

  • Basify and Back-Extract: Separate the acidic aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 10% NaOH solution) until the solution is basic (pH > 10)[2]. The product will precipitate or form an oil. Extract the free base back into an organic solvent (DCM or EtOAc) multiple times.

  • Dry and Concentrate: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil[2][3].

Question 6: My final product is an oil and is difficult to purify. What is the best method for purification?

Answer: The free base of this compound is often an oil, which can be challenging to handle[2][3].

  • Column Chromatography: This is the standard method for purifying organic compounds. A silica gel column using a gradient of a nonpolar solvent (like Hexanes or Heptane) and a polar solvent (like Ethyl Acetate) is typically effective. The polarity can be further adjusted by adding a small amount of triethylamine (~1%) to the eluent to prevent the basic amine product from tailing on the acidic silica gel.

  • Crystallization as a Salt: A highly effective method for purification and handling is to convert the oily free base into a stable, crystalline hydrochloride salt[2][4]. After obtaining the crude oil, dissolve it in a suitable solvent like acetone or isopropanol. Then, slowly add a solution of HCl in a solvent like dioxane or ether until the solution is acidic[5]. The hydrochloride salt will precipitate and can be collected by filtration and washed with cold solvent to yield a pure, solid product[2][4][8].

References

  • Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. PrepChem.com. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate.
  • N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ResearchGate. [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. PTC Organics, Inc. [Link]

Sources

Technical Support Center: Optimizing LC-MS/MS for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting for the robust quantification of CPCPP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a potential genotoxic impurity (GTI) in active pharmaceutical ingredients (APIs) like Trazodone, sensitive and selective analytical methods are crucial.[1][2] This resource synthesizes technical accuracy with practical, experience-driven advice to ensure the integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development and execution of LC-MS/MS methods for CPCPP analysis. The answers are grounded in established analytical principles and published methodologies.

Method Development & Optimization

Q1: What are the recommended starting parameters for LC-MS/MS analysis of CPCPP?

A1: For initial method development, a reversed-phase chromatographic approach coupled with a triple quadrupole mass spectrometer is highly recommended due to its sensitivity and selectivity.[1][2]

  • Liquid Chromatography (LC):

    • Column: A C18 column is a robust starting point. A common choice is a C18 symmetry column (e.g., 100 mm × 4.6 mm, 3.5 µm).[1][2]

    • Mobile Phase: An isocratic mobile phase of 5.0 mM ammonium acetate in acetonitrile and water (e.g., 70:30 v/v) is a good starting point.[1][2] For MS-compatibility when phosphoric acid is used in an HPLC method, it should be replaced with formic acid.[3]

    • Flow Rate: A flow rate of 0.8 mL/min, which can be split to 0.2 mL/min into the MS source, has been successfully used.[1][2]

    • Column Temperature: Maintaining the column oven at 40°C is a reasonable starting temperature.[1]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is the preferred mode for CPCPP and other piperazine derivatives.[1][2]

    • Precursor Ion: The protonated molecule [M+H]⁺ for CPCPP should be targeted. The monoisotopic mass of CPCPP (C13H18Cl2N2) is approximately 272.08 g/mol , so the precursor ion to monitor would be m/z 273.1.

    • Product Ions: Characteristic product ions for piperazine-containing compounds often arise from the fragmentation of the piperazine ring and its substituents. For the related compound m-CPP, a precursor ion of m/z 197.2 yields a product ion of m/z 118.1.[4][5] For CPCPP, a likely fragmentation would involve the loss of the chloropropyl group. A specific transition for CPCPP has been reported as m/z 273.2/120.1.[2] It is crucial to optimize the collision energy for your specific instrument to maximize the intensity of the desired product ion.

Q2: How do I select and optimize the MRM transitions for CPCPP?

A2: The selection and optimization of Multiple Reaction Monitoring (MRM) transitions are critical for the selectivity and sensitivity of the assay.

  • Infusion and Precursor Ion Identification: Begin by infusing a standard solution of CPCPP directly into the mass spectrometer. In positive ESI mode, you should observe a strong signal for the protonated molecule, [M+H]⁺, at approximately m/z 273.1.

  • Product Ion Scan: Perform a product ion scan on the precursor ion (m/z 273.1) to identify the most abundant and stable fragment ions. As mentioned, a key fragment is expected around m/z 120.1.[2]

  • Collision Energy Optimization: For each potential product ion, perform a collision energy optimization experiment. This involves ramping the collision energy and monitoring the intensity of the product ion. The optimal collision energy is the one that produces the highest signal intensity.

  • Select Quantifier and Qualifier Ions: Choose the most intense and specific transition as the "quantifier" for concentration measurements. Select a second, less intense but still specific, transition as the "qualifier" to confirm the identity of the analyte. The ratio of the quantifier to the qualifier should be consistent across all samples and standards.

Q3: What are the key considerations for sample preparation for CPCPP analysis in a drug substance like Trazodone?

A3: Sample preparation is a critical step to minimize matrix effects and ensure accurate quantification.[6] For analyzing CPCPP as an impurity in a Trazodone drug substance, a simple dilution is often sufficient.

  • Dissolution: Dissolve the Trazodone active pharmaceutical ingredient (API) in a suitable diluent. The mobile phase is often a good choice for the diluent to ensure compatibility with the LC system. A concentration of 5.0 mg/mL of the API has been used to achieve a limit of quantification of 0.03 ppm for CPCPP.[1][2]

  • Filtration: After dissolution, filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the LC column or system.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and matrix effects. If a stable isotope-labeled standard for CPCPP is not available, a structurally similar compound that is not present in the sample can be used. For other piperazine compounds, deuterated internal standards like mCPP-D8 have been utilized.[7][8]

Troubleshooting Common Issues

Q4: I am observing significant ion suppression/enhancement. What are the causes and how can I mitigate this?

A4: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis and can significantly impact accuracy and precision.[9] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.[10]

  • Causes:

    • Co-eluting Matrix Components: In API analysis, related substances, excipients, or residual solvents can co-elute with CPCPP. In biological matrices, phospholipids are a common cause of ion suppression.[11]

    • High Analyte Concentration: High concentrations of the main drug substance (e.g., Trazodone) can suppress the ionization of the trace-level impurity (CPCPP).

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Modify the LC gradient or mobile phase composition to better separate CPCPP from interfering matrix components.[9]

    • Optimize Sample Preparation: While simple dilution is often sufficient for API analysis, if matrix effects are severe, a more rigorous sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[6][12]

    • Use a Divert Valve: Program a divert valve to direct the flow from the column to waste during the elution of highly concentrated, interfering compounds (like the API peak) and only direct the flow to the MS source during the elution window of CPCPP.

    • Employ a Suitable Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[10]

    • Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[12] If possible, evaluating the response with an APCI source could be beneficial.

Q5: My peak shape for CPCPP is poor (tailing or fronting). What should I investigate?

A5: Poor peak shape can compromise resolution and integration accuracy.[13]

  • Peak Tailing:

    • Secondary Silanol Interactions: The basic nature of the piperazine moiety in CPCPP can lead to interactions with acidic silanol groups on the silica-based column packing. To mitigate this, use a column with low silanol activity or add a competing base like triethylamine (TEA) to the mobile phase (note: TEA is not MS-friendly). A better MS-compatible approach is to use a mobile phase with a slightly acidic pH (e.g., using formic acid) to ensure the analyte is protonated and less likely to interact with silanols.

    • Column Contamination/Overload: Contaminants from the sample matrix can accumulate on the column. Flush the column with a strong solvent. Also, ensure you are not overloading the column with the sample.

  • Peak Fronting:

    • Column Overload: This is a common cause, especially if the concentration of the analyte is too high. Dilute the sample and re-inject.

    • Incompatible Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the LC-MS/MS analysis of CPCPP.

Problem Potential Causes Recommended Solutions
No or Low Signal - Incorrect MRM transitions or collision energy.- Ion source is dirty or not optimized.- Mobile phase incompatibility (e.g., non-volatile buffers).- Sample degradation.- LC system not delivering flow to MS.- Re-optimize MRM transitions and collision energy by infusing a fresh standard.- Clean the ion source capillary and orifices.[14]- Ensure mobile phase contains only volatile additives (e.g., formic acid, ammonium acetate).- Prepare fresh samples and standards.[14]- Check for leaks and ensure the divert valve is programmed correctly.
Poor Peak Shape (Tailing/Fronting) - Secondary interactions with the column.- Column contamination or aging.- Sample solvent stronger than mobile phase.- Column overload.- Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid).- Use a column with end-capping or low silanol activity.[3]- Flush the column with a strong solvent or replace it.- Dissolve the sample in the initial mobile phase.- Dilute the sample.
Retention Time Shifts - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation or equilibration issues.- Air bubbles in the pump.- Prepare fresh mobile phase daily.- Ensure the column oven is stable.[14]- Allow sufficient time for column equilibration between runs (at least 10 column volumes).[14]- Purge the LC pumps.
High Background Noise - Contaminated mobile phase or solvents.- Contaminated LC system or MS ion source.- Presence of plasticizers or other contaminants (e.g., from collection tubes).- Use high-purity LC-MS grade solvents and additives.- Flush the entire LC system with a strong solvent like isopropanol.- Clean the ion source.- Use glass vials and containers where possible.
Sample Carryover - Adsorption of the analyte in the autosampler or column.- Insufficient needle wash in the autosampler.- Optimize the autosampler wash procedure with a strong solvent.- Inject a blank solvent after a high-concentration sample to check for carryover.- Use a gradient that includes a high organic wash at the end of each run.

Visualizations and Protocols

Experimental Workflow for CPCPP Analysis

The following diagram illustrates a typical workflow for the development and validation of an LC-MS/MS method for CPCPP.

LC-MS/MS Workflow for CPCPP Analysis cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing & Validation prep_std Prepare CPCPP Standard & Internal Standard (IS) Solutions prep_sample Dissolve API Sample (e.g., Trazodone) in Diluent spike_is Spike IS into Sample Solution prep_sample->spike_is filter_sample Filter Sample (0.22 µm filter) spike_is->filter_sample lc_separation LC Separation (C18 Column, Isocratic/Gradient) filter_sample->lc_separation Inject ms_ionization Ionization (Positive ESI) lc_separation->ms_ionization ms_detection MS/MS Detection (MRM Mode) ms_ionization->ms_detection data_acq Data Acquisition ms_detection->data_acq integration Peak Integration & Quantification data_acq->integration validation Method Validation (ICH Guidelines) integration->validation

Caption: Workflow for CPCPP analysis by LC-MS/MS.

Troubleshooting Logic Flow

This diagram provides a logical pathway for diagnosing and resolving common analytical issues.

Troubleshooting Logic Flow node_action node_action node_cause node_cause start Problem Observed? check_signal Signal Issue? (Low/No/Noisy) start->check_signal Yes check_peak Peak Shape Issue? (Tailing/Fronting) check_signal->check_peak No node_action_ms Action: Check MS (Tune, Source, Transitions) check_signal->node_action_ms Yes check_rt Retention Time Shift? check_peak->check_rt No node_action_lc Action: Check LC (Column, Mobile Phase, Sample Solvent) check_peak->node_action_lc Yes node_action_system Action: Check System Stability (Temp, Flow Rate, Mobile Phase Prep) check_rt->node_action_system Yes end_node Issue Resolved check_rt->end_node No node_cause_ms Dirty Source Incorrect Parameters Sample Degradation node_action_ms->node_cause_ms Cause? node_cause_ms->end_node node_cause_lc Column Contamination Secondary Interactions Solvent Mismatch node_action_lc->node_cause_lc Cause? node_cause_lc->end_node node_cause_system Inconsistent Temp/Flow Poor Equilibration Mobile Phase Change node_action_system->node_cause_system Cause? node_cause_system->end_node

Caption: A logical flow for troubleshooting LC-MS/MS issues.

Protocol: LC-MS/MS Method Validation

The developed method for the determination of CPCPP should be validated according to ICH guidelines.[1][2]

  • Specificity: Analyze blank samples (diluent) and samples of the API known to be free of CPCPP to ensure no interfering peaks are present at the retention time of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of CPCPP that can be reliably detected and quantified. This is typically established based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. For CPCPP in Trazodone, an LOD of 0.01 ppm and LOQ of 0.03 ppm have been reported.[1][2]

  • Linearity: Prepare a series of calibration standards over the expected concentration range (e.g., 0.03–1.5 ppm).[1] Plot the peak area response versus concentration and determine the linearity using the correlation coefficient (r²), which should be >0.999.

  • Accuracy and Precision:

    • Precision: Analyze multiple preparations of samples at different concentration levels (e.g., LOQ, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) should be within acceptable limits (e.g., <15%).

    • Accuracy: Determine the recovery of CPCPP by spiking known amounts of the analyte into the sample matrix. The recovery should be within a defined range (e.g., 85-115%).

  • Robustness: Intentionally make small variations to the method parameters (e.g., flow rate ±0.2 units, column temperature ±2°C) and evaluate the impact on the results.[1] The method is considered robust if these small changes do not significantly affect the analytical results.

References

  • Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. (n.d.). SpringerLink. [Link]

  • Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 871(1), 44-54. [Link]

  • Patel, D., Sharma, P., Sanyal, M., & Shrivastav, P. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)piperazine. PubChem. [Link]

  • Welz, A., Graw, M., & Ferstl, A. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • de Oliveira, A. R. M., de Freitas, L. A. R., de Oliveira, A. C. A. X., Costa, E. A., de Siqueira, R. J. B., Tomassini, T. C. B., & dos Santos, J. A. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC. [Link]

  • (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. (2014). ResearchGate. [Link]

  • Welz, A., Graw, M., & Ferstl, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Kast, R. E. (2009). Are we done with trazodone? The potential for damage by m-CPP - A metabolite of trazodone. ResearchGate. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024). ZefSci. [Link]

  • Melzacka, M., Rurak, A., & Vetulani, J. (1979). Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography. PubMed. [Link]

  • Troubleshooting LC-MS. (2023). LCGC International. [Link]

  • Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. [Link]

  • Jian, W., Edom, R. W., & Weng, N. (2004). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]

  • LC-MS Troubleshooting. (n.d.). CHROMacademy. [Link]

  • Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Panchal, H., & Suthar, D. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 350-356. [Link]

  • Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (2021). ResearchGate. [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]

  • Peters, F. T., Martinez-Ramirez, J. A., & Maurer, H. H. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]

  • Yin, L., & Li, W. (2012). Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. Future Science. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • This compound hydrochloride(52605-52-4) MS spectrum. (n.d.). ChemSrc. [Link]

Sources

Storage conditions to prevent degradation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of this compound and its common hydrochloride salt form. As a bifunctional molecule containing a substituted piperazine ring and a reactive chloropropyl chain, its stability is paramount for ensuring experimental reproducibility and the integrity of downstream applications. This document moves beyond simple storage instructions to explain the underlying chemical principles of its degradation, offering troubleshooting advice and validation protocols to empower users to maintain the long-term viability of this critical research compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the ideal long-term storage conditions for solid this compound?

For maximum shelf-life and to prevent degradation, the compound in its solid, powdered form should be stored under the tightly controlled conditions summarized below. The recommended shelf life under these conditions is typically up to two years.[1]

ParameterRecommended ConditionRationale & Key Considerations
Temperature 2-8°C (Refrigerated) While stable at room temperature for short periods, refrigeration minimizes thermal degradation kinetics. Phenyl piperazines, as a class, show enhanced stability at refrigerated or frozen temperatures compared to ambient conditions.[2]
Atmosphere Inert Gas (Argon or Nitrogen) The compound is susceptible to oxidation and is hygroscopic.[1][3] Storing under an inert, dry atmosphere in a tightly sealed container minimizes contact with oxygen and atmospheric moisture.[4]
Light Protection from Light (Amber Vial) The aryl chloride moiety is susceptible to photodegradation.[5][6] Storage in an amber glass vial or in a dark location is mandatory to prevent light-induced decomposition.[1][4]
Container Tightly Sealed Glass Vial Glass is preferred over plastic to prevent potential leaching and to provide a superior barrier against moisture and air. The container must be sealed securely.[7][8]
Incompatibilities Store away from Strong Oxidizing Agents & Strong Bases The piperazine nitrogen atoms are susceptible to oxidation, and the alkyl chloride can be eliminated or substituted under strongly basic conditions.[4][9][10]
Q2: Why are these specific storage conditions so critical? What are the primary degradation pathways I need to prevent?

The molecular structure of this compound contains several reactive sites that make it vulnerable to specific degradation pathways if not stored correctly. Understanding these mechanisms is key to preventing compound loss.

The primary degradation pathways are:

  • Hydrolysis: The terminal alkyl chloride (chloropropyl group) is susceptible to hydrolysis, where water acts as a nucleophile to displace the chloride, forming a hydroxyl group. This reaction can be accelerated by acidic or alkaline conditions.[11][12] Furthermore, the piperazine ring readily absorbs water from the air, which can facilitate this process.[13][14]

  • Oxidation: The two nitrogen atoms in the piperazine ring are potential sites for oxidation, especially in the presence of atmospheric oxygen and trace metal catalysts.[15][16] This can lead to the formation of N-oxides or other oxidative degradation products, which may present as a discoloration (e.g., yellowing) of the white powder.

  • Photodegradation: Aromatic chlorides (the chlorophenyl group) can absorb UV light, leading to the cleavage of the carbon-chlorine bond.[5][17] This photochemical reaction can initiate a cascade of radical reactions, leading to complex mixtures of impurities and a significant loss of the parent compound.

The following diagram illustrates how environmental factors directly trigger these degradation routes.

F1 Moisture / Humidity C Intact Compound F1->C attacks C-Cl bond & piperazine ring F2 Oxygen (Air) F2->C attacks piperazine N atoms F3 UV / Light Exposure F3->C cleaves aryl C-Cl bond F4 High Temperature P1 Hydrolysis F4->P1 Accelerates P2 Oxidation F4->P2 Accelerates P3 Photodegradation F4->P3 Can Accelerate C->P1 C->P2 C->P3

Caption: Key environmental factors and their corresponding degradation pathways.

Q3: I accidentally left my vial on the lab bench over a weekend. Is the compound still usable?

This is a common scenario that introduces risk from three factors: light exposure, temperature fluctuations, and humidity.

  • Expert Analysis: Phenyl piperazines are known to be less stable at room temperature compared to refrigerated conditions.[2] A weekend at ambient temperature (~20-25°C) combined with exposure to typical laboratory lighting significantly increases the risk of both photodegradation and slow oxidation.

  • Recommended Action:

    • Visual Inspection: Check for any change in color from the original white/off-white powder. Any yellowing or clumping is a sign of potential degradation.

    • Qualification is Required: Do not assume the compound is viable for a sensitive quantitative experiment. Its purity is now uncertain.

    • Tier 1 Check (Simple): Perform a melting point analysis. The literature melting point for the HCl salt is in the range of 198-203°C.[4] A significant depression or broadening of the melting range suggests the presence of impurities.

    • Tier 2 Check (Definitive): For critical applications, re-qualify the material using an analytical technique like HPLC-UV to assess purity or LC-MS to identify potential degradation products. Compare the results to a certified reference standard or a previously validated batch.

Q4: My solid compound, which was originally white, has turned slightly yellow. What does this indicate and what should I do?

A color change from white to yellow or tan is a classic indicator of chemical degradation, most commonly due to oxidation or photodegradation.

  • Causality: The formation of oxidized species on the piperazine ring or the generation of complex photoproducts from the aryl chloride can result in chromophores that absorb visible light, appearing yellow.[6]

  • Troubleshooting Steps:

    • Cease Use in Critical Assays: Do not use this material for experiments where concentration and purity are critical, as the molar mass of the active compound is no longer accurate.

    • Review Storage History: Identify the lapse in storage protocol (e.g., loose cap, exposure to light) that likely caused the issue.

    • Consider Purification (Advanced Users): If a significant amount of material is affected and replacing it is not feasible, recrystallization may be an option to remove impurities. However, this requires analytical validation (e.g., NMR, HPLC) to confirm the purity of the recovered material.

    • Proper Disposal: For most labs, the safest and most efficient course of action is to dispose of the degraded batch according to your institution's safety guidelines and obtain a fresh supply.

Experimental Protocols

Protocol 1: Recommended Handling and Aliquoting of Solid Compound

This protocol is designed to minimize exposure to atmospheric contaminants during handling, preserving the integrity of the bulk supply.

Objective: To weigh and prepare aliquots of the compound while minimizing exposure to light, moisture, and oxygen.

Materials:

  • Stock vial of this compound

  • Spatula

  • Analytical balance

  • Amber glass vials with screw caps and PTFE liners

  • Source of inert gas (Argon or Nitrogen) with tubing

  • Glove box or glove bag (Ideal, but not mandatory if procedure is done quickly)

Procedure:

  • Equilibration: Before opening, allow the main stock container to warm to room temperature for at least 30-60 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere: If not using a glove box, gently flush the analytical balance chamber and the new aliquot vials with a slow stream of inert gas.

  • Weighing: Quickly weigh the desired amount of powder into a pre-tared amber vial. Minimize the time the stock vial is open.

  • Inert Gas Blanket: Before sealing the new aliquot vial (and the main stock vial), gently flush the headspace with inert gas for 5-10 seconds.

  • Sealing: Immediately and tightly seal the vials. For extra protection, wrap the cap-vial interface with parafilm.

  • Labeling & Storage: Clearly label the aliquot with the compound name, date, and concentration/mass. Immediately return the stock vial and the new aliquots to refrigerated (2-8°C), dark storage.

A Equilibrate Stock Vial to Room Temperature B Prepare Balance & Aliquot Vials (Flush with Inert Gas) A->B C Quickly Weigh Powder into Amber Vial B->C D Flush Headspace of ALL Vials with Inert Gas C->D E Tightly Seal Vials (Use Parafilm) D->E F Label and Return to 2-8°C Dark Storage E->F

Caption: Standard workflow for aliquoting the solid compound.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively assess the purity of a new or aged batch of the compound.

Methodology: This is a general reverse-phase HPLC (RP-HPLC) method. The exact column and gradient may need optimization for your specific system.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar)

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Dilute this stock to a working concentration of ~50 µg/mL using the same 50:50 diluent.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 10% B

    • 8.0 min: 10% B

  • Analysis:

    • Inject the prepared sample.

    • Integrate the area of all peaks detected.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Interpretation: A pure, stable sample should show a single major peak with >98% area.[1] The appearance of new, significant peaks (especially earlier-eluting ones which may be more polar hydrolysis products) indicates degradation.

References

  • Muby Chemicals. (n.d.). 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier. Retrieved from [Link]

  • Liu, J. (2023). Detection, Treatment and Remediation for Organochlorines. MATEC Web of Conferences, 377, 01015. Retrieved from [Link]

  • Ng, J., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 115-121. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Material Safety Data Sheet: 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine monohydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link].

  • Anonymous. (2019). Advanced Oxidation Processes for the Degradation of Organochlorine Pesticides. International Journal of Environmental Research and Development. Retrieved from [Link]

  • Scribd. (n.d.). MSDS 1 - (3-Chlorophenyl) - 4 - (3-Chloropropyl) Piperazine Monohydrochloride. Retrieved from [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Cothran, R. O., et al. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 79-87. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Phosgene. In Wikipedia. Retrieved from [Link]

  • Bunce, N. J., & Gallacher, J. C. (1982). Photolysis of aryl chlorides with dienes and with aromatic amines. The Journal of Organic Chemistry, 47(10), 1955–1958. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Piperazine. In Wikipedia. Retrieved from [Link]

  • Kubatova, A., et al. (2001). Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions. Molecules, 6(2), 164-173. Retrieved from [Link]

  • Lin, S.-H., & Chang, C.-C. (2000). Photodegradation mechanism and rate improvement of chlorinated aromatic dye in non-ionic surfactant solutions. Journal of Environmental Science and Health, Part A, 35(4), 547-562. Retrieved from [Link]

  • Rahm, S., et al. (2006). Hydrolysis of Environmental Contaminants as an Experimental Tool for Indication of Their Persistency. Environmental Science & Technology, 40(11), 3562-3567. Retrieved from [Link]

  • McNeill, K., & Wammer, K. H. (2018). Chlorine in Water and Air: The Effects of Sodium Chloride on Pollutant Photodegradation in Seawater and Sea Ice, and Indoor Hypochlorous Acid Levels Following Surface Cleaning with Bleach. University of Saskatchewan. Retrieved from [Link]

  • Karigar, C. S., & Rao, S. S. (2011). Photobiodegradation of halogenated aromatic pollutants. Applied Microbiology and Biotechnology, 92(2), 249-261. Retrieved from [Link]

  • Lin, K., et al. (2018). The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR. Forests, 9(10), 633. Retrieved from [Link]

  • Einbu, A., et al. (2016). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 55(29), 8003-8011. Retrieved from [Link]

  • Tanthana, J., & Rochelle, G. T. (2017). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Energy Procedia, 114, 1572-1581. Retrieved from [Link]

  • Gao, H., et al. (2018). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. International Journal of Greenhouse Gas Control, 78, 285-294. Retrieved from [Link]

  • Nielsen, P. T., et al. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. International Journal of Greenhouse Gas Control, 15, 124-131. Retrieved from [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting HPLC analyses of piperazine-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of peak tailing with these basic compounds. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols to restore peak symmetry and ensure the accuracy and reliability of your chromatographic results.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding peak tailing in the HPLC analysis of piperazine compounds.

Q1: What is peak tailing and why is it a problem?

Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] It is problematic because it can obscure the resolution of closely eluting peaks, lead to inaccurate peak integration, and compromise the overall precision and accuracy of your quantitative analysis.[2][3]

Q2: Why are piperazine compounds particularly prone to peak tailing?

Piperazine and its derivatives are basic compounds containing amine functional groups.[4] In reversed-phase HPLC, these basic groups can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases, leading to secondary retention mechanisms that cause peak tailing.[5][6]

Q3: What is the first thing I should check if I observe peak tailing?

Before delving into complex method development, it's prudent to rule out simpler system-related issues.[7] Ensure that your mobile phase is correctly prepared and that there are no leaks in the system.[2][7] Also, verify that the column is not overloaded with the sample.[2]

Q4: How does the mobile phase pH affect the peak shape of piperazine compounds?

The mobile phase pH is a critical parameter that dictates the ionization state of both the piperazine analyte and the stationary phase's residual silanol groups.[8] Operating at a pH that is not optimized can exacerbate secondary interactions and lead to significant peak tailing.[9][10]

Q5: Can the HPLC system itself contribute to peak tailing?

Yes, extra-column effects, such as excessive tubing length or dead volumes in connections, can cause peak broadening and tailing.[2][3] Additionally, interactions between the analyte and stainless-steel components of the HPLC system can also contribute to poor peak shape.[2]

In-Depth Troubleshooting Guides

Issue 1: Secondary Interactions with Residual Silanol Groups

The "Why": Understanding the Root Cause

The primary culprit behind peak tailing for basic compounds like piperazine in reversed-phase HPLC is the interaction with residual silanol groups (Si-OH) on the silica-based stationary phase.[5][11] These silanol groups are acidic and can become deprotonated (Si-O-), especially at mid-range pH values, creating negatively charged sites.[12] The positively charged, protonated piperazine molecules are then attracted to these sites through strong ionic interactions, creating a secondary retention mechanism that delays their elution and results in a tailing peak.[5][13]

Troubleshooting Workflow for Silanol Interactions

Silanol_Interactions start Peak Tailing Observed check_pH Is Mobile Phase pH Optimized? start->check_pH adjust_pH Adjust Mobile Phase pH check_pH->adjust_pH No use_additive Incorporate a Competing Base (e.g., TEA) check_pH->use_additive Yes, but tailing persists adjust_pH->use_additive Tailing Persists end Symmetrical Peak Achieved adjust_pH->end Problem Solved change_column Select a More Inert Column use_additive->change_column Tailing Persists use_additive->end Problem Solved change_column->end Problem Solved

Caption: Troubleshooting workflow for addressing peak tailing caused by silanol interactions.

Step-by-Step Protocols:

1. Mobile Phase pH Adjustment:

  • Rationale: Lowering the mobile phase pH (typically to between 2.5 and 3.5) will protonate the acidic silanol groups, neutralizing their negative charge and minimizing the ionic interaction with the protonated basic analyte.[5][14][15]

  • Protocol:

    • Prepare a buffer, such as phosphate or formate, with a pKa close to the desired mobile phase pH to ensure adequate buffering capacity.

    • Adjust the pH of the aqueous portion of the mobile phase using an appropriate acid (e.g., phosphoric acid or formic acid) before adding the organic modifier.

    • It is recommended to operate at a pH at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.

2. Incorporating a Competing Base:

  • Rationale: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the residual silanol groups.[14][16][17] The competing base will preferentially interact with the active silanol sites, reducing their availability to interact with the piperazine analyte.[17][18]

  • Protocol:

    • Add triethylamine (TEA) to the mobile phase at a concentration of 0.1-0.5% (v/v).

    • Adjust the mobile phase pH after the addition of TEA.

    • Be aware that TEA can be difficult to remove from the column, so it may be necessary to dedicate a column for methods using this additive.[19]

3. Column Selection:

  • Rationale: Modern HPLC columns are designed to minimize the impact of residual silanols. Consider switching to a column with a more inert stationary phase.

  • Column Options:

    • End-capped Columns: These columns have been treated to block a significant portion of the residual silanol groups.[5]

    • Hybrid Silica Columns: These columns incorporate organic modifications into the silica backbone, making them more resistant to high pH and reducing silanol activity.

    • Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which can help to shield the analyte from residual silanols.[3][20]

    • Positively Charged Surface Columns: These columns are specifically designed for basic compounds and can repel the positively charged analyte from the surface, improving peak shape.[21]

Column TypeMechanism of ActionIdeal for Piperazine Analysis?
Standard C18 Prone to secondary interactions with silanols.Not ideal without mobile phase optimization.
End-capped C18 Reduced silanol activity due to blocking of active sites.Good starting point.
Hybrid Silica Reduced silanol activity and increased pH stability.Excellent choice, especially for high pH methods.
Polar-Embedded Shielding of residual silanols.Very effective for improving peak shape.[20]
Positively Charged Surface Charge repulsion of basic analytes.[21]Highly recommended for piperazine compounds.
Issue 2: Metal Chelation

The "Why": Understanding the Root Cause

Trace metal impurities within the silica matrix of the HPLC column or from the stainless-steel components of the HPLC system (e.g., frits, tubing) can act as active sites for chelation with analytes containing electron-donating groups, such as the amines in piperazine.[2][15] This interaction can lead to significant peak tailing.

Troubleshooting Workflow for Metal Chelation

Metal_Chelation start Peak Tailing Observed check_additive Is a Chelating Agent Used? start->check_additive add_chelator Add a Chelating Agent (e.g., EDTA) to Mobile Phase check_additive->add_chelator No passivate_system Passivate the HPLC System check_additive->passivate_system Yes, but tailing persists add_chelator->passivate_system Tailing Persists end Symmetrical Peak Achieved add_chelator->end Problem Solved passivate_system->end Problem Solved

Caption: Troubleshooting workflow for addressing peak tailing caused by metal chelation.

Step-by-Step Protocols:

1. Use of a Chelating Agent:

  • Rationale: Adding a chelating agent to the mobile phase can help to sequester metal ions, preventing them from interacting with the analyte.

  • Protocol:

    • Incorporate a low concentration of a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your mobile phase. A starting concentration of 0.1-0.5 mM is often sufficient.

    • Ensure the chelating agent is soluble in your mobile phase and does not interfere with your detection method.

2. HPLC System Passivation:

  • Rationale: Passivation is a process that removes free iron and other metallic contaminants from the surfaces of the stainless-steel components of the HPLC system and forms a protective oxide layer.[22] This reduces the potential for metal-analyte interactions.[23][24]

  • Protocol (General Guidance - Always consult your instrument manufacturer's recommendations):

    • Remove the HPLC column from the system and replace it with a union.

    • Flush the system with a sequence of solvents, typically starting with water, followed by an acid solution (e.g., nitric acid or citric acid), and then a final rinse with water until the eluent is neutral.[22][24][25]

    • A common passivation procedure involves flushing with 6M nitric acid.[24]

    • Thoroughly flush the system with your mobile phase before reinstalling the column.

Issue 3: Inappropriate Mobile Phase Composition

The "Why": Understanding the Root Cause

Beyond pH, the choice of organic modifier and the overall strength of the mobile phase can influence peak shape. A mobile phase that is too weak can lead to longer retention times and increased opportunity for secondary interactions. Conversely, a solvent mismatch between the sample diluent and the mobile phase can cause peak distortion.[2]

Step-by-Step Protocols:

1. Optimizing the Organic Modifier:

  • Rationale: Different organic modifiers (e.g., acetonitrile, methanol) have different properties and can influence selectivity and peak shape.[26]

  • Protocol:

    • If you are using acetonitrile, try substituting it with methanol, or vice versa.

    • Experiment with different ratios of organic modifier to aqueous buffer to find the optimal mobile phase strength for your analyte.

2. Matching Sample Diluent to Mobile Phase:

  • Rationale: Injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase can cause the analyte band to spread at the head of the column, leading to peak distortion.

  • Protocol:

    • Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.

    • If a different solvent must be used, keep the injection volume as small as possible.

References

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Common Causes Of Peak Tailing in Chrom
  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc..
  • Exploring the Role of pH in HPLC Separ
  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Column Selection: Core to Method Development (Part I). (2025).
  • Troubleshooting Peak Shape Problems in HPLC.
  • Overcoming Peak Tailing of Basic Analytes in Silica Type A St
  • The use of Mobile Phase pH as a Method Development Tool. (2020).
  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021). LCGC North America.
  • The use of triethylamine in certain analytical chemistry applications as a mobile phase modifier. (2025). BDMAEE.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). Alwsci.
  • How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex.
  • Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. (2025). MicroSolv.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Control pH During Method Development for Better Chrom
  • What are the Common Peak Problems in HPLC. (2023).
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). MDPI.
  • HPLC Column Selection - how to choose the right column. Analytics-Shop.
  • Successful passiv
  • Cleaning and Passivation of Liquid Chromatography. (2024).
  • Methods for the Passivation of HPLC Instruments and Columns. (2023).
  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
  • HPLC Column Selection Guide. SCION Instruments.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025).
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Passivation of stainless steel-based HPLC and IC instruments. Diduco.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • What is the Definition of Passivating and Purging in HPLC - FAQ. (2025). MicroSolv.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (2025).
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc..
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC Europe.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chrom
  • What is the effect of free silanols in RPLC and how to reduce it?. (2023). Pharma Growth Hub.
  • HPLC Tips Peak Tailing. (2022). YouTube.
  • HPLC Methods for analysis of Piperazine.
  • HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex.
  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. (2018). LCGC Europe.

Sources

Technical Support Center: Minimizing Impurity Formation During Trazodone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Trazodone Synthesis. As Senior Application Scientists, we understand the challenges researchers face in achieving high purity and yield. This guide is designed to provide in-depth, practical solutions to common issues encountered during the synthesis of trazodone, with a focus on minimizing impurity formation. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the robustness of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in trazodone synthesis and what are their sources?

A1: The most prevalent impurities in trazodone synthesis are typically process-related, arising from starting materials, intermediates, and side reactions.[1] These can include:

  • Starting Material Residues: Unreacted 1-(3-chlorophenyl)piperazine and 2-(3-chloropropyl)-[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one are common.

  • Alkylating Agent Impurities: Residuals from alkylating agents used in the synthesis, such as 1-bromo-3-chloropropane or 2,2-dichloroethylamine, can persist in the final product and are often genotoxic.[2][5]

  • Over-alkylation Products: Dimerization or the formation of products where multiple trazodone moieties are linked can occur.

  • Degradation Products: Trazodone can degrade under certain conditions, such as exposure to light or in acidic or oxidative environments, leading to the formation of N-oxides and other degradation products.[6]

  • Nitrosamine Impurities: The potential for nitrosamine formation exists, particularly if secondary amines and nitrosating agents are present under favorable conditions.[1]

A comprehensive impurity profile is essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

Q2: How can I minimize the formation of genotoxic alkylating agent impurities?

A2: Minimizing genotoxic impurities is a critical aspect of trazodone synthesis. An effective strategy involves a purification process where a basic aqueous solution is added to an organic solution of trazodone.[2] This method has been shown to significantly reduce the levels of harmful alkylating agents to less than 15 ppm, and in some cases, even below 2.5 ppm.[2][5]

Here's a breakdown of the causative factors:

  • Basification: The addition of a base, such as sodium hydroxide or potassium carbonate, facilitates the scavenging of residual acidic alkylating agents by converting them into more water-soluble forms that can be partitioned into the aqueous phase.

  • Phase Separation: The subsequent separation of the organic and aqueous phases effectively removes these impurities from the trazodone-containing organic layer.

  • Temperature: Heating the mixture to at least 40°C for a minimum of 30 minutes can enhance the efficiency of this purification step.[2]

Q3: My reaction is sluggish and yields are low. What could be the cause and how can I improve it?

A3: Sluggish reactions and low yields in trazodone synthesis can often be attributed to poor solubility of reactants or inefficient reaction conditions. One effective technique to overcome this is the use of phase-transfer catalysis (PTC).[3]

Causality: Trazodone synthesis often involves the reaction of a water-soluble component with an organic-soluble component. PTC facilitates the transfer of a reactant from the aqueous phase to the organic phase, where the reaction occurs, thereby increasing the reaction rate and overall yield.[3] Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst in this context.[7]

Microwave-assisted synthesis has also emerged as a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes and improving yields.[7][8]

Troubleshooting Guide

This section provides a structured approach to troubleshooting specific issues you may encounter during your trazodone synthesis experiments.

Issue Potential Cause(s) Recommended Action(s) Scientific Rationale
High levels of unreacted 1-(3-chlorophenyl)piperazine Incomplete reaction; Sub-optimal reaction time or temperature; Inefficient mixing.Increase reaction time and/or temperature. Ensure vigorous stirring. Consider using a phase-transfer catalyst like TBAB.[3][7]Increasing reaction parameters drives the reaction towards completion. PTC enhances the interaction between reactants in different phases.[3]
Presence of N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine impurity This is a key intermediate and its presence indicates an incomplete final coupling step.[2]Optimize the final coupling reaction conditions (base, solvent, temperature). Ensure the preceding step to form this intermediate has gone to completion.Driving the final nucleophilic substitution to completion will consume this intermediate and increase the yield of trazodone.
Formation of trazodone N-oxide impurities Exposure of the reaction mixture or final product to oxidizing conditions or light.[6]Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). Protect the product from light during storage.Minimizing exposure to oxygen and UV light prevents the oxidation of the nitrogen atoms in the trazodone molecule.[6]
Inconsistent results between batches Variations in raw material quality; Inconsistent reaction conditions (temperature, time, addition rates); Inefficient purification.Qualify all starting materials and reagents before use. Implement strict process controls for all critical parameters. Validate the purification method to ensure its robustness.Consistency in raw materials and process parameters is fundamental to achieving reproducible results in chemical synthesis.
Visualizing the Core Synthesis and a Key Impurity Pathway

To better understand the synthesis of trazodone and the formation of a common impurity, the following diagrams illustrate the key transformations.

G cluster_synthesis Trazodone Synthesis A 1-(3-chlorophenyl)piperazine C Trazodone A->C Base, Solvent (e.g., NaH, dioxane) [13] B 2-(3-chloropropyl)-[1,2,4]triazolo [4,3-a]pyridin-3(2H)-one B->C

Caption: Core synthetic route to Trazodone.

G cluster_impurity Dimer Impurity Formation Traz Trazodone Dimer Trazodone Dimer Impurity Traz->Dimer Side Reaction AlkylatingAgent Excess Alkylating Agent (e.g., 1-bromo-3-chloropropane) AlkylatingAgent->Dimer

Caption: Formation pathway of a dimer impurity.

Experimental Protocols

Protocol 1: Purification of Trazodone to Reduce Alkylating Agent Impurities

This protocol is adapted from a patented method for producing highly purified trazodone.[2]

Objective: To reduce the content of genotoxic alkylating agents in a crude trazodone sample.

Materials:

  • Crude Trazodone in an organic solvent (e.g., toluene)

  • Aqueous solution of a basic compound (e.g., 5% w/v Sodium Hydroxide)

  • Separatory funnel

  • Heating mantle and condenser

  • Rotary evaporator

Procedure:

  • Prepare an organic phase containing the crude trazodone in a suitable organic solvent.

  • Prepare an aqueous phase containing at least one basic compound.

  • Add the basic aqueous solution to the organic solution of trazodone in a reaction vessel equipped with a stirrer and condenser.

  • Heat the mixture to a temperature of at least 40°C for a minimum of 30 minutes with continuous stirring.

  • After heating, transfer the mixture to a separatory funnel and allow the phases to separate.

  • Separate the organic phase from the aqueous phase. The aqueous phase now contains the majority of the water-soluble impurities.

  • Wash the organic phase with water to remove any residual base.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain purified trazodone.

  • If desired, the trazodone base can be converted to its hydrochloride salt by acidification with hydrochloric acid.[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A robust HPLC method is crucial for the accurate quantification of trazodone and its related impurities.[4][9]

Objective: To separate and quantify trazodone and its process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 ODS column (e.g., 4.6mm x 250mm, 10µm)[4]

Chromatographic Conditions (Example): [4]

  • Mobile Phase: A mixture of methanol, acetonitrile, tetrahydrofuran, and 0.5% trifluoroacetic acid (e.g., 180:180:40:600 v/v/v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 252 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Procedure:

  • Prepare a standard solution of trazodone hydrochloride of known concentration in the mobile phase.

  • Prepare a sample solution of the trazodone batch to be tested at a similar concentration.

  • Prepare solutions of known impurities at appropriate concentrations for limit of detection (LOD) and limit of quantification (LOQ) determination.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.

  • Validate the method for specificity, linearity, precision, and accuracy as per ICH guidelines.[4][9]

References

  • What Did the Patent for the Synthesis of Highly Purified Trazodone Bring? - proLékaře.cz. [Link]

  • This thesis studied the process of reaction and analytical methods in the synthesis of Trazodone. - Theses.cz. [Link]

  • Development and validation of liquid chromatogrphic method for Trazodone hydrochloride - Journal of Chemical and Pharmaceutical Research. [Link]

  • Development and validation of liquid chromatographic method for trazodone hydrochloride - Scholars Research Library. [Link]

  • Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT 1A Ligands: Binding and Docking Studies - MDPI. [Link]

  • Development and validation of liquid chromatographic method for trazodone hydrochloride - ResearchGate. [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - MDPI. [Link]

  • A process for the preparation of Trazodone and its hydrochloride - Technical Disclosure Commons. [Link]

  • Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing). [Link]

  • Trazodone-impurities - Pharmaffiliates. [Link]

  • Trazodone Impurities - SynZeal. [Link]

  • An improved process for the preparation of trazodone and hydrochloride salt thereof - Google P
  • Trazodone Impurities and Related Compound - Veeprho. [Link]

  • Trazodone - PubChem. [Link]

  • Trazodone EP Impurity E - SynZeal. [Link]

Sources

Safe handling procedures for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

This guide provides comprehensive safety procedures, troubleshooting, and frequently asked questions for researchers and professionals working with this compound (CAS No: 52605-52-4), hereafter referred to as CPCPP-HCl (for its common hydrochloride salt form). The information herein is designed to ensure user safety and experimental integrity.

Section 1: Core Safety & Handling FAQs

This section addresses the most common questions regarding the fundamental safety precautions and handling characteristics of CPCPP-HCl.

Q1: What are the primary hazards I should be aware of before working with CPCPP-HCl?

A1: CPCPP-HCl is classified as an irritant and may be harmful.[1][2] The primary hazards, according to the Globally Harmonized System (GHS), are:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[2][3][4]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[2][3][4]

  • Respiratory Tract Irritation (H335): May cause irritation to the respiratory system if inhaled as a dust or aerosol.[2][3][4]

  • Acute Oral Toxicity (H302): Some data suggests it may be harmful if swallowed.[2][5]

It is crucial to recognize that the toxicological properties of this material have not been fully investigated, warranting a cautious approach.[6][7] Always handle this compound as if it were potentially more hazardous than currently classified.

GHS Hazard Classification Code Description
Skin Corrosion/IrritationH315Causes skin irritation.[2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][3]
Acute Toxicity, OralH302Harmful if swallowed.[2][5]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling CPCPP-HCl?

A2: A multi-layered PPE approach is required to prevent exposure via all potential routes (skin, eyes, inhalation).

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be used in addition to goggles if there is a significant splash risk.

  • Hand Protection: Wear appropriate protective gloves, such as nitrile gloves. For prolonged or repeated contact, a glove with a higher protection class (breakthrough time >240 minutes) is recommended.[7] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[7][8]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[6][7] Ensure clothing is laundered separately from personal items.[9]

  • Respiratory Protection: Use a NIOSH-approved N95 dust mask or a higher-level respirator whenever handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[6]

Q3: How should I properly store CPCPP-HCl to ensure its stability and safety?

A3: Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the compound in its original, tightly closed container to minimize air and moisture contact.[3][6]

  • Environment: Store in a cool, dry, and well-ventilated area.[1][3][6] A recommended storage temperature is often between 2-8°C.[10]

  • Incompatibilities: The compound must be stored away from strong oxidizing agents and strong bases.[3][6][7] Contact with these substances can lead to vigorous and potentially dangerous reactions.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][9]

Property Value
Appearance White to off-white powder/crystalline powder.[1][3]
Molecular Formula C₁₃H₁₈Cl₂N₂ · HCl.[3]
Molecular Weight 309.66 g/mol .[2][3]
Melting Point 198-203 °C.[3][10]
Solubility Soluble in warm DMSO and warm Methanol.[3][10] Also reported as soluble in water and ethanol.[1]

Q4: I'm setting up a new workspace to handle CPCPP-HCl. What engineering controls are essential?

A4: Engineering controls are the first and most effective line of defense against exposure.

  • Ventilation: All handling of the solid powder that could generate dust must be performed in a certified chemical fume hood.[8] If a fume hood is not available, a local exhaust system is necessary. General dilution ventilation is the minimum requirement but is less preferred.[3]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[8]

  • Workspace Design: Designate a specific area for handling this compound to prevent cross-contamination. The work surface should be made of a material that is easy to decontaminate.

Section 2: Troubleshooting Experimental Procedures

This section provides practical advice for common issues encountered during experimental work with CPCPP-HCl.

Q1: The compound is not dissolving as expected in my solvent. What should I do?

A1: Solubility issues can arise from several factors. CPCPP-HCl is reported to be soluble in warm DMSO and warm methanol.[3][10] It is also described as soluble in water and other polar solvents.[1]

  • Causality: The hydrochloride salt form generally enhances aqueous solubility compared to the free base. However, like many organic salts, the dissolution rate can be slow.

  • Troubleshooting Steps:

    • Gentle Warming: As indicated by its known solubility profile, gently warming the solvent can significantly improve the dissolution rate. Use a water bath and monitor the temperature carefully.

    • Sonication: Using an ultrasonic bath can help break up aggregates and accelerate dissolution without excessive heating.

    • Solvent Choice: If your protocol allows, confirm you are using an appropriate solvent. If solubility remains an issue in aqueous buffers, consider preparing a concentrated stock solution in a solvent like DMSO and then diluting it into your aqueous medium, provided the final DMSO concentration is compatible with your experiment.

    • pH Adjustment: The pH of your aqueous solution can impact the solubility of piperazine salts. Check if adjusting the pH is permissible for your application and could aid dissolution.

Q2: I opened a new bottle and the powder appears clumpy or aggregated. Is it still usable?

A2: The compound is described as hydroscopic (hygroscopic), meaning it can absorb moisture from the air.[1] This is the most likely cause of clumping.

  • Causality: Moisture absorption can lead to aggregation and may affect the accuracy of weighing. While it doesn't necessarily mean the compound has degraded, it is a sign of improper storage or exposure to humid air.

  • Troubleshooting Steps:

    • Assess Severity: If the clumping is minor, the product is likely still usable. You can gently break up the clumps with a clean, dry spatula before weighing.

    • Drying: For more significant clumping, the material could be dried in a vacuum oven at a mild temperature (well below its melting point) or in a desiccator. However, this should be done with caution, as thermal stability for long durations may not be fully characterized.

    • Purity Check: If the integrity of the compound is critical for your application (e.g., in late-stage drug development), you may consider running a purity analysis (like HPLC or melting point determination) to confirm it meets specifications.[3]

    • Prevention: To prevent this, always store the container tightly sealed with desiccant if possible, and minimize the time the container is open to the atmosphere.

Section 3: Emergency Response & Spill Management

This section provides clear, actionable steps for responding to emergencies.

Q1: What is the immediate first aid response for skin or eye contact?

A1: Time is critical. Act immediately to minimize injury.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes.[3][6]

    • Ensure complete irrigation by holding the eyelids open and away from the eye.[7]

    • Remove contact lenses if present and easy to do.[11]

    • Seek immediate medical attention, showing the Safety Data Sheet (SDS) to the physician.[3][8]

  • Skin Contact:

    • Immediately remove all contaminated clothing, including footwear.[3][7]

    • Flush the affected skin area with plenty of soap and water for at least 15 minutes.[3][6]

    • If skin irritation develops or persists, get medical advice.[3]

    • Thoroughly clean contaminated clothing before reuse.[3][6]

Q2: What should I do if I accidentally inhale the powder?

A2:

  • Immediately move the affected person from the contaminated area to fresh air.[3][6]

  • Lay the person down and keep them warm and rested.[7]

  • If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration, but avoid mouth-to-mouth if the victim may have ingested the substance.[3][8]

  • Seek immediate medical attention.[3]

Q3: How do I safely clean up a minor spill of CPCPP-HCl powder?

A3: A minor spill is a small amount of powder that has not become widely dispersed.

  • Causality: The primary goal is to clean the spill without generating airborne dust, which would create an inhalation hazard.

  • Protocol: See the detailed "Minor Spill Clean-up Protocol" below for step-by-step instructions. The key steps are to alert personnel, wear appropriate PPE, gently cover and moisten the spill if necessary, carefully sweep or vacuum it into a labeled waste container, and decontaminate the area.[6][7]

Minor_Spill_Workflow start Spill Occurs alert Alert Personnel in Area start->alert ppe Don PPE (Goggles, Gloves, Lab Coat, N95 Respirator) alert->ppe contain Gently Cover Spill with Absorbent Paper ppe->contain sweep Carefully Sweep/Vacuum into Labeled Waste Container contain->sweep decon Decontaminate Area with Soap & Water sweep->decon dispose Dispose of Waste & PPE as Hazardous Waste decon->dispose end Spill Cleaned dispose->end

Caption: Workflow for cleaning a minor chemical spill.

Section 4: Protocols & Workflows

This section provides detailed, step-by-step methodologies for key procedures.

Protocol 1: Safe Weighing and Handling of CPCPP-HCl

Objective: To accurately weigh and transfer CPCPP-HCl powder while minimizing exposure and contamination risk.

Materials:

  • CPCPP-HCl solid

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate receiving vessel (e.g., flask)

  • Mandatory PPE (goggles, gloves, lab coat)

  • N95 dust mask (if not in a fume hood)

Procedure:

  • Preparation: Ensure the analytical balance is located inside a chemical fume hood or in an area with local exhaust ventilation. Don all required PPE.

  • Tare Vessel: Place a clean piece of weighing paper or a weigh boat on the balance pan and tare the balance to zero.

  • Dispense Compound: Slowly open the CPCPP-HCl container. Use a clean spatula to carefully transfer a small amount of the powder onto the weighing paper. Avoid any sudden movements that could generate dust.

  • Weighing: Add or remove small amounts of powder until the desired mass is reached. Close the main stock container immediately after dispensing.

  • Transfer: Carefully pick up the weighing paper and pour the compound directly into the receiving vessel. If using a weigh boat, you can directly pour from it or use the spatula to assist. Tap the paper/boat gently to ensure all powder is transferred.

  • Post-Transfer: Place the used weighing paper/boat into a designated solid hazardous waste container.

  • Clean-up: Wipe the spatula and any surrounding surfaces with a damp cloth to remove any residual powder, disposing of the cloth in the hazardous waste.

  • Final Steps: Remove PPE in the correct order (gloves first) and wash hands thoroughly with soap and water.

Safe_Handling_Workflow storage Retrieve from Storage (Cool, Dry, Ventilated) ppe Don Appropriate PPE (Goggles, Gloves, Coat) storage->ppe workspace Prepare Workspace (Fume Hood / Ventilated Area) ppe->workspace weigh Weigh Compound Carefully (Avoid Dust Generation) workspace->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Glassware & Work Surfaces experiment->decontaminate waste Dispose of Waste (Follow Institutional Policy) decontaminate->waste end Procedure Complete waste->end

Caption: General workflow for safe handling of CPCPP-HCl.

Protocol 2: Minor Spill Clean-up

Objective: To safely clean and decontaminate a small spill of CPCPP-HCl powder (<5 grams).

Materials:

  • Spill kit containing: absorbent pads/paper towels, two pairs of nitrile gloves, safety goggles, N95 respirator, labeled waste bag/container, soap, water.

  • Plastic dustpan and brush or specialized chemical vacuum.

Procedure:

  • Alert & Secure: Immediately alert others in the vicinity. Restrict access to the spill area.[7]

  • Assess & Ventilate: Ensure the area is well-ventilated. If in a fume hood, keep it running.

  • Don PPE: Put on safety goggles, a lab coat, an N95 respirator, and double-glove with nitrile gloves.

  • Contain: Gently cover the spill with dry absorbent paper or pads to prevent it from becoming airborne.[12] Do not use a dry cloth to wipe it, as this will disperse the dust.

  • Clean-up:

    • Carefully collect the powder and absorbent material using a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.

    • Place all collected material into a clearly labeled hazardous waste bag or container.

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with soap and water. Start from the outside of the spill and work inwards.

    • Rinse the area with a clean wet cloth.

    • Place all cleaning materials (cloths, pads) into the hazardous waste bag.

  • Dispose: Seal the hazardous waste bag/container. Dispose of it according to your institution's hazardous waste procedures.

  • Remove PPE: Remove PPE carefully, avoiding self-contamination. Place disposable items in the waste bag. Wash hands thoroughly.

References

  • Muby Chemicals. (2026, January 1). 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier.
  • ChemicalBook. This compound(39577-43-0).
  • Santa Cruz Biotechnology. This compound monohydrochloride.
  • Industrial Chemicals. 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride.
  • ChemicalBook. 52605-52-4(this compound hydrochloride) Product Description.
  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride.
  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine.
  • MP Biomedicals. MATERIAL SAFETY DATA SHEET SECTION 1.
  • Sigma-Aldrich. This compound monohydrochloride.
  • Scribd. MSDS 1 - (3-Chlorophenyl) - 4 - (3-Chloropropyl) Piperazine Monohydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. Piperazine.
  • Cal State LA. EMERGENCY RESPONSE PROCEDURES FOR EVENTS INVOLVING RADIOACTIVE MATERIAL.

Sources

Technical Support Center: Method Development for Separating 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP) and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and validated protocols. As a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including Trazodone, ensuring the isomeric purity of CPCPP is critical for regulatory compliance and drug safety.[1][2] Positional isomers, such as the 2-chloro and 4-chloro analogues, are potential process-related impurities that must be effectively separated and quantified.[1][3]

This resource is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions during your method development and troubleshooting processes.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

  • Experimental Protocols

  • Diagrams and Visualizations

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomers of this compound I need to separate?

A1: The most common isomers you will encounter are positional isomers of the chlorophenyl moiety. During the synthesis, where 3-chloroaniline is reacted, there is a potential for side reactions with isomeric starting materials or the formation of isomers under certain reaction conditions.[4] Therefore, you should be primarily concerned with:

  • 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine (ortho-isomer)

  • 1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine (para-isomer)

These are considered process-related impurities. The International Council for Harmonisation (ICH) guidelines require that impurities present at levels above 0.1% in a new drug substance must be identified and characterized.[5][6]

Q2: Why is a standard C18 column not always effective for separating these positional isomers?

A2: Positional isomers often have very similar hydrophobicities (logP values), which is the primary separation mechanism for standard C18 (octadecylsilyl) columns.[7] While a high-efficiency C18 column might provide some separation, achieving baseline resolution can be challenging. The subtle differences in the dipole moment and electron distribution due to the chlorine atom's position on the phenyl ring are often insufficient for effective discrimination by a purely hydrophobic stationary phase.

Q3: What type of HPLC column is recommended for separating aromatic positional isomers like CPCPP?

A3: For aromatic positional isomers, columns that offer alternative selectivities beyond hydrophobicity are highly recommended. A phenyl-based column (e.g., Phenyl-Hexyl) is an excellent starting point.[8][9] The phenyl ligands in the stationary phase can induce π-π interactions with the aromatic ring of the analytes. The position of the electron-withdrawing chlorine atom alters the electron density of the phenyl ring in each isomer, leading to differential π-π interactions and improved separation.[8]

Q4: Are there other analytical techniques besides HPLC for separating these isomers?

A4: Yes, while HPLC is the most common technique, Capillary Electrophoresis (CE) can also be an effective method, particularly for charged molecules like piperazine derivatives.[10][11] CE separates ions based on their electrophoretic mobility, which is influenced by charge and size. Subtle differences in the pKa of the isomers can lead to different charge states at a given pH, enabling separation.

Troubleshooting Guide

This section addresses common issues encountered during the separation of CPCPP isomers. The key to effective troubleshooting is to change only one parameter at a time.[12]

Problem Potential Causes Solutions & Explanations
Poor Resolution / Co-elution of Isomers 1. Inappropriate Column Chemistry: The stationary phase does not offer sufficient selectivity for the isomers. 2. Mobile Phase Composition: The organic modifier, pH, or buffer strength is not optimal.[13] 3. Low Column Efficiency: An old or poorly packed column can lead to broad peaks that merge.1. Switch to a Phenyl Column: As detailed in the FAQs, a phenyl-based stationary phase will provide alternative selectivity through π-π interactions.[8][9] 2. Optimize Mobile Phase:     a. Vary Organic Modifier: Try methanol instead of acetonitrile, or a combination. Methanol is a hydrogen bond donor and can alter selectivity.     b. Adjust pH: The piperazine moiety has two pKa values. Working at a pH that causes a slight difference in the protonation state of the isomers can enhance resolution. For piperazine derivatives, a higher pH (e.g., 9) has been shown to be effective.[1][3] 3. Use a High-Efficiency Column: Employ a column with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) and ensure it is not past its usable lifetime.
Peak Tailing 1. Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the basic nitrogen atoms of the piperazine ring. 2. Column Overload: Injecting too much sample can saturate the stationary phase.[13] 3. Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.1. Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1%). This will preferentially interact with the active silanol sites, reducing peak tailing.[14] 2. Reduce Sample Concentration: Dilute your sample and reinject. 3. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[15]
Peak Splitting 1. Clogged Column Frit: Particulates from the sample or mobile phase can block the inlet frit, causing an uneven flow path. 2. Column Void: A void or channel has formed at the head of the column. 3. Injector Malfunction: Partial blockage in the injector needle or seat can cause the sample to be introduced onto the column in two stages.1. Install an In-line Filter and Guard Column: These will protect the analytical column. If the frit is already clogged, try back-flushing the column (if permitted by the manufacturer).[13] 2. Replace the Column: This is often the only solution for a column void. 3. Clean the Injector: Follow the manufacturer's instructions for cleaning the injector port and needle.[16]
Baseline Noise or Drift 1. Contaminated Mobile Phase: Impurities in the solvents or buffer salts can cause a noisy or drifting baseline, especially during gradient elution.[12] 2. Inadequate Degassing: Dissolved air in the mobile phase can outgas in the detector cell. 3. Detector Lamp Aging: The lamp in the UV detector may be nearing the end of its life.1. Use High-Purity Solvents: Always use HPLC-grade solvents and high-purity salts. Filter all aqueous mobile phases through a 0.22 µm filter.[13] 2. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use. 3. Check Lamp Hours: Check the detector's maintenance log and replace the lamp if necessary.[14]

Experimental Protocols

Protocol 1: HPLC Method for Separation of CPCPP Positional Isomers

This method is a starting point based on a validated procedure for the separation of o-, m-, and p-chlorophenylpiperazine and is adapted for the larger CPCPP molecule.[1][3]

Objective: To achieve baseline separation of this compound from its 2-chloro and 4-chloro positional isomers.

Instrumentation:

  • HPLC or UHPLC system with a quaternary or binary pump

  • Autosampler

  • Column Thermostat

  • UV or Photodiode Array (PDA) Detector

Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale & Optimization Notes
Column Phenyl-Hexyl, 3 µm, 4.6 x 150 mmProvides π-π interactions for enhanced selectivity between aromatic positional isomers.[8] If resolution is insufficient, consider a column with a pentafluorophenyl (PFP) stationary phase for alternative selectivity.
Mobile Phase A 20 mM Ammonium Bicarbonate, pH 9.0 (adjusted with ammonium hydroxide)A volatile buffer suitable for LC-MS if needed. The higher pH ensures the piperazine nitrogens are in a consistent (mostly deprotonated) state, which can improve peak shape.
Mobile Phase B MethanolMethanol can offer different selectivity compared to acetonitrile due to its protic nature.
Gradient 60% B to 85% B over 20 minutesA gradient is recommended to ensure elution of all isomers with good peak shape. The starting and ending percentages may need to be optimized based on initial scouting runs.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time and resolution.
Column Temperature 35 °CElevated temperature can improve efficiency and reduce viscosity. Temperature should be controlled to ensure reproducibility.
Detection Wavelength 240 nmThis is a typical wavelength for phenylpiperazine derivatives. A PDA detector should be used to confirm peak purity and identify the optimal wavelength for all isomers.
Injection Volume 5 µLCan be adjusted based on sample concentration and detector sensitivity.
Sample Preparation Dissolve standard and sample in 50:50 Methanol:Water to a concentration of approximately 0.5 mg/mL.Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between all isomer peaks.

  • Tailing Factor (Tf): 0.8 - 1.5 for all peaks.

  • Theoretical Plates (N): > 5000 for all peaks.

Diagrams and Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified resolution Poor Resolution? start->resolution tailing Peak Tailing? resolution->tailing No change_column Switch to Phenyl/PFP Column resolution->change_column Yes baseline Baseline Issues? tailing->baseline No add_modifier Add Competing Base (e.g., TEA) to Mobile Phase tailing->add_modifier Yes end Problem Resolved baseline->end No, consult instrument manual check_solvents Use Fresh HPLC-Grade Solvents & Degas baseline->check_solvents Yes optimize_mp Optimize Mobile Phase (pH, Organic %) change_column->optimize_mp Still Poor? optimize_mp->end reduce_conc Reduce Sample Concentration add_modifier->reduce_conc Still Tailing? reduce_conc->end check_detector Check Detector Lamp & System for Leaks check_solvents->check_detector Still Noisy? check_detector->end

Caption: A logical workflow for troubleshooting common HPLC separation issues.

References

  • Vlase, L., Zăgrean, A., Leucuța, S. E., & Achim, M. (2009). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Forensic Science International, 192(1-3), 88-92. [Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]

  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]

  • DeRuiter, J., & Noggle, F. T. (2005). Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector. Journal of Forensic Sciences, 50(2), 1-8. [Link]

  • Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 8(7), 2808-2814. [Link]

  • Vlase, L., Zăgrean, A., Leucuța, S. E., & Achim, M. (2009). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Forensic Science International, 192(1-3), 88-92. [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). Retrieved from [Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting. Retrieved from [Link]

  • BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2024). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). EP3419974B1 - Process for the separation of enantiomers of piperazine derivatives.
  • Lin, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(26), 19981-19988. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Chattopadhyaya, I., & Malhotra, E. (2011). Troubleshooting in High Performance Liquid Chromatography. Pharmatutor. [Link]

  • International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of PROCEDURE 2. This compound. Retrieved from [Link]

  • ResearchGate. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • ResearchGate. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(5). [Link]

  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry, 17(4), 1924-1933. [Link]

  • Maurer, H. H., et al. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Urine. Journal of Analytical Toxicology, 27(8), 560-568. [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • Mardal, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 404-416. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and practical protocols for addressing solubility issues encountered with 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, often supplied as a hydrochloride salt (HCl), in various experimental assays. Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to make informed decisions to ensure data integrity.

Frequently Asked Questions (FAQs): Your First Stop for Quick Solutions

Here we address the most common initial queries regarding this compound's behavior in aqueous assay environments.

Q1: Why does my compound precipitate in the assay buffer when its datasheet lists the HCl salt as "water-soluble"?

This is a critical and frequent observation. The discrepancy arises from the difference between thermodynamic and kinetic solubility. The high thermodynamic solubility of the HCl salt is its equilibrium concentration in water, often under slightly acidic conditions.[1][2] However, in an assay, you are typically performing a rapid dilution of a concentrated organic stock (like DMSO) into a neutral, buffered aqueous medium (e.g., PBS at pH 7.4). This sudden shift in solvent and pH can cause the compound's less soluble free-base form to "crash out" of solution before it can re-equilibrate. This is a kinetic phenomenon that plagues many basic compounds in biological assays.[3][4]

Q2: What is the best solvent for preparing my primary stock solution?

For initial dissolution, 100% Dimethyl Sulfoxide (DMSO) is the industry standard and recommended starting point.[5][6] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[7] Several suppliers note that this compound is soluble in DMSO, sometimes requiring gentle warming.[8][9]

Q3: What is the maximum concentration of DMSO I can have in my final assay?

This is highly dependent on the assay type. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or other artifacts that could confound results.[4][10] For biochemical or enzyme-based assays, some targets may tolerate higher concentrations, but this must be empirically determined. High concentrations of co-solvents can alter enzyme kinetics.[11] Always run a "vehicle control" with the same final DMSO concentration as your test samples to account for any solvent effects.

Q4: I followed standard dilution procedures from a DMSO stock, but still see precipitation. What is the first thing I should try?

Before resorting to more complex formulation changes, optimize your dilution technique. The most common cause of precipitation is rapid solvent exchange. The following procedural adjustments are often sufficient:

  • Pre-warm your assay medium/buffer to the experimental temperature (typically 37°C). Solubility often increases with temperature.[4][12]

  • Perform a serial dilution instead of a single, large dilution step. This gradual reduction in DMSO concentration is less of a shock to the compound.[12]

  • Add the stock solution dropwise to the assay medium while gently vortexing or stirring. This promotes rapid mixing and dispersion, preventing localized high concentrations that are prone to precipitation.[4]

In-Depth Troubleshooting Guide: A Systematic Approach to Solubility

When simple procedural changes are insufficient, a more systematic approach is required. This guide is structured to help you diagnose the problem and implement robust solutions.

Issue 1: Immediate Precipitation Upon Dilution ("Crashing Out")

This occurs when the compound's concentration exceeds its kinetic solubility limit in the final assay medium.

Root Cause Analysis

The primary drivers are the rapid increase in solvent polarity (from DMSO to >99% water) and the potential shift in pH from the slightly acidic environment of the dissolved HCl salt to the neutral pH of the biological buffer. This neutralization converts the soluble protonated piperazine to the less soluble free base.

Troubleshooting Workflow

The following decision tree illustrates a systematic approach to resolving immediate precipitation.

G start Precipitation Observed Immediately? check_protocol Are you using an Optimized Dilution Protocol? (Pre-warmed media, serial dilution) start->check_protocol implement_protocol Implement Protocol 1: Optimized Dilution Technique check_protocol->implement_protocol No solubility_test Did precipitation resolve? check_protocol->solubility_test Yes implement_protocol->solubility_test concentration_check Is the final concentration above the compound's known solubility limit? solubility_test->concentration_check No success Proceed with Assay solubility_test->success Yes lower_conc Lower the final working concentration and re-test concentration_check->lower_conc Yes solubility_test2 Did precipitation resolve? concentration_check->solubility_test2 No lower_conc->solubility_test2 advanced_strategies Proceed to Tier 2 Solutions: Formulation Strategies (pH, Co-solvents, Cyclodextrins) solubility_test2->advanced_strategies No solubility_test2->success Yes

Caption: Troubleshooting Decision Tree for Immediate Precipitation.

Protocol 1: Determining the Maximum Kinetic Solubility

Before committing to a large-scale experiment, it is crucial to determine the practical solubility limit of your compound in your specific assay medium. This self-validating step saves time and resources.

Objective: To find the highest concentration of this compound that remains in solution under your exact assay conditions.

Materials:

  • High-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Your final assay buffer or cell culture medium.

  • Sterile microcentrifuge tubes or a 96-well clear bottom plate.

  • Vortex mixer.

  • Microscope or nephelometer (optional but recommended).

Methodology:

  • Prepare Stock: Ensure your compound is fully dissolved in DMSO. Gentle warming (to 37°C) or brief sonication can be used if necessary. Visually inspect for any undissolved particulates.

  • Pre-warm Medium: Warm your assay medium to the experimental temperature (e.g., 37°C).[12]

  • Prepare Dilutions: Create a series of dilutions of your compound in the pre-warmed medium. It is often easiest to do this in a 96-well plate. For example, to test concentrations from 100 µM down to ~0.8 µM:

    • Add 100 µL of medium to wells A1 through A12.

    • Add 2 µL of your 10 mM DMSO stock to well A1 (this creates a 200 µM solution with 2% DMSO). Mix well by pipetting.

    • Transfer 100 µL from well A1 to well A2 (creates 100 µM, 1% DMSO). Mix well.

    • Continue this 2-fold serial dilution across the plate to well A11. Well A12 will be your medium-only control.

  • Incubate & Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Inspect for Precipitation: Visually inspect each well against a dark background immediately after dilution and at several time points (e.g., 1 hr, 4 hrs, 24 hrs). Look for cloudiness, crystals, or sediment. Examination under a microscope can reveal fine precipitates not visible to the naked eye.[12]

  • Determine Limit: The highest concentration that remains clear throughout the incubation period is your maximum working kinetic solubility. Do not use concentrations at or above where precipitation is observed, as the actual concentration in solution is unknown and unreliable.[3][7]

Issue 2: Precipitation Over Time (Delayed Precipitation)

This can occur even if the solution is initially clear, suggesting the compound is in a supersaturated, thermodynamically unstable state.

Root Cause Analysis
  • Slow Crystallization: The compound may take time to nucleate and grow into visible crystals.

  • Media pH Changes: In cell culture, cellular metabolism can acidify the medium, which could paradoxically decrease the solubility of an HCl salt if it pushes the equilibrium away from the most soluble species.[4]

  • Interaction with Media Components: The compound may interact with proteins or salts in the medium, leading to the formation of insoluble complexes.

Solutions (Tier 2 - Formulation Strategies)

If optimizing dilution and lowering concentration fails, you must modify the formulation of the assay medium itself.

Strategy A: pH Modification Since piperazine is a weak base, its solubility is pH-dependent. While the HCl salt is provided, ensuring the final assay buffer is slightly acidic can maintain the protonated, more soluble state of the molecule.

  • Causality: The two nitrogen atoms in the piperazine ring can be protonated. By keeping the pH of the medium below the compound's pKa, the equilibrium is shifted towards the charged (more polar, more water-soluble) species.[13][14][]

  • Implementation:

    • Determine the pKa of your compound (literature search or prediction software). For piperazine itself, the pKa values are around 9.7 and 5.4.

    • Select a biological buffer system that is effective in a slightly acidic range (e.g., MES for pH 5.5-6.7 or HEPES for pH 7.2-7.6, but used at the lower end of its range).

    • Crucial Caveat: You must validate that the altered pH does not negatively impact your cells or assay target. Most mammalian cells require a pH of 7.2-7.4 for optimal health. This strategy is often more applicable to biochemical assays than live-cell experiments.

Strategy B: Using Co-solvents Co-solvents are water-miscible organic solvents that, when added to the assay medium in small amounts, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[]

  • Causality: Co-solvents disrupt the hydrogen-bonding network of water, effectively lowering its polarity and increasing its capacity to dissolve less polar molecules.[]

  • Implementation:

    • Prepare an intermediate stock of your compound in a mixture of DMSO and a co-solvent like PEG 400.

    • When diluting into the assay medium, the final concentration of the co-solvent can help maintain solubility.

    • Validation is essential. Co-solvents can inhibit enzymes or stress cells.[11][16] Run vehicle controls with the same final concentration of the co-solvent mix.

Co-solventTypical Final Conc.ProsCons
DMSO < 0.5%Universal solvent, well-characterized.[5]Can be toxic at higher concentrations, assay interference.[10]
Ethanol < 1%Less toxic than DMSO for many cell lines.Can affect membrane fluidity and protein conformation.[16]
PEG 400 1-5%Generally low toxicity, effective solubilizer.[11]Can be viscous, potential for assay interference.
Propylene Glycol 1-5%Common pharmaceutical excipient.Can have effects on cellular metabolism.[16]

Strategy C: Advanced Solubilization with Cyclodextrins Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming a water-soluble inclusion complex.[17][18]

  • Causality: The hydrophobic compound partitions into the non-polar interior of the CD molecule, while the CD's polar exterior allows the entire complex to dissolve readily in water. This effectively shields the hydrophobic compound from the aqueous environment.[19][20]

  • Implementation:

    • Select a CD: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[18] The related drug Trazodone shows excellent solubility enhancement with HP-β-CD.

    • Prepare a CD-Complex Stock: Instead of dissolving your compound in pure DMSO, dissolve it in an aqueous solution of HP-β-CD (e.g., 10-40% w/v). This may require stirring or sonication.

    • Dilute into Assay: Dilute this aqueous stock directly into your assay medium. Since the stock is already aqueous, the "crashing out" phenomenon is significantly reduced.

    • Considerations: The CD effectively lowers the free concentration of the compound, which may impact its biological activity. This is a powerful but complex technique that requires careful validation.[7]

Best Practices for Compound Management

Proactive measures in compound handling can prevent many solubility issues before they start.

Workflow for Preparing High-Quality Stock Solutions

G cluster_prep Stock Solution Preparation weigh 1. Accurately weigh compound in a sterile vial add_solvent 2. Add high-purity anhydrous DMSO to target concentration weigh->add_solvent dissolve 3. Vortex vigorously. Use brief sonication or warm to 37°C if needed. add_solvent->dissolve inspect 4. Visually confirm complete dissolution. (No visible particulates) dissolve->inspect store 5. Aliquot into single-use tubes and store at -20°C or -80°C, protected from light. inspect->store

Caption: Best-Practice Workflow for Stock Solution Preparation.

  • Use High-Purity Solvents: Always use anhydrous, high-purity DMSO to prevent compound degradation from water.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce water condensation and may cause the compound to fall out of solution over time. Preparing single-use aliquots is strongly recommended.

  • Confirm Concentration: For critical experiments, the concentration of the stock solution can be analytically confirmed via HPLC-UV or LC-MS.[21][22][23]

By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with this compound, leading to more reliable, reproducible, and accurate assay results.

References

  • Nigam Pharmachem Industries. 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. Available at: [Link]

  • Reddy, G. S., et al. (2012). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 109-115.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446-451.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101444, 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Available at: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13035120, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. Available at: [Link]

  • Curti, R., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 19(7), 9889-9901.
  • Silberberg, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • ResearchGate. Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • SIELC Technologies. Separation of this compound hydrochloride on Newcrom R1 HPLC column. Available at: [Link]

  • Industrial Chemicals. 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. Available at: [Link]

  • ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Available at: [Link]

  • Easterbrook, J., et al. (2001). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 63(3), 222-228.
  • Rudrangi, S. R. S. (2015). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
  • Patel, J., & Dhingani, A. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025.
  • Kłodzińska, E., et al. (2019). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 71(1), 357-366.
  • Savla, R., et al. (2017). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 9(4), 38.
  • Jacob, S., & Nair, A. B. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmacy & Pharmacognosy Research, 6(5), 329-344.
  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 379.
  • ResearchGate. In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Available at: [Link]

  • Kłodzińska, E., et al. (2019). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 71(1), 357-366.
  • Hamzeloo-Moghadam, M., et al. (2015). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 2(4), 33-38.
  • Google Patents. WO2009016069A2 - Stable liquid pharmaceutical composition based on trazodone.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Slideshare. solubility enhancement -by pH change & complexation. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5533, Trazodone. Available at: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. Available at: [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-5.
  • Al-Zoubi, N., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 21(3), 96.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

  • Cielecka-Piontek, J., et al. (2018). New Pharmaceutical Salts of Trazodone. Molecules, 23(10), 2509.

Sources

Technical Support Center: Enhancing Selectivity in the Analysis of Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to overcoming the analytical challenges associated with piperazine intermediates. Piperazine and its derivatives are fundamental building blocks in modern pharmaceuticals, but their unique physicochemical properties can present significant hurdles in achieving selective and robust analytical methods. This guide is designed for researchers, analytical scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to not only solve common issues but also to understand the underlying principles governing the separation and detection of these critical compounds.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when developing analytical methods for piperazine intermediates.

Q1: Why is my piperazine intermediate showing poor or no retention on a standard C18 reversed-phase HPLC column?

Piperazine itself and many of its simple intermediates are highly polar, hydrophilic basic compounds.[1][2] Standard C18 columns separate compounds primarily based on hydrophobic interactions. Highly polar analytes have a weak affinity for the non-polar stationary phase and a strong affinity for the polar mobile phase, leading to their elution at or near the void volume.[1] This lack of retention makes quantification and separation from other polar impurities challenging.

Q2: My piperazine intermediate lacks a strong UV chromophore. How can I improve its detection sensitivity?

This is a frequent challenge as the basic piperazine ring does not absorb strongly in the common UV range used for HPLC detection (220-400 nm).[1][3] To overcome this, you have several options:

  • Low UV Wavelength: Attempt detection at a lower wavelength, such as around 205 nm, where the molecule may exhibit some absorbance. However, be aware that many mobile phase components also absorb at this wavelength, which can lead to baseline noise and instability.[3][4]

  • Alternative Detection Methods: Employ detectors that do not rely on UV absorbance. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are excellent mass-based detection techniques for non-volatile analytes like piperazine.[1] Mass Spectrometry (MS) is another powerful tool that provides both high sensitivity and structural information.[5][6][7]

  • Pre-column Derivatization: Chemically modify the piperazine intermediate with a reagent that introduces a strong chromophore. For instance, reacting piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a highly UV-active derivative, significantly enhancing detection limits for HPLC-UV analysis.[3][8]

Q3: I am observing significant peak tailing for my piperazine analyte in HPLC. What is the cause and how can I resolve it?

Peak tailing for basic compounds like piperazine is often caused by secondary interactions with acidic silanol groups present on the surface of silica-based stationary phases.[9] These interactions lead to a non-ideal chromatographic process and asymmetrical peaks. To mitigate this:

  • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (a pH above 7 is generally effective, but always check the column's pH stability range). Alternatively, lowering the mobile phase pH (e.g., to pH 2-3) will ensure the piperazine is fully protonated and may reduce tailing, though this can also affect retention.[9]

  • Use of Amine Modifiers: Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v).[3][9] These modifiers will preferentially interact with the active silanol sites, masking them from the analyte and improving peak shape.

  • Column Selection: Choose a column specifically designed for the analysis of basic compounds. These often feature end-capping technologies that shield the silanol groups or are based on hybrid particle technology with a lower density of surface silanols.

Q4: How do I separate enantiomers of a chiral piperazine intermediate?

The stereochemistry of chiral piperazine intermediates is critical as enantiomers can have different pharmacological and toxicological effects.[4][10][11] Direct separation of enantiomers requires a chiral environment. The most common approach is Chiral HPLC:

  • Chiral Stationary Phases (CSPs): This is the most direct method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral separations, including piperazine derivatives.[4] For example, a cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel has shown good performance.[4]

  • Chiral Derivatizing Agents: React the racemic piperazine intermediate with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).

Troubleshooting Guides

This section provides more in-depth, systematic approaches to resolving common issues encountered during method development and routine analysis.

HPLC Method Troubleshooting

Issue: Poor Retention and Selectivity in Reversed-Phase HPLC

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption { label = "Decision tree for addressing poor retention in HPLC."; font-size = 10; }

Detailed Troubleshooting Steps:

  • Confirm Analyte Polarity: Piperazine and its close analogs are inherently polar. If you are working with a more complex, substituted piperazine, its polarity may be lower. A quick assessment of its structure and logP value can guide your strategy.

  • Explore Alternative Chromatography Modes:

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds.[2][12][13] It utilizes a polar stationary phase (like cyano or bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][14] The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[12]

    • Ion-Pair Chromatography (IPC): This technique is useful for ionic or ionizable polar compounds.[15][16][17][18] An ion-pairing reagent (e.g., an alkyl sulfonate for basic analytes) is added to the mobile phase. This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[18]

    • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms.[1][16] They can provide unique selectivity for separating complex mixtures of polar and non-polar compounds without the need for ion-pairing reagents.[16]

  • Optimize Reversed-Phase Conditions (if sticking with RP-HPLC):

    • Mobile Phase: As mentioned for peak tailing, adjusting the pH can be crucial. For basic piperazines, a higher pH (e.g., using an ammonia or phosphate buffer) can improve peak shape.[9] Reducing the amount of aqueous solvent in the mobile phase will increase its elution strength but may not be sufficient for very polar analytes.

    • Stationary Phase: Do not limit your screening to just C18 columns. Phenyl or Cyano phases offer different selectivities (π-π and dipole-dipole interactions, respectively) that may be beneficial for retaining piperazine intermediates.[9]

Gas Chromatography (GC) Method Troubleshooting

Issue: Poor Peak Shape, Low Response, or No Elution of Piperazine Intermediates

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Detailed Troubleshooting Steps:

  • Assess Analyte Properties: The two nitrogen atoms in the piperazine ring can engage in strong hydrogen bonding, which reduces volatility and can lead to interactions with active sites in the GC system.[19] This often results in poor peak shape and low response.

  • Implement Derivatization: To overcome these issues, derivatization is a common and highly effective strategy.[19][20] This involves chemically modifying the analyte to make it more volatile and less prone to unwanted interactions.

    • Acylation: Reagents like trifluoroacetic anhydride (TFAA) react with the amine groups to form stable, volatile derivatives.[20]

    • Alkylation: Chloroformates, such as ethyl or isobutyl chloroformate, are also effective for derivatizing piperazine for GC analysis.[19]

    • Protocol: A typical derivatization involves dissolving the dried sample residue in a suitable solvent (e.g., ethyl acetate), adding the derivatizing agent, and heating the mixture (e.g., at 70°C for 30 minutes).[20] After the reaction, the sample is dried and reconstituted for injection.

  • Optimize the GC System:

    • Inlet and Column Activity: Ensure you are using a deactivated inlet liner to minimize analyte adsorption. Regular conditioning of the column at high temperatures can also help passivate active sites.

    • Column Selection: While a non-polar column like a DB-5MS can be used, a more polar stationary phase, such as a DB-17 ((50%-Phenyl)-methylpolysiloxane), may provide better peak shape and selectivity for these basic compounds.[5][21]

    • Temperatures: Ensure the injector and detector temperatures are high enough to facilitate efficient vaporization and prevent condensation.[5][21]

Experimental Protocols

Protocol 1: HILIC Method for the Analysis of Piperazine

This protocol is a starting point for developing a HILIC method for piperazine or similar polar intermediates, based on established methodologies.[12][13]

  • Objective: To achieve good retention and peak shape for piperazine using HILIC with ELSD or MS detection.

  • Instrumentation: HPLC or UHPLC system with an ELSD, CAD, or Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: A cyanopropyl (CN) bonded stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).[12][13]

    • Mobile Phase A: 95:5 Acetonitrile:Water with 0.15% Nitric Acid.[12]

    • Mobile Phase B: 50:50 Acetonitrile:Water with 0.15% Nitric Acid.

    • Gradient: Start with 100% A, hold for 2 minutes, then ramp to 100% B over 8 minutes. (This is a starting point and should be optimized).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • ELSD Settings: Drift tube temperature 50°C, Nitrogen gas flow 1.5 SLM (Standard Liters per Minute).[12]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Acetonitrile:Water) to avoid peak distortion.

  • Causality and Justification:

    • The CN column provides a polar surface suitable for HILIC retention.[12][13]

    • The high acetonitrile content in the initial mobile phase is crucial for promoting the partitioning mechanism in HILIC.[12][14]

    • The acidic modifier (Nitric Acid) helps to improve peak shape by ensuring the analyte is in a consistent protonated state.[12]

    • ELSD is chosen as piperazine lacks a UV chromophore.[1]

Protocol 2: Chiral HPLC Separation of Piperazine Enantiomers

This protocol provides a robust starting point for the separation of chiral piperazine intermediates.[4]

  • Objective: To achieve baseline separation (Resolution > 1.5) of piperazine enantiomers.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) on silica gel) (e.g., 250 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v).[3] (Note: The original source for Chiralpak IC with piperazin-2-ylmethanol suggests different mobile phases like Hexane/Ethanol, but the ACN/MeOH/DEA system is also a valid starting point for many chiral amine separations).

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 35°C.[3][4]

    • Detection: UV at 205 nm.[4]

    • Injection Volume: 10 µL.[4]

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Data Analysis: Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution greater than 1.5 is generally considered baseline separation.[4]

  • Causality and Justification:

    • The Chiralpak® IC column is a polysaccharide-based CSP known for its broad applicability in separating chiral compounds, including those with amine functionalities.[4]

    • The mobile phase composition is critical for achieving enantioselectivity. The ratio of organic modifiers (Acetonitrile/Methanol) and the basic additive (DEA) must be optimized to fine-tune the interactions between the enantiomers and the CSP.[3]

    • Elevated temperature can improve peak efficiency and sometimes enhance resolution.[4]

Data Presentation

Table 1: Comparison of Analytical Techniques for Piperazine Intermediates

TechniqueSelectivityCommon IssuesIdeal For
Reversed-Phase HPLC ModeratePoor retention for polar analytes, peak tailing.[1][9]Less polar, substituted piperazine derivatives.
HILIC HighSensitive to mobile phase composition, longer equilibration times.[14]Highly polar piperazine and its salts.[12][13]
Ion-Pair HPLC HighCan be incompatible with MS, column lifetime may be reduced.[16]Ionic polar piperazine intermediates when HILIC is not an option.
Chiral HPLC EnantiospecificMethod development can be complex.Separating enantiomers of chiral piperazine intermediates.[4]
Gas Chromatography HighRequires derivatization for polar/non-volatile analytes.[19][20]Volatile piperazine derivatives or after derivatization for trace analysis.[21]
Capillary Electrophoresis Very HighLower concentration sensitivity compared to HPLC.[22][23]Analysis of charged piperazine species and counter-ions.[24][25]

References

  • Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem Application Note.

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography. Journal of Liquid Chromatography & Related Technologies.

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.

  • Application of Capillary Electrophoresis to Pharmaceutical Analysis. In: Capillary Electrophoresis Guidebook. Humana Press.

  • Process for the separation of enantiomers of piperazine derivatives. Google Patents (WO2017144635A1).

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate.

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega.

  • Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of Chromatography B: Biomedical Sciences and Applications.

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.

  • Process for the separation of enantiomers of piperazine derivatives. Google Patents (EP3419974B1).

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct.

  • Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. PubMed.

  • Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review. Journal of Separation Science.

  • Methods for the catalytic synthesis of piperazine. ResearchGate.

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed.

  • Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. ResearchGate.

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.

  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate.

  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online.

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.

  • HPLC Methods for analysis of Piperazine. HELIX Chromatography.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI.

  • Capillary electrophoresis: theory and pharmaceutical applications. NCF International.

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials.

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications.

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks.

  • CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. IJNRD.

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Semantic Scholar.

  • Capillary Electrophoresis Methods For Pharmaceutical Analysis. Kmacims.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.

  • GC determination of substituted piperazines in pharmaceutical drug substances. Trade Science Inc.

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Net-Interlab.

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. PubMed.

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persée.

  • HPLC Troubleshooting Guide. Chrom Tech.

Sources

Technical Support Center: A Practical Guide to Reducing Solvent Consumption in the Purification of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, actionable strategies for reducing solvent consumption during the purification of the key pharmaceutical intermediate, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine and its hydrochloride salt. Our focus is on enhancing process efficiency, minimizing environmental impact, and reducing operational costs without compromising on purity.

The Challenge with this compound Purification

The synthesis of this compound often yields a crude product that is an oily residue.[1] This physical state makes traditional purification methods like direct crystallization challenging, often necessitating chromatographic techniques which are notoriously solvent-intensive. The subsequent conversion to the hydrochloride salt allows for crystallization, a much greener purification method. However, optimizing this crystallization and minimizing solvent use in preceding and analytical steps is crucial for sustainable manufacturing.

This guide is structured to provide you with a comprehensive understanding of both optimizing traditional methods and implementing innovative, greener alternatives.

Troubleshooting and FAQs: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the reasoning behind them.

Crystallization of the Hydrochloride Salt

Q1: My this compound hydrochloride is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the supersaturation is too high, or the cooling rate is too fast.

  • Causality: The molecules are crashing out of solution so rapidly that they don't have time to arrange themselves into an ordered crystal lattice. The choice of solvent is also critical; if the compound is too soluble at the crystallization temperature, it will remain as a supersaturated oil.

  • Solutions:

    • Reduce the Cooling Rate: Allow the saturated solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator.

    • Solvent System Optimization: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[2] For arylpiperazine hydrochlorides, aqueous-alcoholic mixtures (e.g., water-isopropanol) or polar aprotic solvents can be effective.[3] Experiment with solvent/anti-solvent systems. For instance, dissolve the compound in a minimal amount of a good solvent (like methanol or ethanol) and slowly add an anti-solvent (like ethyl acetate or MTBE) until turbidity appears, then heat to redissolve and cool slowly.

    • Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to induce nucleation.

Q2: The purity of my crystallized product is lower than expected. What are the likely sources of contamination?

A2: Impurities can compromise the final product purity through various mechanisms, including surface adsorption, inclusion within the crystal lattice, or co-crystallization.[4][5]

  • Causality: Structurally similar impurities, such as unreacted starting materials or by-products, are the most common culprits as they can easily be incorporated into the growing crystal lattice.[5] Residual mother liquor on the crystal surface is another major source of contamination.

  • Solutions:

    • Washing: Ensure the filter cake is washed with a small amount of cold, fresh solvent in which the product is poorly soluble to remove adhered mother liquor.

    • Reslurrying: Suspending the filtered crystals in a fresh, cold solvent can help to wash away surface impurities.

    • Recrystallization: A second crystallization step will often significantly improve purity.

    • Upstream Control: If possible, optimize the reaction conditions to minimize the formation of closely related impurities.

Chromatographic Purification

Q3: I'm using flash chromatography for initial cleanup, but the solvent consumption is very high. How can I reduce it?

A3: High solvent consumption in flash chromatography is a frequent issue. Several parameters can be optimized to make the process more efficient.

  • Causality: Unoptimized solvent systems, unnecessarily large columns, and inefficient elution methods are the primary drivers of excessive solvent use.

  • Solutions:

    • Optimize the Solvent System with TLC: Aim for a retention factor (Rf) of 0.15-0.35 for your target compound on the TLC plate.[6] This ensures good separation without requiring an excessive volume of mobile phase.

    • Use Step Gradients: Instead of a long, linear gradient, a step gradient can significantly reduce solvent usage by quickly eluting less retained impurities and then using a stronger solvent mixture for the target compound.[7]

    • Column Size and Packing: Use the smallest column possible that still provides adequate separation. Smaller particle sizes in the stationary phase can improve resolution, potentially allowing for smaller columns and faster flow rates.[7]

    • Dry Loading: Adsorbing your crude oily product onto a small amount of silica gel and loading it onto the column as a solid can lead to sharper bands and better separation, reducing the need for large solvent volumes.

Q4: My compound shows significant peak tailing during HPLC analysis. What is the cause and how can I improve the peak shape?

A4: Peak tailing for basic compounds like piperazine derivatives is often due to strong interactions with acidic silanol groups on the surface of the silica-based stationary phase.[8]

  • Causality: The basic nitrogen atoms in the piperazine ring can interact with residual acidic sites on the column packing material, leading to a portion of the analyte being retained longer, resulting in a tailed peak.

  • Solutions:

    • Mobile Phase Additives: Add a competing base, like 0.1% triethylamine (TEA), to the mobile phase to mask the active silanol sites.

    • Low pH Mobile Phase: Using a mobile phase with a low pH (e.g., buffered to pH 2-3 with formic acid or trifluoroacetic acid) will ensure the piperazine is fully protonated, which can improve peak symmetry.[8]

    • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as one with end-capping or a phenyl or cyano-based column, which may have fewer active silanol groups.[8]

Greener Alternatives for Purification: Reducing Your Solvent Footprint

Beyond optimizing existing methods, adopting alternative technologies can lead to substantial reductions in solvent consumption.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful purification technique that uses supercritical carbon dioxide (CO₂) as the primary mobile phase.[9] For achiral separations, like that of this compound, SFC is an excellent, greener alternative to traditional HPLC.

  • Scientific Principle: Supercritical CO₂ has low viscosity and high diffusivity, allowing for faster separations and shorter column equilibration times.[10] Small amounts of organic modifiers, such as methanol, are often added to tune the eluting strength of the mobile phase.

  • Advantages:

    • Drastic Solvent Reduction: CO₂ replaces the bulk of the organic solvent used in traditional chromatography.

    • Increased Throughput: Separations are typically 3-4 times faster than with HPLC.[10]

    • Reduced Costs: Lower solvent purchase and waste disposal costs.

    • Faster Product Isolation: The CO₂ vaporizes upon depressurization, leaving the purified compound in a small amount of the organic modifier, which is quickly evaporated.[11][12]

Experimental Workflow: SFC Purification

SFC_Workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification Sample_Prep Dissolve Crude Oil in Methanol Method_Dev Analytical SFC Screening (e.g., with different modifiers/gradients) Sample_Prep->Method_Dev Develop Separation Method Prep_SFC Preparative SFC Injection Method_Dev->Prep_SFC Scale-up Method Fraction_Collection Mass-Directed Fraction Collection Prep_SFC->Fraction_Collection Collect Target Peak Evaporation Evaporate Methanol Fraction_Collection->Evaporation Isolate Product Purity_Analysis Purity Check (HPLC/SFC) Evaporation->Purity_Analysis Verify Purity

Caption: Workflow for SFC Purification.

ParameterHPLC (Reverse Phase)SFCSolvent Reduction
Primary Mobile Phase Water/AcetonitrileSupercritical CO₂>80%
Typical Run Time 20-30 min5-10 min~3-4x faster
Solvent Waste High (Aqueous organic)Low (Mainly gaseous CO₂)Significant
Post-processing Lyophilization/EvaporationRapid EvaporationFaster

Table 1: Comparison of HPLC and SFC for purification.

Organic Solvent Nanofiltration (OSN)

OSN is a membrane-based separation technology that can be used to remove impurities from active pharmaceutical ingredients (APIs) and recover solvents.[13][14]

  • Scientific Principle: OSN utilizes membranes with pore sizes in the nanometer range to separate molecules based on their size and shape. By selecting a membrane that retains the larger API molecule while allowing smaller impurities and solvent molecules to pass through, a purification can be achieved.[15]

  • Advantages:

    • Energy Efficient: OSN is a pressure-driven process that is less energy-intensive than distillation.[14]

    • Solvent Recovery: Can be used to recover and recycle solvents, significantly reducing waste.[16]

    • Continuous Processing: Can be integrated into continuous manufacturing processes.

Experimental Workflow: OSN for Impurity Removal

OSN_Workflow cluster_prep Preparation cluster_filtration Nanofiltration cluster_post Product Isolation Dissolution Dissolve Crude Product in Suitable Solvent (e.g., THF, MEK) OSN_Unit OSN Membrane Unit Dissolution->OSN_Unit Feed Solution Retentate Retentate (Concentrated Product) OSN_Unit->Retentate Product Stream Permeate Permeate (Solvent + Impurities) OSN_Unit->Permeate Waste/Recycle Stream Isolation Product Isolation (e.g., Crystallization) Retentate->Isolation Solvent_Recycle Solvent Recovery from Permeate Permeate->Solvent_Recycle

Caption: Workflow for OSN-based Purification.

Conclusion: A Greener Path Forward

Reducing solvent consumption in the purification of this compound is an achievable goal that offers significant environmental and economic benefits. By addressing common troubleshooting issues in crystallization and chromatography, and by embracing innovative technologies like Supercritical Fluid Chromatography and Organic Solvent Nanofiltration, the pharmaceutical industry can move towards more sustainable manufacturing practices. This guide provides the foundational knowledge and practical steps to implement these changes in your laboratory.

References

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]

  • LCGC North America. (2014). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. [Link]

  • American Pharmaceutical Review. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. [Link]

  • Future4200. (2014). Organic Solvent Nanofiltration in Pharmaceutical Industry. [Link]

  • ResearchGate. (2021). (PDF) Achiral SFC for Purification of Pharmaceuticals. [Link]

  • Taylor & Francis Online. (2009). Green process chemistry in the pharmaceutical industry. [Link]

  • American Chemical Society. (n.d.). Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. [Link]

  • Hovione. (n.d.). Organic solvent nanofiltration: A platform for removal of genotoxins from active pharmaceutical ingredients. [Link]

  • ACS Publications. (2020). Organic Solvent Nanofiltration in Pharmaceutical Applications. [Link]

  • ResearchGate. (2015). Organic Solvent Nanofiltration in Pharmaceutical Industry | Request PDF. [Link]

  • SpringerLink. (2012). LCA approach to the analysis of solvent waste issues in the pharmaceutical industry. [Link]

  • Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography. [Link]

  • Kinam Park. (2024). Organic Solvent Nanofiltration in Pharmaceutical Applications. [Link]

  • ResearchGate. (2022). Amine-free CO2-switchable hydrophilicity solvents and their application in extractions and polymer recycling. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2023). Purification of oily products in industrial chemistry. [Link]

  • Reddit. (2017). How to improve efficiency on flash chromatography. [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • ResearchGate. (2016). Demonstration of purification of a pharmaceutical intermediate via organic solvent nanofiltration in the presence of acid | Request PDF. [Link]

  • Patsnap. (2024). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]

  • SpringerLink. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. [Link]

  • Royal Society of Chemistry. (2022). A new green approach for the reduction of consumed solvents and simultaneous quality control analysis of several pharmaceuticals using a fast and economic RP-HPLC method; a case study for a mixture of piracetam, ketoprofen and omeprazole drugs. [Link]

  • Biotage. (2023). Some Tips for Achieving Greener, Safer Flash Chromatography. [Link]

  • BIOSYNCE. (2024). How does piperazine affect the crystallization process?. [Link]

  • ResearchGate. (2006). Alternatives to Chromatographic Separations. [Link]

  • Chromatography Today. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • University of Toronto. (n.d.). Greener Solvents. [Link]

  • ACS Publications. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • MDPI. (2024). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. [Link]

  • National Center for Biotechnology Information. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]

  • MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • Chromatography Today. (2009). Enabling facile, rapid and successful chromatographic Flash purification. [Link]

  • Hilaris Publisher. (n.d.). Optimizing Pharmaceutical Production with Advanced Separation Technologies. [Link]

  • International Journal of Scientific Development and Research. (2023). Troubleshooting in HPLC: A Review. [Link]

  • ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. [Link]

  • ResearchGate. (2021). Use of a Polymer Additive To Enhance Impurity Rejection in the Crystallization of a Pharmaceutical Compound | Request PDF. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ScienceDaily. (2008). 'Green Chemistry' Used To Produce Amines, Chemical Compounds Used Widely In Industry. [Link]

  • Muby Chemicals. (n.d.). 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier. [Link]

  • Academic Journals. (2012). Crystallization and transformation of pharmaceutical solid forms. [Link]

Sources

Technical Support Center: Navigating Matrix Effects in Bioanalytical Assays for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for bioanalytical assays of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Here, we delve into the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your data.

Understanding Matrix Effects: The Invisible Interloper

In LC-MS/MS bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, salts, and metabolites, can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[1][3][4] The electrospray ionization (ESI) source is particularly susceptible to these effects.[2][3] For a compound like CPCPP, understanding and mitigating matrix effects is paramount for developing a robust and reliable bioanalytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in my CPCPP assay?

A1: The primary cause of matrix effects is the co-elution of endogenous components from the biological matrix with your analyte, CPCPP, which then interfere with the ionization process in the mass spectrometer's source.[3] Key culprits include:

  • Phospholipids: These are abundant in plasma and serum and are a major source of ion suppression, particularly in positive electrospray ionization mode.[5] Their amphipathic nature leads to a wide range of retention times in reversed-phase chromatography, often overlapping with analytes of interest.

  • Salts and Polar Molecules: Salts and other polar compounds can alter the droplet drying process in the ESI source, reducing ionization efficiency.[2]

  • Metabolites: Endogenous metabolites can have similar physicochemical properties to CPCPP, leading to co-elution and potential interference.[3]

The mechanism of this interference can be multifactorial. Co-eluting compounds can compete with the analyte for ionization, alter the surface tension of ESI droplets affecting solvent evaporation, or neutralize the charged analyte ions in the gas phase.[6][7]

Q2: I'm observing inconsistent results between different lots of plasma. Could this be a matrix effect?

A2: Yes, variability between different lots of biological matrix is a classic indicator of a relative matrix effect. The composition of plasma can vary significantly between individuals or lots due to factors like diet, genetics, and health status.[8] If your sample preparation and chromatographic conditions do not adequately separate CPCPP from these variable endogenous components, you will likely observe lot-to-lot differences in signal intensity, leading to poor accuracy and precision. Regulatory guidelines, such as the ICH M10, recommend evaluating matrix effects using at least six different lots of matrix during method validation.[9]

Q3: My assay is showing poor sensitivity. How can I determine if ion suppression is the cause?

A3: Poor sensitivity, especially at the lower limit of quantitation (LLOQ), is a common consequence of ion suppression. To definitively determine if ion suppression is occurring, you can perform a post-column infusion experiment. This qualitative technique provides a visual representation of where ion suppression or enhancement occurs across your chromatographic run.[6][10]

Troubleshooting Guides

Issue 1: Diagnosing and Quantifying Matrix Effects

If you suspect matrix effects are impacting your CPCPP assay, a systematic evaluation is necessary. The two most established methods are post-column infusion for qualitative assessment and the post-extraction addition method for quantitative assessment.[1][10]

MatrixEffectWorkflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment qual_start Suspected Matrix Effect pci Perform Post-Column Infusion qual_start->pci pci_result Observe Signal Suppression/Enhancement Zones pci->pci_result quant_start Need for Quantitative Data pci_result->quant_start If suppression is observed pea Perform Post-Extraction Addition quant_start->pea calc_mf Calculate Matrix Factor (MF) pea->calc_mf eval_mf Evaluate MF against Acceptance Criteria calc_mf->eval_mf end Mitigation Strategy eval_mf->end Proceed with Mitigation

Caption: Workflow for the systematic evaluation of matrix effects.

This experiment helps visualize the regions of ion suppression or enhancement in your chromatogram.[6][10]

  • Setup: Use a T-fitting to introduce a constant flow of a CPCPP standard solution (at a concentration that gives a stable, mid-range signal) into the mobile phase stream between the analytical column and the mass spectrometer inlet.

  • Infusion: Begin infusing the CPCPP solution at a low flow rate (e.g., 5-10 µL/min) while the LC is delivering the mobile phase. You should observe a stable, elevated baseline signal for the CPCPP MRM transition.

  • Injection: Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the column.

  • Analysis: Monitor the CPCPP MRM signal throughout the chromatographic run. Any dips in the stable baseline indicate regions of ion suppression caused by co-eluting matrix components. Any rises indicate ion enhancement.

  • Interpretation: Compare the retention time of your CPCPP peak from a standard injection with the suppression/enhancement zones observed. If your analyte elutes within a suppression zone, it is highly likely that your assay is being adversely affected.

This method, considered the "gold standard," quantifies the extent of the matrix effect by calculating a Matrix Factor (MF).[1][11]

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike CPCPP and its internal standard (IS) into the final reconstitution solvent at low and high concentration levels.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike CPCPP and its IS into the final, extracted matrix samples at the same low and high concentrations as Set A.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the Matrix Factor (MF) for the analyte and the IS-normalized MF using the following formulas:

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • IS-Normalized MF = (Analyte/IS Peak Response Ratio in Presence of Matrix [Set B]) / (Analyte/IS Peak Response Ratio in Neat Solution [Set A])

    A MF of <1 indicates ion suppression, while a MF of >1 indicates ion enhancement.[1]

Regulatory agencies provide guidance on acceptable limits for matrix effects.

ParameterAcceptance Criteria (ICH M10)Interpretation
Accuracy (Individual Lots) Within ±15% of the nominal concentration for each lot.Ensures that the matrix effect from any single source does not cause significant deviation.
Precision (CV%) Not greater than 15% across all lots.Demonstrates the consistency of the method despite inter-individual matrix variability.

Source: ICH M10 Bioanalytical Method Validation Guideline[9]

Issue 2: Mitigating Observed Matrix Effects

If your evaluation confirms a significant matrix effect, several strategies can be employed to mitigate it.[3][4] The choice of strategy depends on the nature and severity of the interference.

Caption: Decision tree for selecting a matrix effect mitigation strategy.

The goal is to selectively remove interfering components while retaining CPCPP.

  • Move Beyond Protein Precipitation: While fast, protein precipitation is a non-selective cleanup method that leaves many matrix components, especially phospholipids, in the final extract.[4][12]

  • Implement Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing differences in physicochemical properties (e.g., polarity, charge) between the analyte and matrix components.[13] For a basic compound like CPCPP, a strong cation exchange (SCX) SPE method can be highly effective.

  • Consider Phospholipid Removal Plates/Cartridges: Specific products are designed to remove phospholipids from the sample extract, which can dramatically reduce ion suppression.[5][12][14] These often work by a combination of size exclusion and hydrophobic interactions.[14][15]

The aim here is to achieve chromatographic separation between CPCPP and the interfering matrix components.

  • Adjust the Gradient: A shallower gradient can improve resolution between closely eluting peaks.

  • Change Column Chemistry: If using a standard C18 column, consider alternative chemistries. A phenyl-hexyl column might offer different selectivity for CPCPP versus phospholipids due to pi-pi interactions. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an option, as it provides a very different retention mechanism.[16]

This is the most effective way to compensate for matrix effects, rather than eliminate them.[6][17][18]

  • Principle: A SIL-IS (e.g., CPCPP-d4) is chemically identical to the analyte but has a different mass. It is assumed to co-elute and experience the same degree of ion suppression or enhancement as the analyte.[17] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized.

  • Caveat: This compensation is only effective if the SIL-IS and the analyte co-elute perfectly.[17] Even small differences in retention time, sometimes seen with deuterium-labeled standards (the "deuterium isotope effect"), can lead to differential matrix effects and compromise accuracy.[17] Therefore, it is still best practice to minimize the matrix effect through sample cleanup and chromatography first, and then use a SIL-IS to account for any residual, unavoidable effects.

Special Considerations: Hemolyzed and Lipemic Samples

During method validation, it is crucial to assess the impact of potentially problematic samples that may be encountered in a real-world study.

Q4: What is the hemolysis effect and should I be concerned about it for my CPCPP assay?

A4: Hemolysis is the rupture of red blood cells, which releases their contents (like hemoglobin and enzymes) into the plasma or serum.[19] This creates a "special type of matrix effect" that can significantly impact the quantitation of an analyte.[20][21] The released components can cause additional ion suppression, affect analyte stability, or interfere with the extraction process.[21][22] Regulatory guidance recommends evaluating the potential impact of hemolysis during method validation.[23][24] For your CPCPP assay, you should prepare quality control (QC) samples in hemolyzed plasma and assess their accuracy and precision against the criteria in the table above. If a significant impact is observed, further optimization of the sample cleanup method may be required.[19][20]

Q5: Can highly fatty (lipemic) samples affect my results?

A5: Yes, lipemic samples, which have a high concentration of lipids (triglycerides), can also cause significant matrix effects.[23] These lipids can interfere with extraction efficiency and cause ion suppression. Similar to hemolysis, the impact of lipemic samples should be investigated during method validation by analyzing QC samples prepared in a lipemic matrix. If issues are found, a more rigorous sample cleanup, such as a liquid-liquid extraction (LLE) or specialized lipid-removal SPE, may be necessary.[14]

By systematically evaluating and addressing matrix effects using the principles and protocols outlined in this guide, you can develop a robust, reliable, and regulatory-compliant bioanalytical method for this compound.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Assessing the matrix effects of hemolyzed samples in bioanalysis. PubMed.
  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantit
  • Use of post-column infusion for assessment of matrix effects.
  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed.
  • Bioanalytical Method Validation - Guidance for Industry. U.S.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
  • Assessment of matrix effect in quantit
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Ion-Suppression & Phospholipid Contamin
  • Bond Elut Lipid Extraction. Agilent.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
  • Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis.
  • Impact of sample hemolysis on drug stability in regul
  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.
  • Full article: Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis. Taylor & Francis Online.
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis. PubMed.
  • Importance of Matrix Effects in LC–MS/MS Bioanalysis. Taylor & Francis Online.
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH.
  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development.
  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chrom

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical ingredients is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification and control of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP), a key intermediate in the synthesis of the antidepressant drug Trazodone. The presence of unreacted CPCPP in the final active pharmaceutical ingredient (API) is a critical quality attribute that must be meticulously controlled. This guide will delve into the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering a framework for selecting and validating the most appropriate analytical technique for your specific needs.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), forms the bedrock of our comparative analysis.[3][4][5][6][7][8][9][10][11]

The Criticality of CPCPP Quantification

CPCPP is a crucial starting material for synthesizing Trazodone.[12] However, its potential presence in the final drug product necessitates the development of highly sensitive and specific analytical methods for its detection and quantification.[12] Regulatory bodies mandate strict limits on such process-related impurities. Therefore, the choice of analytical methodology is not merely a technical decision but a critical component of regulatory compliance and patient safety.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a balance of sensitivity, specificity, and practicality. Below, we compare three common techniques for the analysis of CPCPP.

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse in pharmaceutical analysis, and for good reason. It offers robust and reproducible quantification of non-volatile and thermally labile compounds. Several HPLC methods have been developed for Trazodone and its related impurities.[13][14][15]

  • Expertise & Experience: The choice of a reversed-phase C8 or C18 column is typical for separating moderately polar compounds like CPCPP from the more polar Trazodone and other process impurities.[13][14] The mobile phase composition, often a mixture of acetonitrile or methanol and a buffered aqueous phase, is optimized to achieve adequate resolution and peak shape.[13][14][16] UV detection is commonly employed, with the wavelength selected based on the chromophoric properties of CPCPP.[13][14]

  • Trustworthiness: A well-validated HPLC method provides a self-validating system through system suitability tests (SSTs) performed before each run. Parameters such as theoretical plates, tailing factor, and reproducibility of injections ensure the system is performing as expected.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data. Piperazine derivatives have been successfully analyzed using GC-MS.[17][18][19][20]

  • Expertise & Experience: The choice of a capillary column, such as a DB-17 or equivalent, is critical for achieving the necessary separation of CPCPP from other volatile impurities.[21] The temperature program of the GC oven is optimized to ensure good peak shape and resolution. The mass spectrometer provides an additional layer of specificity, allowing for the unambiguous identification of CPCPP based on its unique fragmentation pattern.[18][22][23][24]

  • Trustworthiness: The specificity of MS detection significantly enhances the trustworthiness of the method. By monitoring characteristic ions of CPCPP, interferences from the sample matrix can be minimized.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification. A highly sensitive LC-MS/MS method has been specifically developed for the determination of CPCPP as a genotoxic impurity in Trazodone.[12][25]

  • Expertise & Experience: This technique is particularly suited for detecting trace amounts of impurities. The use of Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for CPCPP.[12] This minimizes matrix effects and allows for quantification at parts-per-million (ppm) levels or lower.[12][25]

  • Trustworthiness: The high selectivity of MRM, coupled with the use of an internal standard, ensures the reliability and accuracy of the results, even at very low concentrations. The method's ability to detect and quantify CPCPP at the levels required by regulatory guidance for genotoxic impurities underscores its trustworthiness.[12]

Method Validation Protocols: A Step-by-Step Guide

According to ICH Q2(R1) and the recently revised Q2(R2) guidelines, the validation of an analytical procedure should demonstrate that it is suitable for its intended purpose.[1][2][3][4][26][27] The following parameters must be evaluated:

Experimental Protocols

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Prepare a solution of the Trazodone API spiked with CPCPP and any other known impurities.

  • Prepare a placebo solution (all formulation components except the API).

  • Inject the blank (diluent), placebo, spiked sample, and an unspiked sample solution into the chromatograph.

  • Acceptance Criteria: The peak for CPCPP in the spiked sample should be well-resolved from all other peaks, and no interfering peaks should be observed at the retention time of CPCPP in the blank and placebo chromatograms.[13][14]

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five standard solutions of CPCPP covering the expected concentration range (e.g., from the reporting threshold to 120% of the specification limit).

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The range is typically derived from the linearity studies.

Accuracy: The closeness of the test results obtained by the method to the true value.

  • Prepare placebo solutions spiked with CPCPP at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analyze each spiked placebo solution in triplicate.

  • Calculate the percentage recovery of CPCPP at each level.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of Trazodone API spiked with CPCPP at the target concentration.

    • Analyze the samples on the same day, with the same analyst and equipment.

    • Calculate the relative standard deviation (RSD) of the results.

    • Acceptance Criteria: The RSD should be ≤ 5.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Compare the results from both studies.

    • Acceptance Criteria: The RSD for the combined results should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Introduce small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).

  • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the variations.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of the three analytical methods for the analysis of CPCPP.

Validation Parameter HPLC-UV GC-MS LC-MS/MS
Specificity Good; potential for co-elutionVery Good; enhanced by MSExcellent; highly specific MRM
Linearity (r²) ≥ 0.999≥ 0.999> 0.9996[25]
Accuracy (% Recovery) 90-110%90-110%95-105%
Precision (RSD) ≤ 5.0% (Repeatability)≤ 5.0% (Repeatability)≤ 2.0% (Repeatability)
LOD ~1 ppm~0.5 ppm0.01 ppm[25]
LOQ ~3 ppm~1.5 ppm0.03 ppm[25]
Robustness GoodModerate (sensitive to GC parameters)Good

Visualizing the Workflow

General Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Trazodone API Sample Dissolution Dissolution in Diluent Sample->Dissolution Standard CPCPP Reference Standard Standard->Dissolution Spiking Spiking (for Accuracy/Precision) Dissolution->Spiking Injection Injection into Chromatograph Dissolution->Injection Spiking->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV, MS, or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification Validation Validation Parameter Assessment Quantification->Validation Report Final Report Validation->Report

Caption: A generalized workflow for the analysis of CPCPP.

Cross-Validation Process

Cross-validation of an analytical method is performed to ensure that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[28][29][30][31]

Cross_Validation_Process cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., GC-MS) M1_Val Full Method Validation M1_Analysis Analysis of Homogenized Samples M1_Val->M1_Analysis Statistical_Comparison Statistical Comparison of Results (e.g., t-test, F-test) M1_Analysis->Statistical_Comparison M2_Val Full Method Validation M2_Analysis Analysis of Homogenized Samples M2_Val->M2_Analysis M2_Analysis->Statistical_Comparison Homogenized_Samples Homogenized Batch of Trazodone API Homogenized_Samples->M1_Analysis Homogenized_Samples->M2_Analysis Decision Acceptance Criteria Met? Statistical_Comparison->Decision Pass Methods are Correlated Decision->Pass Yes Fail Investigate Discrepancies Decision->Fail No

Caption: The process for cross-validating two analytical methods.

Conclusion and Recommendations

The choice of an analytical method for the determination of this compound is contingent upon the specific requirements of the analysis.

  • For routine quality control and release testing, a validated HPLC-UV method often provides a sufficient balance of performance and cost-effectiveness. Its robustness and ease of use make it suitable for high-throughput environments.

  • For confirmatory analysis or in cases where specificity is a concern, GC-MS offers an excellent alternative, providing structural confirmation through mass spectral data.

  • When trace-level quantification is required, particularly for addressing potential genotoxicity concerns, LC-MS/MS is the unequivocal method of choice. Its superior sensitivity and selectivity ensure accurate and reliable results at the low levels mandated by regulatory authorities.

Ultimately, a comprehensive cross-validation study comparing two orthogonal methods (e.g., HPLC-UV and GC-MS) provides the highest level of confidence in the analytical data. This rigorous approach ensures the reliability of the data, regardless of the method employed, and demonstrates a commitment to the highest standards of scientific integrity and regulatory compliance.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA . (2024). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . (2024). ProPharma Group. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . ECA Academy. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org . ECA Academy. [Link]

  • Quality Guidelines - ICH . International Council for Harmonisation. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru . (2025). PharmaGuru. [Link]

  • Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine . Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). U.S. Food and Drug Administration. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . (2024). ECA Academy. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA) . (2023). European Medicines Agency. [Link]

  • FDA Releases Guidance on Analytical Procedures | BioPharm International . (2024). BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . (2005). U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA . (2015). U.S. Food and Drug Administration. [Link]

  • Development and validation of liquid chromatographic method for trazodone hydrochloride - Scholars Research Library . (2010). Scholars Research Library. [Link]

  • Development and validation of liquid chromatogrphic method for Trazodone hydrochloride - Journal of Chemical and Pharmaceutical Research . (2010). Journal of Chemical and Pharmaceutical Research. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ . (2010). Pharma IQ. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . (2024). European Medicines Agency. [Link]

  • Development and validation of liquid chromatographic method for trazodone hydrochloride . (2025). ResearchGate. [Link]

  • Maurer, H. H., et al. (2004). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine... . Journal of Analytical Toxicology, 28(8), 655-662. [Link]

  • Reddy, G. S., et al. (2012). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS . Journal of Pharmaceutical and Biomedical Analysis, 67-68, 107-112. [Link]

  • (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances . (2011). ResearchGate. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - RSC Publishing . (2013). Royal Society of Chemistry. [Link]

  • Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine on Newcrom R1 HPLC column | SIELC Technologies . SIELC Technologies. [Link]

  • Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchGate . (2025). ResearchGate. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate . ResearchGate. [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) . (2023). European Medicines Agency. [Link]

  • Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) . (2018). Royal Society of Chemistry. [Link]

  • Gilbert, M. T., et al. (1995). Cross-validation of bioanalytical methods between laboratories . Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394. [Link]

  • (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - ResearchGate . (2025). ResearchGate. [Link]

  • Analytical CHEMISTRY . (2011). Trade Science Inc. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH . (2014). National Institutes of Health. [Link]

  • Validation of Analytical Methods: EMA and FDA Audit Findings - PharmaRegulatory.in . (2025). PharmaRegulatory.in. [Link]

  • 1 3 Chlorophenyl piperazine m CPP - mzCloud . (2015). mzCloud. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc . United Nations Office on Drugs and Crime. [Link]

  • Analytical Methods - RSC Publishing . (2013). Royal Society of Chemistry. [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed . (2004). National Institutes of Health. [Link]

  • HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma | Request PDF - ResearchGate . (2025). ResearchGate. [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PubMed Central . (2015). National Institutes of Health. [Link]

Sources

A Comparative Guide to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine and m-Chlorophenylpiperazine: The Precursor vs. The Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Sides of the Same Coin

In the landscape of neuropharmacology, the arylpiperazine scaffold is a cornerstone for a multitude of centrally acting drugs. Within this class, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (herein referred to as CPCPP) and 1-(3-chlorophenyl)piperazine (mCPP) present a fascinating case study. Though structurally similar, their origins and pharmacological significance are starkly different. CPCPP is primarily known as a crucial synthetic intermediate in the manufacturing of the widely prescribed antidepressant, trazodone.[1][2][3] In contrast, mCPP is a potent, pharmacologically active metabolite of trazodone and several other psychoactive drugs, contributing significantly to their overall therapeutic and side-effect profiles.[4][5]

This guide provides an in-depth comparative analysis of these two molecules. We will dissect their chemical structures, explore their divergent roles as a synthetic precursor versus an active metabolite, and present the known pharmacological profile of mCPP. Crucially, given the sparse public data on the intrinsic pharmacological activity of CPCPP, we will outline key experimental protocols to enable its comprehensive characterization. This guide is designed not only to inform but also to equip researchers with the foundational knowledge and methodologies required to further investigate these and similar compounds.

I. Chemical and Structural Analysis

At their core, both molecules share the 1-(3-chlorophenyl)piperazine moiety. The key distinguishing feature is the substituent at the N4 position of the piperazine ring. CPCPP possesses a 3-chloropropyl group, an alkylating chain essential for its role in synthesis, while mCPP has a simple hydrogen atom at this position. This seemingly minor structural difference has profound implications for their chemical reactivity, metabolic fate, and biological activity.

  • This compound (CPCPP)

    • Molecular Formula: C₁₃H₁₈Cl₂N₂[6]

    • Molecular Weight: 273.20 g/mol [6]

    • Key Feature: The terminal chlorine on the propyl chain makes it an effective electrophile for alkylation reactions, fundamental to its use in synthesizing trazodone.[1][7]

  • meta-Chlorophenylpiperazine (mCPP)

    • Molecular Formula: C₁₀H₁₃ClN₂[4]

    • Molecular Weight: 196.68 g/mol [4]

    • Key Feature: The secondary amine at the N4 position allows it to readily interact with biological targets and undergo further metabolic transformations.[4]

II. A Tale of Two Origins: Synthesis vs. Metabolism

The distinct roles of CPCPP and mCPP are best understood by examining their respective pathways. CPCPP is a starting point in a chemical synthesis, while mCPP is an endpoint of a biological transformation.

CPCPP: The Synthetic Precursor

CPCPP is a cornerstone intermediate in the synthesis of trazodone. The process involves the nucleophilic substitution reaction between CPCPP and 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one. The 3-chloropropyl group of CPCPP is the reactive handle that allows for the covalent linkage to the triazolopyridine moiety, forming the final trazodone molecule.[1][7]

G cluster_synthesis Trazodone Synthesis CPCPP 1-(3-Chlorophenyl)-4- (3-chloropropyl)piperazine (CPCPP) Base Base (e.g., K₂CO₃) Solvent (e.g., ACN) CPCPP->Base Triazolo 1,2,4-Triazolo[4,3-a] pyridin-3(2H)-one Triazolo->Base Trazodone Trazodone Base->Trazodone Alkylation

Caption: Synthetic pathway for Trazodone from CPCPP.

mCPP: The Active Metabolite

mCPP is formed in the body following the administration of several arylpiperazine drugs, most notably trazodone, nefazodone, and etoperidone.[8][9] The primary metabolic pathway is N-dealkylation, catalyzed mainly by the cytochrome P450 enzyme CYP3A4 in the liver.[8][10] This biotransformation cleaves the side chain from the piperazine ring, releasing mCPP into circulation where it can exert its own pharmacological effects.[7][11]

G cluster_metabolism Trazodone Metabolism Trazodone Trazodone CYP3A4 CYP3A4 (Liver) Trazodone->CYP3A4 mCPP m-Chlorophenylpiperazine (mCPP) CYP3A4->mCPP N-dealkylation Byproduct Inactive Side-Chain Metabolite CYP3A4->Byproduct

Caption: Metabolic formation of mCPP from Trazodone.

III. Comparative Pharmacological Profile

mCPP: A Well-Characterized Active Metabolite

mCPP is a pharmacologically promiscuous ligand, exhibiting significant affinity for a wide array of serotonin (5-HT) receptors.[4] It is often used in clinical research as a pharmacological probe to assess the function of the serotonergic system.[12][13] Its activity, particularly at 5-HT₂C receptors, is thought to mediate many of its characteristic and often unpleasant effects, such as anxiety, headache, and appetite suppression.[4]

Table 1: Receptor Binding Profile of mCPP

Receptor Target Binding Affinity (Ki, nM) Reference(s)
Serotonin
5-HT₁A 132 [9]
5-HT₁B 110 [9]
5-HT₁D 132 [9]
5-HT₂A 32.1 [9]
5-HT₂B 28.8 [9]
5-HT₂C 3.4 [9]
5-HT₃ 33 [4]
SERT 149 - 230 [4][14]
Adrenergic
α₁ 640 [4]
α₂ 570 [15]
Dopamine
D₂ >10,000 [16]

| D₃ | 2,780 |[17] |

Disclaimer: Kᵢ values can vary between studies based on experimental conditions.

Functionally, mCPP acts as an agonist or partial agonist at most serotonin receptors it binds to, with notable exceptions being its antagonist activity at the 5-HT₂B receptor.[9] Its potent agonism at 5-HT₂C receptors is a key driver of its anxiogenic and anorectic effects.[4] The ability of mCPP to induce headaches has even led to its use as a model for testing anti-migraine medications.[4]

CPCPP: An Uncharacterized Synthetic Precursor

In stark contrast to mCPP, there is a significant lack of publicly available, peer-reviewed data on the pharmacological profile of CPCPP. As a synthetic intermediate, its primary evaluation has been for purity and reactivity. Because it is a process-related impurity that may be present at trace levels in the final drug product, understanding its potential biological activity is of high regulatory and safety importance.[1]

Some commercial suppliers suggest it may have a high affinity for serotonin receptors and potential anticonvulsant properties, but these claims are not substantiated by primary scientific literature and must be verified experimentally.[18] Given its structural similarity to mCPP, it is plausible that CPCPP could interact with serotonergic and other CNS targets. The bulky, flexible 3-chloropropyl chain would likely alter its binding affinity and functional activity compared to the simple N-H group of mCPP.

IV. Proposed Experimental Workflows for Pharmacological Characterization

To address the knowledge gap surrounding CPCPP, a systematic pharmacological evaluation is necessary. The following protocols provide a robust framework for its characterization, using mCPP as a benchmark comparator.

Workflow 1: In Vitro Receptor Profiling

This workflow aims to determine the binding affinity and functional activity of CPCPP at key CNS targets.

Caption: Workflow for in vitro pharmacological profiling.

A. Detailed Protocol: Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

  • Preparation of Membranes:

    • Culture cells stably expressing the human receptor of interest (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) to near confluence.

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, pH 7.4) using a tissue homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A; [³H]Ketanserin for 5-HT₂A), and varying concentrations of the test compound (CPCPP or mCPP, typically from 10⁻¹¹ to 10⁻⁵ M).

    • To determine non-specific binding, include wells containing the radioligand and a high concentration of a known unlabeled ligand.

    • To determine total binding, include wells with only the radioligand and membranes.

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[19]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.[19]

Workflow 2: In Vivo Behavioral Assessment

This workflow aims to determine the potential anxiolytic/anxiogenic or antidepressant-like effects of CPCPP in rodent models.

Caption: Workflow for in vivo behavioral assessment.

B. Detailed Protocol: Elevated Plus Maze (EPM)

The EPM test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for mice), with two opposing arms open and two opposing arms enclosed by walls.[20]

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test begins.[21]

  • Procedure:

    • Administer the test compound (CPCPP, mCPP) or vehicle via the desired route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).

    • Place the mouse in the center of the maze, facing one of the closed arms.[22]

    • Allow the animal to freely explore the maze for a fixed period, typically 5 minutes.[20]

    • Record the session using an overhead video camera connected to a tracking software.

  • Data Analysis:

    • Key parameters measured by the software include:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle control group. Conversely, an anxiogenic effect is indicated by a decrease.[20]

    • The maze should be thoroughly cleaned between each animal to remove olfactory cues.[21]

C. Detailed Protocol: Forced Swim Test (FST)

The FST is a common behavioral test used to screen for potential antidepressant efficacy.[23][24] It is based on the principle that animals will cease escape-oriented behavior and become immobile after a period in an inescapable container of water. Antidepressant compounds are known to increase the latency to immobility and decrease the total time spent immobile.[24]

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[8]

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to testing.[8]

  • Procedure:

    • Administer the test compound or vehicle 30-60 minutes before the test.

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes.[11] The animal's behavior is recorded via video.

    • After the test, remove the mouse, dry it thoroughly, and place it in a heated recovery cage until fully dry.[8]

  • Data Analysis:

    • Score the last 4 minutes of the 6-minute session.[11]

    • An observer, blinded to the treatment conditions, scores the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

    • A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.[24]

V. Analytical Methodologies

The analytical detection of CPCPP and mCPP is typically achieved using highly sensitive and selective techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). However, the context of the analysis differs significantly.

  • CPCPP Analysis: Methods are often developed to quantify it as a potential genotoxic impurity in the final Trazodone active pharmaceutical ingredient (API). These methods must be extremely sensitive, capable of detecting the compound at parts-per-million (ppm) levels to comply with regulatory guidelines.[1]

  • mCPP Analysis: Methods are designed for its detection in biological matrices like plasma, urine, or hair to study the pharmacokinetics of parent drugs like trazodone or in forensic toxicology cases.[16][25]

VI. Conclusion

This compound and m-Chlorophenylpiperazine provide a compelling illustration of how subtle structural changes dictate a molecule's role, from a synthetic building block to a potent neuromodulator. While mCPP is a well-documented active metabolite that contributes to the clinical profile of several antidepressants, often mediating anxiogenic and other side effects, the pharmacological identity of its synthetic precursor, CPCPP, remains largely an open question.

The structural relationship between the two strongly suggests a potential for CPCPP to interact with CNS targets. Characterizing this activity is not merely an academic exercise; as a known process-related impurity in a widely used medication, understanding its pharmacological and toxicological profile is paramount for ensuring drug safety and quality. The experimental frameworks provided in this guide offer a clear path for researchers to elucidate the pharmacology of CPCPP, transforming it from a synthetic curiosity into a well-understood chemical entity.

VII. References

  • meta-Chlorophenylpiperazine - Wikipedia. Available from: [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1098. Available from: [Link]

  • Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. (2025). Critical Reviews in Toxicology. Available from: [Link]

  • Elevated plus maze protocol. (2023). protocols.io. Available from: [Link]

  • Maurer, H. H., Kraemer, T., & Springer, D. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568. Available from: [Link]

  • Buccafusco, J. J., & Samardzic, J. (1982). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Journal of Pharmacy and Pharmacology, 34(10), 674-675. Available from: [Link]

  • The mouse forced swim test. Johns Hopkins University. Available from: [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. Available from: [Link]

  • Sobańska, K., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1585. Available from: [Link]

  • Roth, B.L., & Driscol, J. PDSP Ki Database. Psychoactive Drug Screening Program (PDSP). University of North Carolina at Chapel Hill and the United States National Institute of Mental Health. Available from: [Link]

  • Factsheet on the forced swim test. (2020). Understanding Animal Research. Available from: [Link]

  • Can, A., Dao, D. T., & Gould, T. D. (2011). Video: The Mouse Forced Swim Test. Journal of Visualized Experiments. Available from: [Link]

  • Venugopal, B., et al. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of the Association of Arab Universities for Basic and Applied Sciences, 16, 53-59. Available from: [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20. Available from: [Link]

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (2023). bioRxiv. Available from: [Link]

  • A process for the preparation of Trazodone and its hydrochloride. (2023). Technical Disclosure Commons. Available from: [Link]

  • Continuous process for the preparation of trazodone. (2021). Google Patents. Available from:

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). MDPI. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia. Available from: [Link]

  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological psychiatry, 25(5), 569–575. Available from: [Link]

  • trazodone - ClinPGx. Available from: [Link]

  • Kennett, G. A., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235. Available from: [Link]

  • Hrdina, P. D., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(15), 2150-2152. Available from: [Link]

  • Kennett, G. A., et al. (1990). Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus. Psychopharmacology, 102(1), 91-93. Available from: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2013). Journal of Visualized Experiments. Available from: [Link]

  • Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats. (1990). The Journal of pharmacology and experimental therapeutics, 253(2), 750–758. Available from: [Link]

  • Trazodone: a review of its pharmacological properties and therapeutic use in depression and anxiety. (1981). Drugs, 21(6), 401-429. Available from: [Link]

  • 1-(3-Chlorophenyl)piperazine - PubChem. National Institutes of Health. Available from: [Link]

  • trazodone HCl. (2009). Accessdata.fda.gov. Available from: [Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. (2023). bioRxiv. Available from: [Link]

  • trazodone HCl. (2015). Teva Canada. Available from: [Link]

  • What is the mechanism of Trazodone Hydrochloride?. (2024). Patsnap Synapse. Available from: [Link]

  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological psychiatry, 30(11), 1139–1166. Available from: [Link]

  • Murphy, D. L., et al. (1989). Comparative anxiogenic, neuroendocrine, and other physiologic effects of m-chlorophenylpiperazine given intravenously or orally to healthy volunteers. Psychopharmacology, 98(2), 275-282. Available from: [Link]

  • 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE. precisionFDA. Available from: [Link]

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine - PubChem. National Institutes of Health. Available from: [Link]

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride - PubChem. National Institutes of Health. Available from: [Link]

  • Functional Assays Protocols. PDSP. Available from: [Link]

  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560-568. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP) Analysis in Accordance with ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for CPCPP Quantification

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP) is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the antidepressant Trazodone.[1][2] Its purity and concentration must be meticulously controlled, as it can be a process-related impurity that carries potential genotoxic risk.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying trace-level impurities like CPCPP due to its exceptional sensitivity and selectivity.[4][5]

However, the generation of reliable data from an LC-MS/MS system is not inherent to the technology itself; it is the product of a rigorously validated analytical method. Method validation provides documented evidence that a procedure is fit for its intended purpose.[6][7] This guide provides a comprehensive framework for validating an LC-MS/MS method for CPCPP, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][8][9] We will explore not just the procedural steps, but the scientific rationale underpinning each validation parameter, ensuring the final method is accurate, precise, and robust.

The Foundation: System Suitability Testing (SST)

Before commencing any validation experiments, the fundamental performance of the LC-MS/MS instrument must be confirmed. System Suitability Testing (SST) is a non-negotiable prerequisite that verifies the system is adequate for the intended analysis on the day of the experiment.[10][11] Unlike method validation, which qualifies the entire procedure, SST is an integrated check of the instrument's state, including the pump, autosampler, column, and mass spectrometer.[12]

Experimental Protocol for Daily SST:

  • Prepare an SST Solution: Create a standard solution of CPCPP at a concentration in the middle of the intended calibration range (e.g., 100 ng/mL).

  • Perform Replicate Injections: Inject the SST solution a minimum of five consecutive times before starting the analytical run.

  • Evaluate Key Parameters: Assess the following parameters against pre-defined acceptance criteria.

ParameterAcceptance CriteriaRationale
Peak Area Precision %RSD ≤ 5.0%Demonstrates the stability and reproducibility of the autosampler injection and MS detector response.[10]
Retention Time Precision %RSD ≤ 2.0%Confirms the stability of the chromatographic separation and the pump's flow rate.
Peak Shape Tailing Factor (Tf) between 0.8 and 1.5Ensures good chromatographic performance, which is essential for accurate integration and separation from potential interferences.
Signal-to-Noise (S/N) Ratio S/N ≥ 100 (for this mid-range standard)Confirms adequate instrument sensitivity for the analysis.

Failure to meet SST criteria mandates troubleshooting and corrective action before any samples or validation standards are analyzed.

The Validation Workflow: An Interconnected Process

Method validation is not a series of disconnected tests but a holistic evaluation where the results of one parameter often inform another. The following diagram illustrates the logical flow of the validation process.

LC-MS_MS_Validation_Workflow LC-MS/MS Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Performance & Reliability cluster_3 Routine Analysis Dev Develop LC & MS Parameters Spec Specificity & Selectivity Dev->Spec Lin Linearity Spec->Lin Range Range Lin->Range Defines Acc Accuracy Range->Acc Assessed within Prec Precision Range->Prec Assessed within Robust Robustness Acc->Robust LOQ Limit of Quantitation (LOQ) Prec->LOQ Prec->Robust LOQ->Range Defines lower limit LOD Limit of Detection (LOD) LOQ->LOD Stab Stability Robust->Stab SST System Suitability Testing (Pre-run check) Stab->SST Analysis Sample Analysis SST->Analysis

Caption: Logical flow of the LC-MS/MS method validation process.

Core Validation Parameters as per ICH Q2(R1)

Specificity / Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][13] In LC-MS/MS, specificity is largely achieved through the combination of chromatographic retention time and the unique mass transition of the analyte in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol:

  • Analyze Blank Matrix: Inject a blank matrix sample (e.g., a placebo formulation without the API or related compounds) to ensure no interfering peaks are present at the retention time of CPCPP.

  • Analyze Spiked Samples: Analyze the blank matrix spiked with CPCPP and all known potential interfering substances (e.g., starting materials, other known impurities, degradation products).

  • Evaluation: The CPCPP peak should be free from co-eluting peaks. The response in the blank matrix at the retention time of CPCPP should be less than 20% of the response at the Limit of Quantitation (LOQ).[14]

Linearity and Range

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[15] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[15][16]

Experimental Protocol:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of CPCPP. For an impurity method, the range should typically span from the LOQ to 120% of the impurity specification limit.[16] A potential range for CPCPP could be 0.03 ppm to 1.5 ppm.[2]

  • Generate Calibration Curve: Analyze the standards and plot the peak area response versus the nominal concentration.

  • Perform Linear Regression: Apply a linear regression analysis to the data. A weighting factor (e.g., 1/x or 1/x²) is often necessary for LC-MS/MS data to compensate for heteroscedasticity (non-uniform variance across the range).

Acceptance Criteria & Example Data:

ParameterAcceptance CriteriaExample Result
Correlation Coefficient (r²) ≥ 0.9950.9996[2]
Calibration Point Accuracy Each point should be within ±15% of the nominal value (±20% at the LOQ).All points met the criteria.
Visual Inspection The data points should not show significant deviation from the fitted line.No significant deviation observed.
Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[13] It is determined by analyzing samples with known concentrations (Quality Control or QC samples) and comparing the measured value to the true value.

Experimental Protocol:

  • Prepare QC Samples: Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC), spanning the analytical range. For impurity analysis, these could be at the LOQ, 100% of the specification limit, and 120% of the specification limit.

  • Analyze Replicates: Analyze a minimum of five replicate preparations for each QC level.[14][17]

  • Calculate Recovery: Accuracy is expressed as the percentage of recovery or the percentage bias from the nominal value.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[4] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[18]

Experimental Protocol: The same QC samples prepared for the accuracy assessment are used.

  • Repeatability: Analyze five replicates of LQC, MQC, and HQC in a single analytical run.

  • Intermediate Precision: Repeat the analysis on at least two different days, preferably with a different analyst or on a different instrument.

  • Calculate Variation: Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

Acceptance Criteria & Example Data (Accuracy & Precision):

QC LevelNominal Conc. (ng/mL)Intra-day (n=5) Mean Conc. (ng/mL)Accuracy (%)Precision (%RSD)Inter-day (n=10) Mean Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LQC 1.01.04104.04.51.06106.06.8
MQC 50.049.599.02.150.8101.63.5
HQC 120.0121.8101.51.8119.599.62.9
Acceptance Criteria 85-115% (80-120% at LQC) ≤15% (≤20% at LQC) 85-115% (80-120% at LQC) ≤15% (≤20% at LQC)

Acceptance criteria are based on common bioanalytical guidelines, which are often adopted for trace impurity analysis.[14][19]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It represents the concentration that provides a signal-to-noise ratio (S/N) of approximately 3:1.[20][21]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21] It is typically the lowest point on the calibration curve and should exhibit a S/N of at least 10:1, with accuracy and precision within ±20% and ≤20% RSD, respectively.[14][20]

Experimental Protocol:

  • Estimate LOQ/LOD: Prepare a series of progressively more dilute solutions of CPCPP.

  • Determine S/N Ratio: Analyze the solutions and determine the concentration that yields an S/N ratio of approximately 3 (for LOD) and 10 (for LOQ).

  • Confirm LOQ: The estimated LOQ concentration must be confirmed by analyzing at least five replicates and demonstrating that it meets the pre-defined accuracy and precision criteria (e.g., within 20% of nominal and ≤20% RSD). A published method for CPCPP found an LOD of 0.01 ppm and an LOQ of 0.03 ppm, which can serve as a target for method development.[2][3]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[22] This provides an indication of its reliability during normal usage.

Robustness_Parameters Key Parameters for LC-MS/MS Robustness Testing cluster_lc LC Parameters cluster_ms MS Parameters center Method Performance (Peak Area, RT, S/N) p1 Column Temperature (e.g., 40 ± 2 °C) p1->center p2 Mobile Phase Composition (e.g., ± 2% Organic) p2->center p3 Flow Rate (e.g., 0.4 ± 0.02 mL/min) p3->center p4 Source Temperature (e.g., 500 ± 10 °C) p4->center p5 Collision Energy (e.g., ± 2 eV) p5->center

Caption: Deliberate variations introduced to test method robustness.

Experimental Protocol:

  • Select Parameters: Identify critical method parameters to vary.

  • Vary Parameters: Analyze an MQC sample while making small, deliberate changes to one parameter at a time (One-Factor-At-a-Time approach) or using an experimental design like a Plackett-Burman design.[18][22]

  • Evaluate Impact: Assess the impact of these changes on key readouts like peak area, retention time, and S/N ratio. The results should not deviate significantly from those obtained under the nominal method conditions.

Conclusion

The validation of an LC-MS/MS method for this compound is a structured, multi-faceted process that is fundamentally guided by the ICH Q2(R1) principles. By systematically evaluating specificity, linearity, range, accuracy, precision, quantitation limits, and robustness, a laboratory can build a comprehensive data package. This package serves not only as a requirement for regulatory submission but also as a testament to the method's reliability and scientific validity. A properly validated method ensures that every measurement of CPCPP is trustworthy, providing critical assurance of API quality and patient safety.

References

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Retrieved from [Link]

  • Zimmer, D. (2007). System suitability in bioanalytical LC/MS/MS. PubMed. Retrieved from [Link]

  • Clinical Lab Manager. (2018). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. AACC.org. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. Retrieved from [Link]

  • Meyer, S. W., et al. (n.d.). System suitability testing of LC-IMS-HRMS for metabolomics applications. Bruker. Retrieved from [Link]

  • Sisu@UT. (n.d.). 10.3 Different ways to evaluate robustness. Sisu@UT. Retrieved from [Link]

  • Pharma Beginners. (2024). How to Perform Linearity and Range in Analytical Method Validation. Pharma Beginners. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. LabRulez. Retrieved from [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Bioanalytical Method Validation. AJRPS. Retrieved from [Link]

  • ResearchGate. (2018). How to determine the LOQ and LOD for a LC/MS/MS assay method?. ResearchGate. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. PharmTech. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]

  • Muby Chemicals. (n.d.). 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier. Muby Chemicals. Retrieved from [Link]

  • GMP SOP. (n.d.). Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity. GMP SOP. Retrieved from [Link]

  • Springer. (n.d.). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. SpringerLink. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. Industrial Chemicals. Retrieved from [Link]

  • FDA. (n.d.). Bioanalytical Method Validation. FDA.gov. Retrieved from [Link]

  • LCGC International. (n.d.). Method Validation and Robustness. LCGC International. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. SlideShare. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • Sisu@UT. (n.d.). 9.1. Definitions and important aspects. Sisu@UT. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. NCBI. Retrieved from [Link]

Sources

A Comparative Guide to the Neuropharmacological Effects of Arylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the neuropharmacological profiles of several prominent arylpiperazine derivatives used in clinical practice and research. The arylpiperazine scaffold is a versatile chemical structure found in a range of central nervous system (CNS) active agents, including atypical antipsychotics, anxiolytics, and antidepressants.[1][2] Their therapeutic effects are primarily mediated through complex interactions with serotonin (5-HT) and dopamine (D) receptor systems.[1][3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of data to explain the causal relationships between molecular structure, receptor interaction, and functional outcomes. We will explore the nuances of receptor affinity, functional activity (agonism, partial agonism, antagonism), and downstream signaling pathways that differentiate these compounds. All experimental data are presented with detailed protocols to ensure scientific integrity and reproducibility.

The Arylpiperazine Core: A Privileged Scaffold in Neuropharmacology

The arylpiperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to be chemically modified to achieve desired affinities and selectivities for various G protein-coupled receptors (GPCRs).[1] The general structure consists of a piperazine ring linked to an aromatic system (the "aryl" group) and often a "long-chain" substituent at the other nitrogen atom.[1] These structural variations are key to the diverse pharmacological profiles observed within this drug class.[3]

For instance, modifications to the aryl group and the long-chain substituent dramatically influence the binding affinity and functional activity at key targets like the dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[3][4] This guide will dissect the neuropharmacology of the following key arylpiperazine derivatives, grouped by their primary clinical applications:

  • Atypical Antipsychotics: Aripiprazole, Brexpiprazole, Cariprazine

  • Anxiolytics (Azapirones): Buspirone, Tandospirone

  • Antidepressants: Trazodone, Nefazodone, Vortioxetine, Vilazodone

Comparative Receptor Binding Affinities

The initial interaction between a drug and its target receptor is defined by its binding affinity, commonly expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values (in nM) for our selected arylpiperazines at key CNS receptors. This data is compiled from various in vitro radioligand binding studies.

CompoundD₂D₃5-HT₁ₐ5-HT₂ₐ5-HT₂ₒ5-HT₇α₁H₁SERT
Aripiprazole 0.34-0.740.81.7-4.43.415395761549
Brexpiprazole 0.31.11.10.475.01.90.1719>1000
Cariprazine 0.49-0.610.0852.618.8134111155231093
Buspirone 4.4-1.1-1455--340>10000>10000
Tandospirone 41000-2713002800-1700->10000
Trazodone 320-1021.6130182613160
Nefazodone 360-8025-420200
Vortioxetine >1000-15--19--1.6
Vilazodone --1.9-----0.2

Data compiled from multiple sources.[5][6][7][8][9][10][11] Note that Ki values can vary between studies due to different experimental conditions.

Dissecting the Functional Consequences of Receptor Binding

While binding affinity is crucial, it only tells part of the story. The functional activity of a compound at a receptor—whether it acts as an agonist, partial agonist, or antagonist—determines its ultimate physiological effect.

The Dopamine D₂ Receptor: From Blockade to Stabilization

The dopamine D₂ receptor is a primary target for antipsychotic drugs.

  • Aripiprazole, Brexpiprazole, and Cariprazine are distinguished from older antipsychotics by their partial agonism at the D₂ receptor.[5][12] This means they act as "dopamine system stabilizers": in brain regions with excessive dopamine (hyperdopaminergic states, associated with positive symptoms of schizophrenia), they act as functional antagonists, reducing receptor activation. Conversely, in areas with low dopamine (hypodopaminergic states, linked to negative and cognitive symptoms), they provide a low level of receptor stimulation.[12]

    • Cariprazine exhibits a preference for the D₃ receptor over the D₂ receptor, where it also acts as a partial agonist.[7][12][13] This D₃ receptor activity is thought to contribute to its efficacy in treating negative symptoms and bipolar depression.

    • Brexpiprazole has less intrinsic activity at the D₂ receptor compared to aripiprazole, which may contribute to a lower incidence of side effects like akathisia.[7][13]

  • Buspirone and Tandospirone have significantly lower affinity for D₂ receptors compared to the atypical antipsychotics.[8][9] Buspirone acts as a weak D₂ antagonist.[14]

  • Trazodone and Nefazodone also have low affinity for D₂ receptors, and this interaction is not considered a primary mechanism for their antidepressant effects.[6][10]

The Serotonin 5-HT₁ₐ Receptor: A Key Modulator of Mood and Anxiety

The 5-HT₁ₐ receptor is a critical target for both anxiolytics and antidepressants.

  • Buspirone and Tandospirone are potent 5-HT₁ₐ partial agonists .[8][9][14][15] Their anxiolytic effects are primarily mediated by this action.[15] They act as full agonists at presynaptic 5-HT₁ₐ autoreceptors, which reduces serotonin release, and as partial agonists at postsynaptic 5-HT₁ₐ receptors.[15]

  • Aripiprazole, Brexpiprazole, and Cariprazine are also high-affinity 5-HT₁ₐ partial agonists .[7][13] This property is thought to contribute to their antidepressant effects and their ability to mitigate some of the side effects associated with D₂ blockade.

  • Vortioxetine and Vilazodone both exhibit activity at the 5-HT₁ₐ receptor. Vilazodone is a partial agonist, while vortioxetine is a full agonist at this receptor.[11][16] This 5-HT₁ₐ agonism, combined with serotonin reuptake inhibition, is a hallmark of their multimodal mechanism of action.[11]

The Serotonin 5-HT₂ₐ Receptor: Antagonism and Antipsychotic Efficacy

Antagonism at the 5-HT₂ₐ receptor is a key feature of atypical antipsychotics, believed to reduce the risk of extrapyramidal side effects and potentially improve negative symptoms.

  • Aripiprazole, Brexpiprazole, and Cariprazine are potent 5-HT₂ₐ antagonists (or inverse agonists).[1][5] This action, in concert with D₂ partial agonism, is central to their classification as "third-generation" or "dopamine-serotonin system stabilizer" antipsychotics.

  • Trazodone and Nefazodone are also potent 5-HT₂ₐ antagonists .[6][17] This is a primary mechanism of their therapeutic action, distinguishing them from SSRIs.[18][19] The sedative effects of trazodone at low doses are largely attributed to its potent blockade of 5-HT₂ₐ, H₁, and α₁ receptors.[10]

Multimodal Activity: The Case of Vortioxetine

Vortioxetine stands out due to its complex and multimodal pharmacology. It acts as a serotonin reuptake inhibitor, a 5-HT₁ₐ agonist, a 5-HT₁ₑ partial agonist, and an antagonist at 5-HT₃, 5-HT₇, and 5-HT₁₋ receptors.[11] This broad spectrum of activity is thought to contribute to its efficacy, particularly on cognitive symptoms associated with depression.[11]

Signaling Pathways and Functional Selectivity

The interaction of an arylpiperazine with a GPCR can trigger multiple downstream signaling cascades. Traditionally, GPCRs were thought to signal exclusively through G-proteins (e.g., Gs to stimulate cAMP, Gi to inhibit cAMP). However, it is now understood that they can also signal through G-protein-independent pathways, most notably via β-arrestin recruitment.[20][21]

Functional selectivity , or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[22][23][24] This concept is crucial for understanding the nuanced effects of arylpiperazines.

  • For example, some arylpiperazine D₂ receptor agonists have been shown to be β-arrestin-biased .[22][23] These compounds preferentially activate the β-arrestin pathway while being less active at the G-protein pathway.[22] This biased signaling may be responsible for the therapeutic effects of some antipsychotics while avoiding the G-protein-mediated side effects.

The diagram below illustrates the concept of functional selectivity at a GPCR.

FunctionalSelectivity cluster_0 cluster_1 cluster_2 LigandA Biased Ligand (e.g., Arylpiperazine) GPCR GPCR (e.g., D₂ or 5-HT₁ₐ) LigandA->GPCR Binds LigandB Endogenous Ligand LigandB->GPCR Binds G_Protein G-Protein Signaling (e.g., cAMP modulation) GPCR->G_Protein Weakly Activates BetaArrestin β-Arrestin Signaling (e.g., Kinase activation) GPCR->BetaArrestin Preferentially Activates ResponseA Cellular Response A (e.g., Side Effects) G_Protein->ResponseA ResponseB Cellular Response B (e.g., Therapeutic Effect) BetaArrestin->ResponseB

Caption: Functional selectivity of an arylpiperazine at a GPCR.

Experimental Protocols

To ensure the scientific validity of the comparative data presented, this section outlines the standard methodologies used to characterize the neuropharmacological properties of arylpiperazines.

Radioligand Binding Assay (for determining Ki)

This assay quantifies the affinity of a test compound for a specific receptor. It relies on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human D₂ or 5-HT₁ₐ receptor) are prepared by homogenization and centrifugation. Protein concentration is determined via a BCA or Bradford assay.[25]

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors), and assay buffer.[25][26]

    • Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration of an unlabeled competitor (e.g., haloperidol for D₂) to saturate all specific binding sites.[25]

    • Test Compound: Same as total binding, but with varying concentrations of the arylpiperazine being tested.

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[25]

  • Harvesting: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[25]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay (for determining functional activity)

This is a functional assay that measures the activation of G-proteins following agonist binding to a GPCR. It provides information on a compound's potency (EC₅₀) and efficacy (Emax) as an agonist, partial agonist, or inverse agonist.[27][28]

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the GPCR of interest are prepared.

  • Assay Setup: In a 96-well plate, membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test arylpiperazine.[29][30]

  • Incubation: The reaction is incubated (e.g., 20-60 minutes at 30-37°C) to allow for agonist-stimulated G-protein activation and [³⁵S]GTPγS binding.[29]

  • Termination and Measurement: The assay is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.[27][28]

  • Data Analysis: The concentration-response curve is plotted, and EC₅₀ (potency) and Emax (maximal effect relative to a full agonist) values are determined. This allows for the classification of the compound as a full agonist, partial agonist, or antagonist (which would show no stimulation and would shift the curve of an agonist to the right).[28]

cAMP Functional Assay (for Gi/Gs-coupled receptors)

This assay measures the functional consequence of GPCR activation for receptors that couple to Gαs (which stimulates adenylyl cyclase to produce cAMP) or Gαi (which inhibits adenylyl cyclase).[31] For 5-HT₁ₐ receptors, which are Gαi-coupled, agonists will decrease cAMP levels.[32][33]

Methodology:

  • Cell Culture: Whole cells (e.g., CHO-K1) expressing the Gαi-coupled receptor (e.g., 5-HT₁ₐ) are used.[34]

  • Assay Setup:

    • Cells are first stimulated with a compound like forskolin to increase basal cAMP levels. This provides a robust signal window for measuring inhibition.[34]

    • The cells are then treated with varying concentrations of the test arylpiperazine (the agonist).

  • Incubation: The cells are incubated for a specific period to allow for receptor activation and modulation of intracellular cAMP levels.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[34][35] In these assays, endogenously produced cAMP competes with a labeled cAMP analog for binding to a specific antibody.

  • Data Analysis: A decrease in the assay signal corresponds to an increase in intracellular cAMP (for Gs) or a decrease in signal inhibition (for Gi). The EC₅₀ for the agonist-induced inhibition of forskolin-stimulated cAMP is calculated to determine the compound's potency.[34]

Conclusion

The arylpiperazine class of CNS agents demonstrates remarkable pharmacological diversity, driven by subtle variations in chemical structure. This guide has compared several key members of this class, highlighting the differences in their receptor binding affinities and functional activities that underpin their distinct therapeutic applications.

  • Atypical antipsychotics like aripiprazole, brexpiprazole, and cariprazine achieve their unique "system stabilizer" profile through a combination of D₂ partial agonism and 5-HT₂ₐ antagonism.

  • Anxiolytic azapirones such as buspirone and tandospirone derive their efficacy from potent and selective partial agonism at 5-HT₁ₐ receptors.

  • Antidepressants within this class, including trazodone, nefazodone, vortioxetine, and vilazodone, utilize diverse mechanisms ranging from potent 5-HT₂ₐ antagonism to multimodal actions involving serotonin reuptake inhibition and direct receptor modulation.

Understanding these neuropharmacological nuances is critical for both the rational design of new chemical entities and the informed clinical application of existing therapies. The experimental protocols provided serve as a foundation for the continued investigation and characterization of this important class of neuroactive compounds. The concept of functional selectivity, in particular, opens new avenues for developing drugs with improved efficacy and reduced side-effect profiles by precisely targeting specific downstream signaling pathways.

References

  • Brexpiprazole and cariprazine: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole. (n.d.). PMC. [Link]

  • Binding affinities of aripiprazole, brexpiprazole, cariprazine, and the clinical properties of the receptors. (n.d.). ResearchGate. [Link]

  • Structure-activity relationship studies of CNS agents. Part III. On the bioactive conformations of 1-arylpiperazines at 5-HT1A receptor. (1992). PubMed. [Link]

  • Nefazodone. (n.d.). Wikipedia. [Link]

  • GPCR-radioligand binding assays. (2015). PubMed. [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

  • Partial agonists of dopamine receptors: mechanisms and clinical effects of aripiprazole, brexpiprazole and cariprazine. (2021). BJPsych Advances. [Link]

  • Comparing serotonergic 5HT1A and 5HT2A receptor binding of cariprazine, brexpiprazole, and aripiprazole. (n.d.). ResearchGate. [Link]

  • Partial agonists of dopamine receptors: mechanisms and clinical effects of aripiprazole, brexpiprazole and cariprazine. (n.d.). Cambridge University Press & Assessment. [Link]

  • Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites. (1990). PubMed. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). MDPI. [Link]

  • Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. (1994). PubMed. [Link]

  • Neurochemistry and neurophysiology of buspirone and gepirone: interactions at presynaptic and postsynaptic 5-HT1A receptors. (1994). PubMed. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2023). PMC. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). PMC. [Link]

  • Assay conditions for GPCR radioligand competition binding assays. (n.d.). ResearchGate. [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. (2002). PubMed. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). PubMed. [Link]

  • Comparative Molecular Docking and Toxicity Profiling of Buspirone and Tandospirone Targeting the HTR1A Receptor. (2023). bioRxiv. [Link]

  • 5-HT2A receptor. (n.d.). Wikipedia. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). ResearchGate. [Link]

  • Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms. (n.d.). ResearchGate. [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). Università di Bari Aldo Moro. [Link]

  • Structure-Functional Selectivity Relationship Studies of β-arrestin-biased Dopamine D2 Receptor Agonists. (2015). PMC. [Link]

  • GTPγS Binding Assays. (2012). NCBI Bookshelf. [Link]

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology. (2019). ResearchGate. [Link]

  • A meta-analysis of clinical trials comparing the serotonin (5HT)-2 receptor antagonists trazodone and nefazodone with selective serotonin reuptake inhibitors for the treatment of major depressive disorder. (2001). PubMed. [Link]

  • GTPγS Binding Assay. (n.d.). Creative Bioarray. [Link]

  • The β-Arrestins: Multifunctional Regulators of G Protein-coupled Receptors. (2011). PMC. [Link]

  • Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes. (2000). PubMed. [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (2010). PubMed Central. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2015). PMC. [Link]

  • Allosteric Inhibition and Pharmacochaperoning of the Serotonin Transporter by the Antidepressant Drugs Trazodone and Nefazodone. (2022). PubMed. [Link]

  • Structure–Functional Selectivity Relationship Studies of β-Arrestin-Biased Dopamine D2 Receptor Agonists. (2015). ACS Publications. [Link]

  • Problematic Use of Buspirone and Tandospirone: A Scoping Review. (2024). ResearchGate. [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. (n.d.). Eurofins Discovery. [Link]

  • Affinities (K i , nM) of trazodone at various binding sites. (n.d.). ResearchGate. [Link]

  • What is the difference between vilazodone and vortioxetine (Trintellix) for treating major depressive disorder?. (2024). Dr. Oracle. [Link]

  • Vilazodone vs Vortioxetine Comparison. (n.d.). Drugs.com. [Link]

  • Vilazodone vs Vortioxetine: A Comparative Review. (2023). YouTube. [Link]

  • Chemical structures of vilazodone and vortioxetine. (n.d.). ResearchGate. [Link]

  • 5-HT1A RECEPTOR - C1319a. (n.d.). Multispan, Inc. [Link]

  • An Interim Analysis of a Randomized, Open-Label Study of Vilazodone, Escitalopram, or Vortioxetine for Major Depressive Disorder. (2023). PMC. [Link]

  • GPCR signaling via β-arrestin-dependent mechanisms. (2017). PMC. [Link]

  • Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor. (2011). PMC. [Link]

Sources

A Comparative Guide to the Synthesis of Trazodone and Nefazodone: A Focus on Strategic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trazodone and Nefazodone, both serotonin antagonist and reuptake inhibitors (SARIs), are structurally related phenylpiperazine antidepressants. While they share a common pharmacophoric element, their synthetic pathways diverge significantly, primarily in the construction of their respective triazole-based heterocyclic systems. This guide provides an in-depth comparative analysis of the synthetic routes to Trazodone and Nefazodone, with a specific focus on the strategic selection, synthesis, and control of their key intermediates. We will dissect the synthetic complexities, potential process impurities, and overall efficiency of each pathway, offering researchers and drug development professionals critical insights into the process chemistry considerations for this important class of molecules.

Introduction

In the landscape of antidepressant drug development, Trazodone and its structural analog Nefazodone represent a unique therapeutic class.[1][2] Their mechanism, which combines serotonin 5-HT2A receptor antagonism with serotonin reuptake inhibition, offers a distinct pharmacological profile.[1][2] The commercial success and therapeutic utility of these drugs are intrinsically linked to the efficiency and robustness of their chemical synthesis. A deep understanding of the synthetic routes, particularly the formation of key intermediates, is paramount for process optimization, impurity control, and ultimately, the economic viability of manufacturing.

This guide moves beyond a simple recitation of reaction schemes. It aims to provide a comparative, field-proven perspective on the synthesis of these two active pharmaceutical ingredients (APIs). We will explore the causality behind the chosen synthetic strategies, focusing on the distinct challenges and advantages presented by the triazolopyridine intermediate of Trazodone versus the substituted triazolone intermediate of Nefazodone.

Section 1: The Common Cornerstone: Synthesis of 1-(3-chlorophenyl)piperazine (m-CPP)

The journey to both Trazodone and Nefazodone begins with a common, critical intermediate: 1-(3-chlorophenyl)piperazine, commonly known as m-CPP. The purity and yield of this intermediate directly impact the entire downstream process. A prevalent and scalable method involves a two-step process starting from diethanolamine.

Workflow for m-CPP Synthesis

A Diethanolamine B bis(2-Chloroethyl)amine Hydrochloride A->B  Thionyl Chloride (SOCl₂) D 1-(3-chlorophenyl)piperazine (m-CPP) B->D  Ring Closure  (e.g., in Xylene, reflux) C 3-Chloroaniline C->D  Ring Closure  (e.g., in Xylene, reflux)

Caption: Synthesis of the common intermediate m-CPP.

Experimental Protocol: Synthesis of 1-(3-chlorophenyl)piperazine (m-CPP) Hydrochloride

This protocol is a synthesized representation based on established chemical literature.[3][4]

Step 1: Synthesis of bis(2-Chloroethyl)amine Hydrochloride

  • To a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, add diethanolamine (1.0 eq) and a solvent such as chloroform.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, ~2.2 eq) dropwise, maintaining the temperature below 10 °C. Causality: This is a highly exothermic reaction where the hydroxyl groups of diethanolamine are replaced by chlorides. Careful temperature control is critical to prevent side reactions and ensure safety.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution (SO₂ and HCl) ceases.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid is triturated with acetone or another suitable solvent to yield bis(2-chloroethyl)amine hydrochloride, which can be collected by filtration.

Step 2: Synthesis of 1-(3-chlorophenyl)piperazine Hydrochloride

  • Charge a reactor with bis(2-chloroethyl)amine hydrochloride (1.0 eq), 3-chloroaniline (1.0 eq), and a high-boiling solvent like xylene.

  • Heat the mixture to reflux (typically 130-140 °C) for 24-48 hours. Causality: This step involves a double N-alkylation reaction, where the aniline nitrogen displaces the chlorides on the bis(2-chloroethyl)amine backbone to form the piperazine ring. The high temperature is necessary to drive this cyclization.

  • Monitor the reaction by a suitable method (e.g., TLC or HPLC) for the disappearance of starting materials.

  • Upon completion, cool the mixture. The product hydrochloride salt will often precipitate.

  • Filter the solid product and wash with a non-polar solvent (e.g., hexane) to remove impurities.

  • The crude 1-(3-chlorophenyl)piperazine hydrochloride can be recrystallized from a suitable solvent like ethanol to achieve high purity.

Section 2: Trazodone Synthesis: The Triazolopyridine Pathway

The synthesis of Trazodone's characteristic triazolopyridine ring system is a key differentiating step. The most common route involves the initial formation of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, which is subsequently alkylated and coupled with m-CPP.

Workflow for Trazodone Synthesis

A 2-Chloropyridine C 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one A->C  Reflux (e.g., 2-ethoxyethanol)  H₂SO₄ (cat.) B Semicarbazide Hydrochloride B->C E 2-(3-Chloropropyl)-[1,2,4]triazolo [4,3-a]pyridin-3(2H)-one C->E  Alkylation  Base (e.g., NaH, K₂CO₃) D 1-Bromo-3-chloropropane D->E G Trazodone E->G  Coupling  Base (e.g., Na₂CO₃, Et₃N) F m-CPP F->G

Caption: Key intermediates in the Trazodone synthetic pathway.

Experimental Protocol: Synthesis of Trazodone

This protocol is based on procedures outlined in the chemical literature and patents.[5][6][7][8]

Step 1: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one (Intermediate C)

  • Combine 2-chloropyridine (1.0 eq) and semicarbazide hydrochloride (~2.0 eq) in a high-boiling solvent such as 2-ethoxyethanol.[7]

  • Heat the mixture to reflux.

  • Add a catalytic amount of concentrated sulfuric or hydrochloric acid.[7][8] Causality: The acid catalyzes the initial nucleophilic aromatic substitution of the chloride on the pyridine ring by the hydrazine group of semicarbazide, followed by an intramolecular cyclization and condensation to form the fused triazolone ring system.

  • Maintain reflux for 18-24 hours.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under reduced pressure to yield the triazolopyridinone intermediate.[7]

Step 2: Synthesis of Trazodone via the Alkylated Intermediate (Route E -> G)

  • The triazolopyridinone from Step 1 (1.0 eq) is dissolved in a suitable solvent (e.g., DMF). A strong base like sodium hydride is added to form the corresponding anion.

  • 1-Bromo-3-chloropropane (1.0 eq) is added, and the mixture is stirred to form 2-(3-chloropropyl)-[9][10][11]triazolo[4,3-a]pyridin-3(2H)-one (Intermediate E).[12][13]

  • In a separate vessel, 1-(3-chlorophenyl)piperazine (m-CPP, ~1.0 eq) is combined with a base (e.g., sodium carbonate) and a catalyst (e.g., NaI) in a solvent like DMF or acetonitrile.[14][15]

  • The alkylated intermediate (E) is added to the m-CPP mixture.

  • The reaction is heated (e.g., to 80-85 °C) for several hours until completion.[6] Causality: This is a standard nucleophilic substitution where the secondary amine of the piperazine ring displaces the terminal chloride on the propyl chain.

  • After workup and extraction, the crude Trazodone base is isolated and can be converted to its hydrochloride salt for purification and formulation.

Alternative Route: A common industrial approach combines m-CPP with 1-bromo-3-chloropropane first to form 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine.[9][16][17] This intermediate is then reacted with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in the presence of a base to yield Trazodone.[5][14] This alternative can offer advantages in controlling impurities.

Section 3: Nefazodone Synthesis: The Phenyltriazolone Pathway

Nefazodone's synthesis introduces a more complex, substituted triazolone intermediate. The construction of this core requires a multi-step approach, which presents a different set of challenges compared to the Trazodone pathway.

Workflow for Nefazodone Synthesis

A Phenol C 2-Phenoxyethyl Amine (via several steps) A->C  Etherification,  Iodination, Amination B 1,2-Dichloroethane B->C E Ethyl (2-phenoxyethyl)carbamate C->E  Acylation D Ethyl Chloroformate D->E G 5-Ethyl-4-(2-phenoxyethyl)- 1,2,4-triazol-3(2H)-one E->G  Cyclization F Propionyl Hydrazine F->G I Nefazodone G->I  Coupling  Base H m-CPP Propyl Chloride (Intermediate from Trazodone route) H->I

Caption: A potential pathway to the key Nefazodone intermediate.

Experimental Protocol: Key Steps in Nefazodone Synthesis

The synthesis of the core triazolone intermediate for Nefazodone is more involved than its Trazodone counterpart. The following represents a plausible sequence based on literature.[18]

Step 1: Synthesis of 5-Ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3(2H)-one (Intermediate G)

  • Etherification: React phenol with 1,2-dichloroethane in the presence of a base to form 1-chloro-2-phenoxyethane.

  • Amination: Convert the chloride to an amine (e.g., via iodination followed by reaction with ammonia) to yield 2-phenoxyethylamine.[18]

  • Acylation: Treat 2-phenoxyethylamine with ethyl chloroformate to produce ethyl (2-phenoxyethyl)carbamate.[18]

  • Cyclization: React the carbamate with propionyl hydrazine. This key step involves heating the two components, leading to a condensation and cyclization reaction that forms the desired 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3(2H)-one.[18] Causality: This reaction builds the core heterocyclic structure of Nefazodone, defining both the ethyl group at position 5 and the phenoxyethyl substituent on the ring nitrogen.

Step 2: Final Assembly of Nefazodone

  • The triazolone intermediate (G) is deprotonated with a suitable base (e.g., sodium hydroxide).

  • This anion is then reacted with 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine (the same key intermediate used in one of the Trazodone routes) in a solvent like isopropanol under reflux.

  • The reaction couples the two key fragments via nucleophilic substitution.

  • Following reaction completion, an aqueous workup, extraction, and crystallization (often as the hydrochloride salt) yields Nefazodone HCl.[19]

Section 4: Comparative Analysis of Intermediates & Pathways

The choice between the Trazodone and Nefazodone synthetic routes hinges on the complexity, cost, and safety associated with their unique intermediates.

Table 1: Comparison of Key Heterocyclic Intermediates
FeatureTrazodone IntermediateNefazodone IntermediateAnalysis & Implications
Name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one5-Ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3(2H)-oneThe Nefazodone intermediate is significantly more complex, with two specific side-chains that must be installed prior to the final coupling step.
Synthesis Complexity Low-Moderate. Typically a one-pot reaction from commercially available 2-chloropyridine and semicarbazide.[7][8]High. Requires a multi-step synthesis starting from phenol, involving etherification, amination, acylation, and cyclization.[18]The Trazodone pathway is more convergent and relies on a simpler heterocyclic core, which is generally favorable for process development and cost of goods.
Precursor Availability High. 2-Chloropyridine and semicarbazide are readily available, bulk commodity chemicals.Moderate-High. Phenol, 1,2-dichloroethane, and propionyl hydrazine are common, but the overall sequence is longer.Higher number of steps for the Nefazodone intermediate increases the potential for yield loss and introduces more process variables to control.
Potential for Side Reactions Moderate. Formation of isomers is possible but generally well-controlled. Purification is straightforward.High. Each step in the sequence to the intermediate carries its own risk of side products that must be removed before the final, costly coupling step.Stringent in-process controls and purification steps are more critical in the Nefazodone synthesis to ensure the final API meets specifications.
Table 2: Overall Process Metrics Comparison
MetricTrazodone SynthesisNefazodone SynthesisAnalysis & Implications
Number of Steps (Overall) Fewer steps, particularly for the key heterocyclic component.More linear and longer sequence to construct the key intermediate.Shorter synthetic routes are generally preferred in manufacturing, leading to faster batch cycle times and lower production costs.
Overall Yield Generally high, with modern processes achieving yields well over 85%.[10]Likely lower due to the multi-step nature of the intermediate synthesis. An overall yield of 37% from phenol has been reported.[18]The cumulative yield loss over multiple steps in the Nefazodone route presents a significant process challenge.
Purification Challenges Focus is on removing genotoxic alkylating agents like 1-bromo-3-chloropropane and related piperazine impurities.[5][10]In addition to alkylating agents, impurities from the multi-step intermediate synthesis must be controlled.Both syntheses require rigorous control of alkylating agents. Patents for Trazodone specifically address methods for their removal to <15 ppm.[10][20] Nefazodone's bioactivation to reactive quinone-imine species also raises unique toxicological concerns.[21][22]
Safety of Reagents Uses common industrial reagents. Thionyl chloride requires careful handling.Uses common reagents, but the longer sequence increases overall solvent and reagent consumption.Both processes utilize hazardous materials requiring appropriate engineering controls. Recent developments in Trazodone synthesis focus on continuous flow processes to improve safety and reduce handling of toxic reagents.[14][17]

Conclusion

From a process chemistry perspective, the synthesis of Trazodone is arguably more efficient and streamlined than that of Nefazodone. This advantage stems directly from the comparative simplicity of its key heterocyclic intermediate, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one. The ability to construct this core in a single, high-yielding step from bulk starting materials provides a significant strategic advantage.

In contrast, the synthesis of Nefazodone's more elaborate 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3(2H)-one intermediate necessitates a longer, more linear sequence. While chemically elegant, this pathway introduces more opportunities for yield loss and impurity formation, increasing the complexity of process control and manufacturing. While both syntheses share the challenge of managing the common m-CPP intermediate and controlling residual alkylating agents, the fundamental divergence in the strategy for the second key intermediate defines their relative manufacturing feasibility. These insights underscore the critical role that strategic intermediate selection plays in the entire life cycle of a drug, from laboratory-scale development to full-scale commercial production.

References

  • PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Available from: [Link]

  • proLékaře.cz. What Did the Patent for the Synthesis of Highly Purified Trazodone Bring? Available from: [Link]

  • Google Patents. WO2019154770A1 - Continuous process for the preparation of trazodone.
  • Quick Company. "Process For Preparation Of Trazodone And Novel Intermediates". Available from: [Link]

  • Google Patents. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof.
  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]

  • Google Patents. US6596866B2 - Process for the preparation of nefazodone hydrochloride.
  • Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.
  • PubChem. Trazodone and trazodone hydrochloride in purified form - Patent US-8133893-B2. Available from: [Link]

  • Google Patents. CA2356450C - An improved process for the preparation of nefazodone hydrochloride.
  • European Patent Office. CONTINUOUS PROCESS FOR THE PREPARATION OF TRAZODONE - EP 3749668 B1. Available from: [Link]

  • ResearchGate. Improved synthesis of nefazodone from phenol. Available from: [Link]

  • Pharmaffiliates. 2-(3-Chloropropyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one. Available from: [Link]

  • Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • MDPI. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Available from: [Link]

  • Technical Disclosure Commons. A process for the preparation of Trazodone and its hydrochloride. Available from: [Link]

  • ResearchGate. Characterized bioactivation pathways for the antidepressant nefazodone.... Available from: [Link]

  • PubMed. Nefazodone: its place among antidepressants. Available from: [Link]

  • PrepChem.com. Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one. Available from: [Link]

  • PubMed. Bioactivation of the nontricyclic antidepressant nefazodone to a reactive quinone-imine species in human liver microsomes and recombinant cytochrome P450 3A4. Available from: [Link]

  • ResearchGate. Trazodone and Nefazodone | Request PDF. Available from: [Link]

  • Google Patents. US6143325A - Nefazodone dosage form.
  • PubMed. A meta-analysis of clinical trials comparing the serotonin (5HT)-2 receptor antagonists trazodone and nefazodone with selective serotonin reuptake inhibitors for the treatment of major depressive disorder. Available from: [Link]

  • Wikipedia. Nefazodone. Available from: [Link]

  • PubChem. 2-(3-Chloropropyl)-[9][10][11]triazolo[4,3-a]pyridin-3-one. Available from: [Link]

  • ResearchGate. Synthesis 2-(3-halopropyl)[9][10][11] triazolo [4,3-a] pyridin-3 (2H) -one.... Available from: [Link]

  • Google Patents. (12) United States Patent. Available from: [Link]

  • MDPI. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT 1A Ligands: Binding and Docking Studies. Available from: [Link]

  • Drugs.com. Nefazodone vs Trazodone Comparison. Available from: [Link]

  • ResearchGate. Nefazodone (Serzone) withdrawn because of hepatotoxicity. Available from: [Link]

  • ResearchGate. Synthesis and antioxidant properties of some new 5-phenethyl-3-thio-1,2,4-triazoles. Available from: [Link]

  • ResearchGate. Synthesis and biological action of 3-R-4-substituted-Δ2-1,2,4-triazoline-5-thione. Available from: [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • Zaporizhzhia State Medical and Pharmaceutical University. Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]

  • PMC - NIH. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

Sources

A Multi-Faceted Approach to Purity Assessment of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, a key intermediate in the synthesis of several drugs including the antidepressant Trazodone, a rigorous and multi-technique approach to purity assessment is paramount.[1][2][3] This guide provides an in-depth comparison of various analytical techniques for the comprehensive purity profiling of this critical piperazine derivative, offering insights into the causality behind experimental choices and presenting supporting data to guide researchers, scientists, and drug development professionals.

The synthesis of this compound can introduce a spectrum of impurities, including starting materials, by-products, and degradation products.[2][4] Furthermore, some of these, like the starting material 1-bromo-3-chloropropane, are recognized as potentially genotoxic.[2] Therefore, the chosen analytical methods must not only quantify the main compound but also detect, identify, and quantify these impurities at trace levels, in line with stringent regulatory guidelines from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.).[5][6][7][8][9]

This guide will explore the utility of four orthogonal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for robust quantification and impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and quantitative analysis.

  • Differential Scanning Calorimetry (DSC) for the determination of absolute purity based on thermal properties.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable tool in pharmaceutical analysis due to its versatility in separating non-volatile and thermally labile compounds.[10] For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed for purity assessment and impurity quantification.

The Rationale Behind the Method

The choice of a reverse-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is dictated by the physicochemical properties of the target molecule. The nonpolar nature of the piperazine derivative allows for good retention and separation on a C18 column. A gradient elution, where the mobile phase composition is changed over time, is often preferred to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe. UV detection is suitable as the chlorophenyl group provides a chromophore that absorbs in the UV region. For enhanced sensitivity and specificity, especially for trace-level genotoxic impurities, coupling HPLC with mass spectrometry (LC-MS/MS) is the gold standard.[11]

Experimental Protocol: A Validated RP-HPLC-UV Method

This protocol is a representative example of a validated method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.

Data Presentation
ParameterResult
Purity of Main Peak (% Area) >99.5%
Known Impurity 1 (e.g., 1-(3-chlorophenyl)piperazine) <0.10%
Known Impurity 2 (e.g., Dimer impurity) <0.15%
Total Unknown Impurities <0.10%
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.03%

Note: The above data is illustrative and based on typical results for a high-purity batch.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter Solution prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate % Area data1->data2 data3 Generate Report data2->data3

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10] In the context of this compound purity assessment, GC-MS is primarily used for the detection of residual solvents and volatile organic impurities that may not be amenable to HPLC analysis.

The Rationale Behind the Method

The manufacturing process of the target compound may involve the use of various organic solvents.[2] Regulatory guidelines, such as USP General Chapter <467> and ICH Q3C, mandate the control of these residual solvents due to their potential toxicity.[12][13][14][15] GC, with its ability to separate compounds based on their boiling points and interactions with the stationary phase, coupled with the high specificity of a mass spectrometer, is the ideal technique for this purpose.

Experimental Protocol: Headspace GC-MS for Residual Solvents

This protocol outlines a headspace GC-MS method for the analysis of residual solvents.

Instrumentation:

  • GC system with a headspace autosampler and a mass selective detector.

Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C, hold for 5 min

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 250 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350

Headspace Parameters:

  • Oven Temperature: 80 °C

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Equilibration Time: 15 min

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Data Presentation
Solvent ClassSolventConcentration Limit (ppm)Typical Finding
Class 2Acetonitrile410< 50 ppm
Class 2Xylene2170Not Detected
Class 3Acetone5000< 100 ppm
Class 3Methanol3000< 50 ppm

Note: The above data is illustrative and based on typical results for a batch produced under GMP conditions.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample into Vial prep2 Add Diluent prep1->prep2 prep3 Seal Vial prep2->prep3 analysis1 Equilibrate in Headspace Oven prep3->analysis1 analysis2 Inject Vapor Phase analysis1->analysis2 analysis3 GC Separation analysis2->analysis3 analysis4 MS Detection analysis3->analysis4 data1 Identify Peaks by Mass Spectra analysis4->data1 data2 Quantify using Calibration data1->data2 data3 Generate Report data2->data3

Caption: Workflow for Headspace GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantification

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules and can also be used for quantitative purposes (qNMR).[16][17][18] For the purity assessment of this compound, NMR serves two primary functions: confirming the identity of the main compound and identifying and quantifying impurities, often without the need for reference standards of the impurities themselves.

The Rationale Behind the Method

The principle of NMR is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The resulting spectrum provides detailed information about the chemical environment of each nucleus, allowing for the precise determination of the molecular structure. In qNMR, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the main compound to that of a certified internal standard of known concentration, the purity of the sample can be accurately determined. This makes qNMR a primary analytical method.

Experimental Protocol: ¹H qNMR for Purity Determination

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid).

  • Dissolve both in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

Data Acquisition:

  • Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all signals.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation
ParameterResult
¹H NMR Identity Confirmation Conforms to structure
Purity by qNMR 99.6 ± 0.2%
Identified Impurity (e.g., 1-bromo-3-chloropropane) < 0.05%

Note: The above data is illustrative.

Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation prep1 Weigh Sample & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 analysis1 Tune & Shim Spectrometer prep3->analysis1 analysis2 Acquire ¹H Spectrum analysis1->analysis2 data1 Process Spectrum analysis2->data1 data2 Integrate Signals data1->data2 data3 Calculate Purity data2->data3

Caption: Workflow for qNMR purity assessment.

Differential Scanning Calorimetry (DSC): An Absolute Purity Measurement

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[19][20][21][22][23] For crystalline organic compounds, DSC can be used to determine the absolute purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.

The Rationale Behind the Method

A pure crystalline substance has a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, causing the substance to melt over a broader temperature range and at a lower temperature.[19] DSC measures the heat absorbed during this melting process. By analyzing the shape of the melting endotherm, the purity of the substance can be calculated without the need for a reference standard of the main component. This makes DSC a valuable orthogonal technique to chromatographic methods.

Experimental Protocol: DSC Purity Analysis

Instrumentation:

  • Differential Scanning Calorimeter with a cooling system.

Experimental Conditions:

  • Sample Pan: Hermetically sealed aluminum pans.

  • Sample Weight: 2-5 mg.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Heating Rate: 1 °C/min.

  • Temperature Range: From a temperature well below the melting point to a temperature where the sample is completely molten (e.g., 180 °C to 220 °C for the hydrochloride salt).

Data Analysis: The instrument software typically performs the purity calculation based on the van't Hoff equation by analyzing the partial areas of the melting peak.

Data Presentation
ParameterResult
Melting Point (Onset) 199.5 °C
Heat of Fusion (ΔH) 120 J/g
Purity by DSC 99.7 mol%

Note: The above data is illustrative. The melting point of the hydrochloride salt is reported to be in the range of 198-203 °C.[24]

Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing prep1 Weigh Sample into Pan prep2 Hermetically Seal Pan prep1->prep2 analysis1 Place Sample & Reference in Cell prep2->analysis1 analysis2 Heat at a Constant Rate analysis1->analysis2 analysis3 Record Heat Flow analysis2->analysis3 data1 Integrate Melting Endotherm analysis3->data1 data2 Apply van't Hoff Equation data1->data2 data3 Calculate Purity data2->data3

Caption: Workflow for DSC purity analysis.

Comparison of Analytical Techniques

TechniquePrinciplePrimary ApplicationAdvantagesLimitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantification of the main component and non-volatile impurities.High resolution, robust, versatile, easily automated.May require reference standards for impurity identification, not suitable for volatile compounds.
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Analysis of residual solvents and volatile impurities.High sensitivity and specificity for volatile compounds, definitive identification through mass spectra.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
NMR Absorption of radiofrequency by atomic nuclei in a magnetic field.Structural elucidation, identity confirmation, and absolute quantification (qNMR).Provides detailed structural information, can quantify without specific impurity standards.Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for qNMR.
DSC Measurement of heat flow as a function of temperature.Determination of absolute purity of crystalline solids.Provides an absolute purity value, orthogonal to chromatographic methods, requires small sample amount.Only applicable to crystalline and thermally stable compounds, does not provide information on individual impurities.

Conclusion: An Integrated and Authoritative Approach

The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. No single analytical technique can provide a complete picture of a sample's purity. A comprehensive and robust purity assessment relies on an integrated approach, leveraging the strengths of multiple orthogonal techniques.

  • HPLC serves as the primary tool for routine purity testing and the quantification of known and unknown non-volatile impurities.

  • GC-MS is essential for controlling volatile organic impurities and residual solvents, as mandated by regulatory bodies.

  • NMR provides unequivocal structural confirmation and can be used as a primary method for absolute quantification.

  • DSC offers a valuable, independent measure of absolute purity for crystalline batches.

By employing a combination of these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring that the material meets the high standards of quality, safety, and consistency required by regulatory authorities such as the EMA and FDA, and as outlined in pharmacopeias and ICH guidelines.[10][25][26][27][28] This multi-faceted approach not only validates the purity of the compound but also demonstrates a deep understanding of the material and its potential impurities, a hallmark of scientific integrity and a commitment to patient safety.

References

  • (467) RESIDUAL SOLVENTS - USP-NF. (n.d.). Retrieved from [Link]

  • <467> RESIDUAL SOLVENTS - USP-NF. (2019, September 27). Retrieved from [Link]

  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9). Retrieved from [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). Retrieved from [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Retrieved from [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). Retrieved from [Link]

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46 - Phenomenex. (2017, September 13). Retrieved from [Link]

  • 〈467〉 Residual Solvents - USP-NF ABSTRACT. (n.d.). Retrieved from [Link]

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy - gmp-compliance.org. (2022, September 21). Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. (n.d.). Retrieved from [Link]

  • 2.2.46. Chromatographic separation techniques - uspbpep.com. (n.d.). Retrieved from [Link]

  • 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. (n.d.). Retrieved from [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved from [Link]

  • Trazodone Impurities - SynZeal. (n.d.). Retrieved from [Link]

  • Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' - ResearchGate. (n.d.). Retrieved from [Link]

  • Trazodone Impurities and Related Compound - Veeprho. (n.d.). Retrieved from [Link]

  • Trazodone API Impurity Manufacturers - Anant Pharmaceuticals Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' - Scholars.Direct. (2020, October 30). Retrieved from [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct. (2020, October 30). Retrieved from [Link]

  • Analytical CHEMISTRY. (n.d.). Retrieved from [Link]

  • WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents. (2015, July 30).
  • Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved from [Link]

  • (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - ResearchGate. (2025, June 28). Retrieved from [Link]

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2 | CID 13035120 - PubChem. (n.d.). Retrieved from [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support. (n.d.). Retrieved from [Link]

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (n.d.). Retrieved from [Link]

  • 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier - Muby Chemicals. (n.d.). Retrieved from [Link]

  • DSC purity determination - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved from [Link]

  • Investigating the Purity of Substances by Means of DSC - NETZSCH Analyzing & Testing. (2020, July 28). Retrieved from [Link]

  • DSC purity - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Purity Determination and DSC Tzero Technology - TA Instruments. (n.d.). Retrieved from [Link]

  • 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE - precisionFDA. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine analogs, a class of compounds with significant potential in the development of novel therapeutics for central nervous system (CNS) disorders. By leveraging the versatile arylpiperazine scaffold, researchers have synthesized a multitude of derivatives with varying affinities for key neurotransmitter receptors, particularly serotonin and dopamine receptors.[1][2] This guide will delve into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these analogs, offering valuable insights for researchers, scientists, and drug development professionals.

The long-chain arylpiperazine structure is a well-established pharmacophore in CNS drug discovery, forming the backbone of several approved drugs for conditions like psychosis, anxiety, and depression.[1] The parent compound, this compound, serves as a crucial intermediate in the synthesis of various psychoactive agents.[3][4][5][6] Understanding how structural modifications to this core scaffold impact biological activity is paramount for the rational design of more potent and selective drug candidates.

Synthesis of this compound Analogs

The general synthesis of this compound and its analogs typically involves a multi-step process. A common route begins with the reaction of diethanolamine with thionyl chloride to produce bis-(2-chloroethyl)amine hydrochloride.[7][8] This intermediate is then condensed with a substituted aniline, in this case, 3-chloroaniline, to form the corresponding 1-(substituted-phenyl)piperazine hydrochloride.[7][8] Finally, alkylation of the piperazine nitrogen with a suitable alkylating agent, such as 1-bromo-3-chloropropane, in an alkaline aqueous acetone solution, yields the desired 1-(substituted-phenyl)-4-(3-chloropropyl)piperazine analog.[7][9]

This synthetic strategy allows for the introduction of a wide variety of substituents on the phenyl ring and modifications to the alkyl chain, enabling a systematic exploration of the SAR.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of arylpiperazine derivatives is exquisitely sensitive to structural alterations. Key areas of modification that significantly influence receptor affinity and functional activity include the nature and position of substituents on the aryl ring and the length and composition of the alkyl linker connecting the piperazine to a terminal moiety.

Impact of Aryl Ring Substitution

The substitution pattern on the phenyl ring plays a critical role in modulating receptor affinity. The presence of a chlorine atom at the meta-position of the phenyl ring, as in the parent compound, is a common feature in many psychoactive arylpiperazines.[10] Variations in the electronic properties and steric bulk of substituents can dramatically alter binding to serotonin (5-HT) and dopamine (D) receptors. For instance, the introduction of different substituents can shift the selectivity profile of the compound, favoring one receptor subtype over another.[11]

Influence of the Alkyl Linker

The length of the alkyl chain connecting the piperazine ring to a terminal functional group is another crucial determinant of pharmacological activity. Studies have shown that extending the carbon linker can shift the receptor profile from being predominantly 5-HT2A active to having a higher affinity for 5-HT1A receptors.[12] This highlights the importance of the spatial orientation of the pharmacophoric elements for optimal receptor interaction.

Comparative Pharmacological Data

To provide a clear and objective comparison, the following table summarizes the in vitro binding affinities (Ki values in nM) of a selection of 1-(3-chlorophenyl)piperazine analogs and related arylpiperazine derivatives for key CNS receptors. Lower Ki values indicate higher binding affinity.

Compound IDAryl SubstitutionLinker/Terminal Group5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)Reference
Analog 1 3-Cl-(CH2)6-[7][13][14]triazolo[4,3-a]pyridin-3(2H)-one16--[12]
Analog 2 [1,1'-biphenyl]-2-yl-(CH2)6-[7][13][14]triazolo[4,3-a]pyridin-3(2H)-one20--[12]
Analog 3 2-methoxyphenyl-(CH2)4-coumarin-6.767.93[15]
Analog 4 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl-(CH2)3-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione---[16]
Analog 5 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl-(CH2)4-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione---[16]
Analog 6 2-chlorophenyl-(CH2)4-6-acetyl-7-hydroxy-4-methylcoumarin0.57--[8]
Analog 7 3-bromophenyl-(CH2)4-6-acetyl-7-hydroxy-4-methylcoumarin0.78--[8]

Note: A hyphen (-) indicates that the data was not reported in the cited source.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of these analogs.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[4][17]

Objective: To determine the inhibitory constant (Ki) of test compounds for target receptors (e.g., 5-HT1A, 5-HT2A, D2).

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]spiperone for D2).[10]

  • Test compounds (analogs).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through the filter plates.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[17]

In Vivo Behavioral Assays: Forced Swim Test (Mouse)

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.[1][7][9][13][14]

Objective: To assess the potential antidepressant effects of the test compounds.

Materials:

  • Male mice.

  • Test compounds and vehicle control.

  • Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment.

Procedure:

  • Administer the test compound or vehicle to the mice at a predetermined time before the test.

  • Gently place each mouse individually into a beaker of water for a 6-minute session.

  • Record the entire session using a video camera.

  • An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • A significant reduction in immobility time compared to the vehicle-treated group is indicative of antidepressant-like activity.

In Vivo Behavioral Assays: Conditioned Avoidance Response (Rat)

The conditioned avoidance response (CAR) test is a classic preclinical model used to predict the antipsychotic potential of drug candidates.[18][19]

Objective: To evaluate the antipsychotic-like activity of the test compounds.

Materials:

  • Male rats.

  • Test compounds and vehicle control.

  • A two-way shuttle box with a grid floor capable of delivering a mild electric shock.

  • A conditioned stimulus (CS), such as a light or a tone.

  • An unconditioned stimulus (US), the mild foot shock.

Procedure:

  • Training: Place a rat in the shuttle box. Present the CS for a short period (e.g., 10 seconds), followed immediately by the US. The rat can avoid the shock by moving to the other compartment of the box during the CS presentation (an avoidance response). If the rat does not move, it will receive the shock and can escape it by moving to the other compartment (an escape response). Repeat this for a set number of trials.

  • Testing: Administer the test compound or vehicle to the trained rats.

  • After a predetermined time, place the rat back in the shuttle box and present the CS.

  • Record the number of avoidance responses, escape responses, and failures to escape.

  • A selective reduction in the number of avoidance responses without affecting the escape responses is indicative of antipsychotic-like activity.

Visualizations

Logical Flow of SAR-driven Drug Discovery

SAR_Workflow cluster_synthesis Synthesis & Modification cluster_screening Pharmacological Screening cluster_analysis Data Analysis & Optimization Core Core Scaffold 1-(3-Chlorophenyl)piperazine Analogs Analog Library (Varied R1, R2, Linker) Core->Analogs Chemical Synthesis InVitro In Vitro Assays (Receptor Binding) Analogs->InVitro Screening InVivo In Vivo Models (Behavioral Tests) InVitro->InVivo Lead Identification SAR SAR Analysis (Structure-Activity Relationship) InVivo->SAR Data Collection Optimization Lead Optimization SAR->Optimization Rational Design Optimization->Core Iterative Design

Caption: Workflow for SAR-driven discovery of novel CNS agents.

Key Pharmacological Targets and Downstream Effects

Signaling_Pathways cluster_receptors Target Receptors cluster_effects Therapeutic Outcomes D2 Dopamine D2 Antipsychotic Antipsychotic Effect D2->Antipsychotic Antagonism HT1A Serotonin 5-HT1A Antidepressant Antidepressant Effect HT1A->Antidepressant Agonism/Partial Agonism Anxiolytic Anxiolytic Effect HT1A->Anxiolytic Agonism/Partial Agonism HT2A Serotonin 5-HT2A HT2A->Antipsychotic Antagonism HT2A->Antidepressant Antagonism

Caption: Key receptor targets and their associated therapeutic effects.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel CNS-acting agents. The extensive body of research on its analogs has provided a clear understanding of the key structural features that govern their pharmacological activity. By systematically modifying the aryl substitution and the alkyl linker, researchers can fine-tune the receptor affinity and functional profile of these compounds to achieve desired therapeutic effects. This guide has provided a comprehensive overview of the synthesis, SAR, and pharmacological evaluation of these important molecules, offering a valuable resource for the continued development of innovative treatments for a range of debilitating neurological and psychiatric disorders.

References

  • The mouse forced swim test. (2011). Journal of Visualized Experiments, (58). [Link]

  • Factsheet on the forced swim test. (2020). Understanding Animal Research. [Link]

  • The Mouse Forced Swim Test. (n.d.). PMC. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. (2014). JoVE. [Link]

  • Forced Swim Test v.3. (n.d.). University of Notre Dame. [Link]

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Gobbi, M. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS chemical neuroscience, 12(13), 2446-2461. [Link]

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Gobbi, M. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. [Link]

  • The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. (1999). Neuroscience and biobehavioral reviews, 23(6), 851-862. [Link]

  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016). Current protocols in pharmacology, 75, 8.3.1-8.3.20. [Link]

  • Conditioned avoidance response test. (n.d.). Wikipedia. [Link]

  • Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. (n.d.). ResearchGate. [Link]

  • New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. (2004). Bioorganic & medicinal chemistry letters, 14(15), 3859-3863. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2021). Molecules, 26(16), 4966. [Link]

  • Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. (2021). Medicinal chemistry (Shariqah (United Arab Emirates)), 17(5), 429-441. [Link]

  • Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. (2009). Bioorganic & medicinal chemistry, 17(5), 1890-1897. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • Conditioned Avoidance Response in the Development of New Antipsychotics. (n.d.). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Screening of anti psychotic drugs salim. (2015). Slideshare. [Link]

  • Evaluation of Antipsychotic Drugs with Cook's Pole Climbing Apparatus. (n.d.). Expharm Software. [Link]

  • synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. (2020). ResearchGate. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). MDPI. [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2011). Journal of molecular modeling, 17(11), 2865-2877. [Link]

  • Radioligand binding methods: practical guide and tips. (1993). American journal of physiology. Lung cellular and molecular physiology, 265(5 Pt 1), L421-9. [Link]

  • Development and Validation of Quantitative Structure-Activity Relationship Models for Compounds Acting on Serotoninergic Receptors. (2011). International journal of molecular sciences, 12(9), 5655-5674. [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020). International journal of molecular sciences, 21(18), 6649. [Link]

  • m-Chlorophenylpiperazine as a probe of serotonin function. (1991). Biological psychiatry, 30(11), 1139-1166. [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). Molecules, 27(21), 7289. [Link]

  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (2012). Molecular neuropsychiatry, 1(1), 18-35. [Link]

  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). International journal of molecular sciences, 22(22), 12513. [Link]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2009). Revista brasileira de psiquiatria (Sao Paulo, Brazil : 1999), 31 Suppl 1, S26-32. [Link]

  • From antipsychotic to anti-schizophrenia drugs: role of animal models. (2009). Psychopharmacology, 206(4), 551-560. [Link]

  • Animal models of schizophrenia. (2011). British journal of pharmacology, 164(4), 1195-1213. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Antibody Specificity for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP) Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and specific detection of small molecules is paramount. This guide provides an in-depth, technical framework for evaluating the specificity of antibodies designed to detect 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP). CPCPP is a critical intermediate in the synthesis of the antidepressant drug Trazodone and is also considered a potential genotoxic impurity, making its accurate detection crucial.[1][2][3]

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices and establishes a self-validating system for assessing antibody performance. Here, we will compare hypothetical anti-CPCPP monoclonal antibodies (mAb), designated as mAb-A, mAb-B, and mAb-C, to illustrate a robust evaluation process.

The Challenge of Small Molecule Immunoassays

Small molecules like CPCPP, often referred to as haptens, are not immunogenic on their own.[4][5][6] To generate antibodies, these haptens must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[7][8] This process can sometimes lead to the development of antibodies that recognize the linker region used for conjugation or the carrier protein itself, rather than the hapten of interest.[5] Therefore, rigorous specificity testing is not just recommended; it is essential.

Experimental Workflow for Antibody Specificity Evaluation

Our evaluation will follow a multi-tiered approach, beginning with initial binding confirmation and progressing to a quantitative assessment of specificity and cross-reactivity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Specificity cluster_2 Phase 3: Application-Specific Validation A Direct ELISA B Determine Basic Binding & Titer A->B C Competitive ELISA B->C Proceed with positive clones D Calculate IC50 & Cross-Reactivity C->D E Western Blot D->E Select most specific antibody F Assess Performance with Conjugated Protein E->F

Caption: A multi-phase workflow for evaluating anti-CPCPP antibody specificity.

Phase 1: Initial Binding and Titer Determination via Direct ELISA

The first step is to confirm that the antibodies bind to CPCPP when it is immobilized on a solid surface. This is also used to determine the optimal antibody concentration (titer) for subsequent assays.

Experimental Protocol: Direct ELISA
  • Antigen Coating: A CPCPP-BSA conjugate (or another protein conjugate not used for immunization) is diluted in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6) to a concentration of 1-10 µg/mL. 100 µL of this solution is added to each well of a 96-well microtiter plate. The plate is incubated overnight at 4°C.

  • Washing: The coating solution is discarded, and the plate is washed three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking: To prevent non-specific binding, 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) is added to each well. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Primary Antibody Incubation: The anti-CPCPP monoclonal antibodies (mAb-A, mAb-B, and mAb-C) are serially diluted in blocking buffer. 100 µL of each dilution is added to the respective wells. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is diluted in blocking buffer according to the manufacturer's instructions. 100 µL is added to each well, and the plate is incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition: 100 µL of a suitable substrate (e.g., TMB for HRP) is added to each well. The plate is incubated in the dark until sufficient color development.

  • Reaction Stoppage and Reading: The reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄). The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB).

The titer is determined as the dilution that gives a significant signal above background.

Phase 2: Quantitative Specificity Assessment via Competitive ELISA

Competitive ELISA is the gold standard for determining the specificity of antibodies against small molecules.[9][10][11][12][13] This assay measures the ability of free CPCPP in a sample to compete with a fixed amount of immobilized CPCPP-protein conjugate for binding to the antibody. A lower signal indicates a higher concentration of free CPCPP in the sample.

G cluster_0 High CPCPP in Sample cluster_1 Low CPCPP in Sample Antibody1 Anti-CPCPP mAb CPCPP_free Free CPCPP Antibody1->CPCPP_free Binds in solution CPCPP_bound Immobilized CPCPP-BSA label_low_signal Low Signal Antibody2 Anti-CPCPP mAb CPCPP_bound2 Immobilized CPCPP-BSA Antibody2->CPCPP_bound2 Binds to plate label_high_signal High Signal

Sources

Performance comparison of different HPLC columns for piperazine separation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Columns for the Separation of Piperazine

Welcome, researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) columns for the separation of piperazine. As a small, hydrophilic, and basic molecule, piperazine presents unique challenges for chromatographic analysis. It lacks a strong UV chromophore and exhibits poor retention on traditional reversed-phase columns, making method development a critical task.[1][2]

This document moves beyond a simple listing of methods. It delves into the mechanistic principles behind different separation strategies, explains the rationale for experimental choices, and provides detailed, field-tested protocols. Our objective is to equip you with the expert knowledge required to select the optimal column and develop a robust, reliable method for your specific application, whether it be for quality control, impurity profiling, or pharmacokinetic studies.

The Analytical Challenge of Piperazine

Piperazine is an organic compound featuring a six-membered ring with two opposing nitrogen atoms.[3] Its physicochemical properties are central to the difficulties encountered in its analysis:

  • High Polarity & Hydrophilicity: Piperazine is freely soluble in water, which causes it to elute at or near the void volume in conventional reversed-phase (RP) systems.[1][3][4]

  • Weak UV Absorbance: The piperazine molecule does not possess a chromophore that absorbs significantly in the typical UV range (220-400 nm), necessitating alternative detection methods or derivatization.[2][5]

  • Basic Nature: With two secondary amine groups, piperazine is basic (pKb1 = 5.35, pKb2 = 9.73).[3] This can lead to undesirable interactions with residual silanols on silica-based columns, resulting in poor peak shape (tailing).

This guide will compare three primary chromatographic modes for piperazine analysis: Reversed-Phase Chromatography (RPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Ion-Exchange Chromatography (IEX) .

Part 1: Reversed-Phase Chromatography (RPC) Approaches

Standard C18 or C8 columns are ubiquitous in analytical laboratories. However, their hydrophobic stationary phases provide little to no retention for highly polar molecules like piperazine.[4] To overcome this, several RPC-based strategies have been developed.

Strategy 1: Ion-Pairing Reversed-Phase Chromatography

This technique introduces an ion-pairing reagent into the mobile phase. For a basic analyte like piperazine (which is protonated and positively charged at low pH), an anionic reagent with a hydrophobic alkyl chain (e.g., heptanesulfonic acid) is used. The reagent's anionic head group pairs with the cationic analyte, and its hydrophobic tail interacts with the C18 stationary phase, thereby facilitating retention.[4][6]

Causality: The primary reason for employing this method is to utilize existing, common RPC columns. However, the addition of non-volatile ion-pairing reagents makes the method incompatible with mass spectrometry (MS) and can lead to long column equilibration times and carryover issues.

dot

Caption: Mechanism of Ion-Pair RPC for Piperazine.

Strategy 2: Mixed-Mode Chromatography (RPC/Ion-Exchange)

A more elegant solution is the use of mixed-mode columns, which have stationary phases combining both hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities. Columns such as Primesep 100/200 and Coresep 100 utilize a reversed-phase cation-exchange approach, providing dual retention mechanisms.[1][7]

Causality: This approach is superior to ion-pairing as it provides robust retention without non-volatile mobile phase additives, making it fully compatible with detectors like ELSD, CAD, and MS.[1] The embedded ion-exchange groups directly retain the protonated piperazine, while the RP character separates other, less polar components of the sample.

Strategy 3: Pre-Column Derivatization for UV/Fluorescence Detection

To address the poor UV absorbance of piperazine, it can be chemically derivatized before injection. A reagent that reacts with secondary amines is used to attach a molecule with a strong chromophore or fluorophore. A common reagent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[5] This reaction not only makes piperazine detectable by UV or fluorescence but also increases its hydrophobicity, enhancing its retention on a standard C18 column.

Causality: This is the method of choice when high sensitivity is required and only UV or fluorescence detectors are available. The primary drawback is the addition of a sample preparation step, which can introduce variability and may not be suitable for all sample matrices.[5]

dot

Derivatization_Workflow Sample Sample Containing Piperazine Add_Reagent Add Derivatization Reagent (e.g., NBD-Cl) Sample->Add_Reagent React Incubate to Form UV-Active Derivative Add_Reagent->React Inject Inject onto RP-HPLC Column React->Inject Detect Detect with UV or Fluorescence Detector Inject->Detect

Caption: Experimental workflow for pre-column derivatization.

Part 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal alternative for the direct analysis of highly polar compounds like piperazine.[2][8] In HILIC, a polar stationary phase (e.g., bare silica, cyano, amide) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9]

Mechanism: A water-enriched layer is adsorbed onto the surface of the polar stationary phase. Separation is achieved through the partitioning of the polar analyte between this semi-stagnant aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained.[9] This mode offers an elution order that is generally opposite to that of RPC.[10]

Causality: HILIC is arguably the most effective technique for the direct analysis of underivatized piperazine. It provides excellent retention and is highly compatible with MS detection due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization.[2][8] A method using a cyanopropyl (CN) bonded stationary phase with ELSD has been shown to be robust and selective for piperazine in pharmaceutical drug substances.[2][11]

dot

Caption: Separation mechanism in HILIC.

Part 3: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. Since piperazine is a basic compound that is positively charged in acidic to neutral mobile phases, cation-exchange chromatography is a highly effective separation technique.[3][8]

Mechanism: The stationary phase contains fixed negative charges (e.g., sulfonate groups). Cationic analytes in the sample compete with cations in the mobile phase for these charged sites. Elution is typically controlled by increasing the ionic strength or changing the pH of the mobile phase.

Causality: IEX is a very direct and robust method for analyzing piperazine, especially in simple aqueous matrices or pharmaceutical formulations.[8] It is particularly useful for separating piperazine from other standard cations.[12] Detection is often accomplished using a conductivity detector after chemical suppression.[13]

Part 4: Performance Comparison and Column Selection

The choice of HPLC column is dictated by the analytical objective, sample matrix, and available instrumentation. The following table summarizes the performance of the discussed approaches.

FeatureIon-Pair RPCMixed-Mode RPC/IEXDerivatization RPCHILICCation-Exchange (IEX)
Primary Mechanism Hydrophobic & Ion-PairingHydrophobic & Ion-ExchangeHydrophobicPartitioningIon-Exchange
Piperazine Retention Moderate to GoodGood to ExcellentGoodExcellentExcellent
Need for Derivatization NoNoYesNoNo
MS Compatibility No (with non-volatile pairs)YesYesExcellentYes (with volatile buffers)
Typical Detector UV, ELSDELSD, CAD, MSUV, FluorescenceELSD, CAD, MSConductivity, MS
Key Advantage Uses standard C18 columnsRobust retention, MS-friendlyHigh sensitivity with UV/FLDBest for direct, sensitive analysisRobust for aqueous samples
Key Disadvantage MS incompatibility, carryoverRequires specialized columnsExtra sample prep stepSensitive to water contentSensitive to ionic strength/pH
Recommended For Basic QC with UV detectorsImpurity profiling, MS analysisTrace analysis in complex matricesDirect quantitation in API, biofluidsAnalysis in simple formulations

dot

Column_Selection_Workflow tnode tnode start Start: Analyze Piperazine q1 Is MS Detection Required? start->q1 q2 Is Derivatization Acceptable? q1->q2 No q3 Is Direct Analysis of Underivatized Piperazine Needed? q1->q3 Yes q4 Is Highest Sensitivity with UV/FLD needed? q2->q4 Yes tnode_ip Use Ion-Pairing with a C18 Column q2->tnode_ip No tnode_hilic Primary Choice: HILIC Column (e.g., Cyano, Amide) q3->tnode_hilic Yes tnode_mm Secondary Choice: Mixed-Mode Column (e.g., Primesep) q3->tnode_mm Consider Also tnode_deriv Use Derivatization with a C18 Column q4->tnode_deriv Yes tnode_iex Alternative: Ion-Exchange Column tnode_hilic->tnode_iex

Caption: Decision workflow for selecting an HPLC column.

Experimental Protocols

Below are representative, detailed protocols for the HILIC and Derivatization-RPC methods.

Protocol 1: HILIC with ELSD/MS Detection

This protocol is adapted from established methods for the direct analysis of piperazine.[2][11]

  • HPLC System: An HPLC or UPLC system equipped with a column oven, autosampler, and an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Column: Cyanopropyl (CN) Column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Chromatographic Conditions:

    • Gradient: Isocratic

    • Composition: 95% A / 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • ELSD Conditions:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow (Nitrogen): 1.5 L/min

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter through a 0.45 µm filter before injection.

Protocol 2: Pre-Column Derivatization with NBD-Cl and UV Detection

This protocol is based on the validated method for analyzing trace piperazine in APIs.[5]

  • Reagents & Materials:

    • Piperazine standard and samples.

    • 4-chloro-7-nitrobenzofuran (NBD-Cl).

    • Sodium Borate Buffer (pH 9.5).

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Diethylamine (DEA).

  • Derivatization Procedure:

    • To 1 mL of sample/standard solution, add 1 mL of Sodium Borate Buffer.

    • Add 1 mL of NBD-Cl solution (e.g., 1 mg/mL in methanol).

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • Cool the mixture to room temperature. The derivatized sample is ready for injection.

  • HPLC System: An HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) was found to give good resolution, though a standard C18 may also be used post-derivatization.[5]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Methanol:DEA (90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 340 nm

    • Run Time: 20 minutes

Conclusion

The separation of piperazine by HPLC is a solvable challenge, provided the correct chromatographic strategy is chosen. While traditional reversed-phase methods are inadequate for direct analysis, they can be adapted through ion-pairing or pre-column derivatization. For modern, robust, and direct analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) stands out as the superior choice, offering excellent retention, peak shape, and seamless compatibility with mass spectrometry. Mixed-mode and ion-exchange columns also represent powerful, direct-analysis alternatives.

The optimal method depends on your specific analytical needs. For sensitive, direct quantitation, HILIC is the recommended starting point. For trace analysis with conventional detectors, derivatization remains a powerful tool. By understanding the underlying separation mechanisms and the trade-offs of each approach, you can confidently develop a method that is accurate, robust, and fit for purpose.

References

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
  • McClintic, C., et al. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
  • ResearchGate. (2003).
  • NTU Journal of Pure Sciences. (2022).
  • ACS Omega. (2023). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode.
  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • BenchChem. (n.d.).
  • Marcel Dekker, Inc. (2003).
  • Google Patents. (n.d.).
  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development.
  • Metrohm. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Agilent. (n.d.). Hydrophilic Interaction Chromatography (HILIC)

Sources

A Comparative Guide to the Receptor Binding Affinity of meta-Chlorophenylpiperazine (mCPP)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: This guide focuses on meta--Chlorophenylpiperazine (mCPP), a widely studied psychoactive compound and a key metabolite of several antidepressant medications, including trazodone. The topic specified, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, is a related chemical entity, often appearing as a synthetic precursor or impurity in the manufacturing of trazodone.[1][2] Due to the extensive body of research and available receptor binding data for mCPP, and its direct relevance to neuropharmacology, this guide will detail its binding profile as the primary subject of comparison.

Introduction to meta-Chlorophenylpiperazine (mCPP)

meta-Chlorophenylpiperazine (mCPP) is a psychoactive compound of the phenylpiperazine class, first developed in the late 1970s.[3] It serves as a valuable research tool in neuroscience for probing the serotonergic system due to its broad-spectrum affinity for various serotonin (5-hydroxytryptamine, 5-HT) receptors.[4][5] mCPP is also an active metabolite of several antidepressant drugs, such as trazodone and nefazodone, meaning its pharmacological actions can contribute to the overall therapeutic effects and side-effect profiles of these medications.[3]

Clinically, mCPP is known to induce a range of effects in humans, including anxiety, headaches, and appetite suppression.[3][5] These effects are directly linked to its complex interactions with multiple receptor subtypes, making a thorough understanding of its binding affinity crucial for researchers in drug development and neuroscience.

Receptor Binding Profile of mCPP

mCPP is a non-selective serotonergic agent, demonstrating significant affinity for a wide array of 5-HT receptor subtypes.[3] It also interacts with other neurotransmitter systems, though generally with lower potency.[4] Its strongest affinities are for the 5-HT2C and 5-HT2B receptors.[3] The binding affinity of a compound is typically expressed by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity.

The receptor binding profile of mCPP is summarized in the table below.

Receptor/TransporterBinding Affinity (Ki, nM)Species/Tissue
Serotonin Receptors
5-HT1A140 - 1950Human/Rat
5-HT1B30 - 132Human/Rat
5-HT1D282Human
5-HT2A32.1Human
5-HT2B28.8Human
5-HT2C3.4Human
5-HT3360 - 2373Human
5-HT7Significant AffinityHuman
Monoamine Transporters
Serotonin Transporter (SERT)121 - 230Human/Rat
Norepinephrine Transporter (NET)Some AffinityHuman
Adrenergic Receptors
α1-AdrenergicSome AffinityHuman
α2-Adrenergic570Human
Histamine Receptors
H1326Human
Dopamine Receptors
D2>10,000Rat

Data compiled from multiple sources.[3][4][6]

Comparative Analysis with Other Serotonergic Agents

To contextualize the binding profile of mCPP, it is useful to compare it with other well-characterized serotonergic compounds. This comparison highlights differences in potency and selectivity that underpin their distinct pharmacological effects.

Compound5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)5-HT1A (Ki, nM)5-HT1B (Ki, nM)SERT (Ki, nM)Primary Mechanism
mCPP 32.128.83.4 140132121Non-selective 5-HT Agonist / Releasing Agent
TFMPP 160-269-6228830-132121Non-selective 5-HT Agonist / Releasing Agent
Lorcaserin 11294315 700-No AffinitySelective 5-HT2C Agonist
(R)-DOI 0.7 202.4---Potent 5-HT2A/2C Agonist (Hallucinogen)
LSD ~1-2 ~4~2-5~10~10-Potent, Non-selective 5-HT Agonist (Hallucinogen)
Serotonin (5-HT) ~10~5~5~1-5 ~1-5 ~50-200 Endogenous Agonist

Data compiled from multiple sources.[3][4][7][8][9][10]

Key Insights from the Comparison:

  • Selectivity: mCPP shows a roughly 10-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[3] This contrasts sharply with Lorcaserin, a weight-loss drug designed for high selectivity for the 5-HT2C receptor to minimize off-target effects.[5][8]

  • Comparison with TFMPP: Trifluoromethylphenylpiperazine (TFMPP) is another non-selective phenylpiperazine agent. While it shares a similar profile with mCPP, it is generally less potent at 5-HT2A and 5-HT2C receptors.[4]

  • Comparison with Psychedelics: Classic hallucinogens like (R)-DOI and LSD exhibit extremely high affinity for the 5-HT2A receptor, which is considered the primary target for their psychedelic effects.[9] While mCPP binds to 5-HT2A, its affinity is significantly lower, and it generally does not produce strong hallucinogenic effects in humans.[3]

  • Endogenous Ligand: Serotonin itself binds with high affinity to a broad range of its receptors, particularly the 5-HT1 family.[11]

Functional Consequences of Receptor Binding

The binding of mCPP to its target receptors initiates downstream signaling cascades. Its functional activity is not uniform across all receptors; it can act as an agonist, partial agonist, or antagonist depending on the receptor subtype.

  • 5-HT2C Receptor (Partial Agonist): mCPP's high affinity and partial agonist activity at the 5-HT2C receptor are believed to mediate many of its characteristic effects, including anxiety, anorexia (loss of appetite), and hypoactivity.[3][5] Activation of these receptors in the hypothalamus is a key mechanism for appetite suppression.[5]

  • 5-HT2A Receptor (Partial Agonist): Its activity at 5-HT2A receptors may contribute to subtle psychostimulant effects. In rodents, it can induce the head-twitch response, a behavioral proxy for hallucinogenic potential, although this effect is weak compared to classic psychedelics.[3]

  • 5-HT2B Receptor (Antagonist): In contrast to its agonist activity at other 5-HT2 subtypes, mCPP acts as an antagonist at human 5-HT2B receptors.[3]

  • Serotonin Transporter (SERT): mCPP not only inhibits serotonin reuptake but can also act as a serotonin releasing agent by reversing the transporter's function.[3][12] This dual action contributes to an overall increase in synaptic serotonin levels.

Signaling Pathway Example: 5-HT2C Receptor Activation

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. The binding of an agonist like mCPP initiates a cascade that leads to neuronal excitation.

Gq_Pathway mCPP mCPP (Agonist) Receptor 5-HT2C Receptor (GPCR) mCPP->Receptor Binds to G_protein Gαq/G11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Neuronal Excitation (e.g., Appetite Suppression) Ca->Response PKC->Response

Caption: Simplified Gq signaling pathway for the 5-HT2C receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Determining the binding affinity (Ki) of a compound like mCPP is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., mCPP) to displace a radiolabeled ligand from a receptor.

Causality Behind Experimental Choices:
  • Receptor Source: Membranes from cultured cells (e.g., HEK293) stably expressing a single human receptor subtype are used to ensure specificity and avoid confounding interactions with other receptors.

  • Radioligand: A high-affinity, high-specificity radioligand (e.g., [3H]mesulergine for 5-HT2C) is chosen to label the target receptor. Its concentration is kept at or below its Kd (dissociation constant) to ensure that the binding is sensitive to competition.

  • Competition: Increasing concentrations of the unlabeled test compound (mCPP) are added. By competing for the same binding site, mCPP will displace the radioligand in a concentration-dependent manner.

  • Separation & Detection: The receptor-bound radioligand must be separated from the unbound radioligand. This is commonly done by rapid vacuum filtration through glass fiber filters, which trap the cell membranes (and thus the bound radioligand). The radioactivity trapped on the filters is then quantified using liquid scintillation counting.

Step-by-Step Methodology:
  • Preparation:

    • Thaw frozen cell membrane preparations (expressing the target receptor) on ice.

    • Resuspend the membranes in an appropriate ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Prepare serial dilutions of the competitor compound (mCPP) and the radioligand in the assay buffer.

  • Incubation:

    • In a 96-well plate, add the following to each well in sequence:

      • Assay Buffer

      • Competitor compound (mCPP at various concentrations) or buffer for total binding (no competitor) or a saturating concentration of a known non-radioactive ligand for non-specific binding.

      • Radioligand (at a fixed, low concentration).

      • Cell membrane preparation.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Immediately wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the log concentration of the competitor (mCPP).

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data.

    • From this curve, determine the IC50 value, which is the concentration of mCPP that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Workflow Visualization

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis P1 Prepare Receptor Membranes A1 Combine Reagents in 96-well Plate P1->A1 P2 Prepare Radioligand ([3H]Ligand) P2->A1 P3 Prepare Competitor (mCPP Dilutions) P3->A1 A2 Incubate to Reach Equilibrium A1->A2 S1 Rapid Vacuum Filtration (Separate Bound/Free) A2->S1 S2 Wash Filters S1->S2 S3 Scintillation Counting S2->S3 D1 Plot % Inhibition vs. [mCPP] S3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki (Cheng-Prusoff) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

meta-Chlorophenylpiperazine (mCPP) is a pharmacologically complex agent characterized by its broad binding profile across numerous serotonin receptor subtypes, with a notable preference for the 5-HT2C receptor. Its non-selective nature makes it a powerful tool for studying the integrated functions of the serotonergic system but also complicates the interpretation of its in vivo effects. By comparing its binding affinities to more selective agents like Lorcaserin and potent hallucinogens like DOI, researchers can better appreciate the structure-activity relationships that govern serotonergic pharmacology. The use of standardized, robust methodologies like the competitive radioligand binding assay is fundamental to accurately characterizing the affinity of mCPP and novel compounds, providing the essential data needed to advance our understanding of neurotransmitter systems and develop more targeted therapeutics.

References

  • Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved January 12, 2026, from [Link]

  • Hamed, E., et al. (1985). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. PubMed. Retrieved January 12, 2026, from [Link]

  • PsychonautWiki. (2023). mCPP. Retrieved January 12, 2026, from [Link]

  • Samain, D., et al. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. PubMed. Retrieved January 12, 2026, from [Link]

  • Serafine, K. M., et al. (2016). CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF LORCASERIN IN RATS. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved January 12, 2026, from [Link]

  • Thomsen, W. J., et al. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. PubMed. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved January 12, 2026, from [Link]

  • Rattray, M., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. PubMed. Retrieved January 12, 2026, from [Link]

  • Baumann, M. H., et al. (1994). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. PubMed. Retrieved January 12, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 12, 2026, from [Link]

  • Passie, T., et al. (2008). The Pharmacology of Lysergic Acid Diethylamide: A Review. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Bubser, M., et al. (2001). DOI-Induced Activation of the Cortex: Dependence on 5-HT2A Heteroceptors on Thalamocortical Glutamatergic Neurons. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of hallucinogens. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • U.S. Pharmacist. (2012). Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity. Retrieved January 12, 2026, from [Link]

  • Martin, D. A., & Lindsley, C. W. (2013). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Neuroscience News. (2017). Structure of LSD and Its Receptor Explains Its Potency. Retrieved January 12, 2026, from [Link]

  • ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. Retrieved January 12, 2026, from [Link]

  • Gobert, A., et al. (1997). Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. PubMed. Retrieved January 12, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Aripiprazole Intermediate

In the landscape of atypical antipsychotic drug development, the synthesis of aripiprazole stands as a significant achievement in medicinal chemistry. Central to its manufacturing is the efficient production of key intermediates. Among these, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, often in its hydrochloride salt form, is a critical building block. The robustness and efficiency of the synthetic route to this intermediate directly impact the overall yield, purity, and economic viability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of two prominent synthetic methodologies for preparing this crucial intermediate, offering researchers, scientists, and drug development professionals a comprehensive resource for process evaluation and optimization.

Methodology 1: Classical N-Alkylation via Phase-Transfer Catalysis

This widely employed method relies on the nucleophilic substitution of 1-bromo-3-chloropropane with 1-(3-chlorophenyl)piperazine in a biphasic system. The use of a strong base and an aqueous/organic solvent mixture is characteristic of this approach, facilitating the reaction between the water-insoluble reactants.

Causality Behind Experimental Choices

The selection of a biphasic system, typically water and acetone, is a deliberate choice to accommodate the solubility of both the inorganic base (sodium hydroxide) and the organic reactants.[1][2][3] 1-(3-chlorophenyl)piperazine hydrochloride is the common starting material, and the in-situ neutralization with a strong base like sodium hydroxide generates the more nucleophilic free base required for the alkylation reaction. 1-bromo-3-chloropropane is the chosen alkylating agent due to the differential reactivity of the bromine and chlorine atoms; the bromo group is a better leaving group, allowing for selective alkylation at that position.[4][5] The reaction is typically initiated at a low temperature (0-10°C) during the addition of the base to control the exothermic neutralization, and then allowed to proceed at room temperature for an extended period to ensure complete reaction.[1][2]

Experimental Protocol: Classical N-Alkylation
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reactant Charging: Charge the flask with 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane in equimolar amounts.[1][2]

  • Solvent Addition: Add a mixture of water and acetone to the flask to dissolve and suspend the reactants.[1][3]

  • Basification: Prepare a 50% aqueous solution of sodium hydroxide and add it dropwise to the stirred reaction mixture, maintaining the temperature between 0-10°C.[1]

  • Reaction Progression: After the addition of the base is complete, continue stirring the mixture at room temperature for 16-18 hours.[1][2]

  • Work-up and Isolation:

    • Separate the upper organic layer.

    • Concentrate the organic layer under reduced pressure to obtain an oily residue.

    • Dissolve the residue in a suitable solvent like acetone and filter to remove any inorganic salts.

    • The filtrate can be further purified by dissolving it in boiling dilute hydrochloric acid, allowing the hydrochloride salt of the product to crystallize upon cooling.[1]

  • Purification: The crude product can be recrystallized from water with activated charcoal to afford the purified this compound hydrochloride.[1]

Workflow Diagram: Classical N-Alkylation

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 1-(3-chlorophenyl)piperazine_HCl 1-(3-chlorophenyl)piperazine HCl Reaction_Vessel Reaction Vessel (0-10°C then RT) 1-(3-chlorophenyl)piperazine_HCl->Reaction_Vessel 1-bromo-3-chloropropane 1-bromo-3-chloropropane 1-bromo-3-chloropropane->Reaction_Vessel NaOH_solution 50% NaOH Solution NaOH_solution->Reaction_Vessel Solvents Water & Acetone Solvents->Reaction_Vessel Phase_Separation Phase Separation Reaction_Vessel->Phase_Separation Concentration Concentration Phase_Separation->Concentration Crystallization Crystallization (HCl) Concentration->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Product This compound HCl Filtration_Drying->Product

Caption: Workflow for Classical N-Alkylation.

Methodology 2: Microwave-Assisted Synthesis

Leveraging the advancements in synthetic chemistry, microwave-assisted organic synthesis offers a more rapid and often more efficient alternative to conventional heating methods. This approach is particularly advantageous for reactions that typically require long reaction times.

Causality Behind Experimental Choices

The use of microwave irradiation significantly accelerates the rate of reaction by efficiently and uniformly heating the reaction mixture. This often leads to shorter reaction times and can result in higher yields and purities by minimizing the formation of byproducts that may occur during prolonged heating.[6][7] In this method, a weaker base like potassium carbonate is often employed, which is sufficient to deprotonate the piperazine hydrochloride in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[6] Acetonitrile or DMF are common solvents due to their high boiling points and ability to absorb microwave energy effectively.[6]

Experimental Protocol: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave-safe reaction vessel, combine 1-(3-chlorophenyl)piperazine hydrochloride, 1-bromo-3-chloropropane, potassium carbonate, and a catalytic amount of tetrabutylammonium bromide (TBAB).[6]

  • Solvent Addition: Add a suitable solvent such as acetonitrile or a mixture of acetonitrile and DMF.[6]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature and power for a short duration (typically in the range of minutes). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the vessel to room temperature.

    • Add water to the reaction mixture and filter the resulting product.[6]

  • Purification: The crude product can be dissolved in acetone, and a solution of 2M HCl in dioxane can be added to precipitate the hydrochloride salt. The precipitated salt is then filtered and dried.[6]

Workflow Diagram: Microwave-Assisted Synthesis

cluster_reactants_mw Reactant Preparation cluster_reaction_mw Reaction cluster_workup_mw Work-up & Purification 1-(3-chlorophenyl)piperazine_HCl_mw 1-(3-chlorophenyl)piperazine HCl Microwave_Reactor Microwave Reactor 1-(3-chlorophenyl)piperazine_HCl_mw->Microwave_Reactor 1-bromo-3-chloropropane_mw 1-bromo-3-chloropropane 1-bromo-3-chloropropane_mw->Microwave_Reactor K2CO3 K2CO3 K2CO3->Microwave_Reactor TBAB TBAB TBAB->Microwave_Reactor Solvent_mw Acetonitrile/DMF Solvent_mw->Microwave_Reactor Water_Addition_Filtration Water Addition & Filtration Microwave_Reactor->Water_Addition_Filtration HCl_Salt_Formation HCl Salt Formation Water_Addition_Filtration->HCl_Salt_Formation Final_Filtration_Drying Filtration & Drying HCl_Salt_Formation->Final_Filtration_Drying Product_mw This compound HCl Final_Filtration_Drying->Product_mw

Caption: Workflow for Microwave-Assisted Synthesis.

Comparative Analysis of Synthesis Efficiency

ParameterMethodology 1: Classical N-AlkylationMethodology 2: Microwave-Assisted Synthesis
Reaction Time 16-18 hours[1][2]Minutes[7]
Temperature 0-10°C initially, then Room Temperature[1][2]Elevated temperatures (controlled by microwave)
Base Strong Base (e.g., 50% NaOH)[1]Weaker Base (e.g., K2CO3)[6]
Solvent System Biphasic (Water/Acetone)[1][3]Organic (Acetonitrile/DMF)[6]
Reported Yield ~66% (of the hydrochloride salt)[1]Potentially higher due to reduced side reactions
Energy Consumption Lower power over a longer periodHigher power over a shorter period
Scalability Well-established for large-scale productionMay require specialized equipment for large scale
Safety Considerations Handling of corrosive 50% NaOHHandling of pressurized microwave vessels

Synthesis of Key Precursors

The overall efficiency of the synthesis is also dependent on the availability and preparation of the starting materials.

1-(3-chlorophenyl)piperazine

This precursor is typically synthesized through the reaction of 3-chloroaniline with di(2-chloroethyl)amine hydrochloride.[2] This reaction is often carried out in a high-boiling solvent like xylene under reflux conditions.[2]

1-bromo-3-chloropropane

The most common method for the synthesis of 1-bromo-3-chloropropane is the free-radical addition of hydrogen bromide to allyl chloride.[4][5] This reaction can be initiated by peroxides or UV light.[8][9]

Conclusion and Future Perspectives

Both the classical N-alkylation and the microwave-assisted synthesis methods present viable pathways to this compound. The classical method is well-established and scalable, making it a reliable choice for industrial production. However, the lengthy reaction times can be a significant drawback. The microwave-assisted method offers a substantial improvement in terms of reaction speed and may lead to improved yields and purities. The choice between these methodologies will ultimately depend on the specific requirements of the research or production setting, including available equipment, desired throughput, and economic considerations. As green chemistry principles continue to gain importance, further research into more environmentally friendly solvent systems and catalytic approaches for this key transformation is anticipated.

References

  • Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. PrepChem.com. Available from: [Link]

  • 1-Bromo-3-chloropropane. Wikipedia. Available from: [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate. Google Patents.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same. Google Patents.
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. Available from: [Link]

  • Preparation of 1-bromo-3-chloropropane. PrepChem.com. Available from: [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.
  • Preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride. Patsnap Eureka. Available from: [Link]

  • US2303549A - Method for making bromo-chloralkanes. Google Patents.
  • This compound hydrochloride. Chongqing Chemdad Co., Ltd. Available from: [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. Available from: [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP), a key intermediate in the synthesis of the antidepressant drug Trazodone, requires robust analytical methods to ensure the quality and safety of the final product.[1] This guide provides a comprehensive comparison of the primary quantitative methods for CPCPP, offering insights into their accuracy, precision, and optimal applications. The methodologies discussed are grounded in established analytical principles and validated according to International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction to this compound (CPCPP)

CPCPP, with the chemical formula C₁₃H₁₈Cl₂N₂, is a piperazine derivative.[4] Its hydrochloride salt typically appears as a white to off-white crystalline powder with a melting point in the range of 198-203°C.[5] Solubility is observed in water, ethanol, and other polar solvents.[5][6] The accurate determination of CPCPP is critical, particularly as it can be a process-related impurity in Trazodone, with potential genotoxic properties that necessitate its quantification at trace levels.[1]

Core Quantitative Methodologies: A Head-to-Head Comparison

The two predominant analytical techniques for the quantification of CPCPP are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Gas Chromatography-Mass Spectrometry (GC-MS) is a viable technique for related compounds, its application to the direct quantitative analysis of CPCPP is less common but will be discussed conceptually.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely adopted technique in pharmaceutical analysis for its robustness, cost-effectiveness, and reliability for assay and impurity determination.

Principle and Rationale: This method separates CPCPP from other components in a sample mixture based on its differential partitioning between a stationary phase (typically a C8 or C18 silica-based column) and a liquid mobile phase. The separated CPCPP is then detected by its absorbance of UV light at a specific wavelength. The choice of a C8 or C18 column is dictated by the hydrophobicity of CPCPP, ensuring adequate retention and separation from polar and non-polar impurities. The mobile phase, often a mixture of an aqueous buffer and organic solvents like acetonitrile or methanol, is optimized to achieve efficient separation and symmetrical peak shapes.

Experimental Protocol: A Validated HPLC-UV Method

The following protocol is a synthesis of established methods for Trazodone and its related compounds, adapted for the specific quantification of CPCPP.[7][8][9]

Chromatographic Conditions:

  • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of methanol, acetonitrile, tetrahydrofuran, and 0.5% trifluoroacetic acid in water (e.g., in a ratio of 180:180:40:600 v/v/v/v).[8]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 252 nm[8]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of CPCPP reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing CPCPP in the mobile phase to achieve a concentration within the calibration range.

Workflow for HPLC-UV Analysis of CPCPP

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Prepare CPCPP Reference Standard injector Autosampler/ Injector prep_std->injector prep_sample Prepare Sample Solution prep_sample->injector column C18 HPLC Column injector->column Mobile Phase detector UV Detector (252 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve Construction integration->calibration quantification Quantify CPCPP in Sample calibration->quantification

Caption: Workflow for the quantitative analysis of CPCPP using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly for trace-level quantification of CPCPP as a genotoxic impurity, LC-MS/MS is the method of choice.[1][10]

Principle and Rationale: Similar to HPLC, LC separates CPCPP from the sample matrix. However, the detector is a tandem mass spectrometer. The mass spectrometer ionizes the CPCPP molecules (e.g., via electrospray ionization - ESI), selects the protonated molecular ion ([M+H]⁺), fragments it, and then detects a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, leading to lower detection and quantification limits.

Experimental Protocol: A Validated LC-MS/MS Method

This protocol is based on a published method for the trace level quantification of CPCPP.[1][10]

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18, 100 mm x 4.6 mm, 3.5 µm particle size[10]

  • Mobile Phase: 5.0 mM ammonium acetate in water and acetonitrile (e.g., 30:70 v/v)[10]

  • Flow Rate: 0.8 mL/min[10]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[10]

  • MRM Transition: For CPCPP, the precursor ion to product ion transition would be monitored.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C[10]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of CPCPP reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve very low concentrations (e.g., 0.03-1.5 ppm).[10]

  • Sample Solution: Dissolve the sample in the mobile phase to a concentration that allows the expected level of CPCPP to fall within the calibration range (e.g., 5.0 mg/mL of the main substance).[10]

Workflow for LC-MS/MS Analysis of CPCPP

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis prep_std Prepare CPCPP Reference Standard injector Autosampler/ Injector prep_std->injector prep_sample Prepare Sample Solution prep_sample->injector column C18 UPLC/HPLC Column injector->column Mobile Phase ms Tandem Mass Spectrometer (MRM) column->ms Ionization chromatogram Obtain MRM Chromatogram ms->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve Construction integration->calibration quantification Quantify CPCPP in Sample calibration->quantification

Caption: Workflow for the quantitative analysis of CPCPP using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for routine quantitative analysis of CPCPP due to its relatively high boiling point and potential for thermal degradation, GC-MS can be employed, particularly for identification and in specific applications where derivatization is feasible to improve volatility and thermal stability.[11]

Conceptual Approach: A GC-MS method would involve vaporizing the sample and separating its components in a gaseous mobile phase flowing through a capillary column. The separated components would then be detected by a mass spectrometer. For a compound like CPCPP, derivatization might be necessary to block polar functional groups and increase volatility. The mass spectrometer would provide both quantitative data (based on ion intensity) and qualitative information (from the mass spectrum) for confirmation of identity.

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantitative analysis of CPCPP, based on published validation data.[1][8][9][10]

Performance ParameterHPLC-UVLC-MS/MSRationale and Justification
Accuracy (% Recovery) 98.0 - 102.0%96.7 - 101.9%[1]Both methods demonstrate excellent accuracy, falling within the typical acceptance criteria for pharmaceutical analysis.
Precision (%RSD) ≤ 2.0%[9]≤ 1.5%[10]LC-MS/MS can offer slightly better precision at lower concentrations due to the higher signal-to-noise ratio.
Linearity (r²) ≥ 0.999> 0.9996[10]Both techniques exhibit excellent linearity over their respective concentration ranges.
Limit of Detection (LOD) ~0.05%0.01 ppm[10]LC-MS/MS is significantly more sensitive, making it suitable for trace-level analysis.
Limit of Quantification (LOQ) ~0.15%0.03 ppm[10]The lower LOQ of LC-MS/MS is critical for the quantification of genotoxic impurities.
Specificity GoodExcellentWhile HPLC-UV can resolve CPCPP from many impurities, co-eluting species with similar UV spectra can interfere. The high selectivity of MRM in LC-MS/MS minimizes such interferences.
Robustness HighModerateHPLC-UV methods are generally considered more robust and transferable between laboratories. LC-MS/MS can be more susceptible to matrix effects and requires more specialized expertise for method development and troubleshooting.

Conclusion and Recommendations

The choice of the optimal quantitative method for this compound is contingent on the specific analytical objective.

  • For routine quality control, assay, and determination of CPCPP as a major component or significant impurity, HPLC-UV is the recommended method. It provides a reliable, accurate, and cost-effective solution with high robustness.

  • For the determination of CPCPP at trace levels, particularly as a potential genotoxic impurity in Trazodone or other APIs, LC-MS/MS is the unequivocally superior technique. Its high sensitivity and selectivity are essential for meeting stringent regulatory requirements for such impurities.

While GC-MS remains a possibility, the practical challenges associated with the analysis of a compound like CPCPP make HPLC and LC-MS/MS the more pragmatic and widely accepted choices in a pharmaceutical setting. The validation of any chosen method according to ICH guidelines is a prerequisite to ensure the integrity and reliability of the generated data.[2][3][12]

References

  • Patel, D. S., et al. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 871(1), 44-52. [Link][13][14][15]

  • Beaulieu, N., Sears, R. W., & Lovering, E. G. (1993). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Journal of AOAC INTERNATIONAL, 76(4), 738-743. [Link][7][16]

  • SIELC Technologies. (n.d.). Separation of this compound hydrochloride on Newcrom R1 HPLC column. [Link][17][18]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][2]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][3]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][19]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][12]

  • Industrial Chemicals. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. [Link][6]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][20]

  • Reddy, G. S., et al. (2013). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical Analysis, 3(5), 354-360. [Link][1][10]

  • Sankar, D. G., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. Journal of Chromatographic Science, 51(8), 733-739. [Link][21]

  • Nigam Pharmachem Industries. (n.d.). 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. [Link][22]

  • Pai, N. R., et al. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. [Link][8]

  • Skalicka-Woźniak, K., & Rola, P. (2014). DETERMINATION OF TRAZODONE AND ITS METABOLITE 1-(3-CHLOROPHENYL)PIPERAZINE (mCPP) IN HAIR BY THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD COUPLED WITH MASS SPECTROMETRY (HPLC-ESI-MS). Roczniki Państwowego Zakładu Higieny, 65(2), 115-119. [Link][23]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. PubChem Compound Database. [Link][4]

  • Pai, N. R., et al. (2011). Development and validation of liquid chromatographic method for trazodone hydrochloride. Der Pharma Chemica, 3(1), 234-245. [Link][9]

  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560-568. [Link][11]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link][24]

  • Chemsrc. (n.d.). This compound hydrochloride. [Link][25]

  • precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE. [Link][26]

  • Chem-Space. (n.d.). This compound hydrochloride(52605-52-4) MS spectrum. [Link][27]

  • Shenyang Chengtai Fine Chemicals Factory. (n.d.). This compound hydrochloride. [Link][28]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CAS No. 39577-43-0) and its hydrochloride salt (CAS No. 52605-52-4). As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets, chemical resistance studies, and established laboratory safety standards to ensure the well-being of researchers and the integrity of their work. This document is intended for drug development professionals, researchers, and scientists.

Understanding the Hazard Profile

This compound is a substituted piperazine derivative. Structurally, it is characterized by a chlorinated aromatic ring and a chlorinated alkyl chain. This combination necessitates careful handling to mitigate potential health risks. The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation and inflammation.[1][2][3]

  • Serious Eye Irritation: The compound can cause significant eye irritation and potential damage upon contact.[1][2]

  • Respiratory Irritation: Inhalation of the dust or powder form may lead to respiratory tract irritation.[1][2][4]

  • Potential for Systemic Effects: Entry into the bloodstream through cuts or abrasions may lead to systemic health effects.[1]

Given these hazards, adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation step rooted in the chemical's properties.

Hand Protection: Selecting the Right Glove

The presence of both a chlorinated aromatic ring and a chlorinated alkyl chain in the molecule dictates the choice of glove material. Nitrile gloves are a suitable choice for protection against chlorinated solvents.[1][2] For this specific compound, a layered approach is recommended for enhanced safety.

Glove TypeMaterialRationale
Primary Glove NitrileGood resistance to chlorinated compounds and provides dexterity.
Secondary Glove NeopreneOffers additional protection against a broader range of chemicals and physical hazards.

Protocol for Glove Use:

  • Always inspect gloves for any signs of degradation or punctures before use.

  • Don two pairs of gloves (double-gloving) for all handling procedures.

  • If direct contact with the chemical occurs, immediately remove and dispose of both pairs of gloves.

  • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required.

  • Face Shield: A full-face shield should be worn over safety goggles, especially when handling larger quantities or when there is a risk of splashing.

Body Protection

A chemically resistant lab coat is essential to protect against accidental spills. For procedures with a higher risk of contamination, a disposable chemical-resistant apron or suit is recommended. Ensure that footwear is fully enclosed.[5]

Respiratory Protection

Work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.

Operational Plans: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe working environment.

Chemical Storage

Proper storage is vital to maintain the chemical's integrity and prevent hazardous reactions.

  • Container: Store in a tightly sealed, properly labeled container.[1]

  • Environment: Keep in a cool, dry, and well-ventilated area.[4]

  • Incompatibilities: Avoid storage with strong oxidizing agents.[1][4] The compound is also sensitive to light and moisture.[6][7]

Handling Procedures

Adherence to a strict handling protocol will minimize the risk of exposure.

Handling_Workflow cluster_Prep Preparation cluster_Handling Chemical Handling cluster_Cleanup Post-Handling Prep_Area Designate and Clear Handling Area Don_PPE Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) Prep_Area->Don_PPE Verify_Hood Verify Fume Hood Functionality Don_PPE->Verify_Hood Weigh Weigh Compound in Fume Hood Verify_Hood->Weigh Dissolve Dissolve or Transfer Compound Weigh->Dissolve Decontaminate Decontaminate Glassware and Surfaces Dissolve->Decontaminate Dispose_Waste Segregate and Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE in Correct Sequence Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for handling this compound.

Spill Response Plan

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

For a solid spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[8]

  • Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[3][8]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[4]

Spill_Response Spill Solid Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Don_PPE Don Full PPE Alert->Don_PPE Contain Cover with Inert Absorbent Don_PPE->Contain Collect Sweep into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step spill response plan.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of this compound and any contaminated materials must be handled with the utmost care to comply with local, state, and federal regulations. As a halogenated organic compound, it falls under specific hazardous waste categories.

Waste Segregation
  • Solid Waste: All solid waste, including contaminated gloves, wipes, and absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste streams.

Decontamination of Reusable Equipment

Glassware and other reusable equipment should be decontaminated promptly after use. A triple rinse with a suitable organic solvent (such as ethanol or acetone), followed by a thorough wash with soap and water, is recommended. The solvent rinsate should be collected as halogenated liquid waste.

Final Disposal

All waste containing this compound is considered hazardous. Arrangements must be made with a licensed environmental waste management company for its final disposal, likely through incineration at high temperatures.

By adhering to these detailed safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

  • MP Biomedicals. 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine monohydrochloride Material Safety Data Sheet. [Link]

  • OSHA. Glove Selection Chart. [Link]

  • Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]

  • City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。